molecular formula C6H12N2O B458993 piperidine-1-carboxamide CAS No. 2158-03-4

piperidine-1-carboxamide

Cat. No.: B458993
CAS No.: 2158-03-4
M. Wt: 128.17g/mol
InChI Key: JSPCTNUQYWIIOT-UHFFFAOYSA-N
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Description

Piperidine-1-carboxamide (CAS 2158-03-4) is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol, serves as a key precursor and core structure in the development of bioactive molecules . Scientific studies have utilized piperidine carboxamide derivatives to investigate evolutionarily conserved binding sites and gating mechanisms of ion channels, such as TRPA1, providing insights into pain and neuroinflammatory pathways . Furthermore, research has highlighted the application of piperidine carboxamides as potent and selective inhibitors for key enzymatic targets. These include fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial components of the endocannabinoid system . Inhibiting these enzymes is a prominent therapeutic strategy under investigation. The physical properties of this compound have been rigorously characterized, including an enthalpy of sublimation (ΔsubH°) of 100.2 ± 1.2 kJ/mol . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carboxamide
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InChI

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JSPCTNUQYWIIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062220
Record name 1-Piperidinecarboxamide
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Molecular Weight

128.17 g/mol
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CAS No.

2158-03-4
Record name 1-Piperidinecarboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its unique structural and chemical properties make it an attractive scaffold for the development of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic profile, physicochemical characteristics, and reactivity. Furthermore, it delves into the significant applications of this scaffold in drug discovery, highlighting its role in the development of novel therapeutics for various diseases. This document is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The piperidine moiety is a recurring motif in a vast number of biologically active molecules, including many approved pharmaceuticals and natural alkaloids.[1][2] Its six-membered saturated heterocyclic structure provides a rigid framework that can be strategically functionalized to optimize pharmacological properties such as receptor binding, selectivity, and pharmacokinetics. This compound, which incorporates a carboxamide group at the nitrogen atom of the piperidine ring, is a particularly valuable derivative. The presence of the amide bond introduces a key hydrogen bond donor and acceptor site, enhancing the potential for specific interactions with biological targets. This guide will explore the fundamental chemical aspects of this compound, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Synthesis and Derivatization

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the piperidine ring.

Synthesis of Unsubstituted this compound

A common and straightforward method for the preparation of this compound involves the reaction of piperidine with a source of the carbamoyl group.

Protocol 1: Synthesis from Piperidine and an Isocyanate Precursor (e.g., from Potassium Cyanate)

This method provides a direct route to the primary amide.

  • Step 1: Dissolution of Piperidine. Dissolve piperidine (1.0 eq.) in a suitable organic solvent such as a mixture of water and a polar aprotic solvent like DMF.

  • Step 2: Reaction with Cyanate. Add a solution of potassium cyanate (1.1 eq.) in water to the piperidine solution.

  • Step 3: Acidification. Slowly add a mineral acid (e.g., HCl) to the reaction mixture to generate isocyanic acid in situ, which then reacts with piperidine. Maintain the temperature below 30°C.

  • Step 4: Work-up and Isolation. After the reaction is complete, as monitored by TLC, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Diagram 1: General Synthesis of this compound

G piperidine Piperidine carboxamide This compound piperidine->carboxamide + isocyanate Isocyanate Precursor (e.g., KNCO + Acid) isocyanate->carboxamide G sub_piperidine Substituted Piperidine sub_carboxamide N-Substituted This compound sub_piperidine->sub_carboxamide + isocyanate R-N=C=O (Isocyanate) isocyanate->sub_carboxamide G carboxamide This compound lah 1. LiAlH₄ 2. H₂O workup methylpiperidine 1-Methylpiperidine carboxamide->methylpiperidine Reduction G scaffold This compound Scaffold kinase_inhibitor Potent & Selective Kinase Inhibitor scaffold->kinase_inhibitor r1 R1 Substituent r1->kinase_inhibitor Modifies Potency & Selectivity r2 R2 Substituent r2->kinase_inhibitor Modifies Pharmacokinetics

Sources

piperidine-1-carboxamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Piperidine-1-Carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. When functionalized, as in this compound, its structural integrity is paramount to its biological activity and physicochemical properties. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₆H₁₂N₂O). Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and demonstrates how a synergistic analytical workflow provides a self-validating system for structural confirmation. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard validation by Single-Crystal X-ray Crystallography.

Molecular Overview: this compound

Before delving into analytical techniques, a foundational understanding of the target molecule is essential. This compound is composed of a saturated six-membered heterocycle (piperidine) where the ring nitrogen is acylated by a carboxamide group.

Key Molecular Properties:

  • Molecular Formula: C₆H₁₂N₂O[1]

  • Molecular Weight: 128.17 g/mol [1]

  • Core Structure: A piperidine ring connected to a primary amide via a nitrogen-carbonyl bond.

  • Expected Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such structures.[2] The amide group itself is planar due to resonance.

The Integrated Analytical Workflow

The unambiguous elucidation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating narrative. The strength of this approach lies in cross-verification, where the hypothesis generated from one technique is confirmed or refined by another.

G cluster_start Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Definitive Confirmation A Synthesized & Purified This compound B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A->B Parallel Analysis C Infrared (IR) Spectroscopy - Functional Group ID A->C Parallel Analysis D NMR Spectroscopy (1H, 13C, 2D) - Carbon Skeleton - Connectivity A->D Parallel Analysis E X-Ray Crystallography - 3D Atomic Arrangement - Stereochemistry A->E If crystalizable F Structure Elucidated & Validated B->F Data Integration & Hypothesis C->F Data Integration & Hypothesis D->F Data Integration & Hypothesis E->F Unambiguous Confirmation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR reveals the chemical environment, number, and connectivity of protons in the molecule. For this compound, we expect three distinct signals for the piperidine ring protons due to symmetry, plus a signal for the amide protons.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Protons Position Expected δ (ppm) Multiplicity Integration Rationale
H-2, H-6 α to Nitrogen ~3.3 - 3.5 Triplet (t) 4H Deshielded by the adjacent electronegative nitrogen atom of the amide.
H-3, H-5 β to Nitrogen ~1.6 - 1.8 Multiplet (m) 4H Standard aliphatic protons, coupled to both α and γ protons.
H-4 γ to Nitrogen ~1.5 - 1.7 Multiplet (m) 2H Most shielded piperidine proton, furthest from the nitrogen.

| -NH₂ | Amide | ~5.0 - 6.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and protons are often broadened due to quadrupole effects and chemical exchange. |

Protocol 1: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton counts.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect four distinct signals.

Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Carbon(s) Position Expected δ (ppm) Rationale
C=O Carbonyl ~157 - 160 The carbonyl carbon of the amide is significantly deshielded.
C-2, C-6 α to Nitrogen ~45 - 48 Directly attached to the electron-withdrawing nitrogen.
C-3, C-5 β to Nitrogen ~24 - 26 Standard aliphatic carbons.

| C-4 | γ to Nitrogen | ~23 - 25 | The most upfield piperidine carbon. |

Protocol 2: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Select the ¹³C nucleus for observation on the spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum. The use of proton decoupling simplifies the spectrum to a series of singlets, one for each unique carbon environment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, which is critical for determining its molecular formula.

Theoretical Basis: In Electrospray Ionization (ESI), the sample is ionized to form charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode.

Expected Mass Spectrometry Data

Ion Formula Calculated m/z

| [M+H]⁺ | [C₆H₁₃N₂O]⁺ | 129.1028 |

Fragmentation Analysis: High-energy collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment can provide further structural proof. Key fragments would likely arise from the cleavage of the amide bond or the opening of the piperidine ring.

Protocol 3: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity
3350 - 3180 N-H Stretch (Amide) Strong, often two bands for -NH₂
2950 - 2850 C-H Stretch (Aliphatic) Strong
~1650 C=O Stretch (Amide I band) Very Strong
~1620 N-H Bend (Amide II band) Strong

| ~1400 | C-N | Stretch | Medium |

Protocol 4: IR Spectrum Acquisition (ATR Method)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a robust hypothesis for the structure, X-ray crystallography offers irrefutable proof of atomic connectivity, bond lengths, bond angles, and the absolute 3D arrangement of the molecule in the solid state.[3]

Causality: This technique is the gold standard because it directly maps the electron density of the atoms in a crystal lattice. For this compound, it would definitively confirm the chair conformation of the piperidine ring and the precise geometry of the amide substituent.[2]

G A Purified Compound in Solution B Slow Solvent Evaporation (or Vapor Diffusion) A->B C Single Crystal Growth B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final 3D Structure (CIF file) G->H

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 5: Crystal Growth for X-ray Analysis

  • Solvent Selection: Screen a range of solvents to find one in which this compound has moderate solubility.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop.

Conclusion: A Symphony of Analytical Evidence

The structure elucidation of this compound is a case study in the power of a multi-technique analytical approach. NMR spectroscopy lays out the carbon-hydrogen framework, mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the essential functional groups. Each piece of data cross-validates the others, building a robust structural hypothesis. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. For drug development professionals and research scientists, mastering this integrated workflow is fundamental to ensuring the identity and quality of synthesized molecules.

References

  • Betz, R., et al. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253.
  • PrepChem (n.d.). Synthesis of this compound.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15621626, Piperidine-1-carboximidamide. PubChem.
  • NIST (n.d.). This compound. In NIST Chemistry WebBook.
  • Chemistry LibreTexts (2021). 5: Analytical Methods for Structure Elucidation.
  • ResearchGate (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

Sources

A Technical Guide to Piperidine-1-carboxamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of piperidine-1-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The primary objective is to detail its core physicochemical properties, centered around a definitive molecular weight of 128.1723 g/mol .[1] Beyond this fundamental characteristic, the guide explores plausible synthetic routes, highlights the scaffold's role in the development of diverse therapeutic agents, and furnishes detailed, field-proven protocols for its analytical characterization. Safety, handling, and the causality behind experimental choices are discussed to ensure a holistic understanding for research and development professionals. All data is supported by authoritative references to ensure scientific integrity.

Core Physicochemical Properties and Molecular Identity

This compound is a simple derivative of the piperidine heterocycle, featuring a carboxamide group attached to the ring nitrogen. This structural feature imparts specific chemical properties that make it a valuable building block in organic synthesis. Its precise molecular weight and other key identifiers are foundational for any experimental work.

The molecular weight of this compound has been authoritatively determined to be 128.1723 g/mol .[1] This value is critical for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for confirmation of identity via mass spectrometry. A summary of its essential properties is provided in Table 1.

Table 1: Core Physicochemical and Structural Identifiers for this compound

PropertyValueSource(s)
Molecular Weight 128.1723 g/mol NIST[1]
128.17 g/mol PubChem, BLD Pharm[2][3]
Molecular Formula C₆H₁₂N₂ONIST, PubChem[1][2]
CAS Number 2158-03-4NIST, PubChem[1][2]
IUPAC Name This compoundPubChem[2]
Synonyms 1-Piperidinecarboxamide, 1-carbamoylpiperidinePubChem[2]
InChIKey JSPCTNUQYWIIOT-UHFFFAOYSA-NNIST, PubChem[1][2]
XLogP3 (Computed) 0.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; O1 [label="O", pos="-1,2.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; N2 [label="NH₂", pos="1.2,2.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- O1 [style=double]; C6 -- N2; }

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and the presence of other functional groups in more complex analogues.

Two common conceptual strategies include:

  • Carbamoylation of Piperidine: Direct reaction of piperidine with a carbamoylating agent. A straightforward laboratory method involves the reaction of piperidine with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis, or by using a reagent like potassium cyanate under acidic conditions.

  • Hydrolysis of a Nitrile Precursor: The acid-catalyzed hydrolysis of piperidine-1-carbonitrile offers a robust route to the carboxamide. This transformation is typically performed under reflux with a strong mineral acid like sulfuric acid (H₂SO₄).[4]

The reactivity of the molecule is dominated by the nucleophilic character of the piperidine nitrogen and the chemistry of the amide group. The amide itself is relatively stable but can be hydrolyzed to piperidine and carbon dioxide under harsh acidic or basic conditions.

Synthetic_Workflow cluster_0 Route A: From Piperidine cluster_1 Route B: From Nitrile start_A Piperidine product_A This compound start_A->product_A Carbamoylation reagent_A + Isocyanic Acid (or equivalent) reagent_A->product_A start_B Piperidine-1-carbonitrile product_B This compound start_B->product_B Hydrolysis reagent_B + H₂SO₄ / H₂O + Heat reagent_B->product_B

Figure 2: Conceptual Synthetic Pathways to this compound.

Applications in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[5][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it ideal for optimizing drug-receptor interactions. The addition of a carboxamide functional group provides a key hydrogen bond donor and acceptor moiety, further enhancing its utility.

Derivatives of the piperidine carboxamide core have been investigated for a wide range of therapeutic targets:

  • Anticancer Agents: Piperidine carboxamides have been developed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[7]

  • Antimalarials: A piperidine carboxamide series was identified with potent, species-selective inhibitory activity against the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[8]

  • Pain Management: Researchers have designed potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel based on a piperidine carboxamide scaffold, targeting new therapies for acute and chronic pain.[9]

  • Anti-inflammatory Agents: By incorporating the piperidine amide structure, novel inhibitors of soluble epoxide hydrolase (sEH) have been synthesized, which are being explored for treating inflammatory disorders.[10]

  • Endocannabinoid System Modulators: Piperidine carboxamides have been shown to act as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, with potential applications in various neurological and inflammatory conditions.[11]

  • Antiviral Research: The structure has been studied for its potential as an antagonist of the CCR5 co-receptor, a target for preventing HIV entry into host cells.[12]

Applications_Diagram cluster_Therapeutics Therapeutic Areas center Piperidine-Carboxamide Scaffold Oncology Oncology (ALK, Senescence Inducers) center->Oncology Targets InfectiousDisease Infectious Disease (Antimalarial, Antifungal, Antiviral) center->InfectiousDisease Targets Neurology Neurology & Pain (TRPV1, MAGL) center->Neurology Targets Inflammation Inflammation (sEH Inhibitors) center->Inflammation Targets

Figure 3: The Piperidine-Carboxamide Core as a Versatile Scaffold for Drug Discovery.

Experimental Protocol: Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of a chemical entity like this compound is paramount. The following protocol describes a self-validating workflow that combines chromatographic and spectroscopic techniques. This multi-faceted approach provides orthogonal data points, ensuring the highest degree of confidence in the material's quality.

Objective: To confirm the molecular weight, assess the purity, and verify the chemical structure of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL for LC-MS and HPLC analysis.

    • For NMR analysis, dissolve ~10-15 mg in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Rationale: HPLC separates the sample components based on their affinity for the stationary and mobile phases, allowing for the quantification of impurities.

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation:

    • Rationale: This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer to confirm the molecular weight of the main component.

    • System: An LC-MS system, typically with an electrospray ionization (ESI) source.

    • Method: Use the same chromatographic conditions as the HPLC purity assessment.

    • Analysis: Examine the mass spectrum of the major peak. In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 129.18. The presence of this ion confirms the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, serving as a definitive fingerprint of the molecule's structure.

    • Analysis:

      • ¹H NMR: Expect to see signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the amide protons (-CONH₂) as a broad singlet.

      • ¹³C NMR: Expect signals for the five unique carbons of the piperidine ring and the carbonyl carbon of the amide group (typically >160 ppm).

Analytical_Workflow Sample Synthesized Sample (this compound) Prep Sample Preparation (Dissolution) Sample->Prep Split Analysis Split Prep->Split HPLC HPLC-UV (Purity Assessment) Split->HPLC Aliquot 1 LCMS LC-MS (MW Confirmation) Split->LCMS Aliquot 2 NMR ¹H & ¹³C NMR (Structure Verification) Split->NMR Aliquot 3 Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report LCMS->Report NMR->Report

Figure 4: A Self-Validating Analytical Workflow for Quality Control.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from its parent structure, piperidine, and related compounds. Prudent laboratory practice dictates handling it with appropriate care.

  • Hazard Identification: Based on computational data and related structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is required.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.[15][16]

    • Ground/bond container and receiving equipment to prevent static discharge.[14]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a fundamentally important molecule with a definitive molecular weight of 128.1723 g/mol .[1] While simple in structure, it serves as a cornerstone scaffold in modern drug discovery, enabling the development of therapeutics across a remarkable breadth of disease areas, from oncology to infectious disease. A thorough understanding of its physicochemical properties, synthetic accessibility, and analytical characterization is essential for any researcher or drug development professional working with this versatile chemical entity. The protocols and data presented in this guide provide a robust framework for its effective and safe utilization in a research setting.

References

  • This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 10, 2026).
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  • Synthesis of this compound. PrepChem.com, [Link] (retrieved January 10, 2026).
  • Van der Verren, E., et al. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 2009, 4(10), 1714-21, [Link] (retrieved January 10, 2026).
  • 1-Piperidinecarboxamide | C6H12N2O | CID 72887. PubChem, National Center for Biotechnology Information, [Link] (retrieved January 10, 2026).
  • Ilhan, M. O., et al. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 2023, 17(4), 606-613, [Link] (retrieved January 10, 2026).
  • Dvorak, C. A., et al. Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4569-72, [Link] (retrieved January 10, 2026).
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited, [Link] (retrieved January 10, 2026).
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  • Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di- and tri-substituted piperidines. Organic & Biomolecular Chemistry, 2022, 20(41), 8089-8098, [Link] (retrieved January 10, 2026).
  • Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022, 27(19), 6590, [Link] (retrieved January 10, 2026).
  • Rajput, A. P., et al. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 2016, 8(8), 182-186, [Link] (retrieved January 10, 2026).
  • Lee, H., et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 2020, 11(12), 2419-2425, [Link] (retrieved January 10, 2026).
  • Piperidine. Wikipedia, [Link] (retrieved January 10, 2026).
  • Savinainen, J. R., et al. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 2014, 22(23), 6694-6705, [Link] (retrieved January 10, 2026).
  • Lawong, A., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 2024, 31(1), 101-115.e9, [Link] (retrieved January 10, 2026).
  • Aathmanathan, V. S., et al. In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 2011, 11(Suppl 1), P3, [Link] (retrieved January 10, 2026).
  • Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025, 281, 117281, [Link] (retrieved January 10, 2026).

Sources

A Technical Guide to Piperidine-1-Carboxamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] This guide provides an in-depth technical overview of a fundamental derivative, piperidine-1-carboxamide. We will elucidate its formal nomenclature, physicochemical properties, and detailed synthetic protocols, emphasizing the mechanistic rationale behind procedural choices. Furthermore, this document outlines standard analytical techniques for structural validation and explores the compound's significance as a versatile building block in the development of advanced therapeutics for a range of diseases, including pain, malaria, and cancer. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

IUPAC Name: The formally accepted IUPAC name for the compound is This compound .[3][4] It is also known by several synonyms, including 1-carbamoylpiperidine and N,N-Pentamethyleneurea.[3]

Physicochemical Data Summary: The core properties of this compound are summarized in the table below, based on data compiled from authoritative chemical databases.[3]

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[3]
Molecular Weight 128.17 g/mol PubChem[3]
CAS Number 2158-03-4NIST[4]
Canonical SMILES C1CCN(CC1)C(=O)NPubChem[3]
InChI Key JSPCTNUQYWIIOT-UHFFFAOYSA-NPubChem[3][4]
Appearance White to off-white solid (typical)General Knowledge
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]

Synthesis and Mechanistic Insights

The synthesis of this compound involves the formation of a stable amide bond at the secondary amine of the piperidine ring. Several reliable methods exist, with the choice often depending on available starting materials, scale, and desired purity. Here, we present a robust and widely applicable protocol.

Core Principle: The most direct approach involves the reaction of piperidine with a suitable carbamoylating agent. A common and effective method is the reaction with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis, or by reacting piperidine with urea under thermal conditions. An alternative, high-yield laboratory method involves the reaction of piperidine with potassium cyanate in the presence of an acid catalyst.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification & Isolation A Piperidine + Reagent (e.g., Potassium Cyanate, Acid) C Stirring at Controlled Temp (e.g., 0°C to RT) A->C B Reaction Solvent (e.g., Water/DCM) B->C D Quench Reaction C->D Reaction Completion E Phase Separation (Aqueous vs. Organic) D->E F Extract Aqueous Layer with Organic Solvent E->F G Combine Organic Extracts F->G H Dry Organic Layer (e.g., Na2SO4) G->H Combined Extracts I Solvent Evaporation (Rotary Evaporator) H->I J Purify Crude Product (Recrystallization or Chromatography) I->J K Isolate Pure Product J->K G cluster_apps Therapeutic Applications Core This compound Core Scaffold Pain Pain Management (TRPV1 Antagonists) Core->Pain Derivatization Malaria Antimalarial (Proteasome Inhibitors) Core->Malaria Derivatization Cancer Oncology (ALK Inhibitors) Core->Cancer Derivatization Neuro Neuroprotection (Calpain Inhibitors) Core->Neuro Derivatization Inflammation Anti-inflammatory (sEH Inhibitors) Core->Inflammation Derivatization

Sources

synthesis of piperidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Piperidine-1-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for drug design. When functionalized as a this compound, this moiety gains the ability to form critical hydrogen bonds and engage in various receptor interactions, making it a privileged structure in the development of therapeutics for oncology, neuroscience, and infectious diseases.[3][4][5] This guide offers a comprehensive overview of the primary synthetic strategies for constructing this compound derivatives, emphasizing the mechanistic rationale behind methodological choices and providing detailed, field-proven protocols.

Introduction: The Pharmacological Significance of the Piperidine Scaffold

The piperidine nucleus is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of drugs, spanning analgesics, antipsychotics, anticancer agents, and antivirals.[5][6] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor binding.

The addition of a carboxamide group at the 1-position (the nitrogen atom) introduces a planar, resonance-stabilized functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is instrumental in anchoring molecules within the binding pockets of biological targets. The development of novel, efficient, and diversity-oriented synthetic routes to these compounds is therefore a paramount objective in modern drug discovery.[1] This guide will explore the most robust and widely adopted synthetic methodologies.

Core Synthetic Strategies

The construction of this compound derivatives can be broadly categorized into several key strategies, each with distinct advantages depending on the desired substitution pattern and overall molecular complexity.

Direct Amide Coupling: The Workhorse Approach

The most direct and frequently employed method for synthesizing piperidine-1-carboxamides is the coupling of a piperidine derivative with an isocyanate or a carboxylic acid.[7][8]

Mechanism: The reaction with an isocyanate is a direct nucleophilic addition of the piperidine nitrogen to the highly electrophilic carbonyl carbon of the isocyanate. In contrast, coupling with a carboxylic acid requires activation of the carboxyl group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the piperidine. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are commonly used for this activation.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields, minimize side reactions, and reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[9]

Causality in Reagent Selection:

  • EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[9]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a more modern and highly efficient uronium-based coupling reagent, often used for sterically hindered substrates or when mild conditions are critical to preserve sensitive functional groups.[8]

  • The addition of a base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains nucleophilic.[9]

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) R_COOH->Intermediate + EDC EDC EDC Product This compound Intermediate->Product + Piperidine Piperidine Piperidine Byproduct EDU (Water-soluble urea) Product->Byproduct releases

Caption: Mechanism of EDC-mediated amide coupling.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating Agent TypeTypical BaseKey AdvantagesConsiderations
EDC/HOBt CarbodiimideDIPEA, TEAWater-soluble byproduct, reduced racemization.[9]Can be slow with hindered substrates.
HATU Uronium SaltDIPEAHigh efficiency, fast reaction times, good for difficult couplings.[8]Higher cost.
BOP-Cl Phosphonium SaltTEAEffective for electron-deficient amines.Stoichiometric carcinogenic byproduct (HMPA).
Isocyanate N/AN/ADirect, atom-economical, no byproducts.[10]Isocyanates can be toxic and moisture-sensitive.

Experimental Protocol 1: General Synthesis via EDC/HOBt Coupling [9]

  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the acid.

  • Amine Addition: Add the substituted piperidine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Isocyanide-Based Multicomponent Reactions (IMCRs): The Ugi Reaction

For rapid construction of complex and diverse libraries of compounds, isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful.[11][12][13] The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to generate an α-acylamino carboxamide.

Mechanism: When applied to piperidine synthesis, a substituted 4-piperidone is often used as the ketone component. The reaction begins with the formation of an iminium ion from the piperidone and a primary amine (e.g., aniline). The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable product.[13][14]

This strategy is highly valued in drug discovery for its efficiency and ability to introduce multiple points of diversity in a single step.[15][16] It has been successfully applied to synthesize complex opioid analgesics like carfentanil amides.[14][15]

Ugi_Reaction Piperidone 4-Piperidone Iminium Iminium Ion Piperidone->Iminium Amine R¹-NH₂ Amine->Iminium Isocyanide R³-NC Acid R²-COOH Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Adduct Trapped Adduct Nitrilium->Adduct + Carboxylate Product Final Product α-Acylamino Carboxamide Adduct->Product Mumm Rearrangement

Caption: The Ugi four-component reaction (Ugi-4CR) pathway.

Experimental Protocol 2: Ugi Synthesis of a Piperidine-4-carboxamide Derivative [15]

  • Reaction Setup: To a solution of a primary amine (e.g., aniline, 1.0 eq) in methanol (0.2 M), add the isocyanide (1.0 eq), the substituted 4-piperidone (1.0 eq), and the carboxylic acid (1.0 eq).

  • Reaction: Stir the mixture in a sealed vial at 50-60 °C for 18-24 hours.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by silica gel flash chromatography, typically using a gradient of methanol in dichloromethane, to yield the desired product.

Precursor Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is frequently used to prepare the N-substituted piperidine precursors required for subsequent carboxamide formation.[1][17] This reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality in Reagent Selection:

  • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent, often the first choice for reductive aminations as it is tolerant of a wide range of functional groups and does not reduce the starting aldehyde or ketone.

  • Borane-Pyridine Complex (BAP): An excellent, less toxic alternative to cyanide-containing reagents like NaBH₃CN.[18][19] It is effective for reacting piperidines with various aldehydes and is compatible with both protic and aprotic solvents.[18][19] The use of BAP avoids the formation of intractable nitrile impurities that can occur with NaBH₃CN, especially at lower pH.[18]

Reductive_Amination_Workflow Piperidine Piperidine N_Sub_Piperidine N-Substituted Piperidine Piperidine->N_Sub_Piperidine Aldehyde R-CHO (Aldehyde) Aldehyde->N_Sub_Piperidine ReducingAgent Reducing Agent (e.g., BAP, STAB) ReducingAgent->N_Sub_Piperidine Amide_Coupling Amide Coupling (Protocol 1) N_Sub_Piperidine->Amide_Coupling Final_Product Final this compound Amide_Coupling->Final_Product

Caption: Two-step synthesis using reductive amination.

Experimental Protocol 3: N-Alkylation of Piperidine via Reductive Amination [18]

  • Reaction Setup: In a suitable solvent such as ethanol or dichloromethane (0.2 M), combine the piperidine derivative (1.0 eq) and the aldehyde (1.0 eq).

  • Reagent Addition: Add one molar equivalent of borane-pyridine complex (BAP) to the mixture.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC (typically 4-12 hours).

  • Work-up: Concentrate the reaction mixture and partition the residue between water and an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify the crude N-alkylated piperidine by flash chromatography. The resulting product can then be used in Protocol 1 or 2.

Conclusion and Future Outlook

The is a mature yet continually evolving field within medicinal chemistry. While traditional amide coupling remains a reliable and versatile strategy, the increasing demand for molecular diversity and synthetic efficiency has elevated the importance of multicomponent reactions like the Ugi synthesis. The choice of synthetic route is a strategic decision guided by factors such as desired complexity, availability of starting materials, scalability, and the need to control stereochemistry. As our understanding of biological systems deepens, the development of even more sophisticated and stereoselective methods for constructing these vital pharmacophores will undoubtedly continue, paving the way for the next generation of piperidine-based therapeutics.

References

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  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (2016).
  • Zhang, D.-W., et al. (2008). Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)3/AgOTf Cocatalyzed Preparation of Trimethyl 3,5,5-Piperidonetricarboxylate.
  • Váradi, A., Palmer, T., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.
  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (n.d.). RSC Publishing.
  • Váradi, A., et al. (2016). Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Molecules, 21(1), 19.
  • Obydennov, D. L., et al. (2022).
  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Isocyanide-based multcomponent reactions to synthesis of heterocycles. (n.d.). Request PDF.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Zhang, D.-W., et al. (2008). Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
  • Macchia, M., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565–1569.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).
  • C-H, L., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714–1721.
  • Váradi, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters, 7(10), 939–943.
  • Show how to synthesize the following amines from the indic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 4-Piperidinecarboxamide Deriv
  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (n.d.). Request PDF.
  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(26), 3343–3347.
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  • Discovery of piperidine carboxamide TRPV1 antagonists. (n.d.).
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Foreword: The Piperidine-1-Carboxamide Scaffold - A Modern Keystone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Piperidine-1-Carboxamide Compounds

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of pharmaceuticals across diverse therapeutic areas.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for interacting with complex biological targets. When functionalized as a this compound, this scaffold gains a critical hydrogen-bonding carboxamide moiety, enhancing its ability to anchor within protein active sites and conferring a unique profile of physicochemical properties.[4] This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of novel compounds built upon this versatile core, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide actionable experimental protocols, and present data-driven perspectives on their therapeutic potential.

Part 1: Anticancer Activity - Targeting Cellular Proliferation Machinery

A primary thrust in the exploration of piperidine-1-carboxamides has been in oncology, where they have emerged as potent inhibitors of fundamental cancer cell processes.[2][5] Our investigation reveals two prominent mechanisms: disruption of microtubule dynamics and inhibition of pH-regulating enzymes crucial for tumor survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A novel class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as potent antiproliferative agents that exert their effects by inhibiting tubulin polymerization.[4] This mechanism is foundational to the efficacy of many successful chemotherapeutics.

  • Causality of Action: By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical because microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Inhibition of this process leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] The initial discovery of this chemotype stemmed from high-throughput screening that identified the 1-carboxamide fragment as essential for activity.[4]

G cluster_0 Cellular Environment Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubules Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Assembly Microtubule->Spindle Metaphase Metaphase Spindle->Metaphase Required for Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Progression Apoptosis Apoptosis Anaphase->Apoptosis Failure leads to

Caption: Mechanism of tubulin inhibition by piperidine-1-carboxamides leading to mitotic arrest.

Quantitative Data: Antiproliferative Activity

Structure-Activity Relationship (SAR) guided optimization has led to compounds with potent, sub-micromolar activity. The data below summarizes the growth inhibition (GI₅₀) values for key compounds against the DU-145 prostate cancer cell line.[4]

Compound IDR¹ Group (Aromatic)R² Group (Amide)GI₅₀ (nM)[4]
Lead (1) 4-Fluorophenyl-~2000
8g 3,4-Dichlorophenyl-420
8o 3-Trifluoromethylphenyl-300
11b -4-Chlorobenzyl550
12a 3,4-Dichlorophenyl4-Chlorobenzyl120

Table 1: SAR-driven improvement in antiproliferative potency against DU-145 cells.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., DU-145)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • This compound compounds, dissolved in DMSO

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF, pH 4.7)

    • 96-well microplates, CO₂ incubator, microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. The appearance of purple precipitates indicates formazan formation.

    • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Leave the plate at room temperature in the dark for at least 2 hours (or overnight).

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Self-Validation:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration at which 50% of cell growth is inhibited).

    • Quality Control: The Z'-factor for the assay plate should be calculated using positive (e.g., doxorubicin) and vehicle controls to ensure assay robustness (Z' > 0.5 is considered excellent). The standard deviation within triplicate wells should be less than 15%.

Part 2: Antimalarial Activity - Species-Selective Proteasome Inhibition

Malaria remains a global health crisis, exacerbated by rising drug resistance. Piperidine-1-carboxamides have been identified through phenotypic screening as a potent and selective class of antimalarials with a novel mechanism of action.[6]

Mechanism of Action: Targeting the Plasmodium falciparum Proteasome

A piperidine carboxamide series, exemplified by the lead compound SW042, demonstrates potent activity against P. falciparum by selectively inhibiting the chymotrypsin-like activity of the parasite's proteasome β5 subunit (Pf20Sβ5).[6]

  • Causality and Selectivity: The ubiquitin-proteasome system is essential for protein degradation and homeostasis in all eukaryotic cells. However, subtle structural differences exist between the human and Plasmodium proteasomes. Cryo-electron microscopy has revealed that these piperidine carboxamides bind non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, distant from the catalytic threonine residue.[6] This unique binding site is not conserved in human proteasome isoforms, which explains the remarkable species selectivity and low cytotoxicity of these compounds. By inhibiting the proteasome, the compounds cause an accumulation of damaged or unfolded proteins, leading to parasite death.[6]

G cluster_workflow Drug Discovery Workflow HTS Phenotypic High-Throughput Screen (HTS) against P. falciparum Hit Hit Identification (e.g., SW042) HTS->Hit SAR Structure-Activity Relationship (SAR) Optimization (e.g., SW584) Hit->SAR Resist Resistance Selection Studies Hit->Resist Validation Target Validation: Biochemical Assays SAR->Validation InVivo In Vivo Efficacy Studies (Mouse Model) SAR->InVivo Target_ID Target Identification: Whole-Genome Sequencing Resist->Target_ID Mutation Identification of Mutations in Pf_proteasome β5 gene Target_ID->Mutation Mutation->Validation Inhibition Selective Inhibition of Pf20Sβ5 Confirmed Validation->Inhibition Structure Structural Biology (Cryo-EM) Inhibition->Structure Binding Elucidation of Novel Binding Pocket Structure->Binding Lead Oral Efficacy Demonstrated: Lead Candidate InVivo->Lead

Caption: Experimental workflow for identifying and validating the antimalarial mechanism.

Experimental Protocol: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol measures the efficacy of compounds against the clinically relevant life stage of the malaria parasite.

  • Principle: The assay relies on measuring parasite DNA content using a fluorescent dye (e.g., SYBR Green I). In the presence of an effective antimalarial, parasite proliferation is inhibited, resulting in a lower DNA content compared to untreated controls.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

    • Human O+ red blood cells (RBCs)

    • Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)

    • Test compounds in DMSO

    • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

    • Black 96-well microplates, gas mixture (5% O₂, 5% CO₂, 90% N₂), fluorescence plate reader

  • Step-by-Step Methodology:

    • Assay Plate Preparation: Serially dilute compounds in medium in a separate plate. Transfer 100 µL of these dilutions to the final black assay plate.

    • Parasite Culture Preparation: Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

    • Incubation: Add 100 µL of the parasite culture to each well of the assay plate. Final volume is 200 µL. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

    • Incubate the plate for 72 hours in a modular incubator chamber flushed with the gas mixture at 37°C.

    • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the RBCs.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. Mix well and incubate in the dark at room temperature for 1-2 hours.

    • Fluorescence Reading: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis & Self-Validation:

    • Subtract the background fluorescence from a "no-parasite" control well.

    • Calculate the percentage of growth inhibition: (% Inhibition) = 100 - [ (RFU_treated / RFU_vehicle) * 100 ].

    • Plot % Inhibition against the log of compound concentration and fit a dose-response curve to determine the EC₅₀ value.

    • Quality Control: The signal-to-background ratio should be >5. The Z'-factor for the assay should be >0.5. The EC₅₀ for the positive control drug should fall within its known historical range.

Part 3: Neuromodulatory & Neuroprotective Activities

The this compound scaffold is also prevalent in compounds targeting the central nervous system (CNS), acting as potent and selective enzyme inhibitors.[2]

Mechanism of Action: Dual Inhibition of FAAH and MAGL

Piperazine and piperidine carboxamides have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading endocannabinoids.[7][8]

  • Causality of Action: The endocannabinoid system is a critical regulator of neurotransmission, pain, and inflammation. By inhibiting FAAH and MAGL, these compounds increase the levels of endogenous cannabinoids (like anandamide and 2-AG), thereby amplifying their natural signaling and producing therapeutic effects such as analgesia and anxiolysis without the psychotropic side effects associated with direct cannabinoid receptor agonists. The selectivity between FAAH and MAGL can be tuned by modifying the linker between the piperidine ring and the active moiety.[8]

Quantitative Data: Enzyme Inhibitory Potency
Compound TypeTarget(s)Key Structural FeatureIC₅₀ Range (nM)[7]
Carbamate SeriesSelective MAGLMethylene spacer10 - 50
Carbamate SeriesDual FAAH/MAGL2-4 atom alkyl spacer5 - 100
Urea SeriesSelective FAAHPiperazine core< 10

Table 2: General inhibitory profiles of piperidine/piperazine carboxamides and carbamates.

Experimental Protocol: FAAH/MAGL Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory potency of test compounds against recombinant human FAAH or MAGL.

  • Principle: The assay uses a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent product. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

  • Materials:

    • Recombinant human FAAH or MAGL enzyme

    • Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

    • Fluorogenic substrate (e.g., Arachidonoyl 7-amino-4-methylcoumarin for FAAH)

    • Test compounds in DMSO

    • Black, low-volume 384-well plates, fluorescence plate reader

  • Step-by-Step Methodology:

    • Compound Dispensing: Using an acoustic dispenser or manual pipetting, add nanoliter volumes of test compounds from a serially diluted DMSO stock into the assay plate.

    • Enzyme Addition: Add 10 µL of the enzyme solution (pre-diluted in assay buffer to its optimal concentration) to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of the fluorogenic substrate (diluted in assay buffer) to initiate the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex: 380 nm, Em: 460 nm) and measure the fluorescence signal every minute for 30 minutes at 30°C.

    • Controls: Include "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) controls.

  • Data Analysis & Self-Validation:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the reaction rates to the "no-inhibitor" control to get the percent activity.

    • Calculate percent inhibition: (% Inhibition) = 100 - (% Activity).

    • Plot % Inhibition against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

    • Quality Control: The assay should have a Z'-factor > 0.6. The progress curves for the uninhibited reaction must be linear for the duration of the measurement, indicating the substrate is not depleted and the enzyme is stable.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and fruitful starting point for the development of novel therapeutics. The compounds derived from this core have demonstrated significant biological activity across multiple disease areas, including oncology, infectious disease, and neurology. Their success is rooted in the scaffold's ability to be readily modified, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The mechanisms elucidated—from disrupting the very structure of cancer cells to selectively silencing parasitic machinery and modulating neuro-signaling pathways—highlight the power of rational drug design built upon a privileged chemical framework. Future research should focus on advancing lead compounds through preclinical and clinical development, with a particular emphasis on optimizing ADME/Tox profiles and exploring novel therapeutic combinations.

References

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  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL:[Link]
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  • Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: PubMed URL:[Link]
  • Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)
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The Multifaceted Mechanisms of Action of Piperidine-1-Carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-1-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with a diverse array of biological targets.[1][2] When incorporated into the this compound motif, this versatility is further enhanced, creating a chemical entity with significant potential for drug discovery across multiple therapeutic areas.[1][3] This guide provides an in-depth exploration of the core mechanisms of action associated with this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions and signaling pathways modulated by this versatile scaffold, supported by experimental evidence and methodologies.

I. Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which this compound derivatives exert their pharmacological effects is through the inhibition of various enzymes. The carboxamide group can participate in key hydrogen bonding interactions within enzyme active sites, while the piperidine ring and its substituents can be tailored to occupy specific hydrophobic pockets, leading to potent and selective inhibition.

A. Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound derivatives have been extensively investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.[5][6][7][8] By inhibiting FAAH, these compounds increase endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][8]

The mechanism of FAAH inhibition by this compound ureas is particularly noteworthy.[9] These compounds act as covalent inhibitors.[9] Computational studies have shown that the FAAH active site induces a conformational distortion in the piperidine/piperazine aryl urea, which facilitates the nucleophilic attack by the catalytic serine residue (Ser241), leading to the formation of a stable covalent adduct.[9]

Experimental Protocol: In Vitro FAAH Inhibition Assay

A common method to determine the FAAH inhibitory potential of this compound derivatives involves using rat brain homogenates as a source of the enzyme.

Step-by-Step Methodology:

  • Preparation of Rat Brain Homogenate: Whole rat brains are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain the supernatant containing the FAAH enzyme.

  • Incubation: The brain homogenate is pre-incubated with various concentrations of the test compound (this compound derivative) for a specified time.

  • Substrate Addition: The enzymatic reaction is initiated by adding a labeled substrate, such as anandamide.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent mixture (e.g., chloroform/methanol).

  • Quantification: The amount of product formed is quantified using techniques like liquid scintillation counting or mass spectrometry.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Anaplastic Lymphoma Kinase (ALK) Inhibition

Several this compound derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a critical target in certain cancers.[10][11][12] Aberrant ALK activity, often due to genetic rearrangements, drives the proliferation and survival of cancer cells.[10]

X-ray crystallography has revealed that these inhibitors can bind to the ALK kinase domain in a "DFG-shifted" conformation, providing access to an extended hydrophobic pocket.[11] This unique binding mode contributes to their potency and selectivity. Structure-activity relationship (SAR) studies have enabled the optimization of these compounds to achieve high potency and selectivity over related kinases like IGF1R.[11]

Table 1: ALK Inhibitory Activity of Representative Piperidine Carboxamide Derivatives

CompoundALK Enzyme Assay IC50 (µM)Reference
1 0.174[11]
C. Other Notable Enzyme Targets

The versatility of the this compound scaffold is further demonstrated by its activity against a range of other enzymes:

  • Calpain: Derivatives have been developed as calpain inhibitors with Ki values in the nanomolar range, demonstrating selectivity over other cysteine proteases like cathepsin B. These compounds have shown potential as anticonvulsants.[13]

  • Carbonic Anhydrase (CA): 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as inhibitors of human carbonic anhydrase isoforms, with some compounds showing high activity and selectivity for cancer-related isoforms hCA IX and hCA XII.[14]

  • Proteasome: Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[15]

  • α-Glucosidase: Chiral pyrimidinyl-piperazine carboxamide derivatives have shown potent competitive inhibition of yeast α-glucosidase, suggesting potential applications in managing diabetes.[16]

II. Receptor Antagonism: Modulating Ion Channel Activity

Beyond enzyme inhibition, this compound derivatives have been successfully designed to act as receptor antagonists.

Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonism

A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a key target for the treatment of pain.[17][18] TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat and capsaicin.[17][18] By blocking this receptor, this compound antagonists can inhibit the transmission of pain signals.

Diagram 1: Simplified Schematic of TRPV1 Antagonism

G cluster_membrane Cell Membrane cluster_drug TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Noxious Stimuli (e.g., Capsaicin, Heat) Pain_Signal Pain Signal Transmission TRPV1_open->Pain_Signal Ca²⁺/Na⁺ Influx Piperidine_Carboxamide This compound Antagonist Piperidine_Carboxamide->TRPV1_open Blocks Channel

Caption: this compound antagonists block the TRPV1 ion channel, preventing ion influx and subsequent pain signal transmission.

III. Disruption of Protein-Protein Interactions: Targeting Cellular Scaffolding

The this compound scaffold has also been shown to interfere with the dynamics of essential cellular structures.

Tubulin Polymerization Inhibition

A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors.[19] These compounds disrupt microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and subsequent cell death in cancer cells.[19] This mechanism is shared by several successful chemotherapeutic agents. The 1-carboxamide fragment was found to be essential for the antiproliferative activity of this class of compounds.[19]

Diagram 2: Experimental Workflow for Identifying Tubulin Inhibitors

G cluster_workflow Workflow for Characterizing Tubulin Inhibitors HTS High-Throughput Screening (e.g., DU-145 cell proliferation assay) Hit_ID Hit Identification (Piperidine-1-carboxamides) HTS->Hit_ID SAR SAR-Guided Optimization Hit_ID->SAR Potent_Compound Potent Compound Identified SAR->Potent_Compound COMPARE COMPARE Analysis Potent_Compound->COMPARE Tubulin_Hypothesis Hypothesis: Tubulin Inhibition COMPARE->Tubulin_Hypothesis Biochem_Assay Biochemical Assay (with pure tubulin) Tubulin_Hypothesis->Biochem_Assay Cell_Based_Assay Cell-Based Assay (Mitotic Arrest) Tubulin_Hypothesis->Cell_Based_Assay Confirmation Mechanism Confirmation Biochem_Assay->Confirmation Cell_Based_Assay->Confirmation

Caption: A systematic workflow to identify and confirm the mechanism of action of this compound derivatives as tubulin inhibitors.

IV. Anticancer Activity via Diverse Mechanisms

The piperidine scaffold is a recurring motif in compounds with anticancer properties, and this compound derivatives are no exception.[20][21] Their anticancer effects are often a result of the mechanisms described above, such as inhibition of ALK and tubulin polymerization.[10][19] Additionally, some derivatives have been shown to induce a senescence-like phenotype in melanoma cells, representing another avenue for cancer therapy. The ability of these compounds to modulate crucial signaling pathways involved in cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt, underscores their therapeutic potential.

Conclusion: A Scaffold of Continued Promise

The this compound core has proven to be an exceptionally fruitful starting point for the design of potent and selective modulators of a wide range of biological targets. The mechanisms of action are diverse, spanning enzyme inhibition, receptor antagonism, and disruption of protein-protein interactions. This versatility, coupled with the synthetic tractability of the scaffold, ensures that this compound derivatives will remain an area of intense research and development in the quest for novel therapeutics. The insights provided in this guide aim to equip drug discovery professionals with a foundational understanding of these mechanisms, thereby facilitating the rational design of the next generation of this compound-based drugs.

References

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  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm (RSC Publishing).
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed.
  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
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A Technical Guide to the Therapeutic Potential of Piperidine-1-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] When functionalized as a piperidine-1-carboxamide, this heterocyclic motif offers a unique combination of structural rigidity, synthetic tractability, and the ability to form critical hydrogen bond interactions, making it a privileged structure for drug design. This guide provides an in-depth technical exploration of this compound analogs, moving beyond a simple literature review to offer field-proven insights into their synthesis, mechanisms of action, and pharmacological evaluation. We will dissect the causality behind experimental design, present validated protocols, and explore the diverse therapeutic landscape these compounds are shaping—from oncology and infectious disease to pain management and metabolic disorders.

The this compound Core: A Privileged Scaffold

The prevalence of the piperidine moiety stems from its sp3-hybridized, six-membered ring structure, which allows it to adopt low-energy chair conformations that can effectively orient substituents in three-dimensional space to interact with biological targets.[3] The addition of a carboxamide group at the 1-position introduces a planar, rigid unit capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This dual functionality is fundamental to its ability to anchor within the active sites of a multitude of enzymes and receptors. The synthetic accessibility of this core allows for systematic modification and the exploration of structure-activity relationships (SAR), a critical process in lead optimization.[1][4]

Synthesis and Optimization Strategies

The construction of a diverse library of this compound analogs hinges on robust and versatile synthetic methodologies. The most common approach is the amide coupling between a substituted piperidine and a carboxylic acid.

General Synthetic Workflow

The primary method involves the activation of a carboxylic acid followed by nucleophilic attack from the piperidine nitrogen. The choice of coupling reagents is critical for ensuring high yield and purity, especially with sensitive or sterically hindered substrates.

G cluster_start Starting Materials cluster_process Core Reaction cluster_reagents Key Reagents cluster_end Product & Analysis Piperidine Substituted Piperidine Coupling Amide Coupling Piperidine->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Coupling Product This compound Analog Coupling->Product Reagents Coupling Agents (e.g., EDC, HATU) Base (e.g., DIPEA) Catalyst (e.g., DMAP) Reagents->Coupling Purification Purification (Chromatography) Product->Purification Analysis Structural Verification (NMR, MS) Purification->Analysis G cluster_pathway Ubiquitin-Proteasome Pathway Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP Protein Misfolded Parasite Protein E3 E3 Ligase Protein->E3 E2 E2 Conjugating Enzyme E1->E2 Ub E2->E3 Ub PolyUb Polyubiquitinated Protein E3->PolyUb Poly-Ub Chain Attachment Proteasome P. falciparum 20S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Block X Analog This compound Analog (e.g., SW584) Analog->Proteasome Non-covalent binding to β5 subunit pocket Block->Peptides Inhibition G A Compound Library (Piperidine-1-Carboxamides) B Primary Screening (HTS / Phenotypic) A->B C Hit Identification B->C C->B Inactive D Secondary Assays (Dose-Response, Selectivity) C->D Active Hits E Lead Generation D->E F Lead Optimization (SAR, ADME/Tox) E->F Leads F->D Iterate G In Vivo Efficacy (Animal Models) F->G H Preclinical Candidate G->H Efficacious & Safe

Sources

The Piperidine-1-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring and the Rise of the 1-Carboxamide Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over seventy commercially available drugs underscores its importance as a cornerstone for the development of novel therapeutics.[2] The conformational flexibility of the piperidine ring, coupled with its ability to be readily functionalized, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal building block for engaging with a wide array of biological targets.[1][3] Among the myriad of piperidine derivatives, the piperidine-1-carboxamide moiety has emerged as a particularly privileged substructure, demonstrating a remarkable capacity to impart potent and selective biological activity across diverse therapeutic areas. This guide will provide a comprehensive technical overview of the this compound core, delving into its synthesis, key therapeutic applications, and the underlying structure-activity relationships that govern its efficacy.

Synthetic Strategies for Assembling the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the overall complexity of the target molecule. A common and straightforward approach involves the reaction of a piperidine derivative with an isocyanate.

For instance, the synthesis of N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]this compound involves the addition of phenyl isocyanate to a solution of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole in toluene.[4] The exothermicity of this reaction is noted, with the product precipitating directly from the reaction mixture.[4]

A more versatile method involves the coupling of a piperidine with a carboxylic acid, often activated in situ. This is exemplified in the synthesis of chromone-2-carboxamide derivatives, where 4-amino-N-Boc piperidine is coupled with chromone-2-carboxylic acid using EDC.HCl and DMAP as coupling agents.[5] The Boc-protecting group is subsequently removed to yield the final product.[5]

Another key synthetic consideration is the preparation of the substituted piperidine precursor itself. This can be achieved through various methods, including the reduction of corresponding pyridine derivatives or through multi-step sequences involving cyclization reactions.[1] For example, a five-step synthesis starting from piperidine-4-carboxylic acid and benzene-1,2-diamine has been reported to yield benzimidazole-substituted piperidines, which can then be further functionalized at the 1-position.[6]

The following diagram illustrates a general synthetic workflow for the preparation of this compound derivatives.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperidine Substituted Piperidine Coupling Coupling Reaction (e.g., Isocyanate addition, Amide coupling) Piperidine->Coupling Isocyanate Isocyanate / Carboxylic Acid Isocyanate->Coupling Product This compound Derivative Coupling->Product

Caption: General Synthetic Workflow for this compound Derivatives.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of biological targets it can be engineered to modulate. This section will explore some of the most significant therapeutic areas where these compounds have made a notable impact.

Fatty Acid Amide Hydrolase (FAAH) Inhibition for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8] Piperidine- and piperazine-based aryl ureas have been identified as a potent class of irreversible FAAH inhibitors.[9]

Computational studies have revealed that the FAAH enzyme induces a distortion in the amide bond of these cyclic ureas, which facilitates the covalent modification of the enzyme's active site serine residue (Ser241).[9] This enzyme-induced conformational change is a key factor in the covalent inhibition mechanism.[9]

Several piperidine carboxamide derivatives have been developed as FAAH inhibitors, with some advancing to clinical trials. Structure-activity relationship (SAR) studies have shown that modifications to the alkyl spacer connecting the piperidine and indole rings, as well as substitutions on the indole and piperidine scaffolds, significantly affect the inhibitory activity and metabolic stability.[10]

CompoundTargetIC50 (nM)Therapeutic AreaReference
PF-750FAAHPotent InhibitorPain, Inflammation[9]
JNJ1661010FAAHPotent InhibitorPain, Inflammation[9]
PKM-833FAAH8.8 (human), 10 (rat)Pain, Inflammation[11]
CCR5 Antagonism for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells.[12][13] Consequently, CCR5 antagonists represent a significant class of anti-HIV agents. Piperidine-4-carboxamide derivatives have emerged as a highly potent class of CCR5 antagonists.[13][14]

High-throughput screening identified an initial lead compound, which was subsequently optimized to improve its binding affinity and pharmacokinetic properties.[12][14] SAR studies revealed that the introduction of small hydrophobic substituents on the central phenyl ring and modifications to the piperidine moiety were effective in enhancing CCR5 affinity.[13]

One such optimized compound, TAK-220, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 clinical isolates and an acceptable pharmacokinetic profile in dogs and monkeys.[14][15] The piperidine-4-carboxamide moiety was found to be crucial for its anti-HIV activity and metabolic stability.[16]

The following diagram illustrates the mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

G cluster_0 HIV-1 Entry cluster_1 Inhibition by this compound HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds BlockedCCR5 Blocked CCR5 gp120->BlockedCCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Binds HostCell Host Cell Membrane CCR5->HostCell 3. Fusion & Entry Antagonist CCR5 Antagonist (this compound) Antagonist->BlockedCCR5 Binds and Blocks

Caption: Mechanism of CCR5 Antagonists in Preventing HIV-1 Entry.

Anaplastic Lymphoma Kinase (ALK) Inhibition in Cancer Therapy

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or translocated, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer.[17] ALK inhibitors have become a critical therapeutic strategy for these malignancies. Piperidine carboxamide derivatives have shown significant potential as ALK inhibitors.[17]

Researchers have synthesized and evaluated a range of piperidine carboxamide derivatives, demonstrating significant anti-tumor activity in cell models.[17] To further understand the structure-activity relationship and design more potent inhibitors, 3D-QSAR modeling and artificial neural networks have been employed.[17] These computational approaches help to identify the key structural features required for effective ALK inhibition, guiding the design of novel compounds with improved inhibitory activity.[17]

Modulation of Other Important Biological Targets

The therapeutic potential of this compound derivatives extends beyond the targets discussed above. They have been investigated for a variety of other applications, including:

  • TRPV1 Antagonists for Pain: A series of piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key target for the treatment of pain.[18][19]

  • Antimalarial Agents: A piperidine carboxamide series has been identified with potent and selective antimalarial activity, targeting the Plasmodium falciparum proteasome.[20]

  • Sigma-1 Receptor Ligands for Neuropathic Pain: Piperidine and piperazine-based derivatives have been designed as selective sigma-1 receptor ligands with antiallodynic activity, showing promise for the treatment of neuropathic pain.[21][22][23]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Piperidine amide-based compounds have been developed as potent non-urea inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and vasodilatory drugs.[24]

  • Farnesyltransferase Inhibitors: Piperidine derivatives have been discovered as potent inhibitors of farnesyltransferase, an enzyme involved in cellular signaling pathways relevant to cancer.[25]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitors: Piperidinone- and piperidine-constrained phenethylamines have been identified as novel and potent DPP4 inhibitors for the treatment of type 2 diabetes.[26]

  • Cathepsin K Inhibitors for Osteoporosis: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a target for the treatment of osteoporosis.[27]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide moiety. Key SAR insights from various studies include:

  • Substitution on the Piperidine Ring: In the context of farnesyltransferase inhibitors, the stereochemistry of substituents on the piperidine ring was found to be crucial, with only the (+)-enantiomers showing potent activity.[25] For soluble epoxide hydrolase inhibitors, bulky, nonpolar cycloalkyl groups on the left-hand side of the piperidine amide were well-tolerated and often led to increased potency.[24]

  • The Carboxamide Moiety: For CCR5 antagonists, the introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety improved metabolic stability and maintained high inhibitory activity.[15] In the case of DPP4 inhibitors, replacing an open-chain linker with a more rigid pyrimidine in the carboxamide portion dramatically improved potency.[26]

  • Overall Molecular Conformation: The unique chemical structures of piperidine carboxamide derivatives contribute to their diverse biological activities.[17] The ability of the piperidine ring to adopt different conformations allows for optimal binding to a variety of protein targets.

Experimental Protocol: General Procedure for Amide Coupling

The following is a representative experimental protocol for the synthesis of a this compound derivative via amide coupling, based on a reported procedure for the synthesis of chromone-2-carboxamides.[5]

Materials:

  • Chromone-2-carboxylic acid (1 equivalent)

  • 4-amino-N-Boc piperidine (1 equivalent)

  • EDC.HCl (1.1 equivalents)

  • DMAP (0.2 equivalents)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of chromone-2-carboxylic acid in DCM, add 4-amino-N-Boc piperidine, EDC.HCl, and DMAP.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partition the reaction mixture between DCM and 5% NaHCO3 solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-oxo-4H-chromene-2-amido)piperidine-1-carboxylate.

  • Triturate the crude product with EtOAc, filter, and use for the next step without further purification.

  • For Boc deprotection, treat the intermediate with TFA in DCM.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Partition the residue between DCM and 5% NaHCO3 solution.

  • Dry the combined organic layers, filter, and evaporate to give the crude product.

  • Purify the crude product by flash chromatography to obtain the final this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to finely tune its physicochemical and pharmacological properties through substitution have led to the development of potent and selective modulators of a wide range of biological targets. From inhibiting key enzymes in pain and inflammation to blocking viral entry and targeting oncogenic kinases, the applications of this privileged motif continue to expand.

Future research in this area will likely focus on the development of more sophisticated and efficient synthetic methodologies, including asymmetric synthesis to control stereochemistry.[1] Furthermore, the integration of computational modeling and machine learning will undoubtedly accelerate the design and optimization of novel this compound derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

References

  • Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572.
  • Synthesis of this compound. PrepChem.com.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH.
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.
  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
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  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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The Emergence of the Piperidine-1-carboxamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved therapeutics. Within the vast landscape of piperidine-containing compounds, the piperidine-1-carboxamide scaffold has emerged as a particularly fruitful area of research, yielding potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery and development of the this compound core, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key therapeutic applications of this versatile scaffold, supported by detailed experimental protocols, comparative data, and mechanistic insights.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous motif in pharmaceuticals. Its prevalence can be attributed to a combination of desirable properties:

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperidine ring provides a rigid scaffold that can be strategically functionalized to present substituents in well-defined spatial orientations for optimal target engagement.

  • Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, enabling the formation of strong ionic interactions with biological targets. The overall scaffold strikes a balance between hydrophilicity and lipophilicity, which can be fine-tuned through substitution to optimize pharmacokinetic profiles.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and derivatization of the piperidine ring, making it an accessible scaffold for medicinal chemists.

These attributes have led to the incorporation of the piperidine moiety into a wide array of drugs targeting the central nervous system, cardiovascular diseases, and infectious agents.

The Rise of the this compound Core

The functionalization of the piperidine nitrogen with a carboxamide group (-C(O)NRR') introduces a key hydrogen bond donor and/or acceptor moiety, significantly expanding the chemical space and potential biological interactions of the parent scaffold. The discovery of the this compound as a versatile and "privileged" scaffold has been an iterative process, driven by high-throughput screening campaigns and subsequent lead optimization efforts across various therapeutic areas. This guide will explore three prominent examples that highlight the power of this scaffold in modern drug discovery.

Case Study 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The discovery of this compound derivatives as ALK inhibitors showcases a successful scaffold-based drug design approach.

Mechanism of Action and Signaling Pathway

Oncogenic ALK fusions or mutations lead to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[1][2][3] ALK inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Piperidine_Carboxamide This compound ALK Inhibitor Piperidine_Carboxamide->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Studies

High-throughput screening identified a piperidine carboxamide hit with modest ALK inhibitory activity.[4][5] Subsequent optimization focused on modifications at two key positions: the N-1 position of the piperidine ring and the carboxamide moiety.

  • N-1 Position: Exploration of various substituted aryl and heteroaryl groups at the N-1 position revealed that specific substitution patterns on a pyrimidine ring led to a significant increase in potency.

  • Carboxamide Moiety: Derivatization of the carboxamide with different benzylamine fragments allowed for the exploration of a hydrophobic pocket in the ALK active site.

These SAR studies led to the development of highly potent and selective ALK inhibitors.

Data Presentation: ALK Inhibitory Activity
CompoundN-1 SubstituentCarboxamide SubstituentALK IC50 (nM)Reference
1 2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl174[4][5]
2 2-((2,6-dichloro-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl10[6]
3 2-((2-chloro-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl20[6]

Case Study 2: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and noxious stimuli, including heat and capsaicin. The discovery of this compound-based TRPV1 antagonists highlights the scaffold's utility in developing treatments for pain.[7][8]

Mechanism of Action and Signaling Pathway

TRPV1 is a ligand-gated ion channel primarily expressed in sensory neurons.[9] Activation of TRPV1 by stimuli such as capsaicin, heat, or low pH leads to an influx of cations, primarily Ca2+, resulting in depolarization of the neuron and the propagation of a pain signal.[9] TRPV1 antagonists block the channel, preventing this influx and thereby inhibiting the pain signal.

TRPV1_Signaling_Pathway cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Stimuli Capsaicin / Heat / Protons Stimuli->TRPV1 Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Piperidine_Carboxamide This compound TRPV1 Antagonist Piperidine_Carboxamide->TRPV1

Caption: Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling and Antagonism.

SAR and Lead Optimization

Initial this compound hits for TRPV1 were identified with weak antagonist activity.[7][8] A focused library approach was employed to explore different polar head groups attached to the carboxamide, leading to the identification of a benzoxazinone amide with improved potency. Further SAR studies on the aryl group attached to the piperidine nitrogen demonstrated that specific substitution patterns could enhance binding affinity.

Data Presentation: TRPV1 Antagonist Activity
CompoundAryl Substituent at N-1Carboxamide Polar HeadhTRPV1 Binding IC50 (nM)hTRPV1 Functional IC50 (nM)Reference
4 4-chlorophenylN-(2,3-dimethylphenyl)2860[10]
5 4-fluorophenylN-(2-bromo-3-fluorophenyl)81130[10]
6 4-trifluoromethylphenylN-(3,4,5-trifluorophenyl)4959[10]

Case Study 3: Proteasome Inhibitors for the Treatment of Malaria

Malaria, caused by the Plasmodium falciparum parasite, remains a major global health challenge. The parasite's proteasome is an essential enzyme complex for its survival and has emerged as a promising drug target. Phenotypic screening identified a this compound derivative, SW042, with potent antimalarial activity.[1]

Mechanism of Action

The ubiquitin-proteasome system is critical for protein degradation and turnover in eukaryotic cells, including P. falciparum.[11] The proteasome is a multi-subunit complex, and its β5 subunit possesses chymotrypsin-like activity that is essential for parasite viability. This compound inhibitors bind to the β5 active site of the P. falciparum 20S proteasome, inhibiting its function and leading to parasite death.[1]

Proteasome_Inhibition_Workflow Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome P. falciparum 20S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Parasite_Survival Parasite Survival Degradation->Parasite_Survival Piperidine_Carboxamide This compound Inhibitor Piperidine_Carboxamide->Proteasome

Caption: Inhibition of the P. falciparum Proteasome by Piperidine-1-carboxamides.

SAR and Lead Optimization

The initial hit, SW042, was a racemic mixture. Synthesis and evaluation of the individual enantiomers revealed that the (S)-enantiomer was significantly more potent. Further SAR studies established the minimal pharmacophore required for activity and explored modifications to the acyl and carboxamide portions of the molecule, leading to analogs with improved potency and oral efficacy in mouse models of malaria.

Data Presentation: Antimalarial Activity
CompoundDescriptionPf3D7 EC50 (nM)PfDd2 EC50 (nM)Reference
SW042 (racemic) Initial Hit140-190140-190[1]
(S)-SW042 Active Enantiomer10-2010-20[1]
SW584 Optimized Analog5-105-10[1]

Synthetic Chemistry of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a convergent approach, involving the coupling of a piperidine precursor with a carboxylic acid or its activated derivative.

General Synthetic Workflow

Synthesis_Workflow Piperidine_Precursor Piperidine Precursor (e.g., piperidine-4-carboxylic acid) Coupling Amide Coupling (e.g., EDC, HATU) Piperidine_Precursor->Coupling Amine Amine (R¹R²NH) Amine->Coupling Piperidine_Carboxamide_Core Piperidine-4-carboxamide Core Coupling->Piperidine_Carboxamide_Core Acylation N-Acylation / Arylation (R³-X) Piperidine_Carboxamide_Core->Acylation Final_Product Final this compound Derivative Acylation->Final_Product

Caption: General Synthetic Workflow for this compound Derivatives.

Detailed Experimental Protocol: Amide Coupling

Objective: To synthesize a piperidine-4-carboxamide core via amide coupling of piperidine-4-carboxylic acid and a primary amine.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine-4-carboxamide.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, showing the disappearance of starting materials and the appearance of the product with the expected mass-to-charge ratio. ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The case studies presented herein on ALK inhibitors, TRPV1 antagonists, and antimalarial proteasome inhibitors underscore the broad applicability of this core structure. The synthetic tractability of the piperidine ring and the diverse chemical space that can be explored through modification of the carboxamide and N-1 substituents suggest that the full potential of this scaffold has yet to be realized. Future efforts in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, the exploration of new therapeutic targets, and the application of novel synthetic methodologies to further expand the chemical diversity of this compound libraries.

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  • Thiam, A., Fall, D., Diop, A., Samb, A., Diop, M., & Boye, C. S. (2025). Synthesis and anti-malaria activity of molecules carrying the piperidine ring.
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  • Premkumar, L. S. (2008). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & James, M. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349–4353. [Link]
  • Thiam, A., Fall, D., Diop, A., Samb, A., Diop, M., & Boye, C. S. (2025). Synthesis and anti-malaria activity of molecules carrying the piperidine ring.
  • Cheung, W. S., Calvo, R. R., Tounge, B. A., Zhang, S. P., Stone, D. R., Brandt, M. R., ... & Player, M. R. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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  • Wang, L., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
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Sources

The Piperidine-1-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2] When functionalized as a piperidine-1-carboxamide, this core structure offers a versatile and privileged platform for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the this compound scaffold, from its fundamental chemical and physical properties to its broad-ranging applications in drug discovery. We will delve into key structure-activity relationships (SARs), synthetic strategies, and pharmacokinetic considerations. Through detailed case studies of an approved drug and clinical candidates, this document aims to equip drug development professionals with the field-proven insights necessary to effectively leverage this critical molecular framework.

Introduction: The Privileged Nature of the Piperidine Scaffold

The prevalence of the piperidine motif in FDA-approved drugs is a testament to its value in drug design.[3][4] This six-membered nitrogen-containing heterocycle offers a three-dimensional structure that can effectively explore chemical space while providing a stable anchor for various pharmacophoric elements.[5] The nitrogen atom's basicity can be modulated to fine-tune properties like solubility and target engagement, making it a highly adaptable building block.[3]

The this compound functional group further enhances this utility by providing a rigid and synthetically accessible linker. The amide bond is a cornerstone of peptide and protein structure, and its incorporation into the piperidine scaffold allows for the creation of peptidomimetics and other molecules capable of engaging in specific hydrogen bond interactions within biological targets. This guide will explore the causality behind the successful application of this scaffold across multiple therapeutic areas.

Core Physicochemical and Structural Properties

Understanding the intrinsic properties of the this compound core is fundamental to its rational application in drug design.

Structural Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation. The nitrogen atom introduces a key distinction: the substituent on the nitrogen (in this case, the carboxamide group) can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[6] This conformational preference is a critical consideration in drug design, as it dictates the spatial orientation of substituents and their interactions with a biological target.

G cluster_0 Piperidine Chair Conformations Axial Axial Conformer Equatorial Equatorial Conformer (More Stable) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip img_axial img_axial img_equatorial img_equatorial

Caption: Chair conformations of the piperidine ring.

Key Physicochemical Parameters

The physicochemical properties of the piperidine scaffold can be significantly influenced by substitution. However, the core itself possesses a balance of properties that make it an attractive starting point for drug discovery.

PropertyUnsubstituted PiperidineNotes
Molecular Weight 85.15 g/mol A small, fragment-like starting point.
pKa 11.22The basic nitrogen allows for salt formation to improve solubility.
LogP 0.84Indicates a balance between hydrophilicity and lipophilicity.

Data for unsubstituted piperidine. These values are modulated by the addition of the carboxamide group and other substituents.

The introduction of the carboxamide group at the 1-position generally increases the molecule's polarity and hydrogen bonding capacity while removing the basicity of the piperidine nitrogen. This has profound effects on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthetic Strategies: Building the Core

The construction of this compound derivatives is typically achieved through robust and well-established synthetic methodologies. The most common approach involves the coupling of a piperidine precursor with a carboxylic acid or an activated acyl donor.

General Synthetic Workflow: Amide Coupling

A prevalent strategy is the amide coupling reaction between a substituted piperidine and a carboxylic acid, often activated by a coupling agent.

G reagents Piperidine Derivative (R1-Pip-H) Carboxylic Acid (R2-COOH) activated Activated Acid Intermediate reagents->activated Coupling Agent (e.g., EDC, HATU) product This compound (R1-Pip-CO-R2) activated->product Nucleophilic Acyl Substitution

Caption: General workflow for amide coupling synthesis.

Detailed Experimental Protocol: Synthesis of a Generic this compound

This protocol describes a standard amide coupling procedure using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Materials:

  • Substituted Piperidine (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • EDC.HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in DCM, add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the substituted piperidine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired this compound.[7]

The Role of this compound in Medicinal Chemistry

The this compound scaffold has been successfully employed to target a wide range of biological entities, demonstrating its versatility.

Case Study: Lasmiditan (Reyvow) - An FDA-Approved Drug

A prime example of a drug featuring a piperidine-carboxamide core is Lasmiditan, an FDA-approved medication for the acute treatment of migraine.[8]

  • Structure: 2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2-yl]-benzamide.[7][9]

  • Mechanism of Action: Lasmiditan is a selective agonist of the 5-HT1F serotonin receptor.[10] Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, Lasmiditan's mechanism is not associated with this effect, making it a safer option for patients with cardiovascular risk factors.[1][11] It is thought to alleviate migraine by inhibiting the release of neuropeptides like CGRP in the trigeminal nervous system.[10][12]

The synthesis of Lasmiditan involves the coupling of 1-methylpiperidine-4-carbonyl chloride with an aminopyridine derivative, followed by a final amide bond formation.[13][14][15]

Case Study: Antimalarial Proteasome Inhibitors

Researchers have identified a series of piperidine carboxamides with potent and selective antimalarial activity.[16] The lead compound, SW584 , demonstrated efficacy in a mouse model of human malaria after oral dosing.[16]

  • Target: The Plasmodium falciparum 20S proteasome, specifically the β5 active site.[16][17]

  • Mechanism: These compounds act as non-covalent, reversible inhibitors. Cryo-electron microscopy revealed that SW584 binds to a previously unexplored pocket, which accounts for its high selectivity for the parasite proteasome over human isoforms.[16] This selectivity is a critical attribute for minimizing host toxicity.

G cluster_0 Ubiquitin-Proteasome System in Plasmodium Ub Ubiquitin Protein Misfolded Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3 enzymes) Proteasome 26S Proteasome PolyUb_Protein->Proteasome Targeting Peptides Peptides Proteasome->Peptides Degradation SW584 SW584 (Piperidine Carboxamide) SW584->Proteasome Inhibition

Caption: Inhibition of the Plasmodium proteasome by piperidine carboxamides.

Other Therapeutic Applications

The this compound scaffold has shown promise in numerous other therapeutic areas:

  • TRPV1 Antagonists: For the treatment of pain.[18][19]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: For pain and inflammation by modulating the endocannabinoid system.

  • CCR5 Antagonists: As anti-HIV agents that block viral entry into host cells.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: For cancer therapy.

Structure-Activity Relationship (SAR) Principles

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for activity against various targets. A general SAR strategy involves dividing the molecule into three key regions.

G cluster_0 General SAR Exploration cluster_A Modulates: pKa, LogP, Solubility, Metabolism cluster_B Modulates: H-bonding, Rigidity cluster_C Modulates: Target-Specific Interactions, Potency A Region A (Piperidine Substituents) B Region B (Carboxamide Moiety) A->B C Region C (Acyl Substituent) B->C

Caption: Key regions for SAR exploration in piperidine-1-carboxamides.

Piperidine Ring (Region A)

Substituents on the piperidine ring are critical for modulating physicochemical properties and can serve as vectors to probe specific pockets within a binding site.[20]

  • Lipophilicity & Solubility: Addition of alkyl or aryl groups generally increases lipophilicity (LogP), which can affect cell permeability and plasma protein binding.

  • Metabolic Stability: The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, particularly at positions adjacent to the nitrogen atom.[3] Introducing substituents can block sites of metabolism (e.g., cytochrome P450 oxidation).

Carboxamide Linker (Region B)

While the core carboxamide is often conserved, its replacement with bioisosteres (e.g., triazoles, oxadiazoles) can be a strategy to improve metabolic stability or modulate pharmacokinetic properties, although this can impact the crucial hydrogen bonding interactions.[21]

Acyl Substituent (Region C)

This region is typically the primary driver of target-specific potency and selectivity. Modifications here are tailored to the specific topology of the target's binding site. For example, in TRPV1 antagonists, this region is often a large hydrophobic tail that occupies a corresponding pocket in the receptor.[18][19]

Table of SAR Data for TRPV1 Antagonists:

CompoundR Group (Region C)hTRPV1 IC50 (nM)
1 4-tert-butylphenyl1300
2 4-chlorophenyl65
3 3,4-dichlorophenyl29
4 4-(trifluoromethyl)phenyl5

Adapted from Bioorg. Med. Chem. Lett. 2008, 18 (16), 4569-72. This table illustrates how modifications in Region C dramatically impact potency.[19]

Pharmacokinetics, Metabolism, and Potential Liabilities

While the this compound scaffold offers many advantages, a thorough understanding of its potential drawbacks is essential for successful drug development.

ADME Profile

The overall ADME profile is highly dependent on the specific substituents. However, some general principles apply:

  • Absorption: The balance of lipophilicity and solubility is key. The ability to form salts (if a basic center is present elsewhere in the molecule) can enhance aqueous solubility for formulation.

  • Distribution: Many piperidine-containing drugs are designed to cross the blood-brain barrier (BBB) to act on central nervous system (CNS) targets. This often requires a higher lipophilicity and a low potential for being a P-glycoprotein (P-gp) efflux substrate.[10]

  • Metabolism: N-dealkylation (if the piperidine nitrogen is substituted) and oxidation of the piperidine ring are common metabolic pathways.[3] Strategic placement of blocking groups, such as fluorine atoms, can enhance metabolic stability.

Common Liabilities and Toxicological Considerations
  • hERG Inhibition: The basic nitrogen atom present in many piperidine derivatives (though not the amide nitrogen itself) can lead to binding to the hERG potassium channel, which can cause cardiac toxicity. This is a critical off-target effect to screen for during lead optimization.[22]

  • CNS Side Effects: For compounds designed to penetrate the BBB, off-target effects in the CNS are a significant consideration. Lasmiditan, for example, carries warnings for dizziness, sedation, and driving impairment.[8]

  • Toxicity of Metabolites: It is crucial to characterize the metabolites of any lead candidate and assess their potential for toxicity.[23]

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its favorable physicochemical properties, combined with its synthetic accessibility, ensure its continued use in the pursuit of novel therapeutics. The successful development of Lasmiditan and the promising data from clinical and preclinical candidates across diverse disease areas underscore the power of this "privileged" structure.

Future innovations will likely focus on the development of novel synthetic methods to access more complex and diverse this compound libraries. Furthermore, a deeper understanding of the factors governing ADME and toxicity, coupled with advanced computational modeling, will enable a more rational design of next-generation drug candidates based on this enduring scaffold. By carefully balancing potency, selectivity, and pharmacokinetic properties, researchers can continue to unlock the full therapeutic potential of the this compound core.

References
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A Comprehensive Guide to the Spectroscopic Characterization of Piperidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-1-carboxamide (CAS 2158-03-4), a simple urea derivative of the piperidine heterocyclic scaffold, serves as a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization of this molecule is fundamental to ensuring purity, verifying structure, and understanding its chemical behavior in synthetic applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. We delve into the principles of data interpretation, present detailed experimental protocols, and offer insights grounded in extensive field experience to provide a self-validating framework for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of a chemical entity is the bedrock of its function. For this compound, three primary spectroscopic methods provide orthogonal data points that, when integrated, confirm its molecular identity with a high degree of confidence. The molecule consists of a piperidine ring N-acylated with a carboxamide group. This structure presents distinct features for each analytical technique: a saturated heterocyclic ring system and a primary amide, which are readily identifiable.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum arises from the distinct chemical environments of the hydrogen atoms. In this compound, we expect to see three sets of signals for the piperidine ring protons and one for the amide protons. The piperidine ring exists in a rapid chair-chair interconversion at room temperature, which simplifies the spectrum by averaging the axial and equatorial proton environments.

Expected ¹H NMR Data Summary (Predicted)

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-2, H-6 (α-CH₂) ~3.3 - 3.5 Triplet (t) 4H Adjacent to the electron-withdrawing amide nitrogen, resulting in a downfield shift.
H-3, H-5 (β-CH₂) ~1.6 - 1.8 Multiplet (m) 4H Standard aliphatic chemical shift, coupled to both α and γ protons.
H-4 (γ-CH₂) ~1.5 - 1.7 Multiplet (m) 2H Most shielded piperidine protons, furthest from the nitrogen atom.

| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Amide protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

Expert Insight: The broadness of the -NH₂ signal is a key indicator of this functional group. Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding. To confirm its identity, a D₂O exchange experiment can be performed; the -NH₂ peak will disappear as the protons are replaced by deuterium.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state. For this compound, four distinct signals are expected.

Expected ¹³C NMR Data Summary (Predicted)

Assigned Carbons Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Carbonyl) ~158 - 162 The amide carbonyl carbon is significantly deshielded and appears far downfield.
C-2, C-6 (α-C) ~45 - 48 Carbons directly attached to the nitrogen are deshielded.[1]
C-3, C-5 (β-C) ~25 - 27 Standard aliphatic carbon chemical shift.

| C-4 (γ-C) | ~23 - 25 | The most shielded carbon, furthest from the electron-withdrawing group.[1] |

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for all carbons. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound will be dominated by absorptions from the amide group and the aliphatic C-H bonds.

Expected Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400 - 3100 (two bands) N-H Stretch Primary Amide (-NH₂) The presence of two distinct bands (symmetric and asymmetric stretch) is a hallmark of a primary amide.
2940 - 2850 C-H Stretch Aliphatic (Piperidine) Confirms the presence of the saturated ring system.
~1640 C=O Stretch (Amide I) Carbonyl A strong, sharp absorption characteristic of the amide carbonyl group.
~1600 N-H Bend Primary Amide (-NH₂) The "Amide II" band, which further confirms the amide functional group.

| ~1430 | C-N Stretch | Amide | Indicates the bond between the carbonyl carbon and the piperidine nitrogen. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, with a molecular weight of 128.17 g/mol , Electron Ionization (EI) or Electrospray Ionization (ESI) can be used effectively.

Experimental Mass Spectrometry Data (GC-MS) The GC-MS of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.[2][3]

m/z ValueProposed FragmentSignificance
128[M]⁺Molecular Ion: Confirms the molecular weight of the compound.
84[C₅H₁₀N]⁺Base Peak: Loss of the carboxamide radical (-CONH₂), resulting in the stable piperidinyl cation.
56[C₄H₈]⁺Result of ring fragmentation of the piperidinyl cation.
44[CONH₂]⁺Carboxamide cation, confirming the amide moiety.

Expert Insight: The base peak at m/z 84 is highly diagnostic. The facile cleavage of the N-acyl bond (an alpha-cleavage relative to the ring nitrogen) is a dominant fragmentation pathway for N-acyl piperidines, leading to the highly stable piperidinyl cation. This single peak provides strong evidence for the core piperidine structure.

mol_ion This compound [M]⁺˙ m/z = 128 loss_CONH2 - •CONH₂ mol_ion->loss_CONH2 base_peak Piperidinyl Cation [C₅H₁₀N]⁺ m/z = 84 (Base Peak) loss_CONH2->base_peak loss_C2H4 - C₂H₄ base_peak->loss_C2H4 fragment_56 [C₄H₈]⁺ m/z = 56 loss_C2H4->fragment_56

Caption: Key fragmentation pathway for this compound in EI-MS.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Key parameters to optimize include capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow rate.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300). The primary ion expected would be the protonated molecule [M+H]⁺ at m/z 129.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. True structural confirmation is achieved by integrating the data from NMR, IR, and MS. This workflow ensures a rigorous and self-validating analysis.

start Sample: this compound ms Mass Spectrometry (e.g., ESI-MS) start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms_res Result: Molecular Weight Confirmed [M+H]⁺ = 129 ms->ms_res ir_res Result: Functional Groups Identified (-NH₂, C=O, C-H) ir->ir_res nmr_res Result: C-H Framework Mapped (Piperidine signals, Amide protons) nmr->nmr_res integrate Integrate & Correlate Data ms_res->integrate ir_res->integrate nmr_res->integrate confirm Structure Confirmed integrate->confirm

Sources

piperidine-1-carboxamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Piperidine-1-Carboxamide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] When functionalized with a carboxamide group, it creates a molecular scaffold with a rich potential for forming specific, directional interactions crucial for molecular recognition at biological targets. Understanding the precise three-dimensional arrangement of this compound is therefore not merely an academic exercise; it is fundamental to rational drug design and the elucidation of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, detailing the experimental workflow, interpreting the resultant structural data, and contextualizing the findings within the broader field of supramolecular chemistry. We will use the closely related and structurally determined piperidine-1-carboximidamide as a primary case study to illustrate the core principles and data interpretation, given its detailed published crystal structure.[3]

The Strategic Importance of Structural Analysis

In drug development, the conformation of a molecule in its solid state, as revealed by X-ray crystallography, offers the most definitive insight into its intrinsic geometric preferences.[2] For a molecule like this compound, structural analysis answers several critical questions:

  • Conformational Rigidity: What is the preferred conformation of the six-membered piperidine ring? Is it the expected low-energy chair form, or does crystal packing induce a twist-boat or boat conformation?[3]

  • Intermolecular Forces: How do individual molecules interact with each other in the solid state? The carboxamide group is a potent hydrogen bond donor (-NH₂) and acceptor (C=O), predisposing the molecule to form robust, predictable supramolecular synthons.[4][5]

  • Pharmacophore Geometry: What is the precise spatial relationship between the hydrophobic piperidine ring and the polar carboxamide group? This geometry is critical for how the molecule fits into a protein's binding pocket.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a systematic process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality, publishable data.

G cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification solvent Solvent Selection (e.g., Ethanol, Ethyl Acetate) purification->solvent growth Slow Evaporation or Vapor Diffusion solvent->growth harvest Crystal Selection (0.1-0.3 mm, defect-free) growth->harvest mount Crystal Mounting on Goniometer harvest->mount data Data Collection (X-ray Diffractometer) mount->data solution Structure Solution (e.g., SHELXT, Direct Methods) data->solution refinement Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) solution->refinement validation Validation & CIF Generation (e.g., checkCIF) refinement->validation

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal Growth and Data Collection

Objective: To obtain a single, defect-free crystal of this compound suitable for X-ray diffraction.

Protocol:

  • Solubilization: Dissolve purified this compound powder in a minimal amount of a suitable solvent. The choice of solvent is critical; solvents like ethanol, methanol, or ethyl acetate are often effective for piperidine derivatives.[2] A solvent in which the compound has moderate solubility at room temperature is ideal.

  • Crystal Growth (Slow Evaporation):

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature. Crystal formation may take several days to weeks.

  • Crystal Selection & Mounting:

    • Using a microscope, identify a well-formed, transparent crystal, typically 0.1-0.3 mm in its largest dimension.[2] The crystal should be free of cracks or satellite growths.

    • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Mount the crystal on the tip of a cryo-loop, which is then attached to a goniometer head.

  • Data Collection:

    • Place the goniometer head onto the X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) is directed at the crystal to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[3]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[3]

    • The crystal is rotated, and a series of diffraction images are collected by the detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.

    • This initial model is then refined using full-matrix least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.

Results and Discussion: Unveiling the Structure

While the specific crystallographic data for this compound is not detailed in the provided search results, we can use the published data for the closely analogous piperidine-1-carboximidamide (C₆H₁₃N₃) as an exemplary model for analysis.[3] This molecule shares the same piperidine ring and a similar hydrogen-bonding functional group.

Crystallographic Data Summary

The quality and fundamental geometry of the crystal are summarized in a standard crystallographic table.

ParameterPiperidine-1-carboximidamide[3]
Chemical FormulaC₆H₁₃N₃
Formula Weight127.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.2193 (9)
b (Å)5.5784 (5)
c (Å)10.4885 (7)
β (°)91.887 (4)
Volume (ų)714.55 (10)
Z (Molecules/unit cell)4
Temperature (K)100
Radiation (λ, Å)Cu Kα (1.54178)

Insight: The monoclinic system and the P2₁/n space group indicate a relatively low-symmetry packing arrangement, which is common for organic molecules. The presence of four molecules in the unit cell (Z=4) is also typical.

Molecular Conformation

The analysis confirms that the piperidine ring adopts a stable chair conformation .[3] This is the lowest energy conformation for a six-membered aliphatic ring, minimizing both angle strain and torsional strain. The carboxamide group is attached to the nitrogen atom of the ring.

Key Bond Lengths and Angles

The geometry of the carboxamide group provides insight into its electronic structure.

Bond/AngleLength (Å) / Degrees (°)[3]Analysis
C1–N1 (C=N)1.3090 (17)In the carboximidamide, this is a distinct double bond. In this compound, the analogous C=O bond would be expected to be around 1.23 Å.
C1–N2 (C-NH₂)1.3640 (17)This C-N single bond is shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to resonance with the C=N group. A similar effect is expected in the carboxamide, where lone pair electrons from the -NH₂ group delocalize into the C=O π-system.
C1–N3 (C-Pip)1.3773 (16)This bond, connecting the carboxamide carbon to the piperidine nitrogen, is also shorter than a typical C-N single bond, suggesting electron delocalization.
N2–C1–N3116.82 (12)The angles around the central carbon (C1) deviate from the ideal 120° for sp² hybridization, indicating some geometric strain.
N1–C1–N3119.08 (11)
N1–C1–N2124.09 (11)
Supramolecular Assembly via Hydrogen Bonding

The most compelling feature of amide crystal structures is their extensive network of hydrogen bonds.[4] In primary amides, the -NH₂ group provides two donor protons, while the carbonyl oxygen is a strong acceptor. This leads to the formation of highly stable and predictable patterns, often described using graph-set notation.[6]

In the crystal structure of piperidine-1-carboximidamide, molecules are linked by strong N—H···N hydrogen bonds, forming an infinite two-dimensional network.[3] For this compound, we would strongly anticipate the formation of N—H···O hydrogen bonds. A common and highly stable motif formed by primary amides is the R²₂(8) ring, where two molecules form a head-to-tail dimer.[4][7]

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C1 C N1->C1 R1 Piperidine N1->R1 H1_2 H N1->H1_2 O1 O C1->O1 = O2 O H1_2->O2 N2 H-N C2 C N2->C2 R2 Piperidine N2->R2 H2_1 H N2->H2_1 C2->O2 = H2_1->O1

Figure 2: The classic R²₂(8) hydrogen-bonded dimer motif expected in this compound crystals.

This dimerization is a powerful organizing principle in the crystal, influencing solubility, melting point, and mechanical properties. The specific hydrogen bond geometry can be quantified:

D–H···AD-H (Å)H···A (Å)D···A (Å)D-H-A (°)
N–H···O (exp.)~0.90~2.0 - 2.2~2.9 - 3.1~160-175

(Note: Expected values based on typical amide hydrogen bonds)[4]

Conclusion

The crystal structure analysis of this compound, illustrated here through data from a close analogue, provides indispensable information for the fields of medicinal chemistry and materials science. The analysis confirms the low-energy chair conformation of the piperidine ring and reveals the planarity and electronic delocalization within the carboxamide group. Most significantly, it highlights the dominant role of intermolecular N—H···O hydrogen bonding in dictating the supramolecular architecture of the solid state. These precise structural insights are foundational for designing next-generation molecules with optimized binding affinities, predictable solid-state properties, and enhanced therapeutic potential.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. Benchchem.
  • Schmid, S., et al. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253.
  • Sampath N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Institute of Science, 58(4), 804-808.
  • Tan, T. N., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 26(16), 4983.
  • ResearchGate. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • Zafar Saied Saify et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan.
  • ResearchGate. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • ResearchGate. (2013). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide.
  • Nallini, A., et al. (2011). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Crystal Research and Technology, 46(1), 57-62.
  • Royal Society of Chemistry. (2018). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. RSC Drug Discovery Series.
  • NIST. (2025). This compound. NIST Chemistry WebBook.
  • PubChem. (2025). 1-Piperidinecarboxamide. National Center for Biotechnology Information.
  • PubMed. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5847.
  • Wikipedia. (2023). Cambridge Structural Database.
  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD).

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Foreword: The Piperidine-1-Carboxamide Scaffold and the Imperative of Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Piperidine-1-Carboxamide Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] When functionalized as a this compound, this moiety offers a versatile three-dimensional structure with tunable physicochemical properties, making it a cornerstone for designing inhibitors and modulators for a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.[2][3] The journey from a promising scaffold to a clinical candidate, however, is fraught with challenges of potency, selectivity, and pharmacokinetics.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico modeling techniques essential for accelerating the discovery and optimization of novel this compound derivatives. We move beyond a mere listing of methods to explain the causality behind their application, offering field-proven insights into constructing a robust, self-validating computational workflow. Our approach is grounded in the principle that a well-designed computational cascade can significantly reduce attrition rates, minimize experimental costs, and provide profound mechanistic insights that guide intelligent compound design.

Chapter 1: Foundational Steps – Preparing Ligand and Target for Modeling

The axiom "garbage in, garbage out" is acutely relevant in computational modeling. The accuracy of any predictive model is fundamentally dependent on the quality of the input structures. For this compound derivatives, careful preparation of both the small molecule (ligand) and its biological target (protein) is a non-negotiable first step.

Ligand Preparation: Beyond the 2D Structure

A 2D chemical drawing is an incomplete representation. A molecule's biological activity is governed by its 3D conformation, protonation state, and tautomeric form at physiological pH.

Protocol 1: Step-by-Step Ligand Preparation

  • 2D to 3D Conversion:

    • Action: Convert the 2D structures of your this compound library into 3D coordinates using computational chemistry software (e.g., LigPrep in Schrödinger Suite, RDKit).

    • Causality: This step generates an initial, albeit rough, 3D representation necessary for all subsequent modeling tasks.

  • Tautomer and Protonation State Enumeration:

    • Action: Generate all credible tautomeric forms and protonation states at a defined physiological pH (typically 7.4 ± 1.0). The piperidine nitrogen, in particular, is basic and will likely be protonated.

    • Causality: The dominant ionic species at physiological pH dictates the molecule's ability to form critical electrostatic and hydrogen bond interactions within the target's active site. Failure to model the correct state can lead to erroneous binding pose predictions and flawed structure-activity relationship (SAR) interpretations.[4]

  • Stereoisomer Generation:

    • Action: If chiral centers exist, generate all possible stereoisomers or ensure the desired stereochemistry is correctly represented.

    • Causality: Biological systems are chiral. Enantiomers can have dramatically different potencies and pharmacological effects. Pharmacophore models, for instance, can clearly explain the activity differences between S- and R-configurations.[5]

  • Energy Minimization:

    • Action: Subject each generated 3D structure to energy minimization using a suitable force field (e.g., OPLS, MMFF94).

    • Causality: This process relieves steric clashes and moves the molecule to a more energetically favorable, low-energy conformation, providing a realistic starting point for docking or alignment.

Target Preparation: Refining the Blueprint

Protein structures, typically obtained from the Protein Data Bank (PDB), are static snapshots and often contain experimental artifacts or lack information crucial for accurate modeling.

Protocol 2: Step-by-Step Target Protein Preparation

  • Structure Acquisition and Initial Cleaning:

    • Action: Download the target protein's crystal structure from the PDB. Remove all non-essential components, such as crystallization agents, solvent molecules (except for key water molecules), and duplicate protein chains.

    • Causality: A clean structure ensures that the modeling process focuses only on the biologically relevant components, preventing interference from experimental additives.

  • Adding Hydrogens and Assigning Bond Orders:

    • Action: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign correct bond orders.

    • Causality: Hydrogens are essential for defining the geometry of the active site and are critical participants in hydrogen bonding networks that stabilize ligand binding.

  • Protonation of Titratable Residues:

    • Action: Predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at the chosen pH. Tools often use computational pKa prediction algorithms.

    • Causality: The charge of active site residues directly influences the electrostatic environment and is paramount for accurately predicting ligand binding modes and affinities.

  • Structural Refinement and Minimization:

    • Action: Perform a constrained energy minimization on the protein structure. This typically involves minimizing the positions of the newly added hydrogens while keeping the heavy atoms fixed or restrained.

    • Causality: This final step refines the hydrogen bonding network and relieves any minor steric clashes introduced during preparation, resulting in a structurally sound and energetically plausible receptor model for docking and simulation.

Chapter 2: Elucidating Binding – Molecular Docking & Scoring

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound derivatives, this provides invaluable hypotheses about the key interactions driving binding affinity and selectivity.

The Docking Workflow: A Self-Validating System

A trustworthy docking protocol must first prove its ability to replicate known experimental data. This is achieved through a process called re-docking.

Protocol 3: Step-by-Step Molecular Docking Workflow

  • Active Site Definition:

    • Action: Define the binding site on the prepared protein. This is typically done by creating a bounding box or sphere around the co-crystallized ligand or a set of known active site residues.

    • Causality: This focuses the conformational search of the ligand to the biologically relevant region of the protein, making the calculation computationally tractable.

  • Protocol Validation (Re-docking):

    • Action: Extract the co-crystallized ligand from the PDB structure, prepare it as described in Chapter 1, and dock it back into the active site.

    • Action: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Trustworthiness Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.[6]

  • Library Docking:

    • Action: Dock the prepared library of this compound derivatives into the validated active site.

    • Causality: This generates a set of predicted binding poses for each compound in the series.

  • Pose Analysis and Scoring:

    • Action: Analyze the top-ranked poses for each ligand. The rank is determined by a scoring function, which estimates the binding free energy (e.g., GlideScore, AutoDock Vina score).

    • Expertise & Experience: Do not blindly trust the top score. Visually inspect the poses. A chemically sensible pose exhibits favorable interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key active site residues and has a high degree of shape complementarity. The stability of these interactions can be further confirmed with molecular dynamics simulations.[7][8]

The insights from docking directly inform SAR. For example, docking a series of derivatives might reveal that a bulky substituent on the piperidine ring clashes with a residue, explaining its poor activity, while a hydrogen bond donor at the same position interacts favorably, leading to high potency.[9]

Chapter 3: Building Predictive Models – QSAR & Pharmacophore Analysis

While docking predicts binding modes, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models predict biological activity itself. These models are indispensable for prioritizing compounds for synthesis and screening large virtual libraries.

Pharmacophore Modeling: Identifying Essential Features

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.

Workflow Insights:

  • Ligand-Based vs. Structure-Based: Pharmacophore models can be generated from a set of active ligands (ligand-based) or directly from the protein's active site (structure-based).[10][11] For this compound derivatives, a ligand-based approach is common when multiple active compounds are known but a high-quality crystal structure is unavailable.[5]

  • Key Features: Common features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. A well-defined pharmacophore model can explain why certain structural modifications enhance or diminish activity.[4]

3D-QSAR: Quantifying the Field Effects

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a quantitative correlation between the 3D properties of molecules and their biological activity.[2][12]

Protocol 4: Building a Robust 3D-QSAR Model

  • Dataset Preparation:

    • Action: Compile a dataset of this compound derivatives with a wide range of experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values), typically spanning at least 3-4 orders of magnitude. Convert activities to a logarithmic scale (pIC₅₀).

    • Causality: A diverse dataset with a broad activity range is crucial for building a statistically significant and predictive model.

  • Molecular Alignment:

    • Action: Align all molecules in the dataset to a common template or scaffold. This is the most critical step in 3D-QSAR.

    • Expertise & Experience: Alignment can be based on a common substructure (the this compound core) or by docking all compounds into the target active site and using the bound conformations. The latter is generally more reliable as it reflects the biologically relevant conformation.

  • Field Calculation and Model Generation:

    • Action: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic fields (CoMFA) or other properties like hydrophobicity and hydrogen bonding (CoMSIA). Use Partial Least Squares (PLS) regression to correlate these field values with the pIC₅₀ values.

    • Causality: This process generates a mathematical equation that quantitatively describes how specific 3D properties at different spatial locations contribute to biological activity.

  • Model Validation:

    • Action: Rigorously validate the model's statistical significance and predictive power using the metrics outlined in Table 2.

    • Trustworthiness Check: A QSAR model is only useful if it is predictive. Internal validation (cross-validation) is necessary but not sufficient. True predictive power is assessed through external validation using a test set of compounds not included in model training.[13]

Table 1: Essential Validation Metrics for QSAR Models

Metric Description Acceptable Value Causality
q² or r²cv Cross-validated correlation coefficient (Leave-One-Out). Measures internal predictability. > 0.5 Indicates the model is robust and not overfitted to the training data.[12]
Non-cross-validated correlation coefficient. Measures the goodness of fit for the training set. > 0.6 Shows how well the model explains the variance in the training set activity.
r²pred Predictive correlation coefficient for the external test set. > 0.6 The most important metric; demonstrates the model's ability to predict the activity of new, unseen compounds.[14]
F-statistic Fisher's F-test value. Indicates the statistical significance of the model. High value A high F-value relative to the degrees of freedom indicates a statistically significant relationship.[2]

| SEE | Standard Error of Estimate. Measures the average deviation of predicted vs. actual values. | Low value | A lower SEE indicates higher accuracy in the model's predictions.[2] |

The output of a 3D-QSAR study is a set of contour maps that visualize regions where specific properties increase or decrease activity. For example, a green contour map might indicate where adding bulky groups is favorable for activity, while a red contour map might show where negative electrostatic potential is detrimental. These maps are a powerful tool for designing the next generation of this compound derivatives.[15]

Chapter 4: Assessing Dynamic Stability – Molecular Dynamics (MD) Simulations

Molecular docking provides a static picture of binding. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, providing critical insights into binding stability and conformational changes.[16]

Causality Behind MD Simulations:

  • Validating Docking Poses: MD simulations can test the stability of a predicted docking pose. An unstable pose will see the ligand drift away from the active site over the course of the simulation.[7]

  • Refining Binding Interactions: Simulations reveal the dynamic nature of hydrogen bonds and other interactions, showing which are stable and which are transient.

  • Calculating Binding Free Energy: Advanced techniques like MM/PBSA and MM/GBSA can be used to calculate the binding free energy from MD trajectories, providing a more accurate estimate of binding affinity than docking scores alone.[14]

Protocol 5: Standard Molecular Dynamics Simulation Protocol

  • System Setup:

    • Action: Place the docked protein-ligand complex in a periodic box of explicit solvent (water molecules). Add counter-ions to neutralize the system's charge.

    • Causality: Simulating in a solvated environment is essential for accurately modeling the behavior of a biological system.[2]

  • Minimization:

    • Action: Perform energy minimization of the entire system to remove any steric clashes, particularly between the solute and solvent molecules.

    • Causality: This ensures the system is in a low-energy state before starting the dynamic simulation.

  • Equilibration (NVT and NPT):

    • Action: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the pressure while keeping the temperature constant (NPT ensemble). The protein and ligand are often restrained during this phase.

    • Causality: This two-step process ensures the system reaches the correct temperature and density in a stable manner, mimicking physiological conditions before the production run.

  • Production Run:

    • Action: Run the simulation for a specified length of time (e.g., 50-200 ns) without restraints, saving the coordinates (trajectory) at regular intervals.

    • Causality: This is the data-gathering phase of the simulation, capturing the dynamic behavior of the protein-ligand complex.[17]

  • Trajectory Analysis:

    • Action: Analyze the trajectory to calculate key metrics:

      • RMSD: To assess the overall stability of the protein and the ligand's binding pose. A stable ligand RMSD indicates a stable binding mode.[16]

      • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Chapter 5: Predicting 'Drug-Likeness' – ADMET Profiling

A potent compound is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial for reducing late-stage failures.[18]

In silico ADMET models can predict a wide range of properties for this compound derivatives.

Table 2: Key In Silico ADMET Descriptors and Their Significance

Property Description Significance in Drug Design
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and oral bioavailability. Provides a quick filter for compounds with potentially poor absorption or permeation.[19]
HIA (Human Intestinal Absorption) Predicts the percentage of a compound absorbed from the gut. Essential for designing orally administered drugs.[2]
BBB (Blood-Brain Barrier) Permeability Predicts whether a compound can cross the BBB to act on CNS targets. Critical for CNS drugs; undesirable for peripherally acting drugs to avoid side effects.[2]
CYP450 Inhibition Predicts inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to adverse drug-drug interactions.[20]
hERG Inhibition Predicts blockage of the hERG potassium channel. A major cause of drug-induced cardiotoxicity, leading to compound termination.

| Mutagenicity (Ames Test) | Predicts the mutagenic potential of a compound. | A key indicator of potential carcinogenicity.[21] |

Integrating ADMET predictions into the design cycle allows for the proactive optimization of pharmacokinetic properties alongside potency. For example, if a potent derivative is predicted to be a strong CYP3A4 inhibitor, structural modifications can be made to mitigate this liability while preserving activity.[15][22]

Chapter 6: Mandatory Visualizations & Integrated Strategy

The true power of in silico modeling lies in integrating these techniques into a cohesive workflow. Each step informs the next, creating a feedback loop that guides the design of superior molecules.

Integrated Workflow Diagram

G cluster_0 Initial Design & Screening cluster_1 Hit-to-Lead Optimization cluster_2 Experimental Validation a Compound Library (Piperidine-1-Carboxamides) b Virtual Screening (Pharmacophore / Docking) a->b c ADMET Filtering (Lipinski's Rule, etc.) b->c d Hit Identification c->d e Detailed Docking Analysis d->e f 3D-QSAR Model Building e->f g MD Simulation (Binding Stability) e->g h Lead Candidate Design f->h  Guide Design g->h  Confirm Stability i Synthesis h->i j In Vitro Assay i->j k Feedback to Models j->k k->a  New Design Cycle QSAR_Workflow cluster_validation Model Validation Data 1. Dataset Curation (Diverse Structures & Activities) Split 2. Data Splitting (Training Set & Test Set) Data->Split Align 3. Molecular Alignment (Docking or Substructure) Split->Align Calc 4. Field Calculation (Steric, Electrostatic, etc.) Align->Calc Model 5. PLS Model Generation Calc->Model Internal 6a. Internal Validation (q², r²) Model->Internal External 6b. External Validation (r²_pred) Model->External Output 7. Predictive Model & Contour Maps Internal->Output External->Output

Caption: Workflow for building and validating a 3D-QSAR model.

Molecular Dynamics Simulation Workflow

MD_Workflow cluster_equil Equilibration Start Start: Docked Protein-Ligand Complex Setup 1. System Setup (Solvation & Ionization) Start->Setup Min 2. Energy Minimization Setup->Min NVT 3a. NVT Ensemble (Heating) Min->NVT NPT 3b. NPT Ensemble (Pressure) NVT->NPT Prod 4. Production MD Run (50-200 ns) NPT->Prod Analysis 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End End: Stability & Interaction Insights Analysis->End

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Methodological & Application

Application Note: Protocols for the Synthesis of Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone structural motif in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[1][2] Its derivatives, particularly piperidine-1-carboxamides, are of significant interest to researchers in drug development for their roles as versatile intermediates and as bioactive molecules themselves.[3][4] This application note provides two detailed, field-proven protocols for the synthesis of the parent compound, piperidine-1-carboxamide. The guide is designed for researchers and scientists, offering a deep dive into a classical synthesis route via an in situ generated isocyanate and a modern, phosgene-free approach using an activating agent. Each protocol is presented with a focus on the underlying chemical principles, step-by-step instructions, and expected outcomes to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

Piperidine and its derivatives are one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, valued for their favorable pharmacokinetic properties.[5] The this compound functional group serves as a key building block, enabling further molecular elaboration and acting as a critical pharmacophore in various therapeutic areas.[6][7] The development of robust and reliable synthetic methods is therefore crucial for advancing drug discovery programs that rely on this valuable scaffold. This guide presents two distinct and reliable methods for preparing the foundational molecule, this compound, from readily available starting materials.

General Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Piperidine: Highly flammable, toxic, and corrosive. Avoid inhalation, ingestion, and skin contact.[8]

  • Acids (e.g., HCl): Corrosive. Handle with care.

  • Sodium Cyanate: Toxic if swallowed or inhaled. Reacts with acid to produce toxic gas.

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive. Handle under an inert atmosphere.

  • Solvents (DCM, THF, etc.): Volatile and flammable. Use in a well-ventilated area away from ignition sources.

Overview of Synthetic Strategies

The synthesis of a carboxamide on the piperidine nitrogen fundamentally involves the formation of a C-N bond where the newly introduced carbon is a carbonyl group attached to an amino group (-C(=O)NH₂). The two protocols detailed below achieve this transformation through different mechanistic pathways, offering researchers a choice based on available reagents, safety considerations, and desired scale.

G cluster_0 Protocol 1: Classical Approach cluster_1 Protocol 2: Phosgene-Free Approach P1_Start Piperidine + NaOCN P1_Intermediate In situ generation of Isocyanic Acid (HNCO) P1_Start->P1_Intermediate Acidic Workup P1_Product This compound P1_Intermediate->P1_Product Nucleophilic Attack End Final Product P1_Product->End Purification & Characterization P2_Start Piperidine + CDI P2_Intermediate Piperidine-1-carbonyl-imidazole (Activated Intermediate) P2_Start->P2_Intermediate Activation P2_Product This compound P2_Intermediate->P2_Product Ammonolysis P2_Product->End Purification & Characterization Start Starting Material: Piperidine Start->P1_Start Start->P2_Start

Protocol 1: Synthesis via In Situ Generated Isocyanic Acid

Principle and Mechanism

This classical method relies on the reaction of an amine with isocyanic acid (HNCO). As HNCO is unstable, it is generated in situ from a stable salt, such as sodium cyanate (NaOCN), upon acidification. The piperidine, acting as a nucleophile, attacks the electrophilic carbon of isocyanic acid to form the desired this compound. This one-pot procedure is straightforward and effective for producing primary ureas.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Piperidine≥99%Sigma-AldrichFreshly distilled if purity is uncertain
Sodium Cyanate (NaOCN)≥96%Acros OrganicsKeep dry
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Chemical
Sodium Hydroxide (NaOH)PelletsJ.T. BakerFor basification
Dichloromethane (DCM)ACS GradeVWR ChemicalsFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD MilliporeFor drying
Deionized Water--
Round-bottom flask, stir bar, ice bath, separatory funnel, rotary evaporator--Standard laboratory glassware
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanate (6.8 g, 105 mmol, 1.05 eq.) in deionized water (50 mL). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Piperidine: To the cooled solution, add piperidine (9.9 mL, 8.5 g, 100 mmol, 1.0 eq.) in a single portion with vigorous stirring.

  • Generation of HNCO: While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid dropwise over 30-45 minutes until the pH of the solution is approximately 3-4. A white precipitate may begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Basification: Cool the reaction mixture again in an ice bath and carefully add a 5M NaOH solution dropwise until the pH is >10 to neutralize the excess acid and deprotonate any piperidinium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield pure this compound as a white solid.

Protocol 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

Principle and Mechanism

This modern approach avoids the use of hazardous reagents like phosgene and its derivatives.[9] 1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective carbonylating agent.[10] Piperidine first reacts with CDI to form a highly reactive piperidine-1-carbonyl-imidazole intermediate. This activated species is then susceptible to nucleophilic attack by ammonia (ammonolysis), which displaces the imidazole leaving group to form the stable this compound product. The evolution of CO₂ during the activation step helps drive the reaction to completion.

G cluster_step1 Step 1: Activation of Piperidine cluster_step2 Step 2: Ammonolysis Piperidine Piperidine CDI CDI Piperidine->CDI Nucleophilic Attack Intermediate Piperidine-1-carbonyl-imidazole CDI->Intermediate - Imidazole Activated Piperidine-1-carbonyl-imidazole Ammonia NH₃ Activated->Ammonia Nucleophilic Attack Product This compound Ammonia->Product - Imidazole

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Piperidine≥99%Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)≥97%TCI AmericaHandle under inert gas (N₂ or Ar)
Ammonium Hydroxide28-30% solutionAvantorSource of ammonia
Tetrahydrofuran (THF)AnhydrousAcros OrganicsStore over molecular sieves
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)--For washing
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeEMD MilliporeFor drying
Schlenk flask, syringes, stir bar, rotary evaporator--For handling anhydrous reagents
Step-by-Step Protocol
  • Activation: To a dry Schlenk flask under an inert atmosphere (N₂), add CDI (17.8 g, 110 mmol, 1.1 eq.) and anhydrous THF (150 mL). Stir to dissolve.

  • Addition of Piperidine: Add piperidine (9.9 mL, 8.5 g, 100 mmol, 1.0 eq.) dropwise via syringe over 15 minutes at room temperature. Effervescence (CO₂) may be observed.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the formation of the acyl-imidazole intermediate by TLC.[10]

  • Ammonolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide solution (20 mL) dropwise. A precipitate may form.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours (overnight).

  • Workup - Quenching and Extraction: Concentrate the mixture on a rotary evaporator to remove most of the THF. Add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White crystalline solid.

  • Molecular Formula: C₆H₁₂N₂O[11]

  • Molecular Weight: 128.17 g/mol [11]

  • Melting Point: Expected to be around 136-137 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.0-4.5 (br s, 2H, -NH₂ ), ~3.35 (t, 4H, -CH₂ -N-CH₂ -), ~1.60 (m, 6H, -(CH₂ )₃-). The piperidine signals are consistent with published data for the parent heterocycle.[12]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~158.5 (C=O), ~46.0 (C2/C6 of piperidine), ~25.5 (C3/C5 of piperidine), ~24.5 (C4 of piperidine).[13]

  • IR (KBr, cm⁻¹): ~3400 & ~3200 (N-H stretch, primary amide), ~1640 (C=O stretch, amide I band), ~1610 (N-H bend, amide II band).

  • Mass Spectrometry (ESI+): m/z 129.1 [M+H]⁺, 151.1 [M+Na]⁺.

Comparative Analysis and Troubleshooting

Protocol Comparison
FeatureProtocol 1 (Classical)Protocol 2 (CDI)
Safety Involves strong acid and toxic cyanate salt.Uses moisture-sensitive but less toxic CDI. Safer overall.
Reagents Inexpensive and readily available.CDI is more expensive than sodium cyanate.
Reaction Conditions Requires careful pH and temperature control.Requires anhydrous conditions and inert atmosphere.
Workup Involves neutralization and extraction.Involves aqueous workup; imidazole byproduct is water-soluble.
Scalability Easily scalable.Scalable, but cost of CDI can be a factor.
Byproducts Potential for side reactions if not controlled well.Imidazole is the main byproduct, easily removed.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; impure reagents.Confirm reagent purity. For Protocol 1, ensure pH is acidic enough. For Protocol 2, ensure strictly anhydrous conditions. Extend reaction times.
Formation of Dipiperidinylurea (Protocol 2) Stoichiometry is off; slow ammonia addition.Ensure CDI is in slight excess. Add ammonia solution promptly after intermediate formation.
Difficult Purification Presence of unreacted starting material or byproducts.Optimize TLC monitoring to ensure full conversion. Adjust recrystallization solvent or chromatography gradient.

Conclusion

This application note details two effective and reproducible methods for the synthesis of this compound. The classical approach using sodium cyanate is cost-effective and high-yielding, while the modern CDI-based method offers a safer, phosgene-free alternative suitable for laboratories where handling highly toxic reagents is a concern. The choice of protocol will depend on the specific laboratory constraints, scale, and safety protocols in place. Both methods provide reliable access to a key building block for pharmaceutical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1, piperidine-1-carboximidamide.
  • Moi, D., Serena, V., Angeli, A., Supuran, C. T., & Onnis, V. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • The Royal Society of Chemistry. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • BenchChem. (2025).
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • ChemicalBook. (n.d.). PIPERIDINE-1-CARBOXAMIDINE CAS#: 4705-39-9.
  • SciSpace. (n.d.).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Lennox, A. J. J., Goes, S. L., Webster, M. P., Koolman, H. F., Djuric, S. W., & Stahl, S. S. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227–11231.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central.
  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A General Strategy for N-(Hetero)
  • Lennox, A. J. J., et al. (2018).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15621626.
  • ResearchGate. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025).
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
  • One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyan
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.

Sources

purification methods for piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Piperidine-1-carboxamide: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity for this compound

This compound and its derivatives are vital scaffolds in modern medicinal chemistry and drug development.[1][2][3] As a structural motif, the piperidine ring is present in numerous pharmaceuticals, and the carboxamide functional group serves as a versatile handle for molecular elaboration.[4][5] The biological activity and clinical safety of any pharmaceutical agent are inextricably linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can lead to misleading biological data, unpredictable toxicity, and complications in downstream formulation.[6]

This technical guide provides a comprehensive overview of robust, field-proven methods for the purification of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to not only execute these protocols but also to troubleshoot and adapt them for novel derivatives.

Understanding the Target Molecule and Potential Impurities

Before selecting a purification strategy, it is essential to understand the physicochemical properties of this compound and the impurities likely to be present in the crude reaction mixture.

  • This compound: A solid at room temperature with a molecular weight of 128.17 g/mol .[7][8] Its structure contains a polar amide group capable of hydrogen bonding and a basic piperidine nitrogen, rendering the molecule moderately polar.

  • Common Impurities: The nature of impurities is dictated by the synthetic route. A common synthesis involves the reaction of piperidine with an isocyanate or a related carbamoylating agent.

    • Unreacted Piperidine: A volatile, basic liquid.

    • Reagent-Related Byproducts: For example, symmetrical ureas formed from the reaction of the isocyanate with water.

    • Solvents: Residual solvents from the reaction or initial workup.

    • Degradation/Oxidation Products: Amines can be susceptible to oxidation, which may result in discoloration.[6][9]

Strategic Selection of a Purification Method

The optimal purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following decision-making framework can guide the researcher.

start Crude this compound q1 Primary Impurities? start->q1 recryst Recrystallization q1->recryst  Different solubility profile  (e.g., salts, non-polar byproducts) chrom Column Chromatography q1->chrom  Similar polarity & solubility q2 Desired Purity? q2->chrom Very High Purity Required (>99.5%) end Pure Product q2->end Sufficient Purity Achieved (e.g., >98%) recryst->q2 chrom->end

Caption: Logic for selecting the appropriate purification method.

Method 1: Recrystallization - The Workhorse Technique for Solids

Recrystallization is the preferred method for purifying solid compounds on both small and large scales, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[10][11]

Principle of Causality: An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but poorly at room temperature or below. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor upon crystallization).

Data Presentation: Solvent Selection for this compound

The choice of solvent is the most critical parameter for successful recrystallization. Based on the molecule's moderate polarity, the following solvents are recommended starting points.

Solvent SystemTypeRationale & Expected Outcome
Ethanol or Isopropanol Single SolventThe polar hydroxyl group interacts well with the amide, providing high solubility when hot. The alkyl backbone reduces solubility upon cooling, promoting crystal growth.
Ethyl Acetate Single SolventA moderately polar solvent that can effectively dissolve the compound when heated. Less polar than alcohols, potentially offering different selectivity against impurities.
Ethyl Acetate / Hexanes Solvent/Anti-SolventThe compound is dissolved in a minimum of hot ethyl acetate ("good" solvent). Hexanes ("poor" solvent) is then added to reduce the overall polarity of the system, inducing precipitation.[6]
Dichloromethane / Hexanes Solvent/Anti-SolventSimilar to the above, this system is useful if the compound is highly soluble in most common single solvents even when cold.
Experimental Protocol: Single-Solvent Recrystallization
  • Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol) and a stir bar. Heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid just dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional) A->B Insoluble impurities or charcoal present C Slow Cooling to Room Temperature A->C B->C D Ice Bath Cooling C->D E Vacuum Filtration & Cold Solvent Wash D->E F Dry Crystals Under Vacuum E->F

Caption: General workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or when exceptionally high purity is required, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Principle of Causality: this compound, being moderately polar, will adsorb to the polar silica gel. A mobile phase of appropriate polarity is used to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. The basic piperidine nitrogen can interact strongly with acidic silanol groups on the silica surface, potentially causing the compound to streak (peak tailing). This can be suppressed by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[6]

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection via TLC: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot this on a Thin Layer Chromatography (TLC) plate. Develop the plate in several test eluent systems (e.g., varying ratios of hexanes/ethyl acetate). The ideal system gives the target compound a Retention Factor (Rf) of approximately 0.3.[6] Add 0.5-1% triethylamine to the chosen eluent system to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into a glass column and use pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to force it through the silica gel at a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate, develop, and visualize (e.g., with a UV lamp or potassium permanganate stain) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Eluent via TLC Analysis B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

References

  • Azimov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986.
  • European Patent Office (1984). Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. EP0124599A2.
  • Zafar, S., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 39(5), 833-840.
  • NIST (2025). This compound. In NIST Chemistry WebBook.
  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12).
  • Doherty, G. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72.
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-98.e11.
  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.
  • Azimov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - Supporting Information. Royal Society of Chemistry.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Stass, H. L. (1944). Process for the purification of piperidine. US2363158A. Google Patents.
  • PubChem. 1-Piperidinecarboxamide. National Center for Biotechnology Information.
  • PubChem. Piperidine-1-carboxylic acid. National Center for Biotechnology Information.
  • Early, J. V., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 74, 117042.
  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate.
  • Doherty, G. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72.
  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(1), 163-169.
  • Jagtap, S. V., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320.

Sources

Application Notes and Protocols for the Derivatization of Piperidine-1-Carboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-1-Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to be readily functionalized make it an ideal building block for the synthesis of novel therapeutic agents. When derivatized to form a this compound, this scaffold gains additional hydrogen bonding capabilities and steric properties that can be finely tuned to interact with a multitude of biological targets.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the this compound core and the subsequent biological evaluation of the resulting compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and actionable format.

Derivatives of this compound have demonstrated significant potential across various therapeutic areas. They have been successfully developed as potent inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain and inflammation, and as tubulin polymerization inhibitors with applications in oncology.[3][5] The versatility of this scaffold allows for the exploration of a vast chemical space, leading to the discovery of compounds with high potency and selectivity for their intended biological targets.

Strategic Derivatization of the this compound Core

The synthetic accessibility of the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR). The primary point of diversification is the amide nitrogen, where a wide variety of substituents can be introduced. This section outlines a general yet robust synthetic protocol for the preparation of a library of N-substituted this compound derivatives.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes the synthesis of this compound derivatives through the reaction of a piperidine precursor with an appropriate isocyanate or by amide coupling with a carboxylic acid.

Materials:

  • Piperidine or a substituted piperidine derivative

  • An appropriate isocyanate (for urea formation) or carboxylic acid (for amide formation)

  • Coupling agents for amide bond formation (e.g., EDC, DMAP)[6]

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Triethylamine (Et3N) or other suitable base

  • Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure A: Synthesis via Isocyanate Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine derivative (1.0 equivalent) in anhydrous DCM.

  • Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.05 equivalents) dropwise at room temperature. An exotherm may be observed.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

Procedure B: Synthesis via Amide Coupling

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents), EDC (1.1 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.[6] Stir the mixture for 10 minutes at room temperature.

  • Addition of Piperidine: Add the piperidine derivative (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Procedure A.

This synthetic approach allows for the generation of a diverse library of compounds for biological screening. The choice of isocyanate or carboxylic acid is critical in determining the physicochemical properties and biological activity of the final product.

Biological Evaluation of this compound Derivatives

The biological activity of the synthesized this compound derivatives can be assessed through a variety of in vitro assays. The choice of assay will depend on the intended therapeutic target. This section provides detailed protocols for two common applications: FAAH inhibition and anticancer activity.

Application 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[8] Irreversible inhibition of FAAH by covalent modification of its catalytic serine residue is a validated therapeutic strategy.[9]

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound derivatives against FAAH. The assay measures the hydrolysis of a fluorogenic substrate, AMC arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[10]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • FAAH Substrate (AMC arachidonoyl amide)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known FAAH inhibitor as a positive control (e.g., JZL 195)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with temperature control

Assay Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Plate Setup:

    • 100% Activity Wells (Negative Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (DMSO).[11]

    • Background Wells (No Enzyme): Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.[11]

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.[11]

  • Pre-incubation (for irreversible inhibitors): For suspected irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for covalent bond formation between the inhibitor and the enzyme.[8]

  • Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate solution to all wells.[11]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[10]

Data Analysis:

  • Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.

  • Subtract the average rate of the background wells from the rates of all other wells.

  • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Application 2: Anticancer Activity

This compound derivatives have been identified as potent anticancer agents, with some acting as tubulin polymerization inhibitors.[3][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

Materials:

  • Cancer cell line (e.g., DU-145 prostate cancer cells)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Assay Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (media only) from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[3]

This fluorescence-based assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[12][14]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized tubulin

  • Test compounds dissolved in a suitable solvent

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Black, 384-well plates

  • Fluorescence microplate reader with temperature control

Assay Procedure:

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter.

  • Plate Setup: Add the test compounds, controls, or vehicle to the wells of a pre-warmed 384-well plate.

  • Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction by raising the temperature to 37°C.

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

Data Analysis:

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase, while enhancers will show an increase.[12]

  • The IC50 value for inhibitors can be determined by plotting the percentage of inhibition (relative to the control) against the compound concentration.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clearly structured tables for easy comparison and interpretation of structure-activity relationships (SAR).

Table 1: FAAH Inhibitory Activity of this compound Derivatives

Compound IDR-Group on Amide NitrogenIC50 (nM)
Lead Cmpd 1 Phenyl520
Derivative 1a 4-Fluorophenyl250
Derivative 1b 4-Methoxyphenyl480
Derivative 1c 3-Chlorophenyl150
Positive Ctrl JZL 1958

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anticancer Activity of this compound Derivatives against DU-145 Cells

Compound IDR-Group on Amide NitrogenGI50 (µM)Tubulin Polymerization Inhibition (IC50, µM)
Lead Cmpd 2 Benzyl5.2>10
Derivative 2a 4-Fluorobenzyl1.83.5
Derivative 2b 2,4-Dichlorobenzyl0.91.2
Derivative 2c Naphthylmethyl2.54.1
Positive Ctrl Paclitaxel0.010.1 (enhancer)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways, providing a clear and concise overview.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start Piperidine Precursor + Isocyanate/Carboxylic Acid reaction Chemical Synthesis (Protocol 1) start->reaction purification Purification (Flash Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., FAAH Inhibition, Protocol 2) characterization->primary_assay Library of Derivatives secondary_assay Secondary Assay (e.g., Cell Proliferation, Protocol 3) primary_assay->secondary_assay moa_assay Mechanism of Action Assay (e.g., Tubulin Polymerization, Protocol 4) secondary_assay->moa_assay data_analysis Data Analysis and SAR moa_assay->data_analysis Biological Data G anandamide Anandamide (AEA) faah FAAH Enzyme anandamide->faah Hydrolysis products Arachidonic Acid + Ethanolamine faah->products inhibitor This compound Inhibitor inhibitor->faah Covalent Inhibition

Caption: Mechanism of FAAH inhibition by a this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. The protocols and application notes provided herein offer a robust framework for the derivatization and biological evaluation of this important class of compounds. By systematically exploring the structure-activity relationships, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these derivatives. Future work in this area will likely focus on the development of compounds with novel mechanisms of action and the application of this scaffold to a broader range of biological targets. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new and improved this compound-based drugs.

References

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC - NIH.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central.
  • Mechanism of action of compound 51, covalent and reversible FAAH inhibition - ResearchGate.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P - Cytoskeleton.
  • Bioassays for anticancer activities - PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification - Noble Life Sciences.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • Synthesis of this compound - PrepChem.com.
  • Cell-culture based test systems for anticancer drug screening - EurekAlert!.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC - NIH.
  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PNAS.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate.
  • Discovery of piperidine carboxamide TRPV1 antagonists - PubMed.
  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed.
  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications.

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Application Note: A Guide to High-Throughput Screening with Piperidine-1-Carboxamide Libraries for Novel Hit Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Consequently, libraries built around the piperidine-1-carboxamide motif represent a rich source of chemical diversity for drug discovery campaigns. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging this compound libraries in high-throughput screening (HTS). We will detail field-proven protocols for assay development, primary screening, and the critical hit validation cascade required to eliminate artifacts and identify genuine, high-quality lead compounds. The methodologies described herein are designed to be robust, self-validating, and adaptable to a wide range of biological targets.

Introduction: The Strategic Value of the this compound Scaffold

High-throughput screening (HTS) is the cornerstone of modern hit identification, enabling the rapid evaluation of millions of compounds against biological targets. The success of any HTS campaign is contingent not only on the quality of the assay but also on the chemical diversity and drug-like properties of the screening library. The this compound core and its derivatives have repeatedly emerged from HTS campaigns as potent modulators of diverse target classes, including kinases, proteases, and receptors.[2][3][4] This recurring success establishes it as a valuable structural motif for library design.

This application note moves beyond theoretical concepts to provide actionable protocols, focusing on a cell-based screening paradigm. Cell-based assays offer greater physiological relevance compared to biochemical assays, providing early insights into a compound's activity within a biological context.[5] We will outline a complete workflow, from initial assay validation to the crucial counter-screens that distinguish true biological hits from common HTS artifacts like compound autofluorescence and aggregation.[6][7]

Part I: Assay Development and Validation - The Foundation of a Robust Screen

Workflow for HTS Assay Development

cluster_dev Assay Development Phase A Select Assay Format (e.g., Cell-Based Fluorescence) B Optimize Cell Seeding Density A->B C Optimize Reagent Concentration (e.g., Resazurin) B->C D Optimize Incubation Times (Compound & Reagent) C->D E Perform Assay Validation Plate D->E F Calculate Z'-Factor & CV E->F G Decision: Proceed to HTS? F->G H HTS Campaign Ready G->H Z' > 0.5 I Re-optimize Assay G->I Z' < 0.5 I->B

Caption: Workflow for robust HTS assay development and validation.

Protocol 1: Cell-Based Assay Miniaturization and Validation (384-Well Format)

This protocol describes the validation of a generic cell-based viability assay (e.g., using Resazurin) in a 384-well format, a common format for HTS.[11]

Materials:

  • Adherent cell line of interest

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Positive Control (e.g., a known cytotoxic agent like Staurosporine)

  • Negative Control (Vehicle, e.g., 0.1% DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • 384-well clear-bottom, black-walled, tissue-culture treated microplates[12]

  • Multichannel pipette or automated liquid handler

  • Microplate reader with fluorescence detection (e.g., Ex/Em 560/590 nm)

Methodology:

  • Cell Seeding Optimization: Seed cells in a 384-well plate at varying densities (e.g., 1,000 to 10,000 cells/well) in 40 µL of medium. Incubate for 24 hours. This step identifies the optimal cell number within the linear range of the assay.

  • Plate Preparation for Validation:

    • Prepare a 384-well plate according to the layout in Table 1.

    • Seed the optimized number of cells in 40 µL of medium per well and incubate for 24 hours.

  • Compound Addition:

    • Add 50 nL of the appropriate control to each well using an automated dispenser.

      • Negative Control Wells: Add 0.1% DMSO (vehicle).

      • Positive Control Wells: Add a concentration of the cytotoxic agent known to induce >95% cell death.

  • Incubation: Incubate the plate for a duration relevant to the target biology (e.g., 48 hours).

  • Signal Development:

    • Add 10 µL of the viability reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.

    • Calculate the Z'-Factor using the formula: Z' = 1 - (3σp + 3σn) / |μn - μp|

    • A successful validation will yield a Z' > 0.5.

Table 1: Example 384-Well Plate Layout for Assay Validation

Columns 1-12 (Rows A-H)Columns 13-24 (Rows A-H)Columns 1-12 (Rows I-P)Columns 13-24 (Rows I-P)
Negative Control (0.1% DMSO)Positive Control (e.g., Staurosporine)Negative Control (0.1% DMSO)Positive Control (e.g., Staurosporine)

Part II: The Primary High-Throughput Screening Campaign

With a validated assay, the primary screen can commence. This phase involves testing every compound in the this compound library at a single, high concentration (e.g., 10-20 µM) to identify "primary hits." Automation is essential for efficiency and reproducibility.[13]

Workflow for Primary HTS

cluster_hts Primary HTS Campaign A Prepare Assay Plates (Seed Cells) B Compound Transfer (Acoustic/Pin Tool) A->B C Add Controls (Positive & Negative) A->C D Incubate Plates B->D C->D E Add Detection Reagent D->E F Read Plates (Fluorescence Signal) E->F G Data Normalization (% Inhibition) F->G H Hit Selection (e.g., >3 SD from mean) G->H I Generate Primary Hit List H->I

Caption: Automated workflow for a primary HTS campaign.

Protocol 2: Automated Primary HTS of a this compound Library

Methodology:

  • Plate Preparation: Seed cells in 384-well plates as determined in Protocol 1.

  • Compound Plating:

    • Use an automated liquid handler (e.g., acoustic dispenser or pin tool) to transfer ~50 nL of each library compound into the corresponding wells of the assay plates.

    • Columns 1, 2, 23, and 24 are typically reserved for controls (see Table 2).

  • Control Addition: Dispense positive and negative controls into the designated control wells.

  • Incubation and Detection: Follow steps 4-6 from Protocol 1.

  • Data Analysis and Hit Selection:

    • Normalize the data for each plate. The signal from negative control wells (DMSO) represents 0% inhibition, and the signal from positive control wells represents 100% inhibition.

    • Calculate the percent inhibition for each library compound.

    • A "hit" is defined as any compound that produces a signal beyond a predetermined threshold. A common statistical method is to select compounds that are greater than three standard deviations from the mean of the neutral (DMSO) population.[14]

Table 2: Example 384-Well Plate Layout for Primary HTS

Well TypeColumnsDescription
Negative Control 1 & 2Vehicle (0.1% DMSO), represents 0% activity
Test Compounds 3 - 22This compound library compounds
Positive Control 23 & 24Known active compound, represents 100% activity

Part III: Hit Confirmation and Triage - Eliminating False Positives

A primary hit list from an HTS campaign is invariably contaminated with false positives.[15] These are compounds that appear active due to interference with the assay technology rather than true engagement with the biological target.[6] A rigorous triage process involving orthogonal assays is non-negotiable to eliminate these artifacts and focus resources on genuine hits.[16]

Workflow for Hit Validation and Triage

cluster_validation Hit Validation Cascade A Primary Hit List B Re-order Dry Powder & QC Check A->B C Autofluorescence Counter-Screen B->C D Detergent (Aggregation) Counter-Screen C->D E Dose-Response Confirmation (Calculate IC50) D->E F SAR Analysis (Cheminformatics) E->F G Validated Hit Series F->G

Caption: A sequential cascade for validating hits and removing artifacts.

Protocol 3: Orthogonal Counter-Screen for Autofluorescence

Rationale: Some compounds intrinsically fluoresce at the same wavelengths used by the assay's reporter, creating a false positive signal.[17] This protocol measures the compound's fluorescence in the absence of cells or assay reagents.

Methodology:

  • Prepare a 384-well plate with 40 µL of assay buffer per well.

  • Add the primary hit compounds at the same concentration used in the primary screen (e.g., 20 µM).

  • Include wells with buffer + DMSO as a negative control.

  • Read the plate using the exact same excitation and emission wavelengths as the primary HTS assay.

  • Triage Criterion: Any compound producing a signal significantly above the DMSO background is flagged as an autofluorescent artifact and is typically deprioritized.

Protocol 4: Detergent Counter-Screen for Compound Aggregation

Rationale: Some compounds form colloidal aggregates in solution that can non-specifically sequester proteins or interfere with assay reagents, leading to a false signal.[7] This activity is often disrupted by the presence of a non-ionic detergent.[17]

Methodology:

  • Run the primary assay (Protocol 2) in parallel on two sets of plates.

  • In the first set of plates, use the standard assay buffer.

  • In the second set of plates, use assay buffer supplemented with 0.01% Triton X-100.

  • Test all primary hits in both conditions.

  • Triage Criterion: A compound is a suspected aggregator if its activity is significantly reduced or completely lost in the presence of Triton X-100. A >10-fold rightward shift in potency is a strong indicator.[17]

Dose-Response Confirmation and Hit Prioritization

Compounds that pass the counter-screens are considered "confirmed hits." The next step is to determine their potency by generating a dose-response curve.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit (e.g., from 50 µM down to 2.5 nM).

  • Assay Performance: Test these dilutions in the primary assay to measure the % inhibition at each concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which the compound elicits a 50% response).

  • Prioritization: Confirmed hits are then prioritized based on potency (low IC50), chemical structure, and potential for chemical optimization. Clustering compounds by chemical structure can reveal early structure-activity relationships (SAR).[15]

Table 3: Hypothetical Hit Triage Summary

Hit IDPrimary Screen (% Inhibition)Autofluorescent?Activity with Triton X-100?Confirmed IC50 (µM)Decision
P1C-00195%NoYes1.2Advance
P1C-00292%YesN/AN/ADeprioritize (Artifact)
P1C-00388%NoNo> 50Deprioritize (Aggregator)
P1C-00485%NoYes0.8Advance (High Priority)

Conclusion

Screening a this compound library via HTS is a powerful strategy for identifying novel, biologically active compounds. However, the success of such an endeavor relies on a methodical and rigorous approach. By investing in thorough assay development, employing automated primary screening, and, most importantly, executing a multi-step hit validation cascade to eliminate artifacts, researchers can significantly increase the quality of their hit list. This self-validating system ensures that downstream resources are focused on chemically tractable and biologically relevant hits, paving the way for successful lead optimization and drug discovery programs.

References

  • Inglese, J., et al. (2006). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • National Center for Biotechnology Information. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
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  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Boyle, C. D., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
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  • Sygnature Discovery. (2022). The Importance of Counter Screens in HTS.
  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
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  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Bartolucci, G., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Springer Nature Experiments. (2023). Fluorescence-Based Assays.
  • Protocols.io. (2019). 16 High Throughput Screening with Fluorescent Probe.
  • PubChem. Piperidine-1-carboximidamide;sulfurous acid.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Autechem. (2024). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • European Molecular Biology Laboratory. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Wikipedia. Arylcyclohexylamine.
  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • National Center for Biotechnology Information. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central.

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piperidine-1-carboxamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperidine-1-Carboxamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1][2] Its conformational rigidity and the ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold in medicinal chemistry. This compound, a simple and readily accessible derivative, elevates the utility of this scaffold by incorporating a versatile amide functionality. This functional handle serves not only as a key interaction point in drug-receptor binding but also as a reactive center for a host of powerful synthetic transformations.

This guide provides a detailed exploration of this compound as a strategic building block. We will delve into its primary applications, explain the mechanistic rationale behind key transformations, and provide actionable, field-proven protocols for its use in the synthesis of high-value compounds.

Core Application I: Synthesis of Unsymmetrical Ureas via Hofmann Rearrangement

One of the most powerful applications of this compound is its role as a precursor to unsymmetrical ureas. The classical Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, can be masterfully controlled to halt at the isocyanate intermediate.[3][4] This reactive isocyanate can then be trapped in situ with a primary or secondary amine to furnish complex urea derivatives, a functional group prevalent in modern pharmaceuticals.[5]

Modern iterations of this reaction often employ hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), or N-bromoamides in place of the traditional bromine and strong base.[6][7][8][9] This approach offers milder conditions, broader functional group tolerance, and avoids the direct handling of toxic reagents like phosgene or pre-formed isocyanates.[5][7]

Mechanistic Pathway: From Amide to Isocyanate

The reaction proceeds through a well-established pathway. The primary amide is first converted to an N-haloamide or a related species, which, upon deprotonation, undergoes a concerted rearrangement. The piperidinyl group migrates from the carbonyl carbon to the nitrogen, displacing the leaving group and forming the piperidinyl isocyanate intermediate.

G cluster_0 Step 1: N-Bromination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Nucleophilic Attack A This compound B N-Bromoamide A->B Br₂ / NaOH C N-Bromoamide Anion B->C NaOH (-H₂O) D Piperidinyl Isocyanate C->D Rearrangement (-Br⁻) E Unsymmetrical Urea D->E R₂NH

Caption: Key steps in the Hofmann rearrangement for urea synthesis.

Experimental Protocol: PhI(OAc)₂-Mediated Synthesis of N-Aryl-N'-Piperidinyl Ureas

This protocol describes a general and efficient method for the synthesis of unsymmetrical ureas starting from this compound and an aromatic amine, adapted from modern methodologies.[7][10]

Materials:

  • This compound

  • Substituted Aniline (e.g., p-toluidine)

  • Phenyliodine(III) diacetate (PhI(OAc)₂)

  • Potassium Phosphate (K₃PO₄)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv.).

  • Add the substituted aniline (2.0 equiv.), PhI(OAc)₂ (2.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous 1,2-dichloroethane to the flask to create a solution or suspension (approx. 0.2 M concentration with respect to the starting amide).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone or hexane/ethyl acetate) to yield the pure unsymmetrical urea.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various N-aryl piperidine ureas using a PhI(OAc)₂-mediated protocol.

EntryAmine Component (R-NH₂)ProductYield (%)
1p-ToluidineN-(p-tolyl)this compound52%[10]
2AnilineN-phenylthis compound~50-60%
34-ChloroanilineN-(4-chlorophenyl)this compound~45-55%
42-AminopyridineN-(pyridin-2-yl)this compound~60-70%[6]

Core Application II: A Privileged Scaffold in Drug Discovery

The piperidine carboxamide core is a "privileged scaffold," appearing in numerous compounds targeting a wide array of biological targets. Its structural features allow it to engage in critical hydrogen bonding and occupy specific hydrophobic pockets within protein active sites.

  • TRPV1 Antagonists: A series of piperidine carboxamides have been developed as potent antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1), a key target for pain therapeutics.[11][12] The carboxamide group often serves as a crucial hydrogen-bond donor/acceptor.

  • Carbonic Anhydrase Inhibitors: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including those associated with tumors (hCA IX and XII).[13]

  • ALK Inhibitors: The piperidine carboxamide framework is a key feature in a class of compounds showing significant anti-tumor activity by inhibiting Anaplastic Lymphoma Kinase (ALK).[14]

G A This compound Core B Amide Coupling A->B C Hofmann Rearrangement A->C D C-H Functionalization A->D E Complex Drug Scaffolds B->E F Unsymmetrical Ureas C->F G Functionalized Piperidines D->G

Caption: Synthetic pathways from the piperidine carboxamide core.

Core Application III: Directing Group for C–H Functionalization

A frontier in organic synthesis is the direct functionalization of otherwise unreactive C–H bonds. The amide group in piperidine carboxamide derivatives can serve as an effective directing group for transition-metal-catalyzed C–H activation. This strategy enables the selective introduction of aryl or other groups at specific positions on the piperidine ring, bypassing the need for pre-functionalization.

For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated at the C4 position of piperidine-3-carboxamides.[15] The amide coordinates to the metal center, bringing the catalyst into proximity of the C4 C–H bonds and facilitating their cleavage and subsequent functionalization. This approach provides a highly efficient route to novel, substituted piperidines that would be challenging to access through other means.[15]

Protocol: General Amide Bond Formation

While this guide focuses on the reactions of this compound, its synthesis is a foundational step. The following is a general protocol for amide bond formation between a piperidine (or a carboxylic acid-substituted piperidine) and a corresponding amine or carboxylic acid, which is fundamental to creating many of the complex derivatives discussed.[16][17]

Materials:

  • Piperidine or Piperidine Carboxylic Acid (e.g., N-Boc-piperidine-4-carboxylic acid)

  • Amine or Carboxylic Acid partner

  • Coupling Agent: HATU or EDC·HCl

  • Base: DIPEA or Et₃N

  • Solvent: DMF or DCM, anhydrous

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid component (1.0 equiv.) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.5 equiv.) and the base (e.g., DIPEA, 3.0 equiv.) to the solution.

  • Add the amine component (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water or crushed ice and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired piperidine carboxamide derivative.[17]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and versatile building block with significant applications in both methodology development and applied medicinal chemistry. Its ability to undergo controlled Hofmann rearrangement provides a modern and efficient entry to unsymmetrical ureas. Furthermore, its prevalence as a core scaffold in a multitude of drug candidates underscores its strategic importance. As synthetic methods continue to advance, particularly in the realm of C-H functionalization, the utility and value of this compound in the rapid assembly of complex molecular architectures will only continue to grow.

References

  • Discovery of piperidine carboxamide TRPV1 antagonists.Bioorganic & Medicinal Chemistry Letters,
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.Journal of the American Chemical Society,
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.PubMed Central,
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Discovery of piperidine carboxamide TRPV1 antagonists.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.,
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Hofmann Rearrangement of Carboxamides Medi
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PubMed Central (PMC), NIH,
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.Arabian Journal of Chemistry,
  • Hofmann rearrangement.Wikipedia,
  • HOFMANN REARRANGEMENT.PHARMD GURU,
  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substr

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Application Notes and Protocols for the Scale-Up Synthesis of Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-1-carboxamide and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a multitude of pharmaceutical agents due to their favorable pharmacological and pharmacokinetic properties.[1][2][3][4] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of the parent compound, this compound. Moving from bench-scale to pilot or industrial production introduces significant challenges related to reaction kinetics, thermodynamics, safety, and process control. This document details a robust and scalable synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives. We present a detailed, step-by-step protocol for a 100-gram scale synthesis, complete with process safety assessments, analytical quality control (QC) parameters, and a thorough troubleshooting guide to empower researchers, scientists, and drug development professionals to confidently and safely produce this key intermediate.

Synthetic Strategy and Mechanistic Considerations

The synthesis of ureas and carboxamides can be approached through several pathways, including the use of phosgene, isocyanates, or carbamoyl chlorides.[5] For scale-up operations, the ideal route must balance atom economy, reagent toxicity, reaction conditions, and cost. The reaction of a primary or secondary amine with an isocyanate is a highly efficient and common method for forming urea derivatives.[5] However, the direct use of highly toxic and volatile isocyanates on a large scale presents significant handling risks.[6]

A safer, more controlled, and equally effective strategy for producing the unsubstituted this compound involves an in situ generation of a carbamoylating agent or direct reaction with a stable precursor. For this guide, we will focus on a well-established and scalable method: the reaction of piperidine with urea. This approach is advantageous due to the low cost, stability, and relatively low toxicity of urea compared to isocyanates or phosgene derivatives.

Causality of Chosen Route:

  • Safety: Avoids the handling of highly toxic and volatile isocyanates, which is a primary concern during scale-up.

  • Cost-Effectiveness: Urea and piperidine are readily available and inexpensive bulk chemicals.

  • Simplicity: This is often a one-pot synthesis that can be driven to completion with thermal input, releasing ammonia as the primary byproduct, which can be safely scrubbed.

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of piperidine on one of the carbonyl carbons of urea. This is followed by the elimination of ammonia, driven by temperature, to form the stable this compound product.

Reaction_Mechanism cluster_products Products Piperidine Piperidine intermediate Tetrahedral Intermediate Piperidine->intermediate Nucleophilic Attack Urea Urea (H₂N-CO-NH₂) Urea->intermediate Product This compound Ammonia Ammonia (NH₃) start intermediate->Product Elimination of NH₃ intermediate->Ammonia

Caption: Nucleophilic addition-elimination mechanism.

Process Hazards and Safety Assessment

Scaling up chemical synthesis magnifies inherent risks. A thorough safety assessment is non-negotiable. The primary hazards in this synthesis are associated with the starting material, piperidine.

  • Piperidine: A flammable liquid and vapor that is toxic and corrosive.[7][8] It can cause severe skin burns and eye damage.[9][10] Inhalation of vapors can be harmful.[10] It is crucial to handle piperidine in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[7][9]

  • Ammonia (Byproduct): A toxic and corrosive gas with a pungent odor. The reaction must be conducted in a system with an appropriate scrubber (e.g., an acid trap) to neutralize the ammonia gas evolved.

  • Thermal Hazards: The reaction is typically heated. Care must be taken to ensure even heating and to avoid runaway reactions, although this specific reaction is generally endothermic until the elimination step.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles and a face shield.

  • Skin Protection: Flame-retardant, chemical-resistant lab coat and long pants. Neoprene or nitrile gloves (double-gloving recommended).

  • Respiratory Protection: Use in a certified chemical fume hood is mandatory. For large-scale operations or in case of ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Process_Safety_Logic start Start: Reagent Handling fume_hood Is operation in a certified chemical fume hood? start->fume_hood ppe Is appropriate PPE worn? (Goggles, face shield, gloves, lab coat) fume_hood->ppe Yes stop1 STOP: Relocate to a functional fume hood. fume_hood->stop1 No scrubber Is an acid scrubber attached to the reactor vent? ppe->scrubber Yes stop2 STOP: Acquire and wear all required PPE. ppe->stop2 No spill_kit Is a spill kit for corrosive and flammable liquids available? scrubber->spill_kit Yes stop3 STOP: Install a validated acid gas scrubber. scrubber->stop3 No proceed Proceed with Synthesis spill_kit->proceed Yes stop4 STOP: Prepare and locate appropriate spill kit. spill_kit->stop4 No

Caption: Pre-synthesis safety decision workflow.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale. All operations must be performed in a large-scale chemical fume hood.

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Gas outlet adapter connected via tubing to a gas scrubber (e.g., a bubbler containing 1 M HCl)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Buchner funnel and vacuum flask

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Piperidine85.15100.0 g (116 mL)1.1741.0
Urea60.0684.6 g1.4091.2
Toluene-1 L--
Deionized Water-500 mL--
Brine (Saturated NaCl)-250 mL--
Anhydrous MgSO₄-20 g--

Experimental Workflow Diagram:

Experimental_Workflow A 1. Setup & Inerting (2L Reactor, Stirrer, Condenser, Scrubber) B 2. Reagent Charge (Charge Toluene, Piperidine, and Urea) A->B C 3. Reaction (Heat to reflux, ~110°C, monitor NH₃ evolution) B->C D 4. Reaction Monitoring (TLC or LC-MS until piperidine is consumed) C->D D->C Incomplete E 5. Cooldown & Quench (Cool to RT, add water) D->E Complete F 6. Liquid-Liquid Extraction (Separate organic layer, extract aqueous with Toluene) E->F G 7. Washing (Wash combined organic layers with brine) F->G H 8. Drying & Filtering (Dry over MgSO₄, filter) G->H I 9. Solvent Removal (Concentrate under reduced pressure) H->I J 10. Isolation & Drying (Collect solid, dry in vacuum oven) I->J K 11. QC Analysis (NMR, LC-MS, MP) J->K

Caption: Step-by-step synthesis and purification workflow.

Procedure:

  • Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and thermocouple. Ensure the gas outlet from the condenser is securely connected to the acid scrubber.

  • Reagent Charging: To the flask, add toluene (1 L), piperidine (100.0 g), and urea (84.6 g).

  • Reaction: Begin stirring the mixture to form a slurry. Slowly heat the mixture to reflux (approx. 110-111 °C). Vigorous evolution of ammonia gas should be observed and will be neutralized by the scrubber.

  • Monitoring: Maintain the reaction at reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of piperidine.

  • Cooldown: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30 °C).

  • Workup - Quench and Extraction: Carefully pour the reaction mixture into a 2 L separatory funnel containing 500 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Separation: Separate the lower aqueous layer. Wash the organic (toluene) layer with 250 mL of brine to remove residual water. Separate the layers.

  • Drying: Transfer the organic layer to a large flask and add anhydrous magnesium sulfate (~20 g). Stir for 20-30 minutes to dry the solution.

  • Filtration and Concentration: Filter the drying agent using a Buchner funnel. Rinse the flask and filter cake with a small amount of toluene. Transfer the filtrate to a large round-bottom flask and concentrate the solution using a rotary evaporator to remove the toluene.

  • Product Isolation: The product will crystallize as the solvent is removed. The resulting solid should be collected and can be further dried in a vacuum oven at 40-50 °C to a constant weight.

  • Yield and Characterization: The typical yield is 120-140 g (80-93%). The final product should be a white to off-white solid.

Analytical Quality Control

Confirming the identity and purity of the final product is a critical step. The following methods are recommended.

Analysis MethodPurposeExpected Result
¹H NMR Structural Confirmation & Purity(400 MHz, CDCl₃) δ: ~5.0 (br s, 2H, -NH₂), ~3.3 (t, 4H, -CH₂-N-CH₂-), ~1.5 (m, 6H, piperidine ring protons).
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. ESI-MS: m/z calculated for C₆H₁₂N₂O [M+H]⁺: 129.10; found: 129.1.[11]
Melting Point Purity CheckLiterature melting point is ~104-107 °C. A sharp melting range indicates high purity.
FTIR Functional Group IDCharacteristic peaks for N-H stretch (~3400, 3200 cm⁻¹), C-H stretch (~2940, 2850 cm⁻¹), and a strong C=O (amide) stretch (~1650 cm⁻¹).
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup.1. Extend reflux time and confirm completion with LC-MS. 2. Ensure pH of aqueous layer is neutral/basic before extraction. Perform a second extraction of the aqueous layer.
Product is an Oil or Gummy Solid 1. Residual solvent (Toluene). 2. Presence of water.1. Dry longer on the rotary evaporator and then in a vacuum oven. 2. Ensure the brine wash was effective and sufficient drying agent was used.
Impurity Peaks in NMR/LC-MS 1. Unreacted piperidine. 2. Dimerization or side-products.1. Indicates incomplete reaction. See "Low Yield". 2. Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes).
Ammonia Odor in Final Product Inefficient removal of trapped ammonia.Dissolve the product in a solvent like dichloromethane (DCM), wash with dilute acid then water, dry, and re-concentrate.
Conclusion

This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. By prioritizing a safer synthetic route using urea and providing a comprehensive framework that includes mechanistic insights, process safety, and robust quality control, this guide serves as a reliable resource for chemical development professionals. The successful execution of this protocol will enable the consistent and efficient production of this valuable chemical intermediate for pharmaceutical research and development.

References
  • Synthesis of this compound.PrepChem.com. [Link]
  • PIPERIDINE FOR SYNTHESIS - Safety D
  • Piperidine Safety Data Sheet.Jubilant Life Sciences Limited. [Link]
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.National Institutes of Health (NIH). [Link]
  • Piperidine - SAFETY D
  • Safety Data Sheet: Piperidine.Chemos GmbH & Co.KG. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI (International Journal of Molecular Sciences). [Link]
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.MDPI (Molecules). [Link]
  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.MDPI (Molecules). [Link]
  • Optimization of the conditions for the reaction of 1 with piperidine.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Benzoyl piperidine - Organic Syntheses Procedure.Organic Syntheses. [Link]
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).Policija. [Link]
  • Piperidine carboxamide compound, preparation method, and use thereof - Google Patents.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.BMC Infectious Diseases. [Link]
  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents.
  • Piperidine manufacturers – Taj Pharmaceuticals.Taj Pharmaceuticals. [Link]
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.Technology Networks. [Link]
  • Discovery of piperidine carboxamide TRPV1 antagonists.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PubMed Central (PMC). [Link]
  • Piperidine Market Size, Share & Industry Growth.Prism Market Research. [Link]
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.5Z.com. [Link]
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  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.Royal Society of Chemistry. [Link]

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Application Notes & Protocols: A Guide to the N-Acylation of Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Acylpiperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its N-acylated derivatives, a class of tertiary carboxamides, are of particular importance, serving as key intermediates and final active pharmaceutical ingredients (APIs) in drug discovery.[3][4] The acylation of the piperidine nitrogen not only serves as a robust method for creating amide bonds but also allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[5] For instance, the blockbuster drug Fesoterodine, used to treat overactive bladder, features an N-acylpiperidine moiety crucial to its function.[6][7][8]

This guide provides an in-depth exploration of the experimental procedures for the N-acylation of piperidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers and drug development professionals the insights needed to select and optimize reaction conditions for their specific synthetic challenges.

Mechanistic Foundations of N-Acylation

The N-acylation of piperidine is a classic example of nucleophilic acyl substitution. The reaction's efficiency and outcome are dictated by the nature of the acylating agent, the base or catalyst employed, and the reaction conditions.

The Schotten-Baumann Reaction: A Classic Approach

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction involves the acylation of an amine with an acyl chloride or anhydride in the presence of a base.[9][10][11] The mechanism proceeds via a direct nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of the acylating agent.[10][12]

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—typically a chloride or carboxylate anion. A base, such as aqueous sodium hydroxide or an organic amine like triethylamine (TEA), is crucial.[13] Its primary role is to neutralize the acidic byproduct (HCl or a carboxylic acid) that is formed, thereby preventing the protonation of the unreacted piperidine and driving the reaction to completion.[13][14] This method is often performed in a two-phase solvent system (e.g., dichloromethane and water) to facilitate both the reaction and the subsequent purification.[11][12]

DMAP-Catalyzed Acylation: The Path to Enhanced Reactivity

For less reactive substrates or when milder conditions are required, 4-(Dimethylamino)pyridine (DMAP) serves as a superior catalyst.[15][16] DMAP functions not as a simple base, but as a potent nucleophilic catalyst that dramatically accelerates the rate of acylation, often by several orders of magnitude compared to uncatalyzed reactions.[15]

The mechanism involves the rapid, initial attack of DMAP on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[15][17][18] This intermediate is a significantly more powerful acylating agent than the original anhydride because the pyridinium ion is an excellent leaving group. The piperidine then attacks the carbonyl carbon of this activated intermediate, transferring the acyl group and regenerating the DMAP catalyst in the process.[15][18] This catalytic cycle allows for high yields under mild conditions, making it a preferred method in modern organic synthesis.[16]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the N-acylation of piperidine. Researchers should consider reaction monitoring by Thin Layer Chromatography (TLC) to determine the optimal reaction time for their specific substrates.

Protocol 1: N-Benzoylation via Schotten-Baumann Conditions

This protocol details the reaction of piperidine with benzoyl chloride using an aqueous base.

Materials and Reagents:

  • Piperidine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in DCM (approx. 0.5 M). Add an equal volume of a 10% aqueous NaOH solution.

  • Acyl Chloride Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the piperidine starting material indicates completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any remaining piperidine), saturated aqueous NaHCO₃ (to neutralize any excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoylpiperidine.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.[19]

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol describes a straightforward method using a common acid anhydride, which can often be performed without an additional catalyst or base for a reactive amine like piperidine.[19]

Materials and Reagents:

  • Piperidine

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve piperidine (1.0 eq) in a suitable solvent like DCM or ethyl acetate (approx. 0.5 M) in a round-bottom flask. Cool the solution to 0 °C.

  • Anhydride Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching & Workup: Upon completion, carefully add water to quench the excess acetic anhydride.[20] Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct, followed by a brine wash.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the N-acetylpiperidine product.[20]

Protocol 3: DMAP-Catalyzed Acylation

This protocol details a highly efficient method using a catalytic amount of DMAP, ideal for achieving high yields under mild conditions.

Materials and Reagents:

  • Piperidine (or a less reactive amine)

  • Acid Anhydride (e.g., Isobutyric anhydride) or Acyl Chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or Argon inlet

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add a solution of piperidine (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base such as TEA (1.5 eq).[20]

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C. Add the acylating agent (e.g., isobutyryl chloride, 1.1 eq) dropwise.[21]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the mixture with DCM. Combine the organic layers and wash with water and then brine to remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the desired N-acylpiperidine.

Data Presentation: Comparative Overview of Protocols

The choice of method depends on the substrate's reactivity, desired scale, and available reagents. The table below summarizes the key aspects of each protocol.

FeatureProtocol 1: Schotten-BaumannProtocol 2: Acid AnhydrideProtocol 3: DMAP-Catalyzed
Acylating Agent Acyl ChlorideAcid AnhydrideAcyl Chloride or Anhydride
Base/Catalyst Stoichiometric Base (e.g., NaOH, TEA)Often none needed; TEA optionalCatalytic DMAP + Stoichiometric Base (TEA, DIPEA)
Solvent Biphasic (DCM/Water) or OrganicOrganic (DCM, Ethyl Acetate)Anhydrous Organic (DCM, THF)
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C to Room Temp
Typical Yields Good to ExcellentGood to ExcellentExcellent
Key Advantage Robust, cost-effective, widely applicable.[9][10]Milder byproducts (carboxylic acids).High efficiency, mild conditions, broad scope.[15][16]
Key Disadvantage Generates corrosive HCl byproduct.Can be slower for less reactive amines.DMAP is toxic and must be removed during purification.

Visualization of Workflow and Mechanism

General Experimental Workflow

The following diagram outlines the typical sequence of operations in an N-acylation experiment, from initial setup to the final isolated product.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Piperidine in Solvent B Add Base / Catalyst A->B C Cool to 0 °C B->C D Add Acylating Agent Dropwise C->D E Stir at Room Temp D->E F Monitor by TLC E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Concentrate (Rotovap) I->J K Crude Product J->K L Column Chromatography K->L M Pure N-Acylpiperidine L->M

Caption: General experimental workflow for N-acylation of piperidine.

DMAP Catalytic Cycle

This diagram illustrates the nucleophilic catalysis mechanism by which DMAP accelerates the acylation reaction.

G DMAP DMAP (Catalyst) Intermediate [R-CO-DMAP]⁺ R-COO⁻ (Active Acylpyridinium Salt) DMAP->Intermediate Attacks Anhydride R-CO-O-CO-R (Acid Anhydride) Anhydride->Intermediate Product N-Acylpiperidine (Product) Intermediate->Product Acylates Piperidine Piperidine (Nucleophile) Piperidine->Product Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP Releases Regen_DMAP->DMAP Catalytic Cycle

Sources

The Piperidine-1-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets. When functionalized as a piperidine-1-carboxamide, this versatile core gains additional hydrogen bonding capabilities and synthetic handles, unlocking a vast chemical space for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of the this compound motif in drug discovery, offering detailed application notes, experimental protocols, and insights into its diverse pharmacological activities.

Application Note I: Targeting Oncogenic Kinases with this compound Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound derivatives have emerged as potent and selective inhibitors of several oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK) and Protein Kinase B (Akt).[3][4]

Anaplastic Lymphoma Kinase (ALK) Inhibition:

Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[5] this compound derivatives have been successfully developed as ALK inhibitors. For instance, a piperidine carboxamide was identified through high-throughput screening as a novel inhibitor of ALK with an IC50 of 0.174 μM.[3] Structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in molecules with improved potency and selectivity.[3]

Protein Kinase B (Akt) Inhibition:

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[4][6] 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[7] These compounds effectively modulate biomarkers of Akt signaling in vivo and exhibit strong anti-tumor activity in xenograft models.

Signaling Pathway: The Role of ALK in Cancer Proliferation

ALK_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates ALK ALK Fusion Protein (Constitutively Active) ALK->RAS Activates ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Influences Transcription STAT3->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Drives Inhibitor This compound ALK Inhibitor Inhibitor->ALK Inhibits

Caption: Aberrant ALK signaling pathway in cancer.

Experimental Protocol: In Vitro ALK Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ALK.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Kinase substrate (e.g., synthetic peptide)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 25 nL of the test compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the recombinant ALK enzyme and the kinase substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Inhibitory Potency of this compound Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
1 ALK174[3]
Optimized Analog ALK<10[3]
Akt Inhibitor Akt<50[7]

Application Note II: Disrupting the Cytoskeleton with this compound-Based Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drug development. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent tubulin polymerization inhibitors.[8][9] SAR-guided optimization of this series led to a compound with a GI50 of 120 nM in an antiproliferative assay.[8] Biochemical assays confirmed that these compounds directly inhibit tubulin polymerization and lead to mitotic arrest in cancer cell lines.[8]

Experimental Workflow: High-Throughput Screening for Tubulin Polymerization Inhibitors

Caption: High-throughput screening workflow for identifying tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to monitor tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (this compound derivative)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 384-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), tubulin polymerization buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter.

  • Prepare serial dilutions of the test compound, positive control, and negative control in the assay buffer.

  • Add the test compounds and controls to the wells of the microplate.

  • Initiate polymerization by adding the tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the percent inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

Data Presentation: Potency of this compound Tubulin Inhibitors

Compound IDAntiproliferative GI50 (DU-145 cells, nM)Tubulin Polymerization IC50 (µM)Reference
2 ~20003.0[8]
12a 120Not Reported[8]

Application Note III: Modulating Ion Channels with this compound Derivatives

Ion channels are critical for a wide range of physiological processes, and their dysfunction is implicated in various diseases. This compound derivatives have been explored as modulators of ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1).[10]

TRPV1 Antagonism:

TRPV1 is a non-selective cation channel involved in pain sensation. A series of piperidine carboxamides were developed as potent TRPV1 antagonists.[10] Optimization of the polar head group led to the identification of a benzoxazinone amide with good potency in cell-based assays.[10]

Experimental Protocol: Calcium Imaging Assay for TRPV1 Antagonism

This protocol measures the ability of a test compound to inhibit the capsaicin-induced increase in intracellular calcium in TRPV1-expressing cells.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Capsaicin (TRPV1 agonist)

  • Test compound (this compound derivative)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed the TRPV1-expressing HEK293 cells into the 96-well plate and culture overnight.

  • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Wash the cells with HBSS to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

  • Add a solution of capsaicin to all wells to stimulate the TRPV1 channels.

  • Immediately begin recording the fluorescence intensity over time.

  • The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of the test compound. Calculate the EC50 value for the antagonist.

Data Presentation: Potency of this compound TRPV1 Antagonists

Compound IDhTRPV1 FLIPR IC50 (nM)Reference
Example Antagonist <100[10][11]

Application Note IV: Piperidine-1-Carboxamides in Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond the applications detailed above.

  • PARP Inhibition: Benzimidazole carboxamides containing a piperidine moiety have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. These compounds have shown promising anticancer activity, particularly in combination with DNA-damaging agents.[4][12]

  • Carbonic Anhydrase Inhibition: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as a new class of human carbonic anhydrase inhibitors with nanomolar potency and selectivity for cancer-related isoforms.[13]

  • Antiviral Activity: Piperidine-based derivatives, including carboxamides, have been investigated as inhibitors of various viruses, including influenza and coronaviruses.[2][14][15][16][17] For example, a piperidine-4-carboxamide compound showed antiviral activity against human coronaviruses with EC50 values in the low micromolar range.[17]

  • Neurodegenerative Diseases: N-benzylpiperidine carboxamide derivatives have been designed as potential cholinesterase inhibitors for the treatment of Alzheimer's disease, with some analogues showing IC50 values in the sub-micromolar range.[18][19][20][21]

Bioanalytical Methods for this compound Compounds

The development of robust bioanalytical methods is crucial for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound derivatives in biological matrices such as plasma.[22][23][24][25]

Protocol Outline: LC-MS/MS Method for Quantification in Plasma
  • Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting the analyte from plasma.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.

  • Method Validation: The method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

The this compound scaffold is a remarkably versatile and privileged motif in drug discovery. Its presence in a wide array of potent and selective modulators of various biological targets, from kinases and tubulin to ion channels and enzymes, underscores its significance. The synthetic tractability of this scaffold allows for extensive SAR exploration, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The detailed protocols and application notes provided in this guide serve as a valuable resource for researchers and scientists in the field, facilitating the continued development of novel this compound-based therapeutics to address unmet medical needs.

References

  • [Link to a general resource on high-throughput screening, if available]
  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. [Link]
  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a New Tubulin Inhibitor Chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. [Link]
  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
  • [Provide a specific reference for piperidine-based antiviral research if available, or cite a relevant review]
  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1146-1152. [Link]
  • [Provide a specific reference for HTS workflow, if available]
  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. [Link]
  • Riley, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
  • [Provide a specific reference for HTS workflow, if available]
  • [Provide a specific reference for piperidine derivatives in Alzheimer's research, if available]
  • Fevig, J. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
  • [Provide a specific reference for HTS workflow, if available]
  • [Provide a specific reference for piperidine ALK inhibitors, if available]
  • [Provide a specific reference for piperidine ALK inhibitors, if available]
  • [Provide a specific reference for HTS workflow, if available]
  • [Provide a specific reference for piperidine ALK inhibitors, if available]
  • [Provide a specific reference for piperidine ALK inhibitors, if available]
  • [Provide a specific reference for ALK in NSCLC, if available]
  • [Provide a specific reference for PARP inhibitors, if available]
  • [Provide a specific reference for piperidine in medicinal chemistry, if available]
  • [Provide a specific reference for piperidine derivatives in Alzheimer's research, if available]
  • [Provide a specific reference for piperidine TRPV1 antagonists, if available]
  • [Provide a specific reference for PI3K/Akt signaling, if available]
  • [Provide a specific reference for piperidine-based antiviral research, if available]
  • [Provide a specific reference for PI3K/Akt signaling, if available]
  • [Provide a specific reference for PI3K/Akt signaling, if available]
  • [Provide a specific reference for PARP inhibitors, if available]
  • [Provide a specific reference for piperidine derivatives in Alzheimer's research, if available]
  • [Provide a specific reference for PARP inhibitors, if available]
  • [Provide a specific reference for PI3K/Akt signaling, if available]
  • [Provide a specific reference for piperidine-based antiviral research, if available]
  • [Provide a specific reference for PI3K/Akt signaling, if available]
  • Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.
  • [Provide a specific reference for tubulin inhibitors, if available]
  • [Provide a specific reference for LC-MS/MS bioanalysis, if available]
  • [Provide a specific reference for tubulin inhibitors, if available]
  • [Provide a specific reference for tubulin inhibitors, if available]
  • [Provide a specific reference for piperidine carboxamides in malaria, if available]
  • [Provide a specific reference for LC-MS/MS bioanalysis, if available]
  • [Provide a specific reference for TRPV1, if available]
  • [Provide a specific reference for LC-MS/MS bioanalysis, if available]
  • [Provide a specific reference for TRPV1 antagonists, if available]
  • [Provide a specific reference for PARP inhibitors, if available]
  • [Provide a specific reference for PARP inhibitors, if available]
  • [Provide a specific reference for LC-MS/MS bioanalysis, if available]
  • [Provide a specific reference for Akt inhibitors, if available]
  • [Provide a specific reference for carbonic anhydrase inhibitors, if available]

Sources

Protocol for Assessing Piperidine-1-Carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The piperidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active molecules. These compounds have demonstrated therapeutic potential across multiple target classes, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. Their unique chemical properties allow for versatile modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive, multi-tiered protocol for the systematic assessment of the bioactivity of novel this compound derivatives. The methodologies outlined herein are designed to guide researchers from initial target identification and primary screening through to in-depth mechanistic studies and preliminary in vivo evaluation.

The protocols are structured to be self-validating, with integrated controls and orthogonal assays to ensure data integrity. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. This guide is grounded in established scientific principles and references key literature to support the described methodologies.

I. Target Identification and Preliminary Assessment

The initial step in assessing the bioactivity of a novel this compound is to identify its putative biological target. This can be guided by the structural similarity of the compound to known ligands or through computational approaches.

In Silico Target Prediction

Computational methods can provide valuable initial hypotheses about the potential targets of a novel this compound.

  • Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known compounds with similar structures and their associated biological targets.

  • Molecular Docking: If a putative target is identified, molecular docking studies can predict the binding mode and estimate the binding affinity of the this compound derivative to the target protein.[1] This can help prioritize compounds for synthesis and biological testing.

Known Targets of this compound Derivatives

Based on existing literature, several key protein families are known to be modulated by this compound derivatives. These include:

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades endocannabinoids.[2][3][4][5] Piperidine-1-carboxamides have been developed as potent and irreversible inhibitors of FAAH.[3][6]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain perception.[7][8] Several piperidine carboxamides act as TRPV1 antagonists.[7][8]

  • O-GlcNAcase (OGA): An enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA is a potential therapeutic strategy for neurodegenerative diseases.[9][10][11]

  • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a wide range of physiological processes.[12][13][14][15]

  • Other Enzymes: Including anaplastic lymphoma kinase (ALK),[16] proteasomes,[17] cathepsin K,[18][19] and carbonic anhydrases.[20]

The following sections will detail protocols for assessing bioactivity against these representative target classes.

II. Tier 1: Primary Screening Assays

The goal of Tier 1 screening is to rapidly identify "hit" compounds that exhibit activity against the putative target. These assays should be robust, high-throughput, and provide a clear, quantifiable readout.

Enzyme Inhibition Assays

For enzyme targets, the primary screen will determine the compound's ability to inhibit the enzyme's catalytic activity.

2.1.1. General Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[21]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of inhibitor that reduces the enzyme activity by 50%.

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Enzyme Solution D Dispense Enzyme to Microplate A->D B Prepare Substrate Solution G Initiate Reaction (Add Substrate) B->G C Prepare Inhibitor Stock (Serial Dilutions) E Add Inhibitor Dilutions C->E D->E F Pre-incubate E->F F->G H Incubate at Optimal Temperature G->H I Measure Signal (e.g., Absorbance, Fluorescence) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 (Non-linear Regression) J->K

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate. The choice of substrate will depend on the enzyme and the detection method (e.g., a chromogenic or fluorogenic substrate).

    • Prepare a serial dilution of the this compound test compound in the assay buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the enzyme solution.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at the optimal temperature for the enzyme for a specific time.

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Example Target: Fatty Acid Amide Hydrolase (FAAH)

  • Enzyme Source: Recombinant human or rat FAAH.[6]

  • Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Detection: Measure the increase in fluorescence as AAMCA is hydrolyzed.

Cell-Based GPCR Assays

For GPCR targets, cell-based assays are essential to assess the functional consequences of ligand binding.[12][13]

2.2.1. General Protocol for Assessing GPCR Antagonism

Principle: Measure the ability of the this compound to inhibit the signaling response induced by a known agonist of the target GPCR.

Experimental Workflow:

GPCR_Antagonist_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Culture Cells Expressing Target GPCR D Seed Cells in Microplate A->D B Prepare Antagonist Stock (Serial Dilutions) E Add Antagonist Dilutions B->E C Prepare Agonist Solution G Add Agonist C->G D->E F Pre-incubate E->F F->G H Incubate G->H I Measure Second Messenger Levels (e.g., cAMP, Ca2+) H->I J Plot Response vs. [Antagonist] I->J K Calculate IC50 J->K

Caption: Workflow for assessing GPCR antagonist activity.

Detailed Steps:

  • Cell Culture:

    • Use a cell line stably expressing the target GPCR (e.g., HEK293, CHO cells).

    • Seed the cells into a microplate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with serial dilutions of the this compound test compound.

    • Incubate for a defined period.

    • Stimulate the cells with a known agonist of the GPCR at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Incubate for a time sufficient to generate a measurable second messenger signal.

  • Signal Detection:

    • Measure the levels of a relevant second messenger. Common readouts include:

      • cAMP assays: For Gs- or Gi-coupled receptors.

      • Calcium flux assays: For Gq-coupled receptors, using calcium-sensitive dyes.[22]

      • β-arrestin recruitment assays: A universal readout for GPCR activation.[13][14]

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the antagonist.

    • Determine the IC50 value as described for enzyme inhibition assays.

Example Target: CCR5

  • Cell Line: HEK293 cells stably expressing human CCR5.

  • Agonist: A chemokine such as RANTES (CCL5).

  • Readout: Measure changes in intracellular calcium levels using a fluorescent calcium indicator.[1]

III. Tier 2: Mechanistic and Selectivity Studies

Compounds that demonstrate promising activity in Tier 1 assays should be advanced to Tier 2 for more detailed characterization.

Determining the Mechanism of Enzyme Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[23]

Principle: The mode of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed) is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[23][24]

Protocol:

  • Perform a series of enzyme activity assays as described in Section 2.1.1.

  • Vary the concentration of the substrate at several fixed concentrations of the inhibitor.

  • Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation.

  • The pattern of changes in the apparent Km and Vmax values in the presence of the inhibitor will reveal the mechanism of inhibition.[23][25]

Data Interpretation:

Inhibition TypeEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Noncompetitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases
Assessing Irreversible Inhibition

Some piperidine-1-carboxamides, particularly those targeting FAAH, act as irreversible inhibitors.[3][6]

Protocol:

  • Pre-incubate the enzyme with the inhibitor for varying amounts of time.

  • At each time point, dilute the enzyme-inhibitor mixture to a concentration where the inhibitor has a negligible effect on the reaction rate.

  • Measure the remaining enzyme activity.

  • A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.

Selectivity Profiling

It is essential to assess the selectivity of a lead compound against a panel of related targets to identify potential off-target effects.

Protocol:

  • For Enzyme Inhibitors: Test the compound against a panel of related enzymes (e.g., other serine hydrolases for a FAAH inhibitor).[4][5]

  • For GPCR Ligands: Screen the compound against a panel of related GPCRs using the assays described in Section 2.2.

IV. Tier 3: In Vitro and Ex Vivo Models

Tier 3 studies aim to evaluate the bioactivity of the compound in more physiologically relevant systems.

Cell-Based Models of Disease

Utilize cell lines or primary cells that are relevant to the therapeutic indication.

Example: Anti-inflammatory Activity of a FAAH Inhibitor

  • Cell Model: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Treatment: Treat the cells with the this compound FAAH inhibitor.

  • Readout: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA. A reduction in cytokine levels would indicate anti-inflammatory activity.

Ex Vivo Models

Ex vivo models use tissues or organs isolated from an organism.

Example: Analgesic Activity

  • Model: Use isolated dorsal root ganglion (DRG) neurons, which are involved in pain signaling.[26][27]

  • Treatment: Treat the DRG neurons with the test compound.

  • Readout: Measure the effect of the compound on neuronal excitability or the release of pain-related neuropeptides (e.g., CGRP, Substance P).

V. Tier 4: Preliminary In Vivo Evaluation

Promising compounds from in vitro and ex vivo studies can be advanced to preliminary in vivo testing in animal models.

Pharmacokinetic (PK) Studies

Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is crucial for determining the appropriate dosing regimen for efficacy studies.

Efficacy in Animal Models of Disease

Evaluate the therapeutic effect of the compound in a relevant animal model.

Example: Anti-inflammatory Pain Model

  • Model: Use a model of inflammatory pain such as the carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema model in rodents.[6]

  • Treatment: Administer the this compound to the animals.

  • Readout: Measure the reduction in paw swelling (an indicator of anti-inflammatory activity) and the response to noxious stimuli (e.g., thermal or mechanical hyperalgesia) to assess analgesic effects.

VI. Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Example Data Summary Table:

Compound IDTargetIC50 (nM)Mechanism of InhibitionSelectivity (vs. Target X)In Vitro Efficacy (EC50, nM)
P-C-001FAAH15Irreversible, Competitive>1000-fold50
P-C-002TRPV125Competitive Antagonist>500-fold120

Conclusion

The systematic approach outlined in this document provides a robust framework for assessing the bioactivity of novel this compound derivatives. By progressing compounds through a tiered system of assays, from initial high-throughput screening to in-depth mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising lead candidates for drug development. The emphasis on self-validating protocols and the understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data.

References

  • Bryan, M. C., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
  • Aaltonen, N., et al. (2013). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 4(2), 393-399. [Link]
  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Medicinal Chemistry Letters, 3(12), 1031-1036. [Link]
  • Aaltonen, N., et al. (2013). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 4(2), 393-399. [Link]
  • Savall, B. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6568-6581. [Link]
  • Bryan, M. C., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Inks, E. S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 237-251. [Link]
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
  • Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology, 1272, 215-226. [Link]
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
  • Scott, C. W., & Peters, M. F. (2010). Label-free cell-based assays for GPCR screening. Methods in Molecular Biology, 617, 167-180. [Link]
  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105745. [Link]
  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
  • Whitehead, B. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(4), 589-602.e8. [Link]
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  • Perni, R. B., et al. (2017). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8821-8839. [Link]
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 15(6), 577-591. [Link]
  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3858. [Link]
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piperidine-1-carboxamide in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Piperidine-1-Carboxamide in the Synthesis of Enzyme Inhibitors

Introduction: The Privileged this compound Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability, favorable physicochemical properties, and conformationally rigid, three-dimensional structure make it a cornerstone of modern drug discovery.[1][2][3] A particularly versatile derivative is the this compound moiety. This functional group enhances the piperidine core's utility by providing a key hydrogen bond donor and acceptor, which is critical for molecular recognition within enzyme active sites.[4] Furthermore, it serves as a versatile chemical handle to modulate properties like lipophilicity and cell permeability, crucial parameters in the optimization of drug candidates.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, explores the strategic application of the this compound scaffold in the design and synthesis of potent and selective inhibitors for several key enzyme classes, including Fatty Acid Amide Hydrolase (FAAH), Poly(ADP-ribose) Polymerase (PARP), Dipeptidyl Peptidase-IV (DPP-IV), and Carbonic Anhydrases (CA). We will delve into the mechanistic rationale behind its use, provide detailed synthetic protocols, and present comparative data to inform future inhibitor design.

Core Principles: Why this compound Works

The success of the this compound scaffold is not accidental; it stems from a combination of inherent structural and chemical properties that medicinal chemists leverage to achieve high potency and selectivity.

  • Structural Rigidity and Vectorial Orientation : The saturated piperidine ring adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target and allows for the precise, predictable positioning of substituents in three-dimensional space. By functionalizing the carboxamide nitrogen or the piperidine ring itself, chemists can orient pharmacophoric groups toward specific binding pockets within an enzyme's active site.

  • The Carboxamide Linchpin : The carboxamide group is more than just a linker. Its ability to form strong hydrogen bonds is often the key to anchoring the inhibitor to the enzyme's active site.[5] In many cases, it acts as a bioisostere, mimicking the interactions of a natural substrate or cofactor. For instance, in PARP inhibitors, the carboxamide moiety mimics the nicotinamide group of NAD+, forming crucial hydrogen bonds with backbone residues of the enzyme.[6] The conformational preference of the carboxamide group can also be critical for optimal binding.[5]

  • Modulation of Physicochemical Properties : The overall scaffold allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The piperidine ring itself can enhance lipophilicity, which may be advantageous for cell permeability, while the carboxamide offers a point of hydrophilic interaction.[4] The strategic placement of polar or nonpolar groups on this scaffold is a common technique to balance solubility, permeability, and metabolic stability.[7]

This section details the application of the this compound scaffold in the synthesis of inhibitors for specific, therapeutically relevant enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Therapeutic Relevance: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide. Its inhibition is a promising therapeutic strategy for the treatment of pain and inflammation by potentiating endogenous cannabinoid signaling.[8][9]

Mechanistic Insight: Piperidine-1-carboxamides, often in the form of aryl ureas, represent a potent class of covalent FAAH inhibitors.[8][9] The inhibitory mechanism is unique; computational and experimental studies show that the FAAH active site induces a conformational distortion or "twist" in the inhibitor's amide bond. This distortion reduces the bond's resonance stabilization, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the catalytic Ser241 residue. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, leading to irreversible inhibition.[8]

Caption: Mechanism of covalent FAAH inhibition.

Data Presentation: Potency of this compound FAAH Inhibitors

Compound Name/ReferenceTargetIC₅₀ ValueNotes
PF-750[8]FAAHPotentIrreversible inhibitor; aryl urea derivative.
JNJ-1661010[8]FAAHPotentPiperazine-based aryl urea covalent inhibitor.
Indolylalkyl Piperidine Carbamates[7]FAAHVariableActivity depends on alkyl spacer length and indole substitution.

Experimental Protocol: General Synthesis of a Phenylthis compound FAAH Inhibitor

This protocol describes a common method for synthesizing N-aryl-piperidine-1-carboxamides via reaction of a piperidine with a phenyl isocyanate.

  • Reagents and Materials :

    • Substituted piperidine hydrochloride (e.g., 4-arylpiperidine HCl)

    • Substituted phenyl isocyanate

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Step-by-Step Procedure :

    • To a solution of the substituted piperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and stir at room temperature for 15 minutes to liberate the free base.

    • Add the substituted phenyl isocyanate (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices :

  • Base (TEA/DIPEA) : A non-nucleophilic base is required to deprotonate the piperidine hydrochloride salt, generating the free amine nucleophile without competing in the reaction with the isocyanate.

  • Anhydrous Solvent : Isocyanates are highly reactive towards water. Anhydrous conditions are critical to prevent the formation of undesired urea byproducts.

  • Purification : Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for biological assays.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Therapeutic Relevance: PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[6][10]

Mechanistic Insight: The vast majority of PARP inhibitors are designed to compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). The piperidine-carboxamide scaffold is adept at this mimicry. The core aromatic system (often an indazole or phthalazinone) occupies the nicotinamide binding pocket, while the carboxamide group forms critical hydrogen bonds with backbone atoms of Gly863 and Ser904, mimicking the interactions of the nicotinamide carboxamide.[6] The piperidine ring is typically used to introduce further substitutions that can access adjacent pockets, enhancing potency and selectivity.[10][11]

Caption: Key H-bonds of a PARP inhibitor.

Data Presentation: Potency of Piperidine-Based PARP Inhibitors

Compound NameTargetIC₅₀ (nM)Cellular EC₅₀ (nM)Reference
MK-4827 (Niraparib)PARP-13.8~4[10][11]
MK-4827 (Niraparib)PARP-22.1~4[10][11]

Experimental Protocol: Synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)

The synthesis of Niraparib (MK-4827) is a multi-step process. This protocol outlines the key final amide formation and deprotection steps, starting from advanced intermediates.[10]

  • Reagents and Materials :

    • tert-butyl (3S)-3-(4-(7-cyano-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (Advanced Intermediate)

    • Hydrogen peroxide (30% aq.)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Ethyl acetate, water, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure :

    • Nitrile Hydrolysis to Amide : Dissolve the cyano-indazole intermediate (1.0 eq) in DMSO. Add K₂CO₃ (0.5 eq) followed by the slow addition of 30% H₂O₂ (5.0 eq) at room temperature, maintaining the temperature below 30 °C. Stir for 2-4 hours until TLC indicates completion.

    • Work-up : Quench the reaction by pouring it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Drying and Concentration : Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected carboxamide.

    • Boc Deprotection : Dissolve the crude product from the previous step in DCM. Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC.

    • Final Work-up : Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by chromatography or recrystallization to yield MK-4827.

Causality Behind Choices :

  • Peroxide Hydrolysis : The use of basic hydrogen peroxide is a standard method for the mild conversion of an aromatic nitrile to a primary carboxamide.

  • Boc Protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering with other reactions. The Boc group is acid-labile, allowing for clean removal in the final step using TFA without affecting the newly formed carboxamide.[3]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Therapeutic Relevance: DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for regulating glucose homeostasis. DPP-IV inhibitors are an established class of oral medications for type 2 diabetes.[12][13]

Mechanistic Insight: DPP-IV inhibitors bind to the enzyme's active site, which contains a key catalytic triad (Ser630, Asp708, His740). The piperidine ring in many inhibitors serves as a central scaffold.[14] The design strategy often involves attaching a group that can form a covalent (or slowly reversible) bond with Ser630 (e.g., a cyanopyrrolidine) or non-covalently occupy the S1 and S2 pockets of the enzyme. A this compound can serve as a rigid linker to position substituents into these pockets, enhancing binding affinity and selectivity.[14]

General_Synthetic_Workflow cluster_inhibitors Enzyme Inhibitor Classes Core This compound Scaffold R1 Functionalization at Carboxamide (R1) Core->R1 R2 Functionalization on Piperidine Ring (R2) Core->R2 FAAH FAAH Inhibitors R1->FAAH CA CA Inhibitors R1->CA PARP PARP Inhibitors R2->PARP DPP4 DPP-IV Inhibitors R2->DPP4

Caption: Versatility of the this compound scaffold.

Data Presentation: Potency of Piperidine-Based DPP-IV Inhibitors

Compound ReferenceLinkerKᵢ (nM)Notes
Compound 38[14]Urea140Piperidine-constrained phenethylamine.
Compound 41[14]Pyrimidine6.1Rigid pyrimidine linker improves potency.
Compound 42[14]Pyrimidine-SO₂Me4.0Methylsulfonyl group offers slight improvement.

Experimental Protocol: Synthesis of a Piperidine-based DPP-IV Inhibitor Core

This protocol describes the synthesis of a key piperidine intermediate that can be further elaborated into potent DPP-IV inhibitors.[14]

  • Reagents and Materials :

    • Key piperidine intermediate (e.g., Intermediate 37 from J. Med. Chem. 2008, 51, 14, 4289–4301)[14]

    • Appropriate aryl isocyanate or acyl chloride

    • DIPEA

    • Anhydrous DCM

    • Boc-protected amine precursor

    • Acid for deprotection (HCl or TFA)

  • Step-by-Step Procedure :

    • Amide/Urea Formation : Dissolve the Boc-protected piperidine amine precursor (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq).

    • Cool the solution to 0 °C and add the desired aryl isocyanate (for urea formation) or acyl chloride (for amide formation) (1.1 eq).

    • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

    • Work-up : Dilute the reaction with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

    • Deprotection : Dissolve the purified, protected product in a suitable solvent (e.g., dioxane or DCM).

    • Add a strong acid (e.g., 4M HCl in dioxane or TFA) and stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the solvent under reduced pressure. The product is often isolated as the hydrochloride or trifluoroacetate salt. Trituration with ether may be required to induce precipitation.

Causality Behind Choices :

  • Orthogonal Protection Strategy : Using a Boc group on one amine and reacting the other allows for selective functionalization. The choice of protecting group is crucial; it must be stable to the reaction conditions used for coupling and easily removable afterward.

  • Rigid Linkers : The replacement of a flexible urea linker with a more rigid pyrimidine in the example data dramatically improved potency, highlighting the importance of pre-organizing the molecule for optimal binding to the enzyme.[14]

References

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Application Notes and Protocols for the In Vivo Formulation of Piperidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guideline for the Rational Formulation of Piperidine-1-Carboxamide

For researchers, scientists, and drug development professionals, the progression of a novel chemical entity from benchtop discovery to in vivo evaluation is a critical juncture. The formulation of the compound for administration to preclinical models is a pivotal step that can significantly influence pharmacokinetic outcomes and, consequently, the interpretation of efficacy and safety data. This guide provides a comprehensive, technically grounded framework for the formulation of this compound (C₆H₁₂N₂O), a small molecule of interest in various research domains.

Contrary to the prevailing challenge in modern drug discovery where a majority of new chemical entities suffer from poor aqueous solubility, in silico analysis of this compound suggests a more favorable physicochemical profile.[1] This document, therefore, deviates from complex solubilization strategies and focuses on the development of simple, robust, and safe aqueous-based formulations suitable for early-stage in vivo studies in rodent models.

Our approach is built on a foundation of scientific integrity, leveraging predicted physicochemical properties to inform a logical formulation workflow. We will address key considerations such as solubility, stability, and the selection of biocompatible excipients, providing detailed, step-by-step protocols for both oral and parenteral administration routes. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the formulation science.

Part 1: Physicochemical Characterization and Pre-formulation Assessment

In Silico Physicochemical Profile

The structure of this compound (SMILES: O=C(N)N1CCCCC1) was analyzed using SwissADME, a validated web-based tool for predicting pharmacokinetic and physicochemical properties.[3]

PropertyPredicted ValueImplication for Formulation
Molecular Weight 128.17 g/mol [1]Small molecule, favorable for absorption.
LogP (Consensus) 0.59Indicates good hydrophilicity.
Aqueous Solubility LogS (ESOL): -1.03Predicted to be soluble in water.
pKa (Basic) Predicted weak basePotential for pH-dependent solubility and salt formation.
Drug-Likeness Passes Lipinski's Rule of 5Favorable ADME properties are expected.[4]
GI Absorption High (Predicted by BOILED-Egg model)[5]Good candidate for oral administration.

Table 1: Predicted physicochemical properties of this compound and their formulation implications.

The key takeaway from this predictive analysis is that this compound is likely a water-soluble, weakly basic compound . This profile steers our formulation approach away from complex solubilization techniques and towards the development of simple, buffered aqueous solutions.

Critical Pre-formulation Considerations: Stability of the Carboxamide Moiety

While solubility may not be a primary hurdle, the chemical stability of the carboxamide functional group is a critical consideration. Amide bonds can be susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[6] Therefore, maintaining the pH of the formulation within a stable range is paramount to ensure that the administered dose is accurate and that degradation products do not confound experimental results. A pH range of 6.0-7.5 is generally recommended for parenteral formulations to ensure physiological compatibility and minimize injection site irritation.[7]

Part 2: Formulation Strategy and Vehicle Selection

Based on the pre-formulation assessment, a tiered approach to formulation development is recommended. The primary goal is to develop a simple aqueous solution. A co-solvent system can be considered as a secondary option for achieving higher concentrations if needed.

G cluster_prep Formulation Preparation Workflow cluster_qc Quality Control & Dosing start Weigh Compound add_vehicle Add Vehicle Components start->add_vehicle dissolve Dissolve (Vortex/Sonicate) add_vehicle->dissolve qs QS to Final Volume dissolve->qs inspect Visual Inspection qs->inspect ph_check pH Measurement inspect->ph_check sterile_filter Sterile Filter (for IV) ph_check->sterile_filter stability Stability Assessment ph_check->stability dose Administer to Animal sterile_filter->dose

Figure 2: General experimental workflow for preparing an in vivo formulation.

Part 4: Administration and Best Practices

  • Dosing Volumes: Adhere to institutional guidelines for maximum administration volumes for the chosen route and species. For mice, typical maximum IV bolus injection volumes are around 5 mL/kg, while oral gavage volumes can be up to 10 mL/kg. [6][8]* Tolerability: Always include a vehicle-only control group in your studies to differentiate any effects of the formulation from the pharmacological effects of the test compound. [9]* Storage: Unless stability data indicates otherwise, it is best practice to prepare formulations fresh on the day of use. If storage is necessary, store protected from light at 2-8°C and visually inspect for any signs of precipitation or degradation before use.

Conclusion

The formulation of this compound for in vivo studies is anticipated to be straightforward due to its predicted favorable physicochemical properties, particularly its good aqueous solubility. The primary focus for researchers should be on ensuring the stability of the compound in a physiologically compatible buffered aqueous system. The protocols provided in this guide offer a rational and systematic approach to developing simple, safe, and effective formulations for both oral and parenteral administration. By adhering to these principles and best practices, researchers can have confidence in the quality of their dosing solutions, leading to more reliable and reproducible in vivo data.

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Application Note & Protocols: Characterizing Piperidine-1-Carboxamide Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous ligands targeting a wide array of physiological receptors, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radioligand binding assays to characterize the affinity and specificity of novel this compound derivatives. We delve into the foundational principles, offer detailed, field-proven protocols for both saturation and competition binding assays, and provide a framework for robust data analysis and interpretation. The causality behind critical experimental choices is explained to empower researchers to not only execute these assays but also to troubleshoot and adapt them for their specific receptor targets.

Part I: Foundational Principles of Receptor-Ligand Interactions

Receptor binding assays are a cornerstone of pharmacology, providing a direct measure of the physical interaction between a ligand and its receptor.[4][5] Radioligand binding assays, in particular, are considered a gold standard due to their high sensitivity, robustness, and versatility.[4][6][7] The primary goal is to quantify two key parameters:

  • Affinity (Kd or Ki): The equilibrium dissociation constant (Kd) or inhibition constant (Ki) reflects the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kd or Ki value signifies a higher binding affinity.

  • Receptor Density (Bmax): The maximum number of binding sites (Bmax) represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein or sites/cell .[6][8]

A critical concept in these assays is the distinction between specific and non-specific binding.

  • Specific Binding: The interaction of a ligand with its intended receptor. This binding is saturable, meaning it is limited by the finite number of receptors.

  • Non-Specific Binding (NSB): The tendency of a ligand to adhere to other components in the assay, such as the filter membrane, lipids, or other proteins.[9][10] NSB is typically linear and non-saturable within the concentration range of the experiment.

To accurately quantify specific binding, one must first determine and subtract the non-specific binding from the total binding measured. This is achieved by using a high concentration of an unlabeled ligand to block all specific receptor sites, leaving only the NSB component to be measured.[11][12]

Part II: Assay Development & Optimization

The success of any binding assay hinges on careful optimization of its core components. The choices made here directly impact the quality and reproducibility of the data.

1. Receptor Preparation The source of the receptor is a primary consideration. Common sources include:

  • Tissue Homogenates: Provides a physiologically relevant context but can be heterogeneous, containing multiple receptor subtypes or endogenous ligands.

  • Cultured Cells (Endogenously Expressing): Offers a more controlled system than tissue homogenates.

  • Recombinant Cell Lines: Cells (e.g., HEK293, CHO) transfected to overexpress a single, specific receptor subtype. This is the preferred method for high-throughput screening and detailed pharmacological characterization as it provides a high signal-to-noise ratio and eliminates ambiguity from other receptor subtypes.

2. Radioligand Selection For a this compound screening campaign, you will need a suitable radioligand that binds to your target of interest. An ideal radioligand possesses:

  • High Affinity (Low Kd): Allows for the use of low concentrations, which minimizes NSB.

  • Low Non-Specific Binding: The chemical properties of the ligand should not promote stickiness.

  • High Specific Activity: Enables the detection of low receptor densities.[5]

  • Receptor Specificity: Binds selectively to the target of interest.

3. Assay Buffer and Incubation Conditions The buffer composition and incubation parameters are critical for maintaining receptor integrity and achieving binding equilibrium.

Scientist's Note: The Importance of Equilibrium Equilibrium is the state where the rate of the radioligand binding to the receptor equals the rate of its dissociation. Saturation and competition assays are equilibrium-based methods. Failure to reach equilibrium, especially at low radioligand concentrations, will lead to an underestimation of affinity (i.e., an artificially high Kd or Ki).[11] Incubation times must be determined empirically for each receptor-ligand system.

A typical binding buffer formulation is summarized below.

ComponentTypical ConcentrationPurpose & Rationale
Buffer Salt (e.g., Tris-HCl, HEPES) 50 mMMaintains a stable physiological pH (typically 7.4) to ensure receptor structural integrity.
Divalent Cations (e.g., MgCl2) 1-10 mMMany GPCRs require divalent cations for optimal ligand binding and G-protein coupling.[8]
Protease Inhibitors Varies (e.g., EDTA, PMSF)Prevents the degradation of receptors by proteases released during membrane preparation.
Bovine Serum Albumin (BSA) 0.1% - 0.5%Acts as a blocking agent to reduce the non-specific binding of the radioligand to the assay tube walls.[10]

Part III: Core Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing this compound derivatives. All steps should be performed on ice unless otherwise specified, and assays should be run in duplicate or triplicate for statistical robustness.

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd (affinity) and Bmax (receptor density) for a radiolabeled this compound ligand. This is a foundational experiment to characterize a new radioligand or receptor preparation.[7][13]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Prepare Receptor Membranes P2 Prepare Serial Dilutions of Radioligand A1 Combine Membranes, Radioligand, and Buffer in Total Binding Tubes P1->A1 A2 Combine Membranes, Radioligand, Buffer, and Excess Unlabeled Ligand in NSB Tubes P1->A2 P3 Prepare 'Excess Unlabeled' Ligand for NSB P2->A1 P3->A2 A3 Incubate at RT to Reach Equilibrium D1 Rapidly Filter Assay Mix over Glass Fiber Filters A3->D1 D2 Wash Filters to Remove Unbound Radioligand D1->D2 D3 Measure Radioactivity (CPM) in a Scintillation Counter D2->D3 D4 Calculate Specific Binding (Total - NSB) D3->D4 D5 Plot Specific Binding vs. [Radioligand] D4->D5 D6 Determine Kd and Bmax via Non-linear Regression D5->D6

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare 8-12 serial dilutions of the radiolabeled this compound ligand in assay buffer. The concentration range should span from approximately 0.1x to 10x the expected Kd.[14]

  • Assay Setup: Set up two sets of tubes for each radioligand concentration:

    • Total Binding Tubes: Add assay buffer.

    • Non-Specific Binding (NSB) Tubes: Add a saturating concentration (100-1000 fold the Kd) of a structurally distinct, unlabeled ligand known to bind to the same site.

  • Reaction Initiation: Add the appropriate dilution of the radioligand to all tubes. Finally, add the receptor membrane preparation to all tubes to initiate the binding reaction. The final assay volume is typically 100-500 µL.

  • Incubation: Incubate the reaction at a defined temperature (e.g., room temperature) for a predetermined time sufficient to reach equilibrium.

  • Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).

    Scientist's Note: The filtration and subsequent washing steps must be performed quickly with ice-cold wash buffer to prevent significant dissociation of the radioligand from the receptor.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (typically the assay buffer without BSA) to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding versus the concentration of the radioligand.

    • Fit the data using a non-linear regression model for one-site binding (hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.[15]

Protocol 2: Competition Binding Assay

Objective: To determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as a novel this compound derivative. This is the most common assay format for screening and structure-activity relationship (SAR) studies.[6][16]

Step-by-Step Methodology:

  • Preparation: Prepare a wide range of serial dilutions (e.g., 10-12 concentrations spanning several log units) of your unlabeled this compound test compound in assay buffer.

  • Assay Setup: Set up three sets of tubes:

    • Total Binding Tubes: Contain assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the receptor preparation. No competitor is added.

    • Competition Tubes: Contain the serial dilutions of your test compound, the fixed concentration of radioligand, and the receptor preparation.

    • Non-Specific Binding (NSB) Tubes: Contain a saturating concentration of a standard unlabeled ligand, the fixed concentration of radioligand, and the receptor preparation.

  • Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)])

    • Plot the % Inhibition versus the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 . The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[17][18]

    • Convert the IC50 value to the absolute inhibition constant, Ki , using the Cheng-Prusoff equation :[18][19][20]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] = The concentration of the radioligand used in the assay.

      • Kd = The dissociation constant of the radioligand for the receptor (determined from a saturation assay).

Part IV: Data Presentation & Interpretation

Clear data presentation is essential for accurate interpretation.

Table 2: Example Data from a Saturation Binding Assay

[Radioligand] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.115501501400
0.558007505050
1.0920015007700
2.515500375011750
5.021000750013500
10.0255001500010500
Result Kd = 1.2 nM, Bmax = 15000 CPM

Table 3: Example Data from a Competition Binding Assay

[Test Compound] (log M)% Inhibition
-102.5
-9.510.1
-9.025.8
-8.549.9
-8.075.3
-7.590.2
-7.098.1
Result IC50 = 3.16 x 10-9 M (-8.5 log M)

Using the Cheng-Prusoff equation with an IC50 of 3.16 nM, a radioligand concentration [L] of 1.0 nM, and a radioligand Kd of 1.2 nM: Ki = 3.16 / (1 + 1.0/1.2) = 1.72 nM

This Ki value represents the true affinity of the this compound test compound for the receptor.

Part V: Mechanistic Insights - Connecting Binding to Cellular Function

While binding affinity is a critical parameter, it does not describe the functional consequence of that binding (e.g., agonist, antagonist, inverse agonist). However, many receptors targeted by this compound derivatives, such as cannabinoid and opioid receptors, are GPCRs that couple to inhibitory G-proteins (Gαi/o).[21][22][23][24] The binding of a ligand to these receptors initiates a downstream signaling cascade.

Canonical Gαi/o Signaling Pathway:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., CB1, Opioid) G_protein Gαi/o-GDP (Inactive) Receptor->G_protein Activation (GDP-GTP Exchange) G_active Gαi-GTP (Active) G_protein->G_active Dissociation AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Conversion Ligand This compound Ligand Ligand->Receptor Binding G_active->AC Inhibition ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Downstream Phosphorylation of Downstream Targets (e.g., CREB, Ion Channels) PKA_active->Downstream Catalysis

Caption: A typical Gαi/o-coupled GPCR signaling pathway.

Upon agonist binding, the Gαi/o-coupled receptor catalyzes the exchange of GDP for GTP on the Gα subunit.[25][26] The activated Gαi-GTP subunit then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[21][27] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream cellular proteins, ultimately leading to a physiological response.[21][28] Further functional assays (e.g., cAMP accumulation assays, MAPK activation assays) are required to determine the efficacy of the this compound ligand and fully elucidate its pharmacological profile.[29]

References

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Topic: Analytical Standards and Methodologies for Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Piperidine-1-carboxamide is a fundamental chemical scaffold and a potential impurity or metabolite in various pharmaceutical development pathways. The piperidine ring is a ubiquitous feature in numerous active pharmaceutical ingredients (APIs), making the characterization and control of its derivatives a matter of significant importance for safety, efficacy, and regulatory compliance.[1][] This document provides a comprehensive guide to the analytical standards, protocols, and validation principles for this compound. We delve into the causality behind methodological choices, offering detailed protocols for chromatographic and spectroscopic techniques essential for identity, purity, and assay determination. This guide is designed to serve as a self-validating system, grounded in authoritative scientific principles to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative for Piperidine Derivatives

In pharmaceutical sciences, the principle of "you are what you measure" is paramount. For a molecule like this compound, which may arise as a synthetic intermediate, a degradation product, or a process-related impurity, rigorous analytical control is not merely a procedural formality but a cornerstone of drug safety and quality.[3][4] Impurities, even at trace levels, can possess undesirable toxicological profiles or affect the stability and bioavailability of the final drug product.[3][4] Therefore, establishing robust analytical methods is a critical step in any research or development program involving this compound.

This guide will systematically explore the essential analytical techniques, moving from fundamental characterization to advanced impurity profiling.

Physicochemical Characterization and Reference Standard

A thoroughly characterized reference standard is the bedrock of any analytical campaign. All subsequent measurements of purity and concentration are relative to this standard, making its integrity non-negotiable.

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 2158-03-4[5]
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [5]
Appearance Colorless/White Solid[6]

A certified reference standard should be procured from a reputable supplier (e.g., LGC Standards, Sigma-Aldrich) that provides a Certificate of Analysis (CoA) detailing its purity, identity confirmation (typically by NMR, MS), and storage conditions.[7]

Chromatographic Methodologies: Separation and Quantification

Chromatography is the workhorse for assessing the purity of a drug substance and quantifying its strength. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Causality of Method Selection: HPLC is the premier technique for analyzing non-volatile organic molecules like this compound. The primary challenge is detection. The molecule lacks a strong native chromophore, rendering direct UV detection insensitive. To overcome this, a pre-column derivatization strategy is employed to attach a UV-active moiety, such as a tosyl group, to the molecule. This chemical modification makes the analyte readily detectable by standard HPLC-UV systems, a technique proven effective for related piperidine compounds.[1][8] For higher sensitivity and specificity, especially for impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice as it does not require derivatization.[9]

Protocol 1: RP-HPLC with Pre-Column Derivatization for Purity and Assay

This protocol is adapted from established methods for analyzing piperidine impurities.[8]

1. Reagent Preparation:

  • Derivatizing Agent: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride (tosyl chloride) in acetonitrile.
  • Buffer: Prepare a 0.5 M sodium bicarbonate solution in water.

2. Standard & Sample Preparation:

  • Standard Stock (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
  • Sample Stock (100 µg/mL): Prepare in the same manner as the standard.
  • Derivatization: a. To 1.0 mL of the standard or sample solution in a clean vial, add 1.0 mL of the sodium bicarbonate buffer. b. Add 2.0 mL of the tosyl chloride solution. c. Cap the vial and vortex thoroughly. Heat at 60°C for 30 minutes. d. Cool to room temperature. The solution is now ready for injection.

3. Chromatographic Conditions:

Table 2: HPLC-UV Conditions for Derivatized this compound

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for robust separation of small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure sharp peak shape for the derivative.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Isocratic: 68% BA simple isocratic method is often sufficient for baseline separation post-derivatization.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[8]
Detection (UV) 254 nmWavelength where the tosyl chromophore has strong absorbance.
Injection Vol. 10 µL-
Protocol 2: LC-MS for Impurity Identification and Trace Analysis

Causality of Method Selection: LC-MS provides mass information, which is invaluable for identifying unknown impurities without the need for derivatization. Its high sensitivity makes it ideal for detecting trace-level contaminants, such as genotoxic impurities.[9]

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., 0.1% formic acid in 50:50 water/methanol) to a concentration of ~1 mg/mL.
  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

Table 3: LC-MS Conditions for this compound

ParameterConditionRationale
Column C18, 100 x 3.9 mm, 5 µmShorter column for faster analysis times suitable for MS detection.[9]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier compatible with ESI-MS.
Mobile Phase B Methanol or AcetonitrileVolatile organic solvents.
Gradient 5% to 95% B over 5 minA gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 0.8 mL/min-
Column Temp. 30°CEnsures reproducibility.[9]
Ionization Mode Electrospray (ESI), PositiveThe basic nitrogen in the piperidine ring is readily protonated.
Mass Analyzer Quadrupole or TOFTOF provides high mass accuracy for formula determination.
Scan Range m/z 50 - 500Covers the mass of the parent compound and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Selection: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the manufacturing process or volatile impurities such as piperidine itself, which could be a starting material or degradation product.[4][10]

Protocol 3: GC-MS for Volatile Impurity Analysis

1. Sample Preparation:

  • Accurately weigh ~50 mg of the this compound sample into a headspace vial.
  • Add a suitable high-boiling point solvent like DMSO or DMF.
  • Seal the vial and analyze using a headspace autosampler, or perform a direct liquid injection if appropriate.

2. GC-MS Conditions:

Table 4: GC-MS Conditions for Volatile Impurities

ParameterConditionRationale
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, robust column for separating a wide range of volatile compounds.[10]
Carrier Gas Helium, 1.2 mL/minInert carrier gas.
Oven Program 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points.[10]
Injector Temp. 250°CEnsures complete volatilization of the sample.
Ionization Mode Electron Ionization (EI), 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230°CPrevents condensation of analytes in the source.
Scan Range m/z 35 - 400Covers the mass range for common solvents and small organic impurities.

Spectroscopic Methodologies: Structural Elucidation

Spectroscopy provides unambiguous confirmation of the chemical structure, serving as the ultimate identity test for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: NMR is the most powerful tool for structure elucidation. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. Together, they provide a unique fingerprint of the molecule, confirming its identity beyond any doubt.[11]

Protocol 4: NMR for Structural Confirmation

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound reference standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. Data Acquisition:

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
  • Reference the spectra to the residual solvent peak or an internal standard like TMS.

3. Expected Spectral Data:

  • Based on the structure and data from related piperidine compounds, the following shifts are anticipated.[6][12]

Table 5: Anticipated NMR Chemical Shifts (δ, ppm)

NucleusAssignmentExpected Chemical Shift RangeMultiplicity
¹H NMR -CH₂ (positions 3, 4, 5)1.5 - 1.7m
-CH₂ (positions 2, 6)3.3 - 3.5m
-NH₂ (amide)5.5 - 6.5br s
¹³C NMR -CH₂ (position 4)~24-
-CH₂ (positions 3, 5)~26-
-CH₂ (positions 2, 6)~46-
C=O (amide)>155-

Impurity Profiling Workflow

Trustworthiness through Systematics: A robust impurity profiling strategy is a self-validating system for ensuring drug safety. It involves a logical progression from detection to identification and quantification.

Workflow Logic: The process begins with a high-resolution separation technique (HPLC or LC-MS) to detect and isolate impurities from the main component. The mass of each impurity is determined by MS. If an impurity is present above the identification threshold set by regulatory guidelines (e.g., ICH Q3A/B), further work is required to elucidate its structure, often involving isolation followed by NMR analysis.[3]

Impurity_Profiling_Workflow cluster_0 Detection & Quantification cluster_1 Identification API API Sample HPLC HPLC / UPLC-UV/MS API->HPLC Inject Quant Quantify Impurities (Area % or vs. Standard) HPLC->Quant Check Impurity > Identification Threshold (e.g., 0.1%)? Quant->Check LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Check->LCMS Yes Report Report Structure & Control Strategy Check->Report No Isolate Preparative HPLC (Isolate Impurity) LCMS->Isolate If needed for NMR Structure Structure Elucidation LCMS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR NMR->Structure Structure->Report

Caption: Logical workflow for pharmaceutical impurity profiling.

Method Validation Principles

Expertise in Practice: A developed analytical method is only trustworthy if it is validated. Validation demonstrates that the method is suitable for its intended purpose. Key parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 6: Key Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the analyte's retention time.
Linearity Proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for assay.
Precision Agreement among a series of measurements.Repeatability/Intermediate Precision RSD ≤ 2.0%
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; meet precision/accuracy criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with varied parameters (e.g., pH, temp).

References

  • Betz, R., & Kowski, K. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253. [Link]
  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
  • Rentería-Gómez, A., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 25(23), 5738. [Link]
  • Mikušová, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113171. [Link]
  • Lin, K., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 925-936.e10. [Link]
  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 935-940. [Link]
  • PubChem, National Center for Biotechnology Information. Piperidine-1-carboxylic acid. [Link]
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  • Human Metabolome Database.
  • PubChem, National Center for Biotechnology Information. Piperidine-1-carboximidamide;sulfurous acid. [Link]
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  • The Royal Society of Chemistry.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
  • PubMed Central. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

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synthetic routes to substituted piperidine-1-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes, Applications, and Protocols for Substituted Piperidine-1-Carboxamides

Authored by a Senior Application Scientist

Introduction: The Privileged Piperidine-1-Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. When the piperidine nitrogen is functionalized as a carboxamide, the resulting moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This makes substituted piperidine-1-carboxamides a highly sought-after class of compounds in modern drug discovery, with applications as potent and selective inhibitors and antagonists for various targets, including anaplastic lymphoma kinase (ALK) and the transient receptor potential vanilloid-1 (TRPV1).[3][4]

This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed to be a self-validating system, grounded in authoritative and verifiable literature.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of a substituted this compound can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, the desired substitution pattern on both the piperidine ring and the carboxamide moiety, and scalability requirements. The primary retrosynthetic disconnections involve either forming the amide bond on a pre-existing piperidine ring or constructing the piperidine ring itself as a key step.

cluster_0 Key Synthetic Strategies Target Substituted this compound Strategy1 Strategy 1: Amide Bond Formation on Pre-formed Piperidine Target->Strategy1 C(O)-N bond formation Strategy2 Strategy 2: Multi-Component Reactions (MCR) Target->Strategy2 Convergent assembly Strategy3 Strategy 3: Ring Construction & Cyclization Target->Strategy3 Ring formation

Caption: Key retrosynthetic strategies for piperidine-1-carboxamides.

Strategy 1: Amide Bond Formation on a Pre-formed Piperidine Core

This is the most direct and widely employed strategy, leveraging the vast commercial availability of substituted piperidines. The core transformation is the acylation of the secondary amine of the piperidine ring.

Coupling with Carboxylic Acids

The reaction between a carboxylic acid and the piperidine is the most common method, facilitated by a coupling reagent to activate the carboxylic acid. This approach avoids the need to handle more reactive and potentially less stable acyl halides.

Mechanism & Rationale: Standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is then susceptible to nucleophilic attack by the piperidine nitrogen. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid generated during the reaction and to ensure the piperidine remains in its free-base, nucleophilic form. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce potential racemization if chiral centers are present.

Protocol 1: General Procedure for EDC-Mediated Amide Coupling [5]

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add EDC·HCl (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.2 equivalents).

  • Activation: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂) for 10-15 minutes to allow for the formation of the activated ester.

  • Reagent Addition: Add the substituted piperidine (1.0 equivalent) to the reaction mixture. If the piperidine is provided as a hydrochloride salt, add a tertiary amine base like Et₃N (1.2 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup and Purification: Upon completion, partition the reaction mixture between DCM and a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove unreacted acid and acidic byproducts.[5] The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired this compound.

Reaction with Acyl Halides or Anhydrides

Using a more reactive acyl derivative like an acyl chloride or anhydride provides a rapid and often high-yielding route that may not require a coupling agent.

Rationale: The high electrophilicity of the carbonyl carbon in acyl halides and anhydrides allows for direct reaction with the piperidine nitrogen. The primary consideration is managing the acidic byproduct (HCl or a carboxylic acid). A stoichiometric amount of a base is required to scavenge this acid.

Protocol 2: N-Acylation using Acetic Anhydride [6]

  • Reaction Setup: Dissolve the substituted piperidine-4-carboxamide (1.0 equivalent) in DCM (approx. 0.2 M solution). Add triethylamine (3.0 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution to control the exothermic reaction.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours or until completion as monitored by TLC/LCMS.[6]

  • Isolation and Purification: If the product precipitates, it can be collected by filtration and washed with fresh DCM to remove impurities.[6] If it remains in solution, perform a standard aqueous workup as described in Protocol 1. The product is then dried under vacuum.

MethodKey ReagentsTemperatureAdvantagesDisadvantages
Carboxylic Acid Coupling Carboxylic Acid, Piperidine, EDC, DMAPRoom Temp.Broad substrate scope, mild conditionsRequires coupling agents, potential side reactions
Acyl Halide/Anhydride Acyl Halide, Piperidine, Et₃N0 °C to RTFast, high yielding, no coupling agent neededAcyl halides can be moisture-sensitive, harsher

Strategy 2: The Ugi Four-Component Reaction (Ugi-4CR)

For the rapid assembly of complex, highly substituted piperidine-1-carboxamides, the Ugi four-component reaction is an exceptionally powerful tool.[7] This one-pot reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide product with high atom economy and structural diversity.

Mechanism & Rationale: The reaction proceeds through the initial formation of an iminium ion from the piperidone and a primary amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to generate a stable O-acyl isoamide, which rapidly rearranges via an intramolecular N- to O-acyl transfer to yield the final, stable di-amide product.[8] When a substituted piperidone is used as the ketone component, this directly yields a complex this compound scaffold.

Start Piperidone + Amine + Carboxylic Acid + Isocyanide Iminium Iminium Ion Formation Start->Iminium Nitrilium Isocyanide Addition (Nitrilium Ion) Iminium->Nitrilium Trapping Carboxylate Trapping Nitrilium->Trapping Mumm Mumm Rearrangement Trapping->Mumm Product Substituted This compound Mumm->Product

Caption: Simplified workflow of the Ugi four-component reaction.

Protocol 3: Ugi Synthesis of a Carfentanil Amide Analog [7][9]

  • Reaction Setup: To a solution of an amine (e.g., aniline, 1.0 equivalent, 0.44 mmol) in methanol (2.2 mL), add the isocyanide (e.g., cyclopropyl isocyanide, 1.0 equivalent), the substituted 4-piperidone (e.g., N-phenethyl-4-piperidone, 1.0 equivalent), and the carboxylic acid (e.g., propionic acid, 1.0 equivalent).[7]

  • Reaction: Seal the reaction vessel and stir the mixture at 55 °C for 18 hours.[7]

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The resulting crude residue is purified by silica gel flash chromatography, typically using a gradient elution (e.g., 0–15% methanol in dichloromethane), to afford the pure product.[7]

Strategy 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

When the desired substituent on the carboxamide nitrogen is an aryl or heteroaryl group, the Buchwald-Hartwig amination offers a robust and versatile method for forming the key C-N bond.[10][11] This reaction couples a piperidine with an aryl halide or triflate. The carboxamide can be present on either coupling partner.

Route A: Arylation of Piperidine-4-carboxamide This involves the direct coupling of commercially available piperidine-4-carboxamide with a suitable aryl halide.

Route B: Coupling of Piperidine with an Aryl Halide Bearing a Carboxylic Acid/Ester This route forms the N-aryl piperidine first, followed by a standard amide coupling reaction as described in Strategy 1.

Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species coordinates the piperidine amine. In the presence of a base (commonly a sterically hindered alkoxide like NaOtBu or a carbonate like Cs₂CO₃), the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond, yields the N-arylated product, and regenerates the active Pd(0) catalyst.[11][12] The choice of phosphine ligand is critical and is tailored to the specific substrates.

Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide [10][13]

  • Catalyst & Reagent Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a flame-dried Schlenk tube.

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and the substituted piperidine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath, stirring vigorously at the required temperature (typically 80-110 °C) until the starting material is consumed (monitor by GC-MS or LCMS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Summary and Route Selection

Choosing the optimal synthetic route requires careful consideration of the target molecule's complexity and the availability of starting materials.

StrategyWhen to UseKey AdvantagesPotential Challenges
1. Amide Coupling The substituted piperidine and carboxylic acid are readily available.Reliable, versatile, well-understood, scalable.Multi-step if starting materials are not commercial.
2. Ugi Reaction Target has high complexity and multiple points of diversity are needed.High convergence, rapid access to complex scaffolds.Isocyanides can be toxic/unstable; purification can be complex.
3. Buchwald-Hartwig An N-aryl or N-heteroaryl carboxamide is the target.Excellent for C(aryl)-N bond formation, broad scope.Requires expensive catalysts/ligands, sensitive to air/moisture.

References

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  • BenchChem. (2025).
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  • BenchChem. (2025).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
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  • Watson, P. S. (1988). Piperidine Synthesis. DTIC.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Borys, K. M., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 53(18), 8193-8207.
  • Lashgari, N., & Zarranz, B. (2023).
  • Zhang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698.
  • Váradi, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Chemical Neuroscience, 7(8), 1044-1049.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5432.
  • Gryder, B. E., et al. (2013). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Tetrahedron Letters, 54(44), 5949-5952.
  • Johnson, T. A., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705.
  • Kollár, L., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • BenchChem. (2025).
  • BenchChem. (2025). head-to-head comparison of different synthetic routes for 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Váradi, A., et al. (n.d.). Supplementary material for Synthesis of carfentanil amide opioids using the Ugi multicomponent reaction.
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  • Zhang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698.
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  • Majumdar, S., & Vāradi, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(11), 1421.
  • Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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  • Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Piperidine-1-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of piperidine-1-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during its synthesis. We will explore common pitfalls, provide scientifically-grounded explanations, and offer detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in a consistently low yield. What are the most common culprits?

Low yields in this synthesis are often traced back to one of several key areas: the choice of synthetic route, the quality of reagents, reaction conditions, or issues during product workup and purification. The most prevalent methods for forming the carboxamide bond involve reacting piperidine with an isocyanate equivalent.

Common Synthetic Pathways & Their Challenges:

Method Reactants Typical Challenges
Isocyanate Addition Piperidine + Isocyanic Acid (or a precursor like KOCN/acid)- Trimerization of isocyanic acid to cyanuric acid.[1] - Low stability of isocyanic acid. - Piperidine protonation if pH is too low.
Carbamoyl Chloride Piperidine + Carbamoyl Chloride- Carbamoyl chlorides can be moisture-sensitive and hydrolyze.[2] - The synthesis of the carbamoyl chloride itself can be hazardous, often requiring phosgene or a phosgene equivalent.[2][3][4]
Urea Precursor Piperidine + Urea- Requires high temperatures, which can lead to side reactions and decomposition. - In situ dissociation of urea to isocyanic acid can be inefficient.[1]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose the source of low yield in your reaction.

G start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check condition_check 2. Assess Reaction Conditions (Temp, Time, Solvent) reagent_check->condition_check Reagents OK reagent_sol Solution: - Use fresh, anhydrous piperidine. - Verify purity of isocyanate source. - Use slight excess of piperidine. reagent_check->reagent_sol Issue Found workup_check 3. Evaluate Workup & Purification condition_check->workup_check Conditions OK condition_sol Solution: - Maintain low temperature (0-25°C). - Ensure adequate reaction time. - Use aprotic, non-reactive solvent (e.g., THF, DCM). condition_check->condition_sol Issue Found side_reactions 4. Analyze for Side Products (TLC, LC-MS) workup_check->side_reactions Workup OK workup_sol Solution: - Use appropriate acid-base extraction. - Avoid product loss during solvent removal. - Optimize chromatography conditions. workup_check->workup_sol Issue Found side_reactions_sol Solution: - Adjust conditions to minimize side reactions (see Q3). - Isolate and characterize byproducts. side_reactions->side_reactions_sol Issue Found end_goal Optimized Yield side_reactions->end_goal Side Rxns Minimized reagent_sol->end_goal condition_sol->end_goal workup_sol->end_goal side_reactions_sol->end_goal

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm using the isocyanate route, but my yields are poor. What are the critical parameters and potential side reactions?

The reaction of an amine with an isocyanate is typically a high-yield, straightforward reaction.[5][6] When yields are low, it's often due to the instability of the isocyanate source or competing side reactions.

Reaction Mechanism: Amine Addition to Isocyanate

The lone pair of the nitrogen in piperidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.[7]

G cluster_0 Reaction Mechanism Piperidine Piperidine (Nucleophile) Isocyanate R-N=C=O (Electrophile) Piperidine->Isocyanate Nucleophilic Attack Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of piperidine to an isocyanate.

Critical Parameters:

  • Temperature: This reaction is exothermic. Running the reaction at low temperatures (0 °C to room temperature) is crucial to prevent side reactions.

  • Reagent Purity:

    • Piperidine: Piperidine can absorb atmospheric carbon dioxide to form piperidine carbonate, which is non-nucleophilic.[8] It can also oxidize, indicated by a yellow color.[8][9] Using freshly distilled or a recently purchased bottle is recommended.

    • Isocyanate Source: Isocyanates are highly reactive and can be hydrolyzed by trace amounts of water. If generating isocyanic acid in situ from a salt like potassium cyanate (KOCN), ensure the salt is dry.

  • Solvent: An aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile is preferred.[5] Protic solvents can compete with piperidine in reacting with the isocyanate.

Common Side Reactions:

The most significant side reaction is the formation of a symmetric urea from the reaction of the isocyanate with any water present, followed by reaction with another isocyanate molecule. Another common issue is the trimerization of isocyanic acid, especially at higher concentrations or temperatures, to form the highly stable and insoluble cyanuric acid.

G isocyanate Isocyanate (R-NCO) desired_product Desired Product (this compound) isocyanate->desired_product side_product1 Symmetric Urea (R-NH-CO-NH-R) isocyanate->side_product1 Reacts with amine from hydrolysis side_product2 Cyanuric Acid (Trimer) isocyanate->side_product2 Trimerization piperidine Piperidine piperidine->desired_product water Water (Contaminant) water->side_product1 Hydrolyzes isocyanate

Caption: Desired reaction versus common side reactions.

Q3: My starting piperidine has a yellow tint. Does this matter, and how should I purify it?

Yes, the yellow color indicates oxidation products which can potentially interfere with the reaction.[8] While for some applications this might be acceptable, for achieving high yields in a clean reaction, purification is strongly recommended.

Purification Protocol: Distillation of Piperidine

  • Safety First: Piperidine is flammable and toxic.[10] Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Apparatus: Set up a standard simple distillation apparatus. Ensure all glassware is dry.

  • Drying (Optional but Recommended): Before distillation, piperidine can be dried over potassium hydroxide (KOH) pellets for several hours to remove water.

  • Distillation: Decant the piperidine from the drying agent into the distillation flask. Add a few boiling chips. Heat the flask gently.

  • Collection: Collect the fraction boiling at approximately 106 °C.[10]

  • Storage: Store the purified, colorless piperidine in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent re-oxidation.[8]

Q4: I'm having difficulty with the workup and purification, and I'm losing a significant amount of my product. What is a reliable procedure?

This compound is a relatively polar, basic compound. A standard acid-base extraction is an effective way to separate it from non-basic impurities.

Optimized Workup and Purification Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, proceed to the next step. If run in an aqueous medium, extract the product into an organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10. This will deprotonate your product, causing it to become less water-soluble.

  • Extraction: Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate or DCM), performing the extraction three times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: If further purification is needed, recrystallization or silica gel column chromatography can be employed. A mobile phase of DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine (to prevent streaking on the column) is often effective.

Recommended Synthetic Protocol

This protocol details the synthesis of this compound from piperidine and potassium cyanate, which generates the reactive isocyanic acid in situ under acidic conditions. This method avoids the use of highly toxic and unstable isocyanates directly.

Materials:

  • Piperidine (freshly distilled, 1.0 eq)

  • Potassium cyanate (KOCN, 1.2 eq)

  • Hydrochloric acid (HCl, concentrated, to adjust pH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve Piperidine: In a round bottom flask, dissolve piperidine (1.0 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Adjust pH: Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2. This ensures the formation of the piperidinium salt.

  • Prepare Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.2 eq) in water.

  • Reaction: Slowly add the potassium cyanate solution to the cold piperidinium salt solution over 30 minutes, ensuring the temperature remains below 10 °C. The acidic conditions will generate isocyanic acid (HNCO) in situ, which will react with the free piperidine present in equilibrium.

  • Stir: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Basification: Once the reaction is complete, cool the mixture in an ice bath and carefully add 2M NaOH solution until the pH is >10.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Workup - Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

References

  • Wikipedia. Carbamoyl chloride. Link
  • Organic Chemistry Portal.
  • ChemicalBook. carbamoyl chloride synthesis. Link
  • Organic Chemistry Portal.
  • Google Patents.
  • MDPI.
  • SYNTHESIS.
  • ChemRxiv. Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. Link
  • ResearchGate.
  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Link
  • ResearchGate.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. Link
  • PubMed.
  • National Institutes of Health.
  • BenchChem. Troubleshooting common issues in the synthesis of N-substituted piperidines. Link
  • BenchChem.
  • BenchChem.
  • Google Patents.
  • Royal Society of Chemistry.
  • ResearchGate. Discovery of piperidine carboxamide TRPV1 antagonists. Link
  • National Institutes of Health.
  • ResearchGate.
  • PubMed Central.
  • Google Patents.
  • ResearchGate. Valine hydantoin.
  • ResearchGate.
  • BenchChem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Link
  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Link
  • PubMed. Discovery of piperidine carboxamide TRPV1 antagonists. Link
  • SAGE Journals.
  • National Institutes of Health.
  • ACS Publications. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Link
  • ResearchGate.
  • National Institutes of Health. Piperidine. Link
  • ResearchGate.
  • University of Glasgow. The investigation of a side reaction leading to colour formation in a polyurethane production chain. Link

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Technical Support Center: Improving Piperidine-1-Carboxamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of piperidine-1-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to ensure your synthetic procedures are efficient, reproducible, and yield high-quality products.

Introduction to this compound Synthesis

The this compound moiety is a crucial structural component in a wide array of pharmaceuticals, including analgesics, anticancer agents, and antivirals.[1][2][3] Its synthesis is a cornerstone reaction in medicinal chemistry. The most common synthetic routes involve the reaction of piperidine with an isocyanate or a carbamoyl chloride. While seemingly straightforward, these reactions can be prone to issues such as low yields, side product formation, and purification challenges. This guide will provide a systematic approach to overcoming these obstacles.

Core Reaction Pathways

Understanding the fundamental reaction mechanisms is key to effective troubleshooting. Below are the two primary pathways for the synthesis of this compound.

Pathway 1: Reaction with Isocyanates

This is often the most direct route. Piperidine, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate, forming the desired carboxamide.

G Piperidine Piperidine Carboxamide This compound Piperidine->Carboxamide Nucleophilic Attack Isocyanate R-N=C=O Isocyanate->Carboxamide

Caption: Reaction of Piperidine with an Isocyanate.

Pathway 2: Reaction with Carbamoyl Chlorides

In this method, piperidine reacts with a carbamoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

G Piperidine Piperidine Carboxamide This compound Piperidine->Carboxamide Nucleophilic Acyl Substitution CarbamoylChloride R₂NCOCl CarbamoylChloride->Carboxamide Base Base (e.g., Et₃N) Salt Base·HCl Base->Salt

Caption: Reaction with Carbamoyl Chloride.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

Low yield is one of the most frequently reported issues.[4][5] A systematic approach is necessary to diagnose the root cause.

Potential Causes & Solutions
Potential Cause Underlying Principle & Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in piperidine (e.g., water, pyridine) or degradation of the isocyanate/carbamoyl chloride can inhibit the reaction.[4][6]Verify the purity of starting materials using techniques like NMR or GC-MS. Use freshly opened and properly stored reagents. Piperidine can be dried over KOH pellets and distilled.[6]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Use a slight excess (1.05-1.1 equivalents) of the isocyanate or carbamoyl chloride to ensure complete consumption of the piperidine.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.For most isocyanate reactions, starting at 0 °C and allowing the reaction to warm to room temperature is effective.[7] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Inadequate Mixing If the reaction mixture is heterogeneous, poor mixing can limit the interaction between reactants.Ensure vigorous stirring, especially in biphasic systems or when dealing with poorly soluble reagents.
Presence of Moisture Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes to an amine and CO₂. This consumes the isocyanate and introduces impurities.Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Workflow: Low Yield

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckStoichiometry Confirm Stoichiometry CheckReagents->CheckStoichiometry Purity OK CheckConditions Review Reaction Conditions (Temp, Solvent) CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture Conditions Standard CheckStoichiometry->CheckConditions Stoichiometry Correct Optimize Systematically Optimize Conditions CheckMoisture->Optimize System is Dry Success Improved Yield Optimize->Success

Caption: Systematic approach to troubleshooting low yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

Common Side Products and Their Formation
Side Product Formation Mechanism Prevention Strategy
Urea Derivatives If the isocyanate reacts with water, it can form an amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea.Strictly anhydrous conditions are critical. Use dry solvents and an inert atmosphere.
Dimerization/Trimerization of Isocyanate At elevated temperatures or in the presence of certain catalysts, isocyanates can self-condense.Maintain a moderate reaction temperature. Add the isocyanate slowly to the piperidine solution to keep its concentration low.
Over-alkylation (with carbamoyl chlorides) The product can sometimes react further, though this is less common for this specific synthesis.Use precise stoichiometry and avoid excessively high temperatures.
Hydrolysis of Product The carboxamide bond can be susceptible to hydrolysis under strongly acidic or basic workup conditions.[8]Use a neutral or mildly basic aqueous workup (e.g., saturated sodium bicarbonate solution).
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Purification Strategies
  • Recrystallization : This is an effective method for purifying solid this compound derivatives.[9][10] The choice of solvent is crucial and depends on the polarity of the specific derivative.

    • Recommended Solvents : Ethanol, isopropanol, ethyl acetate, or toluene are often good starting points.[6][11] A solvent system (e.g., ethyl acetate/hexanes) may be necessary to achieve optimal crystallization.

  • Column Chromatography : For oils or solids that do not crystallize well, silica gel chromatography is the standard purification technique.

    • Eluent Systems : A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent should be adjusted based on the TLC analysis of the crude product.

  • Aqueous Workup : A well-designed aqueous workup can remove many impurities before further purification.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted piperidine.

    • Follow with a wash of saturated sodium bicarbonate solution to neutralize any acidic byproducts.[11]

    • A final wash with brine will help to remove residual water before drying the organic layer.

General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze Crude Product (TLC/LC-MS) Concentrate->Analyze Recrystallize Recrystallization Analyze->Recrystallize If Solid Chromatography Column Chromatography Analyze->Chromatography If Oil or Impure Pure Pure Product Recrystallize->Pure Chromatography->Pure

Caption: General workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reaction of piperidine with an isocyanate?

A1: Polar aprotic solvents are generally preferred.[12] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they are inert to the reactants and effectively solvate the transition state.[12][13] Toluene can also be used.[9]

Q2: Do I need to use a catalyst for this reaction?

A2: For the reaction between piperidine and an isocyanate, a catalyst is typically not necessary as piperidine is a sufficiently strong nucleophile. For less reactive amines, a tertiary amine base like triethylamine (TEA) or a tin catalyst may be employed, but this can also promote side reactions.

Q3: My product is an oil, but the literature reports it as a solid. What should I do?

A3: The presence of residual solvent or impurities can prevent a compound from solidifying. Try concentrating the oil under high vacuum for an extended period. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, purification by column chromatography is recommended.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: The reaction is very exothermic. Is this normal?

A5: Yes, the reaction of piperidines with isocyanates can be quite exothermic, especially on a larger scale.[9] It is crucial to control the temperature by adding the isocyanate dropwise to the piperidine solution in an ice bath (0 °C). This helps to prevent the formation of side products and ensures a safer reaction.

Experimental Protocols

General Protocol for the Synthesis of N-Phenyl-piperidine-1-carboxamide

Materials:

  • Piperidine (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add piperidine followed by anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl isocyanate dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of piperidine), concentrate the mixture under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

General Protocol for Purification by Recrystallization
  • Dissolve the crude solid product in the minimum amount of a hot solvent in which the compound is soluble.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the flask in an ice bath or refrigerator.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Zhan, W., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Karimov, R. (n.d.).
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • DTIC. (2025). Piperidine Synthesis.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed.
  • MDPI. (n.d.). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Jones, S. P., et al. (2022).
  • Google Patents. (n.d.). EP3085700B1 - Novel piperidine carboxamide compound, preparation method, and usage thereof.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubMed. (n.d.). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.
  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

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piperidine-1-carboxamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperidine-1-carboxamide. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challenges associated with the aqueous solubility of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: Understanding the Challenge

This compound is a molecule of interest in various research and development pipelines. Its structure, featuring a piperidine ring and a carboxamide group, presents a unique physicochemical profile. While the nitrogen atoms and carbonyl group can participate in hydrogen bonding, the hydrocarbon scaffold can limit its miscibility in water.[1] Many researchers initially encounter difficulties in achieving desired concentrations in aqueous buffers, which can impede bioassays, formulation development, and other critical experiments. More than 40% of new chemical entities are poorly soluble in water, making this a widespread challenge in pharmaceutical sciences.[2] This guide provides a systematic approach to diagnosing and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with this compound.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting. These values dictate its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[NIST, PubChem][3][4]
Molecular Weight 128.17 g/mol [PubChem][4]
XLogP3 0.1[PubChem][4]
Hydrogen Bond Donor Count 1[PubChem][4]
Hydrogen Bond Acceptor Count 2[PubChem][4]

The XLogP3 value of 0.1 suggests that the compound has relatively balanced lipophilic and hydrophilic character. The presence of both hydrogen bond donors and acceptors indicates that hydrogen bonding will play a significant role in its interactions with solvents.[4]

Q2: I'm observing precipitation when I add my this compound stock (in DMSO) to an aqueous buffer. What is happening?

A2: This is a classic issue of a compound "crashing out" of solution. It occurs when a drug dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, and the compound is forced into an environment where it cannot remain dissolved, leading to precipitation. To avoid this, consider pre-dilution steps or using a co-solvent system in the final aqueous solution.

Q3: Is this compound expected to be acidic or basic? How will pH affect its solubility?

A3: The piperidine ring contains a tertiary amine, which is weakly basic. The carboxamide group is generally considered neutral and does not typically ionize under physiological conditions.[1] Therefore, the solubility of this compound is expected to be pH-dependent. In acidic conditions (pH < pKa of the piperidine nitrogen), the nitrogen will be protonated, forming a cationic salt. This charged species will have significantly higher aqueous solubility than the neutral form. Conversely, at neutral or basic pH, the compound will be in its less soluble, unionized state.[5][6]

Q4: What are the first-line strategies I should try to improve the solubility of this compound?

A4: For weakly basic compounds like this compound, the most direct and effective initial strategies are pH modification and the use of co-solvents.[7][8]

  • pH Modification: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). This is often the simplest way to achieve a significant increase in solubility for basic compounds.[9]

  • Co-solvents: If pH adjustment is not feasible for your experiment, introducing a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[7][10]

Troubleshooting and Optimization Workflows

If initial attempts to dissolve this compound are unsuccessful, a more systematic approach is required.

Workflow 1: Systematic Solubility Assessment

This workflow provides a logical progression for troubleshooting solubility issues, starting with the simplest methods and moving to more complex techniques.

G Start Start: Compound Precipitates in Aqueous Buffer CheckPurity 1. Verify Compound Purity & Identity (NMR, LC-MS) Start->CheckPurity pH_Adjust 2. Attempt pH Modification (e.g., pH 4.0, 5.0, 6.0) CheckPurity->pH_Adjust Soluble_pH Solubility Achieved pH_Adjust->Soluble_pH Yes Insoluble_pH Insoluble / Insufficient pH_Adjust->Insoluble_pH No CoSolvent 3. Introduce Co-solvents (Ethanol, PEG 400, Propylene Glycol) Insoluble_pH->CoSolvent Soluble_CoSolvent Solubility Achieved CoSolvent->Soluble_CoSolvent Yes Insoluble_CoSolvent Insoluble / Insufficient CoSolvent->Insoluble_CoSolvent No Advanced 4. Evaluate Advanced Techniques (Cyclodextrins, Surfactants, Solid Dispersions) Insoluble_CoSolvent->Advanced End Consult Formulation Specialist Advanced->End

Caption: Equilibrium of this compound ionization.

Mechanism Spotlight: Co-solvency

Co-solvents work by reducing the polarity of water, making the solvent system more "like" the solute. They disrupt water's hydrogen bonding network, creating pockets that can accommodate non-polar molecules. [10]

G cluster_water Aqueous Solution (High Polarity) cluster_cosolvent Co-solvent System (Reduced Polarity) Compound_ppt This compound (Precipitated) Compound_sol This compound (Solubilized) Compound_ppt->Compound_sol  Addition of Co-solvent  (e.g., Ethanol, PEG 400) Water Water Molecules (Strong H-Bond Network) Solvent_Mix Water + Co-solvent (Disrupted H-Bond Network)

Caption: Mechanism of co-solvency for solubility enhancement.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for key experimental procedures. Always adhere to appropriate safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses. [11][12]

Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining equilibrium solubility. [13] Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., pH 7.4 PBS, pH 5.0 citrate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium.

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours. A 48-hour time point is recommended to ensure equilibrium has been reached. [14]4. Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic undissolved particles. [15]This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Reporting: Express the solubility in units such as mg/mL or µM.

Protocol 2: Screening for Co-solvent Compatibility

This protocol allows for rapid screening of various co-solvents to identify effective candidates.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO

  • 96-well plate or small glass vials

  • Vortex mixer

Procedure:

  • Stock Solutions: Prepare co-solvent/buffer mixtures at various percentages (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Compound Addition: Add a pre-weighed amount of this compound to each well or vial.

  • Solubilization Attempt: Add a fixed volume of each co-solvent/buffer mixture to the corresponding well.

  • Mixing: Vortex the plate or vials vigorously for 2-5 minutes.

  • Visual Inspection: Visually inspect each well for undissolved solid. A clear solution indicates complete dissolution at that concentration.

  • Ranking: Rank the co-solvents based on their ability to dissolve the compound at the lowest percentage.

Protocol 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility. [2][16]This is a powerful technique when pH and co-solvent methods are insufficient.

G cluster_process Cyclodextrin Inclusion Complex Formation Compound This compound (Poorly Soluble Guest) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Host) CD->Complex

Caption: Encapsulation by a cyclodextrin host molecule.

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD).

  • Add an excess of this compound to each solution.

  • Follow the shake-flask method (Protocol 1, steps 3-7) for each concentration.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the binding constant and stoichiometry of the complex.

Safety and Handling

Safe laboratory practice is paramount when handling any chemical compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [11][12]* Handling: Handle this compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids. [12]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for addressing the aqueous solubility challenges of this compound. By systematically applying these principles and protocols, researchers can develop robust and reproducible solutions for their experimental needs.

References
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Parmar, K., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • PubChem. (n.d.). 1-Piperidinecarboxamide.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • ECHEMI. (2019). 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Principles of Drug Action 1. (2005). Amides.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.

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Technical Support Center: Troubleshooting the Degradation of Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for piperidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the degradation of this compound during chemical reactions. This guide provides in-depth, field-proven insights in a question-and-answer format, complete with detailed protocols and troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound, and under what conditions is it most likely to degrade?

A1: this compound is a secondary amide. Generally, amides are substantially more stable to hydrolysis than esters or acid anhydrides. However, their stability is highly pH-dependent. Degradation is most commonly observed under strong acidic or basic conditions, typically requiring heat to proceed at a significant rate.[1] The primary degradation pathway is hydrolysis, which cleaves the amide bond.

Q2: What are the common degradation products of this compound?

A2: The most common degradation pathway is hydrolysis of the carboxamide bond. This reaction yields piperidine and, depending on the subsequent reaction or workup conditions, either carbamic acid (which is unstable and decomposes to CO2 and ammonia) or isocyanic acid derivatives. Under strongly acidic or basic conditions, the ultimate products are piperidine, carbon dioxide, and ammonia (or their respective salts).[2]

Q3: Can this compound degrade under anhydrous conditions?

A3: While hydrolysis is the most common degradation route, thermal decomposition can occur at elevated temperatures, even in the absence of water. Additionally, highly reactive reagents, such as strong nucleophiles or electrophiles not intended to react at the carboxamide group, can potentially lead to side reactions and degradation. For instance, a very strong, non-nucleophilic base could deprotonate the amide N-H, but this intermediate is generally stable unless a reactive electrophile is present.

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction yield is unexpectedly low. Could this compound be degrading?

A: Yes, low yield is a primary indicator of starting material degradation or competing side reactions. If your reaction involves this compound as a nucleophile (for example, in an N-alkylation or N-arylation), its degradation will directly impact the formation of your desired product. Consider the following causes and troubleshooting steps.[3][4]

  • Cause 1: Hydrolysis due to residual moisture or acidic/basic conditions. Amide hydrolysis is catalyzed by both acid and base.[1][5] If your reaction is run at a low or high pH, or if reagents and solvents are not rigorously dried, hydrolysis can become a significant competing reaction.

  • Cause 2: Incompatible Reagents. Certain reagents may be too harsh. For instance, using a strong nucleophilic base like sodium hydroxide in a protic solvent at elevated temperatures can directly promote hydrolysis.[6]

  • Cause 3: Elevated Reaction Temperature. High temperatures can accelerate the rate of decomposition, especially if trace amounts of acid or base are present.

The following workflow can help diagnose the root cause of low yield.

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed check_moisture Analyze Reaction Conditions: Are anhydrous solvents/reagents used? Is the reaction run under inert gas? start->check_moisture check_ph Check Reaction pH: Are strong acids or bases present? Could byproducts alter the pH? check_moisture->check_ph Yes remedy_moisture Solution: - Flame-dry glassware. - Use anhydrous solvents (e.g., from a solvent purification system). - Run under N2 or Ar atmosphere. check_moisture->remedy_moisture No check_temp Evaluate Temperature: Is the reaction run at high T? Is there evidence of thermal decomposition? check_ph->check_temp No remedy_ph Solution: - Use a non-nucleophilic base (e.g., DIPEA, DBU). - Consider a buffer if pH control is critical. - Quench reaction carefully to neutralize. check_ph->remedy_ph Yes remedy_temp Solution: - Run reaction at a lower temperature. - If kinetics are slow, screen for a more active catalyst. - Monitor for decomposition over time. check_temp->remedy_temp Yes end_node Re-run Optimized Reaction check_temp->end_node No remedy_moisture->end_node remedy_ph->end_node remedy_temp->end_node

A decision tree for troubleshooting low reaction yields.
Issue 2: I'm observing an unexpected peak in my LC-MS/spot on my TLC. What could it be?

A: An unexpected species often corresponds to a degradation product. The most likely culprit is piperidine, formed via hydrolysis of the amide bond. You can confirm this by co-spotting your reaction mixture with a pure standard of piperidine on a TLC plate or by comparing the retention time and mass spectrum with an authentic sample in LC-MS.

The mechanism for acid-catalyzed hydrolysis is illustrated below. It involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[2]

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway P1 This compound + H₃O⁺ P2 Protonated Amide (Resonance Stabilized) P1->P2 Protonation of Carbonyl O P3 Tetrahedral Intermediate P2->P3 + H₂O (Nucleophilic Attack) P4 Protonated Piperidine Leaving Group P3->P4 Proton Transfer P5 Carbamic Acid + Piperidinium Ion P4->P5 Elimination of Piperidine P6 CO₂ + NH₃ + Piperidinium Ion P5->P6 Decarboxylation

Simplified pathway for acid-catalyzed amide hydrolysis.

Section 3: Protocols and Best Practices

To mitigate degradation, rigorous experimental technique is paramount.[4] The following protocols provide step-by-step guidance.

Protocol 3.1: Reaction Setup under Inert Atmosphere

This protocol is essential for moisture-sensitive reactions to prevent hydrolysis.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use high-vacuum grease for ground glass joints.

  • Reagent Handling: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction by using a bubbler or a balloon filled with the gas.

Protocol 3.2: Monitoring Reaction Progress by LC-MS

Early detection of degradation products allows for timely intervention.

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) of the reaction mixture using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • Control Samples: Prepare control samples of your starting material (this compound) and, if available, the expected main degradation product (piperidine) at a known concentration in the same diluent.

  • Analysis: Analyze the quenched reaction sample and control samples by LC-MS. Monitor for:

    • The disappearance of the starting material peak.

    • The appearance of the desired product peak.

    • The emergence or growth of peaks corresponding to known (piperidine) or unknown degradation products.

Section 4: Data Summary

The stability of amides is highly dependent on the reaction environment. The tables below summarize the general compatibility and stability profile of a typical secondary amide like this compound.

Table 1: pH Stability Profile of this compound

ConditionTemperatureStabilityPrimary Degradation Pathway
Strong Acid (pH < 1)Room TempModerately StableSlow Hydrolysis
Strong Acid (pH < 1)> 60 °CUnstableRapid Hydrolysis
Neutral (pH 6-8)< 100 °CHighly StableNegligible
Strong Base (pH > 13)Room TempModerately StableSlow Hydrolysis
Strong Base (pH > 13)> 60 °CUnstableRapid Hydrolysis[5][6]

Table 2: Compatibility with Common Reagent Types

Reagent ClassExamplesCompatibility IssueRecommendation
Strong Nucleophilic BasesNaOH, KOH, NaOMeCan directly attack the carbonyl, leading to hydrolysis/transamidation.[6]Use non-nucleophilic bases (e.g., DBU, DIPEA, Cs₂CO₃).
Strong Protic AcidsConc. H₂SO₄, HClCatalyzes hydrolysis, especially with heat.[2]Use Lewis acids or milder organic acids if acid catalysis is needed.
Hydride Reducing AgentsLiAlH₄, DIBAL-HWill reduce the amide to an amine (piperidine-1-carbaldehyde then 1-methylpiperidine).Not a degradation, but an expected transformation. Protect if reduction is not desired.
Aqueous OxidizersKMnO₄, H₂O₂Potential for N-oxidation or piperidine ring oxidation.[7]Choose selective, non-aqueous oxidizing agents if possible.

References

  • Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage.
  • (2025-08-06). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ScienceDirect.
  • (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa.
  • (2019-01-15). mechanism of amide hydrolysis. YouTube.
  • (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
  • (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate.
  • (n.d.). Journal of Experimental Biology and Agricultural Sciences STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. Journal of Experimental Biology and Agricultural Sciences.
  • (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.

Sources

Technical Support Center: Optimization of Piperidine-1-Carboxamide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of piperidine-1-carboxamide and its derivatives. As a Senior Application Scientist, I understand that while these scaffolds are vital in medicinal chemistry, their unique physicochemical properties—namely the basic piperidine nitrogen and the polar carboxamide group—present distinct challenges during purification.[1][2]

This guide is structured to provide immediate, actionable solutions to common problems and to empower you with the foundational knowledge to develop robust, optimized purification methods. We will move from quick-answer FAQs to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why do my chromatograms for this compound show severe peak tailing on a standard silica gel column? A: This is the most common issue encountered. The basic nitrogen on the piperidine ring interacts strongly with acidic silanol groups present on the surface of standard silica gel.[3][4] This secondary interaction mechanism, in addition to the primary normal-phase partitioning, causes a portion of the analyte to lag on the column, resulting in a "tailing" peak.[5]

Q2: What is the quickest way to fix peak tailing in normal-phase chromatography for this compound? A: The fastest solution is to add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to the eluent will neutralize the active silanol sites on the silica, dramatically improving peak shape.[6]

Q3: My this compound derivative is very polar and doesn't stick to my C18 reversed-phase column. What should I do? A: For highly polar compounds that elute in or near the void volume in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[7][8] HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a highly organic mobile phase, promoting retention of polar analytes.[9][10]

Q4: Can I use reversed-phase HPLC for my moderately polar this compound? A: Yes. Reversed-phase is a powerful technique for this class of molecules. The key is to control the mobile phase pH. Using an acidic modifier (e.g., 0.1% formic acid or TFA) will protonate the piperidine nitrogen. This can improve retention and peak shape, but you must ensure your analyte is stable at low pH.[4][11]

Q5: My compound seems to be degrading on the column. Is this common? A: While the core this compound structure is generally stable, certain derivatives can be sensitive to the acidic environment of silica gel or low pH mobile phases.[6][12] For example, derivatives with other acid-labile functional groups may degrade. If degradation is suspected, consider using a more inert stationary phase like deactivated silica, alumina, or switching to a different chromatographic mode with a neutral pH.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Severe Peak Tailing 1. Analyte-Silanol Interaction: The basic piperidine nitrogen is interacting with acidic silanols on the silica surface.[3][5]A. Add a Basic Modifier (Normal-Phase): Incorporate 0.1-1% triethylamine (TEA), pyridine, or ammonium hydroxide into your mobile phase. These modifiers act as competitive bases, binding to the acidic silanols and preventing your analyte from engaging in this secondary retention mechanism.[6] B. Control pH (Reversed-Phase): Lower the mobile phase pH to ~3 using formic acid or TFA. At low pH, the surface silanols are protonated and less likely to interact with the (now protonated) basic analyte.[4] C. Change Stationary Phase: Switch to an end-capped silica column, an amine-functionalized column, or a basic alumina column to eliminate the problematic acidic sites.[6]
2. Column Overload: Too much sample has been loaded onto the column, exceeding its capacity.[5]A. Reduce Sample Load: Dilute your sample and inject a smaller volume, or simply load less material onto the column. B. Increase Column Capacity: Use a column with a larger diameter or a stationary phase with a higher surface area.[5]
Poor Resolution / Co-elution of Impurities 1. Inappropriate Mobile Phase Selectivity: The chosen solvent system does not provide sufficient separation between your product and impurities.[13]A. Optimize Solvent System: Use TLC to rapidly screen different solvent combinations (e.g., Hexane/EtOAc vs. DCM/MeOH). The goal is to find a system where your product has an Rf value between 0.3-0.7 and is well-separated from other spots.[13] B. Switch Chromatography Mode: If optimizing the mobile phase in normal-phase fails, the impurities may have very similar polarities. Switching to reversed-phase or HILIC provides an orthogonal separation mechanism based on different physicochemical properties (hydrophobicity vs. hydrophilicity), which often resolves difficult separations.[8][9]
2. Low Column Efficiency: The column itself is not performing optimally.A. Check Column Health: Inspect the column for voids or channels in the packing bed. A damaged column inlet frit can also cause band broadening.[5] If a void is suspected, reversing and flushing the column with a strong solvent may help.[4] B. Use Smaller Particles: For difficult separations, using a column packed with smaller particles will increase theoretical plates and improve resolution.
Low or No Recovery of Compound 1. Irreversible Adsorption: The compound is binding too strongly to the stationary phase and not eluting.A. Increase Mobile Phase Strength: In normal-phase, increase the proportion of the polar solvent (e.g., from 10% EtOAc to 30% EtOAc). In reversed-phase, increase the organic component. B. Deactivate Stationary Phase: If using silica, the compound may be irreversibly binding to active sites. Pre-treating the column with a mobile phase containing a basic modifier can prevent this.[6]
2. On-Column Degradation: The compound is not stable under the chromatographic conditions.[12]A. Assess Analyte Stability: Run a small test where you expose your compound to the mobile phase and silica (or other stationary phase) in a vial for the duration of a typical run and analyze the results by TLC or LC-MS to check for degradation. B. Use Milder Conditions: Avoid highly acidic or basic mobile phases if your compound is labile. Consider using a more inert stationary phase like functionalized silica or polymer-based media.
Irreproducible Retention Times 1. Column Equilibration Issues (HILIC): The water layer on the HILIC stationary phase is not stable between runs.[14]A. Increase Equilibration Time: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer. Ensure at least 10-15 column volumes of the initial mobile phase are passed through before injection.[14]
2. Mobile Phase Composition Changes: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).A. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent selective evaporation. B. Buffer Both Solvents (Gradient RP): When running a gradient in reversed-phase with a buffer, ensure the buffer is present in both the aqueous (A) and organic (B) phases to maintain consistent pH and ionic strength throughout the run.[3]
Visualization of Key Workflows

To aid in your decision-making process, the following diagrams outline critical workflows for troubleshooting and method development.

Troubleshooting Peak Tailing

This workflow guides you through the systematic diagnosis and resolution of peak tailing, the most frequent challenge for piperidine-containing compounds.

Caption: Troubleshooting workflow for peak tailing.

Chromatography Mode Selection

Choosing the right chromatographic mode is the most critical step in method development. This decision tree helps you select between Normal-Phase, Reversed-Phase, and HILIC based on analyte properties.

Caption: Decision tree for chromatography mode selection.

Experimental Protocols

These protocols provide a starting point for purification. Always perform initial scouting with Thin Layer Chromatography (TLC) to determine the approximate solvent conditions before committing to a column run. [15]

Protocol 1: Optimized Normal-Phase Flash Chromatography (for moderately polar compounds)

This is often the first method attempted for traditional organic synthesis products.

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is a good starting point. If severe tailing persists even with modifiers, consider an amine-functionalized silica column.[6]

  • Mobile Phase Preparation:

    • Scout with TLC: Use solvent systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

    • Add Modifier: To your chosen solvent system, add 0.5% v/v triethylamine (TEA). For example, for 500 mL of 20% EtOAc in Hexane, add 400 mL Hexane, 100 mL EtOAc, and 2.5 mL TEA.

  • Column Packing & Equilibration:

    • Dry pack or slurry pack the column with the chosen stationary phase.

    • Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 5% EtOAc in Hexane + 0.5% TEA) until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column bed.

  • Elution:

    • Begin with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 5% EtOAc/Hexane and gradually increase to 50% EtOAc/Hexane.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

  • Fraction Analysis: Combine fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC (for polar compounds)

This method is ideal for more polar this compound derivatives or for high-resolution analytical separations.

  • Stationary Phase Selection: A C18 column is the most common workhorse. For highly aqueous mobile phases (>95% water), use a polar-endcapped or polar-embedded phase to prevent dewetting.[16]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid (or 0.1% TFA).

    • Solvent B: Acetonitrile (or Methanol) with 0.1% Formic Acid (or 0.1% TFA).

    • The acid ensures the piperidine nitrogen is protonated and suppresses silanol interactions.[4]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., Water/Acetonitrile mixture).

  • Elution:

    • Run a linear gradient from high aqueous to high organic content. A typical scouting gradient is 5% B to 95% B over 15-20 minutes.

    • Monitor the elution with a UV or MS detector.

  • Method Optimization: Adjust the gradient slope to improve the resolution of closely eluting peaks.

Protocol 3: HILIC (for very polar compounds)

This is the problem-solver for compounds with little to no retention in reversed-phase.[17]

  • Stationary Phase Selection: Use a dedicated HILIC column (e.g., bare silica, amide, diol, or zwitterionic).[10] Bare silica columns used in normal-phase can often be repurposed for HILIC.

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid).

    • Solvent B: Acetonitrile.

    • The mobile phase must be high in organic content to achieve retention (typically >80% Acetonitrile to start).[14]

  • Column Equilibration: This is CRITICAL for HILIC. Equilibrate the column with the initial mobile phase (e.g., 95% B / 5% A) for at least 15-20 column volumes to ensure the stable water layer is formed on the stationary phase.[14]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Avoid dissolving the sample in pure water, as this can cause peak distortion.

  • Elution:

    • Run a gradient by increasing the percentage of the aqueous solvent (A). A typical gradient would be from 5% A to 50% A. Remember, water is the strong solvent in HILIC.[7]

  • Troubleshooting: If retention times drift, increase the column equilibration time between injections.

References
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available online
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available online
  • Journal of Chromatographic Science. Gas Chromatography Problem Solving and Troubleshooting. Available online
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available online
  • Element Lab Solutions. Peak Tailing in HPLC. Available online
  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available online
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available online
  • Biotage.
  • Biotage - YouTube.
  • Cytiva.
  • Reddit.
  • Columbia University.
  • Thermo Fisher Scientific.
  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Benchchem. addressing instability of 1-(4-Aminophenyl)piperidine-4-carboxamide in solution. Available online
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available online
  • PubMed Central.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available online
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available online
  • Chromatography Online. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available online
  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available online
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available online
  • ResearchGate.
  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available online
  • ResearchGate. Discovery of piperidine carboxamide TRPV1 antagonists. Available online
  • Chromatography Today. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available online

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Technical Support Center: Piperidine-1-carboxamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and proper storage of this compound. As a compound featuring both a piperidine ring and a carboxamide functional group, its stability is paramount for reliable and reproducible experimental outcomes. This document synthesizes established chemical principles and data from analogous structures to offer best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

Answer:

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.

  • Short-Term (Weeks to Months): Storage at 2-8°C (refrigerated) is recommended. The container should be tightly sealed to prevent moisture absorption.

  • Long-Term (Months to Years): For long-term storage, keeping the compound at -20°C in a desiccated environment is the best practice. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

The rationale for these conditions is based on the general stability of carboxamide-containing compounds and piperidine derivatives. The amide bond is generally stable, but can be susceptible to hydrolysis.[1][2] Piperidine itself is sensitive to heat and light, which can promote degradation.[3][4]

Storage ConditionTemperatureDurationKey Considerations
Short-Term 2-8°CWeeks to MonthsTightly sealed container to protect from moisture.
Long-Term -20°CMonths to YearsStore with a desiccant; warm to room temperature before opening.
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

Answer:

Stock solutions are generally less stable than the solid compound. Whenever possible, it is best to prepare solutions fresh for each experiment.[1] If storage is necessary:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds. However, ensure it is of high purity and anhydrous, as residual water can facilitate hydrolysis over time.

  • Storage Temperature: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]

  • Stability Verification: The stability of the compound in your specific solvent and concentration should be verified if the solution is to be stored for an extended period. A simple method is to run a control experiment with a freshly prepared solution alongside the stored solution to check for any loss of activity or changes in analytical profiles (e.g., HPLC).

Q3: What are the potential degradation pathways for this compound?

Answer:

Based on its chemical structure, this compound has two primary sites susceptible to degradation: the carboxamide group and the piperidine ring.

  • Hydrolysis of the Carboxamide: The amide bond can be hydrolyzed under strongly acidic or basic conditions to yield piperidine and carbamic acid (which is unstable and decomposes).[1] This process can be accelerated by elevated temperatures.

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation.[5] This can be initiated by atmospheric oxygen over long periods, or by contaminating oxidizing agents, potentially leading to the formation of N-oxides or other degradation products.[5]

  • Thermal Degradation: High temperatures can lead to decomposition. For piperidine derivatives, this can involve the release of corrosive vapors.[6]

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base, H₂O) A->B Amide Cleavage C Oxidation (O₂, Oxidizing Agents) A->C Amine Oxidation D Thermal Stress (High Heat) A->D Decomposition E Piperidine + CO₂ + NH₃ (from Carbamic Acid decomposition) B->E F N-Oxide or Ring-Opened Products C->F G Decomposition Products (e.g., Corrosive Vapors) D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Scenario 1: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I check?

Issue: You are observing a loss of expected biological activity or seeing unexpected peaks in your analytical data (e.g., HPLC, LC-MS).

Troubleshooting Steps:

G Troubleshooting Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Resolution A Inconsistent Results Observed B Check Storage Conditions (Solid & Solution) A->B C Visually Inspect Solid (Color change, clumping?) B->C D Prepare Fresh Stock Solution C->D E Compare with Old Stock (e.g., HPLC, LC-MS) D->E F New Peaks or Reduced Parent Peak? E->F G Degradation Confirmed F->G Yes I No Significant Difference F->I No H Discard Old Stock & Solid. Use a fresh, unopened vial. G->H J Investigate Other Experimental Variables I->J

Caption: A workflow for troubleshooting suspected compound degradation.

  • Visual Inspection: Check the solid material. Any change in color (e.g., yellowing) or texture (e.g., clumping, which may indicate moisture absorption) can be a sign of degradation.

  • Prepare a Fresh Solution: Always use a freshly prepared solution from a reliable source of the solid compound as a control.[1]

  • Analytical Comparison: Use an analytical technique like HPLC or LC-MS to compare the stored sample (solid or solution) with the freshly prepared one. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are strong indicators of degradation.

Scenario 2: I see precipitation in my stock solution after thawing it from -20°C.

Issue: The compound is no longer fully dissolved after a freeze-thaw cycle.

Potential Causes & Solutions:

  • Limited Solubility: The compound may have limited solubility in the chosen solvent at lower temperatures, or the concentration may be too high.

    • Solution: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[1] Gently vortex or sonicate the solution to help redissolve the precipitate.[1]

  • Degradation: The compound may have degraded into less soluble products.

    • Solution: If the precipitate does not redissolve upon warming and vortexing, it is highly likely that degradation has occurred. In this case, it is safest to discard the solution and prepare a fresh one.[1]

Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and determine the compound's stability profile.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[1]

    • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH.[1]

    • Oxidation: Mix an aliquot with an equal volume of 3% H₂O₂.[1]

    • Thermal Stress: Place an aliquot of the solution and a sample of the solid compound in an oven at a controlled, elevated temperature (e.g., 60°C).[1]

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours).

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples (including the control) by HPLC or LC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak and the emergence of new peaks, which represent degradation products. This information will help you understand which conditions to avoid during your experiments.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1.
  • National Institutes of Health. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers.
  • Loba Chemie. (n.d.). PIPERIDINE AR.
  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • NY.Gov. (2016). Chemical Storage and Handling Recommendations.

Sources

Technical Support Center: Troubleshooting the ¹H NMR Spectrum of Piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the interpretation of the ¹H NMR spectrum of piperidine-1-carboxamide. As researchers and drug development professionals, you are aware that a simple-looking molecule can often present a surprisingly complex spectrum. This is certainly the case for this compound, where the interplay of restricted bond rotation and ring conformational dynamics can lead to confusing results. This guide is structured to move from the expected baseline spectrum to common problems and advanced experimental solutions, explaining the causality behind each phenomenon.

Section 1: The "Ideal" ¹H NMR Spectrum - A Baseline for Interpretation

Q1: What does the expected ¹H NMR spectrum of this compound look like under standard conditions?

A1: Understanding the baseline spectrum is the first step in any troubleshooting process. This compound has three distinct sets of protons on the piperidine ring and the carboxamide NH₂ protons.

The piperidine ring itself prefers a chair conformation, much like cyclohexane.[1] Protons attached to this ring are designated as α, β, and γ relative to the nitrogen atom.

  • α-Protons (positions 2 & 6): These four protons are adjacent to the electron-withdrawing amide nitrogen and are the most deshielded of the ring protons.

  • β-Protons (positions 3 & 5): These four protons are further from the nitrogen and appear at a higher field (more shielded) than the α-protons.

  • γ-Protons (position 4): These two protons are the most shielded within the ring system.

  • Carboxamide Protons (-CONH₂): The chemical shift of these two protons is highly variable and exquisitely sensitive to solvent, temperature, and concentration due to their exchangeable nature and the restricted rotation of the C-N amide bond.[2]

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton PositionTypical Chemical Shift (ppm)MultiplicityIntegrationKey Influences
α-CH₂ (2, 6)3.2 - 3.5Broad multiplet4HDeshielded by adjacent nitrogen and carbonyl group. Often broad due to dynamic effects.
β-CH₂ (3, 5)~1.6 - 1.8Multiplet4HStandard aliphatic region.
γ-CH₂ (4)~1.5 - 1.6Multiplet2HMost shielded ring protons.
-CONH₂ 5.0 - 8.0Two broad singlets or one broad singlet2HRestricted C-N bond rotation, solvent hydrogen bonding, and chemical exchange.[3][4][5]

Note: These are approximate ranges. The exact values can shift based on the specific solvent and experimental conditions used.

Section 2: Frequently Asked Questions (FAQs) & Common Spectral Problems

This section addresses the most common issues encountered during the analysis of this compound and related structures.

Q2: My NH₂ protons are missing! Where did they go?

A2: This is the most frequent issue and is almost always caused by solvent exchange . If you are using a protic deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), the acidic amide protons (N-H) will rapidly exchange with the deuterium atoms (N-D) of the solvent.[6] Since deuterium is not observed in ¹H NMR, the signal disappears.

  • Expert Insight: The choice of solvent is critical for observing exchangeable protons.[2]

  • Troubleshooting Action:

    • Use an Aprotic Solvent: Re-run your sample in a dry, aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly effective as it is a hydrogen bond acceptor, which slows down intermolecular proton exchange and often results in sharper NH signals.[5][6]

    • Perform a "D₂O Shake": If you see a broad peak you suspect is your NH₂, add a drop of D₂O to your NMR tube (if using a miscible solvent like DMSO-d₆), shake it, and re-acquire the spectrum. If the peak vanishes, you have confirmed it was an exchangeable proton.

Q3: Why are some of my peaks, especially the α-protons and the NH₂ protons, very broad?

A3: Broad peaks are a hallmark of a dynamic chemical process occurring on the NMR timescale.[2] In this compound, two primary processes are at play:

  • Restricted Amide Bond Rotation: The C-N bond of an amide has significant double-bond character due to resonance.[3][7][8] This creates a high energy barrier to rotation, typically around 19 kcal/mol.[4] At room temperature, this rotation is slow enough that the two NH₂ protons and the two sets of α-protons (one "syn" and one "anti" to the carbonyl oxygen) are in chemically distinct environments, but fast enough to cause significant line broadening.

  • Piperidine Ring Inversion: The piperidine ring undergoes a "chair-chair" conformational flip.[1] This process interconverts axial and equatorial protons. If the rate of this inversion is intermediate on the NMR timescale, it will also lead to signal broadening.

These two dynamic processes occurring simultaneously result in the characteristically broad signals for the protons closest to the amide group (the α-CH₂ and NH₂ protons).

Q4: I see two different signals for my two NH₂ protons. Is this normal?

A4: Yes, this is completely normal and is a direct consequence of the restricted amide bond rotation discussed above.[4][9] Because rotation around the C-N bond is slow, one NH proton is syn (on the same side) to the carbonyl oxygen, and the other is anti (on the opposite side). These are chemically non-equivalent (diastereotopic) environments, and therefore, they have different chemical shifts and appear as two separate signals. At higher temperatures, the rotation becomes faster, and these two signals will broaden, coalesce into a single very broad peak, and eventually sharpen into a single averaged signal.[8]

Caption: Effect of temperature on amide proton signals due to restricted C-N bond rotation.

Section 3: Advanced Troubleshooting & Experimental Protocols

When simple inspection is not enough, specific experiments are required to diagnose the problem.

Guide 1: The Definitive Protocol for Diagnosing Chemical Exchange using Variable-Temperature (VT) NMR

Variable-Temperature (VT) NMR is the most powerful tool for studying dynamic processes. By acquiring spectra at different temperatures, you can manipulate the rate of exchange and observe the effect on your signals.

Experimental Protocol:

  • Sample Preparation: Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • High-Temperature Series: Increase the temperature in increments (e.g., 15-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the broad peaks sharpen into single resonances or you reach the solvent's boiling point or instrument limits.

  • Low-Temperature Series (Optional but Recommended): Cool the sample from room temperature in increments. This can "freeze out" the exchange process, causing broad peaks to resolve into multiple sharp signals corresponding to different conformers.[10]

  • Data Analysis: Stack the spectra and observe the changes in line shape. Note the temperature at which signals coalesce, which can be used to calculate the energy barrier of the rotational process.[4]

G cluster_increase High Temperature Analysis cluster_decrease Low Temperature Analysis start Broad Peaks Observed in Room Temperature Spectrum vt_nmr Perform Variable-Temperature (VT) NMR Experiment start->vt_nmr increase_T Increase Temperature vt_nmr->increase_T decrease_T Decrease Temperature vt_nmr->decrease_T outcome_sharpen Peaks Sharpen into Averaged Signals increase_T->outcome_sharpen outcome_split Peaks Split into Multiple Sharp Signals decrease_T->outcome_split conclusion_fast Conclusion: Fast Exchange Regime Reached. Confirms Dynamic Process. outcome_sharpen->conclusion_fast Indicates conclusion_slow Conclusion: Slow Exchange Regime. Individual Conformers Resolved. outcome_split->conclusion_slow Indicates

Caption: Workflow for using Variable-Temperature (VT) NMR to diagnose chemical exchange.

Guide 2: Identifying Common Impurities

Unexpected peaks can often be traced to impurities from the synthesis. Knowing the synthetic route is key to predicting these. A common synthesis of this compound involves reacting piperidine with a source of the carboxamide group.

Table 2: Potential Impurities and Their Characteristic ¹H NMR Signals (in CDCl₃)

ImpurityStructureCharacteristic ¹H NMR Signal (ppm)Notes
Piperidine C₅H₁₁Nα-CH₂: ~2.7-2.8, β/γ-CH₂: ~1.5, NH: ~1.0-2.0 (broad)[11][12]Common starting material. The NH proton is often very broad and may be difficult to see.
Dichloromethane CH₂Cl₂Singlet at ~5.30 ppmCommon reaction or extraction solvent.
Ethyl Acetate C₄H₈O₂Quartet at ~4.1, Singlet at ~2.0, Triplet at ~1.2Common recrystallization or chromatography solvent.
Urea CH₄N₂OBroad singlet ~5.6-6.0 (DMSO-d₆)A potential side-product depending on the synthetic method.
Section 4: Summary of Troubleshooting Scenarios

Use this table as a quick reference guide to diagnose your NMR spectrum.

Table 3: Troubleshooting Summary

Observed SymptomProbable Cause(s)Recommended Action(s)
No -NH₂ signal observed. Solvent exchange with protic solvent (e.g., D₂O, CD₃OD).Re-run spectrum in an aprotic solvent (DMSO-d₆, CDCl₃). Perform a D₂O shake test.[6]
Signals for α-CH₂ and/or -NH₂ are broad. Intermediate rate of amide bond rotation and/or piperidine ring inversion.Perform a Variable-Temperature (VT) NMR experiment. Signals should sharpen at high temperatures.[4][8]
Two distinct signals for -NH₂ protons. Slow amide bond rotation on the NMR timescale, leading to diastereotopic protons.This is expected, especially at or below room temperature. Confirm with VT-NMR; they will coalesce at higher temperatures.[3][4]
More piperidine signals than expected. Slow piperidine ring inversion, "freezing out" distinct axial/equatorial environments or conformers.Perform a low-temperature NMR experiment to confirm resolution of conformers.[10]
Extra, sharp peaks that don't match the structure. Chemical impurities or residual solvent.Check integration against your main peaks. Compare chemical shifts to tables of common solvents and likely synthetic side-products.
References
  • Nanalysis (2023). Using NMR to observe the restricted rotation in amide bonds.
  • AZoM (2022). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. (General concept, specific article not in search results but represents the authoritative body of work on the topic). A related article on steric effects is available: Modulations in restricted amide rotation by steric induced conformational trapping, Magn Reson Chem. 2012 Nov;50(11):743-8.
  • Study.com. Evidence for restricted rotation around amide CO - N bonds comes from NMR studies.
  • Betz, R., & Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369.
  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides.
  • Abraham, R. J., & Mobli, M. (2015). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 53(1), 35-43.
  • Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 261-267.
  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Wikipedia. Piperidine.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647-1652.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • The Journal of Physical Chemistry B. Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides.
  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?
  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • ResearchGate. (2016). Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines?

Sources

overcoming poor reactivity of piperidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperidine-1-Carboxamide Derivatives

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the synthetic complexities of this compound derivatives. These motifs are invaluable in modern drug discovery, appearing in a vast number of development candidates and approved drugs.[1][2][3][4] However, their unique combination of steric bulk and electronic properties often renders them frustratingly unreactive in common synthetic transformations.

This guide is structured from our field experience to address the most common issues encountered during synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and design more robust reaction systems.

Troubleshooting Guide: Common Reaction Failures

This section is designed to address specific, hands-on problems you might be facing at the bench right now.

Question 1: "My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig N-Arylation) with a this compound is giving low yield, or failing entirely. What's going wrong?"

This is, by far, the most common challenge we encounter. The low reactivity is typically a confluence of steric hindrance around the nitrogen atom and the electronic-donating nature of the amide, which deactivates the aryl halide partner. Let's break down the solution path logically.

The Causality: The key to a successful Buchwald-Hartwig amination is facilitating the reductive elimination step, where the C-N bond is formed. With a bulky this compound, this step is sterically demanding. The palladium catalyst's ligand sphere must be precisely tuned to accommodate both coupling partners and promote this final, bond-forming step.[5][6][7]

Troubleshooting Workflow:

G start Low Yield / No Reaction reagents Step 1: Verify Reagent Quality - Is the amine pure? - Is the base anhydrous? - Is the solvent degassed? start->reagents ligand Step 2: Re-evaluate the Ligand - Is it bulky enough? - Is it electron-rich? reagents->ligand Reagents OK base Step 3: Optimize the Base - Is the pKa sufficient? - Is it sterically compatible? ligand->base Ligand OK conditions Step 4: Adjust Reaction Conditions - Increase temperature incrementally. - Screen alternative solvents. base->conditions Base OK success Reaction Optimized conditions->success Improvement Seen

Caption: A logical workflow for troubleshooting a failing Buchwald-Hartwig reaction.

Solutions & Key Parameters:

  • Pillar 1: Ligand Selection is Paramount: Standard ligands like PPh₃ or even bidentate ligands like BINAP often fail with these substrates.[8] You require bulky, electron-rich monophosphine biaryl ligands. These ligands create a sterically demanding coordination sphere that accelerates the crucial reductive elimination step.[5][9]

  • Pillar 2: The Right Base Matters: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is often the base of choice due to its high pKa and steric bulk.

  • Pillar 3: Thermal Energy is Your Friend: The activation energy for coupling hindered substrates is high. Reactions often require elevated temperatures (90-120 °C) to proceed at a reasonable rate.

Table 1: Recommended Conditions for Hindered Buchwald-Hartwig Amination

ParameterRecommendationRationaleCommon Pitfall
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable Pd(0) or Pd(II) precursors.Using older or oxidized catalyst.
Ligand XPhos, RuPhos, or Josiphos-typeBulky, electron-rich ligands that promote reductive elimination.[5][7]Using less bulky ligands like PPh₃ or DPPF.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic base required for amine deprotonation.Using weaker carbonate bases which may be insufficient.
Solvent Toluene or DioxaneAprotic, high-boiling point solvents.Using protic solvents or those with low boiling points.
Temperature 100 - 120 °COvercomes the high activation energy barrier for hindered substrates.Running the reaction at room temperature or below 80 °C.
Question 2: "I need to perform a nucleophilic attack on the carbonyl carbon of my this compound, but it's completely inert. How can I activate it?"

You are fighting against the fundamental nature of the amide bond. The lone pair on the tertiary nitrogen atom is heavily delocalized into the carbonyl group, creating significant double-bond character in the C-N bond and reducing the electrophilicity of the carbonyl carbon.[10][11] Standard nucleophiles will not react.

The Causality: Amide Resonance Stabilization

The stability of the amide bond arises from the resonance structure shown below, which reduces the positive charge on the carbonyl carbon, making it a poor electrophile.[10] To induce reactivity, you must first "turn off" this resonance by activating the carbonyl oxygen.

G cluster_0 Unreactive Amide (Resonance Stabilized) cluster_1 Activated Amide (Electrophilic) a R-C(=O)-N(Pip) <=> R-C(O-)=N+(Pip) b R-C(=O)-N(Pip) + Tf2O -> [R-C(=O-Tf)-N(Pip)]+TfO- c [R-C(=O-Tf)-N(Pip)]+ + Nu- -> R-C(O-Tf)(Nu)-N(Pip) b->c Nucleophilic Attack Nu Nucleophile (e.g., Grignard, Organolithium) Tf2O Triflic Anhydride (Tf2O)

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Piperidine-1-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine-1-carboxamide and its derivatives. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered when transitioning this synthesis from the bench to a larger scale. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is plagued by low yield and the formation of a significant amount of N,N'-dicyclohexylurea (DCU) when using dicyclohexylcarbodiimide (DCC) as a coupling agent. How can I mitigate this?

A1: This is a classic challenge in carbodiimide-mediated amide bond formation. The formation of N,N'-dicyclohexylurea (DCU) is inherent to the reaction mechanism. However, its excessive formation at the expense of your desired product often points to issues with reaction conditions and reagent stoichiometry.

Root Cause Analysis:

  • Reaction Pathway Competition: The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can either be attacked by the amine (piperidine) to form the desired amide or rearrange to the more stable N-acylurea byproduct, which is often difficult to remove.

  • Sub-optimal Activation: Inefficient activation of the carboxylic acid can lead to side reactions.

Troubleshooting Protocol:

  • Reagent Addition Sequence: The order of addition is critical. Pre-activating the carboxylic acid with DCC before adding the amine is a common practice that can sometimes lead to increased N-acylurea formation. Instead, consider adding the amine and carboxylic acid to the reaction vessel first, and then adding the DCC solution dropwise at a low temperature (0-5 °C). This ensures that the amine is readily available to trap the reactive intermediate as it forms.

  • Use of Additives: Incorporating an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine. This two-step, one-pot approach significantly improves yields and reduces byproduct formation.

  • Solvent Choice: A polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is typically used.[1] Ensure the solvent is anhydrous, as water can hydrolyze the O-acylisourea intermediate and the DCC itself.

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the activated carboxylic acid.

Workflow Diagram: Mitigating DCU Formation

cluster_activation Activation cluster_pathways Reaction Pathways cluster_solution Optimized Pathway with HOBt Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Product This compound O_Acylisourea->Product + Piperidine (Desired) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Undesired) Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Piperidine Piperidine HOBt HOBt Active_Ester->Product + Piperidine

Caption: Optimized reaction pathway using HOBt to minimize byproduct formation.

Q2: During the scale-up of my synthesis using piperidine and an isocyanate, I'm observing the formation of a significant amount of symmetric urea byproducts. What is causing this and how can I prevent it?

A2: The reaction of an amine with an isocyanate is generally a very efficient way to form ureas.[2] However, the formation of symmetric urea byproducts (e.g., N,N'-dipiperidinylurea) suggests a side reaction is competing with your desired transformation.

Root Cause Analysis:

  • Moisture Contamination: Isocyanates are highly reactive towards water. The reaction of an isocyanate with water generates an unstable carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetric urea.

  • Order of Addition: If the isocyanate is allowed to react with itself or with adventitious water before the intended amine is introduced, byproduct formation is more likely.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction.

  • Reverse Addition: Add the isocyanate solution slowly to a solution of the piperidine derivative. This ensures that the piperidine is in excess relative to the isocyanate at any given time, favoring the desired reaction.

  • Temperature Control: While the reaction is often exothermic, maintaining a moderate temperature (e.g., 0-25 °C) can help to control the reaction rate and minimize side reactions.[3]

Workflow for Minimizing Symmetric Urea Byproducts

G start Start: Anhydrous Conditions piperidine_sol Solution of Piperidine Derivative start->piperidine_sol isocyanate_sol Solution of Isocyanate start->isocyanate_sol add_isocyanate Slowly add Isocyanate to Piperidine Solution piperidine_sol->add_isocyanate isocyanate_sol->add_isocyanate reaction Reaction at Controlled Temperature (0-25 °C) add_isocyanate->reaction workup Aqueous Workup reaction->workup product Desired this compound workup->product

Caption: Recommended workflow to minimize symmetric urea byproduct formation.

Q3: My final this compound product is difficult to purify, showing persistent impurities in the NMR spectrum. What are some effective purification strategies for this class of compounds on a larger scale?

A3: Purification is a common bottleneck in scaling up syntheses. Piperidine-1-carboxamides can be challenging due to their polarity and potential for forming strong hydrogen bonds.

Troubleshooting Purification:

  • Crystallization: This is often the most effective and scalable purification method.

    • Solvent Screening: A systematic solvent screen is crucial. Start with single solvents of varying polarity (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and then move to binary solvent systems (e.g., DCM/heptane, ethyl acetate/hexane). The goal is to find a system where the product has high solubility at an elevated temperature and low solubility at room temperature or below.

    • Anti-Solvent Crystallization: If a good single-solvent system cannot be found, dissolve the crude product in a solvent in which it is highly soluble (e.g., DCM or methanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., hexane or water) until turbidity is observed. Cool the mixture to induce crystallization.

  • Liquid-Liquid Extraction:

    • pH Adjustment: The basicity of the piperidine nitrogen can be exploited. If your product is contaminated with acidic or basic impurities, a series of aqueous washes at different pH values can be very effective. For example, washing an ethyl acetate solution of your crude product with a dilute acid (e.g., 1M HCl) will remove basic impurities, while a wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities.

    • Back-Extraction: If your product is sufficiently basic, it can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then the pH of the aqueous phase can be raised to re-precipitate or re-extract the purified product.

  • Chromatography:

    • While often less desirable for very large scales due to solvent consumption and cost, flash chromatography is a viable option for moderate scale-up.

    • Normal Phase vs. Reverse Phase: For moderately polar compounds like this compound, normal-phase chromatography on silica gel is common. However, if the compound is highly polar or has poor solubility in typical normal-phase eluents, reverse-phase chromatography may be more effective.

Data Table: Common Solvents for Crystallization

SolventPolarity IndexBoiling Point (°C)Comments
Heptane0.198Good anti-solvent for polar compounds.
Toluene2.4111Can be effective for less polar carboxamides.
Ethyl Acetate4.477A versatile solvent for crystallization.
Isopropanol4.082Can form strong hydrogen bonds.
Acetonitrile5.882A polar aprotic option.
Water10.2100Can be used as an anti-solvent or for highly polar compounds.

Troubleshooting Guide: Synthesis from Piperidine and Urea

A common and atom-economical route to this compound is the reaction of piperidine with urea at elevated temperatures. However, this reaction can be sluggish and prone to side reactions if not properly controlled.

Q4: I am attempting to synthesize this compound from piperidine and urea, but the reaction is slow and gives a low yield. How can I optimize this process for a larger scale?

A4: This reaction typically proceeds via the thermal decomposition of urea to generate isocyanic acid (HNCO), which then reacts with piperidine. The key to a successful scale-up is controlling the generation and reaction of this intermediate.

Optimization Protocol:

  • Temperature Control: The reaction requires elevated temperatures (typically 120-160 °C) to generate isocyanic acid from urea. However, excessively high temperatures can lead to the decomposition of the product and the formation of byproducts.[4] A carefully controlled heating mantle with an overhead stirrer is essential for maintaining a consistent temperature throughout the reaction mixture on a larger scale.

  • Removal of Ammonia: The reaction releases ammonia as a byproduct. On a larger scale, the accumulation of ammonia can shift the equilibrium and hinder the reaction. It is advisable to perform the reaction in a vessel equipped with a condenser and a means to vent the evolved ammonia (e.g., through a bubbler into a dilute acid trap).

  • Molar Ratio: While a 1:1 molar ratio is stoichiometric, using a slight excess of piperidine (1.1-1.5 equivalents) can help to drive the reaction to completion by ensuring that the transiently formed isocyanic acid is efficiently trapped.

  • Reaction Time: This reaction can be slow, sometimes requiring several hours. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Catalysis: While often performed neat, the use of a Lewis acid catalyst can sometimes accelerate the reaction, allowing for lower reaction temperatures. However, this must be carefully evaluated for your specific substrate.

Visualizing the Reaction Pathway

G Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid Decomposition Ammonia Ammonia (NH3) Urea->Ammonia Decomposition Heat Heat (120-160 °C) Heat->Urea Product This compound Isocyanic_Acid->Product Piperidine Piperidine Piperidine->Product +

Caption: Reaction pathway for the synthesis of this compound from urea.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Lee, H., et al. (2020). 1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • DTIC. (n.d.). Piperidine Synthesis.
  • ResearchGate. (n.d.). Piperidine amide and urea derivative.
  • Organic Chemistry Portal. (n.d.). Urea Formation.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • PubChem. (n.d.). Piperidine.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (2025, August 9). Discovery of piperidine carboxamide TRPV1 antagonists.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2.
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Google Patents. (n.d.). EP3085700B1 - Novel piperidine carboxamide compound, preparation method, and usage thereof.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • PubMed. (n.d.). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors.
  • PubMed. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). CN1126740C - Preparation method of piperidine carboxamide derivative.
  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?.
  • Hindawi. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol.
  • PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.
  • ResearchGate. (2018, November 21). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction.
  • PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Troubleshooting Piperidine-1-carboxamide Synthesis & Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of piperidine-1-carboxamide and the identification of its common byproducts. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the critical importance of purity in drug development. This resource is structured to address specific challenges you may encounter, explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected peak in my LC-MS analysis after synthesizing this compound using a carbodiimide coupling agent like EDC. What is the likely identity of this byproduct?

A1: The most probable byproduct in a carbodiimide-mediated amide coupling is the corresponding N-acylurea.[1][2] This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid with the carbodiimide (e.g., EDC), rearranges. This rearrangement is a known side reaction and can be more pronounced in polar solvents.[3]

Another possibility, though less common if the reaction is properly controlled, is the formation of a guanidinium byproduct from the reaction of your amine (piperidine) directly with the carbodiimide.[1]

Troubleshooting Steps:

  • Confirm the Mass: Check if the mass of the unexpected peak corresponds to the addition of the carbodiimide to your starting amine or the rearranged O-acylisourea.

  • Optimize Reaction Conditions:

    • Order of Addition: Add the carbodiimide to the carboxylic acid first to allow for the formation of the active ester before introducing the amine.

    • Temperature Control: Keep the reaction temperature low, as higher temperatures can favor side reactions.

    • Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) to minimize N-acylurea formation.[3]

Q2: My reaction yield is lower than expected, and I have a significant amount of a water-soluble impurity. What could this be and how can I remove it?

A2: When using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct (EDU) is also water-soluble.[1][2] This is a common cause of reduced yield of the desired amide product. The O-acylisourea intermediate can react with water, regenerating the carboxylic acid and forming the urea byproduct.[4]

Troubleshooting & Purification:

  • Aqueous Workup: A simple aqueous extraction is often effective for removing the water-soluble urea byproduct.[2]

  • Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions to minimize hydrolysis of the O-acylisourea intermediate.

Q3: I've observed a byproduct with a mass corresponding to two molecules of my starting carboxylic acid. What is this and how did it form?

A3: This byproduct is likely the symmetric acid anhydride of your starting carboxylic acid.[2] It forms when the O-acylisourea intermediate reacts with a second molecule of the carboxylic acid.[2][5] This anhydride can then go on to react with the amine to form the desired amide, but it represents an alternative reaction pathway that can sometimes be less efficient.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the carboxylic acid to favor the direct reaction with the O-acylisourea intermediate.

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) can suppress the formation of the symmetric anhydride by forming a more stable active ester intermediate.[1][3]

Troubleshooting Guides

Guide 1: Identifying and Characterizing Unknown Byproducts

When an unknown peak appears in your analysis, a systematic approach is crucial for its identification.[6][7][8]

Experimental Protocol: Byproduct Identification Workflow

  • LC-MS Analysis:

    • Obtain the mass spectrum of the impurity peak.[9] This will provide the molecular weight of the byproduct.

    • High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[9]

  • NMR Spectroscopy:

    • If the byproduct can be isolated in sufficient quantity (e.g., through preparative HPLC), obtain ¹H and ¹³C NMR spectra.[6][7] This will provide detailed structural information.

  • Synthesis of Reference Standard:

    • Based on the MS and NMR data, propose a likely structure for the byproduct.

    • Synthesize a small amount of this proposed compound to serve as a reference standard.

    • Compare the analytical data (LC-MS, NMR) of the synthesized standard with the unknown byproduct to confirm its identity.[6][9]

Mandatory Visualization:

Byproduct_Identification_Workflow start Unknown Peak in Analysis lcms LC-MS Analysis (Obtain Molecular Weight) start->lcms isolate Isolate Byproduct (Prep HPLC/SFC) start->isolate hrms HRMS Analysis (Determine Molecular Formula) lcms->hrms propose Propose Structure hrms->propose nmr NMR Spectroscopy (¹H, ¹³C, etc.) isolate->nmr nmr->propose synthesize Synthesize Reference Standard propose->synthesize compare Compare Analytical Data synthesize->compare end Byproduct Identified compare->end

Caption: Workflow for the systematic identification of unknown byproducts.

Guide 2: Common Byproducts in this compound Synthesis

The following table summarizes common byproducts, their likely origin, and key analytical signatures.

Byproduct NameCommon OriginKey Analytical Signature (MS)Mitigation Strategy
N-acylurea Rearrangement of O-acylisourea intermediate from carbodiimide coupling.[1][2][M+H]⁺ = MW of (Carboxylic Acid + Carbodiimide - H₂O)Use of additives (e.g., HOBt), lower reaction temperature, less polar solvent.[3]
Symmetric Anhydride Reaction of O-acylisourea with a second molecule of carboxylic acid.[2][5][M+H]⁺ = MW of (2 x Carboxylic Acid - H₂O)Control stoichiometry, use of additives.
Urea Byproduct (e.g., EDU from EDC) Hydrolysis of the carbodiimide or O-acylisourea intermediate.[4][10][M+H]⁺ = MW of (Carbodiimide + H₂O)Anhydrous reaction conditions, aqueous workup for removal.[2]
Guanidinium Byproduct Direct reaction of the amine with the carbodiimide.[1][M+H]⁺ = MW of (Amine + Carbodiimide)Proper order of addition (activate acid first).

Mandatory Visualization:

Byproduct_Formation_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Acid Carboxylic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC) Guanidinium Guanidinium Byproduct Carbodiimide->Guanidinium + Amine Product This compound (Desired Product) O_acylisourea->Product + Amine N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Rearrangement Anhydride Symmetric Anhydride O_acylisourea->Anhydride + Carboxylic Acid Amine Piperidine Urea Urea Byproduct (EDU)

Caption: Reaction pathways leading to desired product and common byproducts.

References

  • Urea - Wikipedia. [Link]
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]
  • PROCESS FOR PRODUCING UREA AND BIURET - TREA. (2024). [Link]
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). [Link]
  • Synthesis of this compound - PrepChem.com. [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021). [Link]
  • Urea (chemical compound) | Research Starters - EBSCO. [Link]
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014). [Link]
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Link]
  • Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit. (2022). [Link]
  • Carbodiimide - Wikipedia. [Link]
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gel
  • Carbodiimides and Additives - Aapptec Peptides. (2021). [Link]

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Technical Support Center: Strategies to Improve Piperidine-1-Carboxamide Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and strategic insights for enhancing the metabolic stability of molecules containing the piperidine-1-carboxamide scaffold. Our goal is to explain the causality behind experimental choices and provide validated protocols to support your discovery programs.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the this compound scaffold?

The this compound scaffold, while synthetically tractable, presents several common sites for metabolic attack, primarily driven by Phase I oxidative enzymes like Cytochrome P450s (CYPs).[1][2] The most vulnerable positions, often termed "metabolic soft spots," are typically:

  • Oxidation of the Piperidine Ring: The carbons alpha to the piperidine nitrogen are particularly susceptible to hydroxylation. Other positions on the ring can also be oxidized. This can sometimes lead to downstream reactions like ring contraction or opening.[3][4][5]

  • N-Dealkylation: If the carboxamide nitrogen is substituted with an alkyl group, this group can be oxidatively removed. Similarly, substituents on the piperidine nitrogen (if present in a different scaffold variation) are common sites of N-dealkylation.[2][6]

  • Oxidation of Substituents: Any alkyl or aromatic substituents attached to the core scaffold can also be sites of metabolism (e.g., benzylic hydroxylation, aromatic hydroxylation).

Q2: Which Cytochrome P450 (CYP) enzymes are typically involved in its metabolism?

While the specific CYP isoform depends on the overall structure of the molecule, members of the CYP3A, CYP2D6, and CYP2C families are frequently implicated in the metabolism of piperidine-containing drugs.[2][7] For example, CYP3A4 is a major isoform known to catalyze the N-dealkylation of many 4-aminopiperidine drugs.[2][6] Early determination of which CYP isoforms are responsible for your compound's metabolism is crucial for predicting potential drug-drug interactions.

Q3: What is the difference between Phase I and Phase II metabolism for this scaffold?
  • Phase I Metabolism involves the introduction or unmasking of a polar functional group. For the this compound scaffold, this is dominated by oxidation via CYP enzymes, as described in Q1.[1]

  • Phase II Metabolism involves the conjugation of the parent drug or its Phase I metabolite with an endogenous polar molecule (e.g., glucuronic acid, sulfate). If a Phase I reaction introduces a hydroxyl group onto the piperidine ring, that hydroxyl group can then be a site for Phase II glucuronidation, which further increases water solubility and facilitates excretion. While intact hepatocytes contain both Phase I and II enzymes, liver microsomes primarily contain Phase I enzymes.[1][8]

Q4: How do I interpret results from a microsomal stability assay (e.g., half-life, intrinsic clearance)?

The primary outputs of a microsomal stability assay are the in vitro half-life (t½) and the in vitro intrinsic clearance (CLint).[1][9]

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): This value reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug disappearance. A higher CLint value signifies faster metabolism and lower stability. These values are critical for ranking compounds and for predicting in vivo hepatic clearance.[9][10]

Troubleshooting and Strategic Guidance

This section addresses specific issues you may encounter during your experiments and provides a logical framework for improving the metabolic stability of your compounds.

Problem: My compound shows very rapid clearance in liver microsomes (t½ < 15 minutes). What are my first steps?

Rapid clearance is a common challenge. A systematic approach is required to identify the cause and formulate a solution.

Step 1: Confirm the Liability and Identify the Metabolite(s) Before making structural changes, you must identify the site of metabolism. A "MetID" (Metabolite Identification) study is essential. Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for oxidation).

Step 2: Formulate a Strategy Based on the "Soft Spot" Once the metabolic soft spot is known, you can employ several strategies to fortify it. The workflow below provides a decision-making framework.

decision_workflow cluster_start cluster_strategies Modification Strategies cluster_block_details start High In Vitro Clearance (Poor Stability) met_id Perform Metabolite Identification (MetID) Study start->met_id soft_spot Metabolic 'Soft Spot' Identified? met_id->soft_spot block Site Blocking soft_spot->block Yes bioisostere Bioisosteric Replacement soft_spot->bioisostere Yes deuterate Deuteration (KIE) block->deuterate steric Steric Hindrance fluorination Fluorination block->fluorination gem_di gem-dimethyl block->gem_di balance Synthesize & Test Analogs (Balance Stability vs. Potency) deuterate->balance bioisostere->balance fluorination->balance gem_di->balance

Caption: Decision workflow for addressing metabolic instability.

Strategic Deep Dive: Modifying the this compound Scaffold

This is the most direct approach once a metabolic hot spot is identified.

  • Fluorination: Replacing a hydrogen atom with fluorine at or adjacent to a site of oxidation is a highly effective strategy.[11] The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated hydrogen abstraction.[12][13] This can effectively "shield" the vulnerable position.[12][14] For example, if oxidation occurs at the C4 position of the piperidine ring, installing a fluorine atom there can halt metabolism at that site.

  • Deuteration: Replacing a C-H bond with a stronger C-D bond can slow the rate of bond cleavage in the rate-limiting step of metabolism.[15][16] This is known as the Deuterium Kinetic Isotope Effect (KIE).[16] This strategy is more subtle than fluorination and is often used when sterics or electronics of a fluorine atom might negatively impact target binding.[17][18] It has been successfully used to reduce the metabolism of piperidine-containing drugs.[19]

  • Steric Hindrance: Introducing a bulky group, such as a methyl or gem-dimethyl group, adjacent to the metabolic soft spot can physically block the enzyme's active site from accessing it.[20][21] For example, if N-dealkylation of a substituent on the carboxamide is the issue, adding a methyl group to the alpha-carbon of that substituent can provide a steric shield.

If blocking strategies fail or if the entire scaffold is too labile, replacing a part of the molecule with a bioisostere can be effective.[22]

  • Piperidine Ring Analogues: The piperidine ring itself can be a metabolic liability.[5] Consider replacing it with a more stable or more polar heterocycle. For example, replacing a piperidine with a morpholine introduces an oxygen atom, which can block metabolism at that position and reduce lipophilicity, often improving metabolic stability.[5][23]

  • Amide Bioisosteres: While generally stable, the amide bond can be replaced to alter properties. Heterocycles like 1,2,4-oxadiazoles or 1,2,4-triazoles can act as metabolically robust mimics of the amide linkage, preserving key hydrogen bonding interactions while enhancing stability.[24]

  • Deactivating Aromatic Rings: If an attached aromatic ring is the site of metabolism, it can be "deactivated" towards oxidation by adding electron-withdrawing groups (e.g., CF₃, SO₂NH₂) or by swapping it for a more electron-deficient heteroaromatic ring, like a pyridine.[20][25]

Table 1: Comparison of Metabolic Stabilization Strategies

StrategyMechanismProsCons
Fluorination C-F bond strength prevents oxidation[12][13]Highly effective, predictableCan significantly alter pKa and electronics, may impact potency
Deuteration Kinetic Isotope Effect (KIE) slows C-D bond cleavage[16]Minimal steric/electronic impact, preserves pharmacologyKIE only observed if C-H cleavage is rate-limiting, can be synthetically challenging
Steric Hindrance Bulky groups block enzyme accessCan be effective and synthetically accessibleMay introduce unwanted lipophilicity or clash with the target's binding pocket
Bioisosterism Replace labile moiety with a more stable isostere[22]Can solve multiple issues at once (stability, solubility)May drastically alter conformation and SAR, requires significant synthetic effort

Experimental Protocols

Accurate and reproducible data is the foundation of any successful drug discovery program. Below are standardized protocols for assessing metabolic stability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability.[1]

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).[26]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.[27]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.[9][28]

  • Incubation:

    • In a 96-well plate, combine the test compound solution and the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.[29]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[26] The final volume should be around 200 µL.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot (e.g., 30 µL) to a new plate containing a quenching solution (e.g., 120 µL of ice-cold acetonitrile with a suitable internal standard).[1][9][27]

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to precipitate the microsomal proteins.[28]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[30]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate equations.[9][31]

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance as hepatocytes contain both Phase I and Phase II enzymes and active transporters.[8][32]

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[10][31]

    • Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).[33]

  • Incubation:

    • Combine the hepatocyte suspension and the test compound solution in a multi-well plate.[8]

    • Incubate at 37°C in a humidified CO₂ incubator, often with gentle shaking.[31]

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample aliquots and quench the reaction as described in the microsomal assay (using cold acetonitrile with an internal standard).[33]

  • Sample Processing & Analysis:

    • Process and analyze the samples via LC-MS/MS as described for the microsomal assay.[8]

  • Data Analysis:

    • Calculate t½ and CLint as described previously. The CLint value from hepatocytes is often considered more predictive of in vivo hepatic clearance.[8][10]

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). PMC - PubMed Central.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • Hepatocyte Stability. (n.d.). Cyprotex.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • The role of fluorine in medicinal chemistry. (2023). ResearchGate.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioAgilytix.
  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • The role of fluorine in medicinal chemistry. (2005). Taylor & Francis Online.
  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions (RSC Publishing).
  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH.
  • The Dark Side of Fluorine. (2019). PMC - NIH.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2013). PubMed Central.
  • Enhancement of metabolic stability with structural modifications. (2023). ResearchGate.
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). ResearchGate.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). PubMed.
  • Preparation of deuterated piperidine inhibitors of janus kinase 3. (n.d.). Google Patents.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2015). Springer Nature Experiments.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). PubMed Central.
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. (2025). PMC - NIH.
  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). Biochemistry.
  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
  • 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
  • Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. (2014). ResearchGate.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC.
  • Basic Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2017). PubMed.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.
  • Discovery of piperidine carboxamide TRPV1 antagonists. (2008). ResearchGate.

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Technical Support Center: Navigating Regio- and Stereoselectivity in Piperidine-1-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-1-carboxamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regio- and stereoselectivity in their synthetic routes. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and precise control over its three-dimensional architecture is often paramount for achieving desired biological activity.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this compound functionalization.

Understanding the Core Challenges

The synthesis of substituted piperidine-1-carboxamides is frequently complicated by issues of selectivity. The conformational flexibility of the piperidine ring and the electronic influence of the N-carboxamide group can lead to mixtures of regioisomers and stereoisomers. Key challenges include:

  • Regiocontrol: Directing functionalization to the desired position (e.g., C2, C3, or C4) of the piperidine ring can be difficult due to the similar reactivity of the C-H bonds.

  • Diastereocontrol: When introducing a new substituent, controlling its orientation relative to existing stereocenters is crucial.

  • Enantiocontrol: For the synthesis of chiral piperidines, achieving high enantiomeric excess is often a primary objective.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of C2 and C4 functionalized piperidine-1-carboxamides. How can I improve the regioselectivity for the C2 position?

A1: Achieving C2 selectivity in the functionalization of piperidine-1-carboxamides often relies on leveraging the electronic activation at the α-position to the nitrogen. However, steric hindrance can sometimes favor C4 functionalization. Here are some strategies to enhance C2 selectivity:

  • Catalyst Selection: For reactions involving carbene insertions, the choice of catalyst is critical. Chiral dirhodium catalysts, for example, have shown remarkable efficacy in directing functionalization to the C2 position. The stereoselectivity can be further tuned by the specific ligands on the rhodium catalyst.[3][4]

  • Directing Groups: While the carboxamide itself acts as a directing group, its effectiveness can be modulated. In some cases, transient or removable directing groups can be employed to enforce C2 functionalization.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the C2-functionalized isomer.

Q2: I am struggling with poor diastereoselectivity in the addition of a nucleophile to a 2-substituted this compound. What factors should I consider?

A2: The diastereoselectivity of nucleophilic additions to substituted piperidines is heavily influenced by the conformation of the ring. The N-carboxamide group plays a significant role in dictating this conformation.

  • Conformational Control: The N-acyl group in piperidine-1-carboxamides can induce a "pseudoallylic strain" that favors a conformation where a C2-substituent occupies an axial position.[5] This conformational preference can be exploited to achieve high diastereoselectivity. Understanding the most stable chair conformation of your starting material is key to predicting the facial bias for the incoming nucleophile.

  • Stereoelectronic Effects: Hyperconjugative interactions can also influence the stability of different conformations and, consequently, the stereochemical outcome of the reaction. For instance, interactions between C-H bonds and the σ* orbitals of C-F or C-N bonds can stabilize specific conformers.[6]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the carboxamide nitrogen or at another position on the ring can effectively control the diastereoselectivity of subsequent transformations.

Q3: My attempts at enantioselective functionalization of the piperidine ring are resulting in low enantiomeric excess (ee). What are some effective strategies to improve enantioselectivity?

A3: Achieving high enantioselectivity often requires the use of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces of the substrate.

  • Catalytic Asymmetric Synthesis: This is a powerful approach for synthesizing chiral piperidines. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a notable example that provides access to enantioenriched 3-substituted piperidines.[7] Similarly, catalytic asymmetric [4+2] annulation reactions can furnish highly functionalized piperidines with excellent stereoselectivity.

  • Organocatalysis: Chiral organocatalysts, such as those based on quinoline or other amine scaffolds, can be employed for enantioselective cyclization reactions to form the piperidine ring.[8]

  • Exocyclic Chirality Induction: In some one-pot syntheses, the use of a chiral amine can induce chirality in the newly formed piperidine ring with high efficiency.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization
Symptom Potential Cause Troubleshooting Steps & Solutions
Mixture of C2, C3, and C4 isomersNon-specific reaction conditions or lack of a strong directing effect.1. Employ a Directing Group: Utilize a removable directing group on the nitrogen that strongly favors a specific position. Aminoquinoline amides, for instance, have been shown to direct C4 arylation.[10] 2. Catalyst Screening: Systematically screen different transition metal catalysts and ligands. Rhodium catalysts are often effective for C2 functionalization.[3][4] 3. Substrate Modification: If direct C-H functionalization is problematic, consider an alternative strategy, such as the asymmetric cyclopropanation of a tetrahydropyridine followed by regioselective ring-opening to access 3-substituted piperidines.[4]
Predominant formation of the thermodynamically favored isomerReaction is run under conditions that allow for equilibration.1. Lower Reaction Temperature: This can favor the formation of the kinetic product. 2. Shorter Reaction Times: Monitor the reaction closely and quench it before significant isomerization occurs.
Issue 2: Low Diastereoselectivity
Symptom Potential Cause Troubleshooting Steps & Solutions
Formation of a nearly 1:1 mixture of diastereomersLack of facial bias in the substrate or transition state.1. Conformational Analysis: Use computational modeling or NMR techniques to understand the conformational preferences of your substrate.[11] This can help in designing a strategy to favor one diastereomer. 2. Bulky Reagents: Employ sterically demanding reagents that will preferentially attack from the less hindered face of the piperidine ring. 3. Chelation Control: If your substrate has a chelating group, using a Lewis acid can lock the conformation and lead to higher diastereoselectivity.
Cis/Trans Isomer MixtureIncomplete control over the stereochemistry of ring formation or functionalization.1. Hydrogenation Conditions: For the synthesis of piperidines from pyridines, the choice of hydrogenation catalyst and conditions can significantly influence the cis/trans selectivity.[12] 2. Epimerization: If an undesired diastereomer is formed, it may be possible to epimerize it to the desired isomer under thermodynamic conditions.[12]

Experimental Protocols

Protocol 1: Diastereoselective α-Alkylation of an N-Boc-Piperidine (Model for this compound)

This protocol is adapted from methodologies that leverage conformational control for stereoselective functionalization.

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-Boc-2-substituted piperidine (1.0 eq.) in anhydrous THF at -78 °C.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or s-butyllithium/TMEDA (1.1 eq.). The choice of base can be critical and may require optimization.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting lithiated species is expected to adopt a conformation that minimizes steric interactions, which will dictate the stereochemical outcome of the subsequent alkylation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizing Reaction Control

Decision Workflow for Troubleshooting Selectivity

troubleshooting_workflow start Poor Selectivity Observed regio_or_stereo Regioselectivity or Stereoselectivity Issue? start->regio_or_stereo regio_issue Regioselectivity Problem regio_or_stereo->regio_issue Regio stereo_issue Stereoselectivity Problem regio_or_stereo->stereo_issue Stereo regio_solutions Modify Catalyst/Ligands Use Directing Group Change Reaction Conditions Consider Alternative Route regio_issue->regio_solutions end Optimized Selectivity regio_solutions->end diastereo_or_enantio Diastereo- or Enantioselectivity? stereo_issue->diastereo_or_enantio diastereo_issue Diastereoselectivity Problem diastereo_or_enantio->diastereo_issue Diastereo enantio_issue Enantioselectivity Problem diastereo_or_enantio->enantio_issue Enantio diastereo_solutions Analyze Conformation Use Bulky Reagents Employ Chelation Control Optimize Hydrogenation diastereo_issue->diastereo_solutions diastereo_solutions->end enantio_solutions Use Chiral Catalyst Employ Organocatalysis Use Chiral Auxiliary Explore Exocyclic Induction enantio_issue->enantio_solutions enantio_solutions->end conformation_influence eq Equatorial Conformer (Less Stable for N-Acyl) ax Axial Conformer (More Stable due to Pseudoallylic Strain) eq->ax Conformational Flip Favored by N-Acyl Group

Caption: The N-acyl group favors an axial orientation for a C2 substituent.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]
  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(19), 7436-7441. [Link]
  • Rovira, J., et al. (2018). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
  • Vitaku, E., et al. (2021).
  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8563-8570. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Sarpong, R., et al. (2019). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 141(4), 1479-1484. [Link]
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
  • Sarpong, R., et al. (2018). Approaches to α-functionalization of piperidines by C-H functionalization.
  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020).
  • Zhang, J., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • D. P., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
  • Pozdnev, V. F. (1995). Stereoselective synthesis of piperidine derivatives.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
  • Chen, Y., et al. (2009). One-pot asymmetric synthesis of substituted piperidines by exocyclic chirality induction. Organic Letters, 11(11), 2333-2336. [Link]
  • Liu, Y., et al. (2016). One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry, 14(8), 2444-2453. [Link]
  • Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11641-11655. [Link]
  • Thomson, R. J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.
  • Wolfe, J. P., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Ghorab, M. M., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Liddle, J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 101-114.e9. [Link]

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Technical Support Center: Monitoring Piperidine-1-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of piperidine-1-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently navigate the challenges of your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the synthesis of this compound?

A1: Piperidine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals.[1][2] Monitoring the formation of the carboxamide bond is essential to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Incomplete reactions or the presence of impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?

A2: The choice depends on the specific requirements of your analysis. TLC is a rapid, inexpensive, and straightforward technique ideal for quick qualitative checks of reaction progress at the bench.[3] It's excellent for visualizing the disappearance of starting materials and the appearance of the product. LC-MS, on the other hand, is a more powerful, quantitative technique that provides not only separation but also mass information, allowing for unambiguous identification of reactants, products, and even unknown byproducts.[4][5] For regulatory filings or detailed kinetic studies, LC-MS is the gold standard.

Q3: My starting materials (piperidine and an activated carboxylic acid/isocyanate) and my this compound product are all polar. How does this affect my choice of analytical method?

A3: The polarity of your compounds is a critical consideration. For TLC, you will likely need a more polar mobile phase to achieve good separation. For LC-MS, reversed-phase chromatography is common, but for highly polar molecules, you might need to consider alternative stationary phases like HILIC or use ion-pairing agents. The high polarity can also influence ionization efficiency in the MS source.

Q4: I don't see any spots on my TLC plate, even though I know the reaction is proceeding. What could be the issue?

A4: This is a common issue when dealing with compounds that are not UV-active. This compound itself may have a weak or no UV chromophore, depending on the substituents. You will need to use a visualization stain. Common stains for nitrogen-containing compounds include ninhydrin (for primary/secondary amines), iodine vapor, or a potassium permanganate dip.[6]

Q5: My LC-MS results show multiple peaks with the correct mass for my product. What does this mean?

A5: This could indicate the presence of isomers. Depending on your starting materials and reaction conditions, you might be forming structural or stereoisomers. It could also be due to in-source fragmentation or the formation of adducts (e.g., with sodium or potassium).[7] Careful interpretation of the mass spectrum and comparison with standards are necessary.

Visualizing the Workflow

To effectively monitor your reaction, a systematic approach is key. The following diagram outlines the general workflow for both TLC and LC-MS analysis.

Reaction_Monitoring_Workflow cluster_reaction Synthesis of this compound cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Reaction Reaction Setup (Piperidine + Reagent) Sample Withdraw Aliquot Reaction->Sample Quench Quench Reaction Sample->Quench Dilute Dilute Sample Quench->Dilute TLC TLC Analysis Dilute->TLC LCMS LC-MS Analysis Dilute->LCMS TLC_Data Visualize Spots Calculate Rf TLC->TLC_Data LCMS_Data Analyze Chromatogram & Mass Spectra LCMS->LCMS_Data

Caption: General workflow for reaction monitoring.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a powerful tool for real-time reaction monitoring, but it comes with its own set of challenges. This section will help you troubleshoot common issues.

Issue 1: Poor Spot Separation (Overlapping or Streaking Spots)

Causality: Poor separation is often due to an inappropriate mobile phase polarity or interactions between the analyte and the stationary phase (typically silica gel, which is acidic).[8] Basic compounds like piperidine can interact strongly with the acidic silica, leading to streaking.

Solutions:

  • Optimize the Mobile Phase:

    • If spots are too low on the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase methanol in a dichloromethane/methanol mixture).[9][10]

    • If spots are too high (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[9][10]

    • A good target Rf value for your product is between 0.3 and 0.5 to allow for clear separation from starting materials and byproducts.[9][11]

  • Add a Modifier to the Mobile Phase:

    • For basic compounds like piperidine, adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the mobile phase can significantly reduce streaking by neutralizing the acidic sites on the silica gel.[12][13]

    • If you have acidic byproducts, a small amount of acetic or formic acid can improve spot shape.[12]

  • Consider a Different Stationary Phase: If streaking persists, consider using alumina plates, which are basic and can be more suitable for basic compounds.[8][14]

Recommended TLC Mobile Phases for this compound Synthesis:

Mobile Phase SystemTypical Ratio (v/v)PolarityNotes
Dichloromethane : Methanol95 : 5 to 90 : 10Medium-HighA good starting point for many amide syntheses.[15]
Ethyl Acetate : Hexanes50 : 50 to 80 : 20MediumAdjust ratio based on the polarity of your specific derivative.[16]
Dichloromethane : Methanol : Triethylamine90 : 10 : 0.5Medium-HighThe addition of triethylamine helps to reduce streaking of basic compounds.
Issue 2: No Visible Spots

Causality: The most common reason is that your compounds are not UV-active. Another possibility is that the sample concentration is too low.

Solutions:

  • Use a Staining Reagent:

    • Iodine Chamber: A simple and generally effective stain for most organic compounds.[6]

    • Potassium Permanganate (KMnO₄) Dip: A strong oxidizing agent that reacts with many functional groups, appearing as yellow spots on a purple background.

    • Ninhydrin Stain: Excellent for visualizing primary and secondary amines (like your piperidine starting material).[6][17] The product, being a tertiary amide, will likely not stain or stain very weakly. This differential staining can be highly informative.

    • Ceric Ammonium Molybdate (CAM) Stain: A versatile stain that visualizes a wide range of functional groups.

  • Increase Sample Concentration: Ensure you are spotting a sufficiently concentrated sample of your reaction mixture.

Protocol: Running a Diagnostic TLC
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: Using separate capillary tubes, spot your piperidine starting material, the other reactant (e.g., isocyanate or activated acid), a co-spot (both starting materials in the same spot), and your reaction mixture on the starting line.[18]

  • Develop the Plate: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.

  • Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[10] Visualize the spots under a UV lamp and/or using an appropriate stain.

Caption: Example of a diagnostic TLC plate.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive identification and quantification but requires more complex method development and troubleshooting.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Causality: Similar to TLC, poor peak shape in LC can be caused by secondary interactions with the stationary phase, especially with basic analytes like piperidine derivatives on silica-based C18 columns.[4] It can also result from using an inappropriate injection solvent or column overload.

Solutions:

  • Mobile Phase Additives:

    • Add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. This will protonate the basic piperidine nitrogen, leading to more consistent interactions with the reversed-phase column and better peak shape.[19]

    • For negative ion mode, a volatile base like ammonium hydroxide or piperidine can be used.[19][20]

  • Match Injection Solvent to Mobile Phase: Dissolve your sample in a solvent that is as close in composition as possible to the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.

  • Reduce Injection Volume/Concentration: If the peak is fronting, you may be overloading the column. Try diluting your sample or injecting a smaller volume.

Issue 2: Low Signal Intensity or No Signal

Causality: This can be a multifaceted issue, ranging from poor ionization of the analyte to contamination of the MS source.[4][21]

Solutions:

  • Optimize Ionization Source Parameters:

    • Piperidine-1-carboxamides, containing a basic nitrogen, generally ionize well in positive electrospray ionization (ESI) mode to form [M+H]⁺ ions.[22]

    • Systematically optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature for your specific compound by infusing a standard solution.[19]

  • Check Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with MS (e.g., formic acid, ammonium acetate). Non-volatile buffers like phosphate will contaminate the source and suppress the signal.[19]

  • Clean the Mass Spectrometer Source: The ion source can become contaminated over time, leading to a drop in sensitivity.[21] Follow the manufacturer's protocol for cleaning the source components.

  • Address Matrix Effects: Components from the reaction mixture can co-elute with your analyte and suppress its ionization. Improve chromatographic separation or implement a sample cleanup step (e.g., solid-phase extraction) if necessary.[23]

Typical LC-MS Parameters for this compound Analysis:

ParameterTypical SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode ionization and improves peak shape.[23]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Gradient 5-95% B over 5-10 minutesA typical screening gradient to elute compounds of varying polarity.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive ESIPiperidine nitrogen is readily protonated.
MS Analysis Full Scan (e.g., m/z 100-1000)To identify all components in the reaction mixture.
MS/MS Analysis Product Ion ScanTo confirm the structure of the product by fragmentation.
Protocol: LC-MS Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench it by diluting into a larger volume (e.g., 1 mL) of a 50:50 water:acetonitrile mixture. This stops the reaction and prepares the sample for injection.

  • Method Setup: Set up an LC-MS method with the parameters outlined in the table above.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject a standard of your piperidine starting material.

    • Inject a standard of your other reactant.

    • Inject the prepared sample from the reaction mixture.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC).[24]

    • Extract the ion chromatograms for the expected masses of your starting materials and product ([M+H]⁺).

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.[25]

LCMS_Data_Interpretation TIC Total Ion Chromatogram (TIC) Shows all detected ions EIC Extracted Ion Chromatogram (EIC) Monitor specific m/z values TIC->EIC Extract m/z of Reactants & Product MassSpec Mass Spectrum Confirms molecular weight EIC->MassSpec Click on peak to view Confirmation Confirmation MassSpec->Confirmation Match m/z to expected mass

Caption: Logic for interpreting LC-MS data.

By understanding the principles behind these techniques and anticipating common challenges, you can effectively monitor your this compound synthesis, leading to more efficient research and development outcomes.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Chemistry For Everyone. (2025, June 14). How Do You Interpret Data From An LC-MS? [Video]. YouTube.
  • CHROMacademy. (n.d.). LC-MS Interpretation.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting.
  • University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
  • ResearchGate. (2025, August 9). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry.
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • Sharma, V., & Singh, P. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central.
  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
  • News-Medical.Net. (2018, September 19). How to Read LC-MS Chromatograms.
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  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?.
  • ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?.
  • ResearchGate. (2025, August 7). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Cernumidine and Analogues.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Stereoselective Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations of Enamides.
  • ResearchGate. (2023, September 22). Hello, can anyone help me for LC-MS data interpretation?.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde.
  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection.
  • PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
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  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
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Validation & Comparative

A Senior Application Scientist's Guide to Piperidine-1-Carboxamide and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for crafting drug candidates with optimized physicochemical and pharmacological properties.[1][2][3] The piperidine ring, in particular, is a privileged structure, present in a vast number of FDA-approved drugs.[4][5][6][7] This guide provides a comparative analysis of the piperidine-1-carboxamide motif against other commonly employed heterocyclic scaffolds: pyrrolidine, morpholine, and piperazine. We will delve into a data-supported examination of their respective impacts on physicochemical properties, synthetic accessibility, and biological activity. By understanding the nuanced differences between these structural units, drug discovery teams can make more informed decisions in scaffold selection and lead optimization, ultimately accelerating the path to clinical candidates.

The Physicochemical Landscape: How Scaffold Choice Dictates "Drug-Likeness"

The journey of a drug from administration to its target is governed by its physicochemical properties. The choice of a core heterocyclic scaffold profoundly influences parameters like solubility, lipophilicity, basicity (pKa), and metabolic stability, which in turn dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.

The this compound serves as a versatile scaffold. The piperidine ring itself offers a three-dimensional structure that can improve binding to target proteins compared to flat aromatic systems.[8][9] The carboxamide linker provides a hydrogen bond donor and acceptor, crucial for target engagement. However, the basic nitrogen of the piperidine ring can be a double-edged sword: while it can enhance aqueous solubility through salt formation, it can also lead to off-target effects, such as hERG channel inhibition, and can be a site for metabolic degradation.[9]

Let's compare this to its common alternatives:

  • Pyrrolidine-1-carboxamide: The five-membered ring of pyrrolidine offers a different conformational profile and can sometimes fit better into smaller binding pockets. Its basicity is slightly higher than piperidine, which can influence its interactions and solubility.

  • Morpholine-4-carboxamide: The inclusion of an oxygen atom in the morpholine ring significantly lowers the basicity of the nitrogen and generally increases the polarity and aqueous solubility of the molecule.[10][11] This makes morpholine a popular choice for improving the pharmacokinetic properties of a lead compound. The oxygen can also act as a hydrogen bond acceptor. Furthermore, the morpholine ring is often more metabolically stable than piperidine.[10]

  • Piperazine-1-carboxamide: The second nitrogen atom in the piperazine ring introduces another site for substitution, allowing for greater chemical diversity.[12][13] It also presents two basic centers, which can be advantageous for solubility but may also lead to higher clearance and potential off-target liabilities. The pKa of the second nitrogen is a critical consideration in drug design.

Below is a table summarizing the key physicochemical properties of these scaffolds.

Scaffold Approximate pKa Typical LogP Range (unsubstituted) Key Features Common Applications in Drug Design
Piperidine11.21.13D structure, basic nitrogen for salt formation.[14]CNS agents, analgesics, antihistamines.[5][7]
Pyrrolidine11.30.4Smaller 5-membered ring, slightly more basic than piperidine.Antivirals, anticancer agents.
Morpholine8.4-1.1Lower basicity, increased polarity and solubility, metabolically stable.[10]"Solubility handle," improving PK properties.
Piperazine9.8 (N1), 5.6 (N4)-1.0Two basic centers, versatile for substitution.[12][13]Antipsychotics, antiemetics, antihistamines.[15]

Navigating Chemical Space: Synthesis and Derivatization

The ease and flexibility of synthesis are critical factors in a drug discovery program. The ability to rapidly generate a diverse library of analogs around a core scaffold is essential for establishing a robust Structure-Activity Relationship (SAR).

The formation of the this compound bond is typically a straightforward amide coupling reaction between a carboxylic acid and piperidine. This reaction is well-established and compatible with a wide range of functional groups, allowing for extensive derivatization.

Below is a representative experimental protocol for the synthesis of a substituted this compound.

Experimental Protocol: Synthesis of N-(4-fluorobenzyl)this compound

Objective: To synthesize a model this compound via a standard amide coupling reaction.

Materials:

  • Piperidine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-fluorobenzyl)this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol can be readily adapted for the synthesis of pyrrolidine, morpholine, and piperazine carboxamides. The choice of coupling reagents (e.g., HATU, EDC/HOBt) can be optimized based on the specific substrates and desired reaction conditions.

dot graph TD { A[Start: Piperidine & Carboxylic Acid] --> B{Amide Coupling}; B --> C[Crude Product]; C --> D{Purification}; D --> E[Pure this compound]; subgraph Reaction Conditions F[Coupling Reagent] --> B; G[Base] --> B; H[Solvent] --> B; end subgraph Analysis I[TLC/LC-MS] --> C; J[NMR, HRMS] --> E; end } dot Figure 1: General workflow for the synthesis of piperidine-1-carboxamides.

Impact on Biological Activity: Case Studies and SAR

The choice of a heterocyclic scaffold can have a dramatic impact on a compound's biological activity, influencing its potency, selectivity, and mechanism of action.

This compound has been successfully employed in a wide range of therapeutic areas. For instance, it is a key structural feature in several potent and selective inhibitors of various enzymes and receptors.[16][17][18][19] The piperidine ring can orient substituents into specific binding pockets, while the carboxamide provides key hydrogen bonding interactions.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

A study on non-urea inhibitors of soluble epoxide hydrolase (sEH) demonstrated the importance of the piperidine scaffold.[19] The initial lead compound, a piperidine derivative, showed potent inhibition. Structure-activity relationship (SAR) studies revealed that bulky, nonpolar cycloalkyl groups on the piperidine ring were well-tolerated and could enhance potency.[19] This highlights how the piperidine ring can serve as a versatile platform for exploring different substituents to optimize target engagement.

Scaffold Hopping: When to Switch from Piperidine

While piperidine is a powerful scaffold, there are instances where "scaffold hopping" to an alternative heterocycle can be beneficial. For example, if a lead compound containing a this compound exhibits poor metabolic stability due to oxidation of the piperidine ring, switching to a more stable morpholine analog could be a viable strategy.[10] Similarly, if increased aqueous solubility is desired, a morpholine or piperazine scaffold might be advantageous.

The following table provides a conceptual comparison of how scaffold choice can influence biological outcomes.

Scaffold Potential Advantages in Biological Activity Potential Disadvantages in Biological Activity
Piperidine Versatile for SAR exploration, can provide optimal vector for substituents.[20][21][22]Can be metabolically labile, basicity may lead to off-target effects.
Pyrrolidine May fit into smaller binding pockets, different conformational profile.Similar metabolic liabilities to piperidine.
Morpholine Can improve metabolic stability and solubility, potentially reducing off-target effects.[10]May reduce potency if the basicity of the nitrogen is critical for binding.
Piperazine Allows for additional substitution to probe binding pockets or modulate properties.[12][13]The second basic center can lead to complex pharmacology and PK profiles.

G cluster_0 Ligand cluster_1 Receptor Pocket Ligand This compound Piperidine Piperidine Ring Ligand->Piperidine Positions Substituents Carboxamide Carboxamide Ligand->Carboxamide H-bonds HydrophobicPocket Hydrophobic Pocket Piperidine->HydrophobicPocket van der Waals HbondAcceptor H-bond Acceptor Carboxamide->HbondAcceptor H-bond HbondDonor H-bond Donor Carboxamide->HbondDonor H-bond Receptor Binding Site

Conclusion: A Framework for Rational Scaffold Selection

The choice between this compound and other heterocyclic scaffolds is a multifactorial decision that should be driven by the specific goals of the drug discovery program. There is no single "best" scaffold; rather, the optimal choice depends on the target, the desired ADME profile, and the synthetic feasibility.

Here is a decision-making framework to guide scaffold selection:

G Start Initiate Scaffold Selection Solubility Is aqueous solubility a major concern? Start->Solubility Metabolism Is metabolic stability a key issue? Solubility->Metabolism No Morpholine Consider Morpholine Solubility->Morpholine Yes SAR Is extensive SAR exploration required? Metabolism->SAR No Metabolism->Morpholine Yes Piperidine Consider Piperidine or Pyrrolidine SAR->Piperidine No Piperazine Consider Piperazine SAR->Piperazine Yes Final Select and Synthesize Analogs Piperidine->Final Morpholine->Final Piperazine->Final

References

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  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(10), 1500-1516.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Chemical Science, 13(42), 12596-12603.
  • Piperidine-based drug discovery. (2017). Elsevier.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2022). Molecules, 27(15), 4895.
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A Comparative Guide to the Biological Activity of Piperidine-1-Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. The piperidine-1-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically relevant compounds. However, the seemingly subtle differences between its isomers can lead to profound variations in pharmacological activity. This guide provides an in-depth, objective comparison of the biological activity of this compound isomers, supported by experimental data, to empower the rational design of more potent and selective therapeutic agents.

The Critical Role of Stereochemistry: More Than Just a Mirror Image

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments themselves. The precise spatial orientation of functional groups on a ligand dictates its ability to bind to its target and elicit a biological response. In the realm of piperidine-1-carboxamides, both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can display unique pharmacological profiles.

A compelling example of this enantioselectivity is observed in a series of N-arylpiperidine-3-carboxamide derivatives investigated for their potential as antimelanoma agents.[1][2][3] This guide will use this case study as a central thread to illustrate the profound impact of stereochemistry on biological activity.

Comparative Analysis of Biological Activity: A Tale of Two Enantiomers

The antiproliferative and senescence-inducing activities of the (S)- and (R)-enantiomers of several N-arylpiperidine-3-carboxamide derivatives were evaluated in the A375 human melanoma cell line.[1][2] The results, summarized in the table below, unequivocally demonstrate the superior potency of the (S)-enantiomers.

CompoundConfigurationSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
1 Racemic1.240.88
19 R>20>20
20 S0.27-
48 Racemic0.72-
49 R19.9-
50 S0.14-
54 S0.040.03

Data sourced from[1][2][3]

As the data illustrates, the (S)-enantiomer 20 exhibited an EC50 of 0.27 µM for senescence induction, a significant improvement over the racemic mixture 1 (EC50 = 1.24 µM).[1][2] Strikingly, the corresponding (R)-enantiomer 19 was found to be inactive.[1][2] This stark difference in activity, with the (S)-enantiomer being at least 15-fold more potent than its (R)-counterpart, underscores the critical importance of stereochemistry in the design of these compounds.[1] A similar trend was observed for compounds 49 and 50 , where the (S)-enantiomer was significantly more potent.[1][2] The most potent compound identified in this series, compound 54 , an (S)-isomer, demonstrated remarkable activity with an EC50 of 40 nM for senescence induction and an IC50 of 30 nM for antiproliferative activity.[1]

Mechanistic Insights: Why Isomerism Matters

The differential activity of these isomers can be attributed to their distinct binding modes within the active site of their putative molecular target. The specific three-dimensional arrangement of the aryl group, the piperidine ring, and the carboxamide linkage in the (S)-enantiomer likely allows for optimal interactions with key amino acid residues in the binding pocket, leading to a stable and biologically active conformation. Conversely, the (R)-enantiomer, with its mirrored stereochemistry, is unable to achieve this crucial binding orientation, resulting in a dramatic loss of activity.

While the precise target of these antimelanoma compounds is still under investigation, many piperidine-containing molecules exert their effects by modulating the activity of G protein-coupled receptors (GPCRs).[4][5] The functional selectivity of GPCR ligand stereoisomers is a well-documented phenomenon, where even subtle structural differences can lead to distinct downstream signaling outcomes.[5]

Visualizing the Impact: GPCR Signaling Pathways

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[6][7] Upon ligand binding, they activate intracellular G proteins, which are heterotrimeric complexes composed of α, β, and γ subunits. The Gα subunit, in turn, modulates the activity of various effector enzymes, leading to the generation of second messengers and the activation of downstream signaling cascades. The four main families of Gα proteins (Gs, Gi/o, Gq/11, and G12/13) trigger distinct signaling pathways.[6][8]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generation Downstream_Signaling Downstream Signaling (e.g., PKA, PKC activation) Second_Messenger->Downstream_Signaling Activation

Caption: Generalized GPCR signaling cascade.

The specific G protein activated by a GPCR depends on both the receptor and the ligand. It is plausible that the (S)- and (R)-enantiomers of the piperidine-1-carboxamides differentially engage with their target GPCR, leading to the activation of distinct signaling pathways or a significant difference in the magnitude of the same pathway, ultimately resulting in the observed disparity in their antiproliferative and senescence-inducing effects.

Experimental Protocols: A Guide to Reproducible Data

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of the this compound isomers.

Synthesis of this compound Isomers

The synthesis of enantiomerically pure piperidine-1-carboxamides is a critical first step. Several strategies can be employed, including asymmetric synthesis and chiral resolution of a racemic mixture.

Synthesis_Workflow Start Starting Materials Racemic_Synthesis Racemic Synthesis of Piperidine-3-carboxylic acid derivative Start->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis Start->Asymmetric_Synthesis Chiral_Resolution Chiral Resolution (e.g., with a chiral acid/base) Racemic_Synthesis->Chiral_Resolution Enantiomer_S (S)-Piperidine-3-carboxylic acid Chiral_Resolution->Enantiomer_S Enantiomer_R (R)-Piperidine-3-carboxylic acid Chiral_Resolution->Enantiomer_R Amide_Coupling_S Amide Coupling with Substituted Aniline Enantiomer_S->Amide_Coupling_S Amide_Coupling_R Amide Coupling with Substituted Aniline Enantiomer_R->Amide_Coupling_R Final_Product_S (S)-N-Arylthis compound Amide_Coupling_S->Final_Product_S Final_Product_R (R)-N-Arylthis compound Amide_Coupling_R->Final_Product_R Asymmetric_Synthesis->Enantiomer_S

Caption: General workflow for the synthesis of this compound enantiomers.

A common approach involves the resolution of racemic piperidine-3-carboxylic acid (nipecotic acid) derivatives using a chiral resolving agent, followed by standard amide coupling procedures.[7] Alternatively, asymmetric synthesis routes can provide direct access to the desired enantiomer.[7] The enantiomeric purity of the final products should be confirmed using chiral High-Performance Liquid Chromatography (HPLC).[6][9]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay is a widely used biomarker for cellular senescence.[10][11][12] Senescent cells exhibit increased lysosomal content and β-galactosidase activity at a suboptimal pH of 6.0.

Materials:

  • Fixation Solution (4% paraformaldehyde in PBS)

  • Wash Solution (PBS)

  • SA-β-gal Staining Solution (1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

  • Seed A375 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound isomers or vehicle control for 72 hours.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 5 minutes at room temperature.

  • Wash the cells twice with PBS for 5 minutes each with gentle shaking.

  • Add the SA-β-gal staining solution to each well.

  • Incubate the plate at 37°C (without CO2) in the dark for 12-16 hours, or until a blue color develops in the senescent cells.

  • Wash the cells with distilled water and visualize them under a bright-field microscope.

  • Quantify the percentage of blue, senescent cells relative to the total number of cells in multiple fields of view.

Causality Behind Experimental Choices:

  • pH 6.0: This suboptimal pH is crucial for distinguishing senescence-associated β-galactosidase activity from the endogenous lysosomal β-galactosidase, which is optimally active at a more acidic pH.

  • Fixation: Mild fixation with paraformaldehyde is necessary to permeabilize the cells and allow the X-gal substrate to enter, while preserving the cellular morphology and enzyme activity.

  • Incubation Time: The incubation time is optimized to allow for sufficient color development in senescent cells without causing background staining in non-senescent cells.

MTS Proliferation Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[13][14][15][16] It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the culture medium.

Materials:

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound isomers or vehicle control for 72 hours.

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Subtract the background absorbance from wells containing medium only.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Causality Behind Experimental Choices:

  • MTS Reagent: This reagent is a stable, single-solution format that is directly added to the culture medium, simplifying the assay procedure.

  • Metabolic Activity: The assay relies on the principle that only viable cells with active metabolism can reduce the MTS tetrazolium salt, providing a direct measure of cell viability.

  • Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells, allowing for accurate quantification of cell proliferation.

Conclusion: The Imperative of Isomeric Purity in Drug Development

The case of the N-arylpiperidine-3-carboxamide isomers provides a stark reminder of the profound impact of stereochemistry on biological activity. The significant difference in potency between the (S)- and (R)-enantiomers highlights the necessity of synthesizing and evaluating enantiomerically pure compounds during the drug discovery and development process. A thorough understanding of the structure-activity relationship, supported by robust and reproducible experimental data, is essential for the rational design of novel therapeutics with enhanced efficacy and selectivity. This guide serves as a foundational resource for researchers in this endeavor, emphasizing the critical interplay between molecular architecture and biological function in the pursuit of innovative medicines.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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  • I.R.I.S. (n.d.). Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish.
  • Creative Bioarray. (n.d.). Senescence Associated β-galactosidase Assay.
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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
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  • Drabowicz, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
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  • Lee, J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
  • Szymański, P., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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  • Wiese, M., et al. (2021). Isomeric 3-Pyridinylmethylcoumarins Differ in Erk1/2-Inhibition and Modulation of BV2 Microglia-Mediated Neuroinflammation. PubMed Central.
  • Pesnot, T., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central.
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
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Comparative Validation Guide for Drug Targets Amenable to Inhibition by Piperidine-1-Carboxamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine-1-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of therapeutic targets. This guide provides an in-depth comparative analysis of the validation strategies for several key drug targets that have been successfully modulated by this compound-based compounds. By examining the experimental evidence and methodologies employed to validate these targets, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of target validation and inhibitor development.

This guide will delve into the validation of four distinct and clinically significant targets:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in various cancers, most notably non-small cell lung cancer (NSCLC).

  • Plasmodium falciparum 20S Proteasome (Pf20S): An essential enzyme for the survival of the malaria parasite.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain sensation.

  • Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): Key enzymes in the endocannabinoid system with therapeutic potential in a range of neurological and inflammatory disorders.

Through a comparative lens, we will explore the genetic, pharmacological, and clinical evidence supporting the druggability of each target, present detailed experimental protocols for their validation, and offer a head-to-head comparison of their performance with alternative therapeutic strategies.

Anaplastic Lymphoma Kinase (ALK): A Validated Target in Oncology

Biological Rationale and Validation

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in constitutive activation of the ALK kinase domain and subsequent downstream signaling that promotes cell proliferation and survival.[2] The clinical success of ALK inhibitors has firmly established it as a validated drug target.[3]

Genetic Validation: The identification of ALK gene rearrangements in a subset of NSCLC patients and activating mutations in neuroblastoma provided the initial and most compelling genetic validation for ALK as an oncogenic driver.[2]

Pharmacological Validation: The development of potent and selective ALK inhibitors, many of which feature the this compound scaffold, has been instrumental in its pharmacological validation. The dramatic clinical responses observed in ALK-positive NSCLC patients treated with inhibitors like crizotinib provided definitive proof of concept.[3]

Comparative Performance of this compound Based ALK Inhibitors

The this compound core has been successfully employed in the design of numerous potent ALK inhibitors. The table below summarizes the in vitro potency of representative compounds.

CompoundTargetIC50 (nM)Cell LineReference
Piperidine Carboxamide 1ALK (enzyme assay)174-[4]
CeritinibALK0.15-[5]
AlectinibALK1.9-[5]
BrigatinibALK1.5–12Various[5]
Alk-IN-6ALK (wild-type)71-[6]
Alk-IN-6ALK F1196M18.72-[6]
Alk-IN-6ALK F1174L36.81-[6]
Experimental Protocols

ALK Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Recombinant human ALK enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ALK inhibitor (e.g., this compound based)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Protocol:

  • Prepare serial dilutions of the ALK inhibitor in kinase assay buffer.

  • Add 5 µL of the diluted inhibitor or vehicle control to the wells of a white 384-well plate.

  • Add 5 µL of diluted ALK enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (e.g., 0.2 mg/mL MBP and 50 µM ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.[7]

Comparison with Other Alternatives

In the landscape of NSCLC treatment, the primary alternative targeted therapy for a distinct patient population is EGFR inhibitors.[3] While both ALK and EGFR are validated targets, they are mutually exclusive, meaning a tumor will typically have either an ALK rearrangement or an EGFR mutation, but not both. The choice of therapy is therefore dictated by the specific molecular profile of the tumor.[8] Head-to-head clinical trials have demonstrated the superior efficacy of second- and third-generation ALK inhibitors over chemotherapy and first-generation inhibitors in ALK-positive NSCLC.[8][9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription ALK_Inhibitor This compound ALK Inhibitor ALK_Inhibitor->ALK Inhibits

Caption: ALK Signaling Pathway and Inhibition.

Plasmodium falciparum 20S Proteasome (Pf20S): A Target for Antimalarial Drug Discovery

Biological Rationale and Validation

The proteasome is a multi-subunit protease complex essential for protein degradation and homeostasis in eukaryotic cells. In the malaria parasite Plasmodium falciparum, the proteasome is critical for all stages of its life cycle, making it an attractive drug target.[10] The validation of the P. falciparum proteasome as a therapeutic target has been driven by the identification of inhibitors with selective toxicity for the parasite over human cells.[11]

Genetic Validation: Genetic studies demonstrating the essentiality of proteasome subunits for parasite survival have provided strong evidence for its role as a drug target.

Pharmacological Validation: The discovery of compounds that selectively inhibit the chymotrypsin-like activity of the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5) has been a key step in its pharmacological validation.[11] this compound-based inhibitors have shown potent and selective antimalarial activity in vitro and in vivo.[6]

Comparative Performance of this compound Based Pf20S Inhibitors

A series of this compound derivatives have been developed as potent and selective inhibitors of the P. falciparum proteasome.

CompoundTargetEC50 (nM) (P. falciparum 3D7)Cytotoxicity (CC50, µM) (HepG2)Reference
SW042Pf20Sβ5140-190>10[6]
SW584Pf20Sβ53>10[6]
13i Unknown142>12.5[12]
13b Unknown4.190.112[13]
12a Unknown11.06>100[13]
Experimental Protocols

P. falciparum Proteasome Inhibition Assay

This assay measures the inhibition of the chymotrypsin-like activity of the Pf20S proteasome using a fluorogenic substrate.

Materials:

  • Purified P. falciparum 20S proteasome

  • Proteasome inhibitor (e.g., this compound based)

  • Suc-LLVY-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% BSA)

  • 384-well black plates

Protocol:

  • Prepare serial dilutions of the proteasome inhibitor in assay buffer.

  • Add 2 µL of the diluted inhibitor or DMSO control to the wells of a 384-well plate.

  • Add 20 µL of purified Pf20S proteasome (e.g., 0.5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 20 µL of Suc-LLVY-AMC substrate (e.g., 20 µM).

  • Monitor the increase in fluorescence (excitation 380 nm, emission 460 nm) over time using a fluorescence plate reader.

  • Determine the rate of reaction and calculate the percent inhibition for each inhibitor concentration.

  • Calculate IC50 values by fitting the data to a dose-response curve.[14]

Comparison with Other Alternatives

The current frontline antimalarial therapies are artemisinin-based combination therapies (ACTs). However, the emergence of artemisinin resistance necessitates the development of new drugs with novel mechanisms of action. The P. falciparum proteasome represents a promising alternative target. Proteasome inhibitors have demonstrated activity against all life cycle stages of the parasite and can act synergistically with artemisinin.[11] Other novel targets being explored include kinases, phosphatases, and transporters.[2]

Experimental_Workflow_Pf20S cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (Pf20S Proteasome Inhibition) Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Cell_Based_Assay Cell-Based Assay (P. falciparum Growth Inhibition) Selectivity_Assay Selectivity Assay (Human Cell Cytotoxicity) Cell_Based_Assay->Selectivity_Assay Mouse_Model Mouse Model of Malaria (e.g., P. berghei infection) Selectivity_Assay->Mouse_Model Efficacy_Testing Efficacy Testing (Parasite Clearance) Mouse_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Toxicity_Assessment->Preclinical_Candidate Phenotypic_Screen Phenotypic Screen (this compound Library) Hit_Compound Hit Compound Phenotypic_Screen->Hit_Compound Hit_Compound->Biochemical_Assay Lead_Optimization->Cell_Based_Assay

Caption: Experimental Workflow for Pf20S Inhibitor Validation.

Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain Management

Biological Rationale and Validation

TRPV1 is a non-selective cation channel that acts as a molecular integrator of noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).[15] It is predominantly expressed in primary sensory neurons and is a key player in the sensation of pain. The validation of TRPV1 as a therapeutic target for pain is supported by extensive preclinical and clinical data.[16]

Genetic Validation: Studies using TRPV1 knockout mice have demonstrated a significant reduction in thermal hyperalgesia and inflammatory pain, providing strong genetic evidence for its role in pain signaling.

Pharmacological Validation: The use of TRPV1 antagonists, including those with a this compound scaffold, has been shown to be effective in various preclinical models of pain.[17] Furthermore, the clinical use of the TRPV1 agonist capsaicin in topical formulations for the treatment of neuropathic pain provides further validation of this target.[16]

Comparative Performance of this compound Based TRPV1 Antagonists

Several this compound derivatives have been investigated as TRPV1 antagonists.

CompoundTargetIC50 (nM)Assay TypeReference
A-791686TRPV11In vitro[18]
Compound 8TRPV11Rat DRG neurons[19]
Experimental Protocols

TRPV1 Calcium Influx Assay

This assay measures the influx of calcium into cells expressing TRPV1 channels upon activation by an agonist, and the ability of an antagonist to block this influx.[20]

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293)

  • TRPV1 agonist (e.g., Capsaicin)

  • TRPV1 antagonist (e.g., this compound based)

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom plates

Protocol:

  • Seed hTRPV1-HEK293 cells in 96-well plates and culture overnight.

  • Load cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the TRPV1 antagonist.

  • Add the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence microplate reader.

  • Initiate the assay by adding a fixed concentration of capsaicin to all wells.

  • Measure the change in fluorescence intensity over time.

  • Calculate the percent inhibition of the capsaicin-induced calcium influx for each antagonist concentration.

  • Determine the IC50 value from the dose-response curve.[20]

Comparison with Other Alternatives

The current standard of care for many types of pain includes non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. However, these treatments are associated with significant side effects.[19] TRPV1 antagonists offer a potentially more targeted approach with a different side-effect profile. While early clinical trials of systemic TRPV1 antagonists were hampered by on-target side effects such as hyperthermia, research is ongoing to develop antagonists with improved therapeutic windows.[19]

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): Modulating the Endocannabinoid System

Biological Rationale and Validation

FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[21] By inhibiting these enzymes, the levels of endocannabinoids can be elevated, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2). This approach has therapeutic potential for a variety of conditions, including anxiety, pain, and neurodegenerative diseases.[22]

Genetic Validation: Genetic deletion of FAAH or MAGL in mice leads to elevated levels of their respective substrates and produces anxiolytic and analgesic phenotypes.

Pharmacological Validation: The development of selective inhibitors for FAAH and MAGL has allowed for the pharmacological validation of these enzymes as drug targets. Dual inhibitors that target both FAAH and MAGL have also been developed and show a broader range of cannabinoid-like effects in vivo.[23] Piperidine and piperazine carboxamides and carbamates have been identified as potent inhibitors of both FAAH and MAGL.[22]

Comparative Performance of this compound Based FAAH/MAGL Inhibitors

The development of dual FAAH/MAGL inhibitors has shown promise in preclinical models.

CompoundTarget(s)IC50 (nM)Reference
JZL195FAAH/MAGL2 (FAAH), 4 (MAGL)[8]
Experimental Protocols

FAAH and MAGL Enzymatic Activity Assay

This assay measures the hydrolysis of specific substrates by FAAH and MAGL in the presence and absence of inhibitors.

Materials:

  • Rat brain homogenates (as a source of FAAH and MAGL)

  • FAAH substrate (e.g., [3H]AEA)

  • MAGL substrate (e.g., [3H]2-AG)

  • Inhibitor (e.g., this compound based)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

Protocol:

  • Prepare serial dilutions of the inhibitor.

  • Pre-incubate the inhibitor with the brain homogenate for a specified time.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and separate the product from the substrate (e.g., by charcoal separation).

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percent inhibition and determine the IC50 value.[13]

Comparison with Other Alternatives

Modulation of the endocannabinoid system can also be achieved through direct-acting cannabinoid receptor agonists. However, these compounds are often associated with psychotropic side effects mediated by the CB1 receptor.[24] Inhibiting FAAH and/or MAGL offers a more nuanced approach by amplifying the endogenous cannabinoid tone in a spatially and temporally controlled manner, which may lead to a better therapeutic window.[24]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors against a diverse array of drug targets. This guide has provided a comparative overview of the validation of four such targets: ALK, the P. falciparum proteasome, TRPV1, and FAAH/MAGL. By understanding the biological rationale, the experimental methodologies used for validation, and the comparative landscape of alternative therapeutic strategies, researchers can be better equipped to identify and prosecute novel drug targets. The continued exploration of privileged scaffolds like this compound will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

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A Comparative Guide to the Structure-Activity Relationship of Piperidine-1-Carboxamide Analogs Across Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-1-carboxamide scaffold stands as a quintessential example of a "privileged structure" in modern medicinal chemistry. Its prevalence in numerous clinically successful drugs and late-stage candidates is a testament to its remarkable versatility.[1] This six-membered heterocyclic motif provides a rigid, three-dimensional framework that can be readily functionalized, allowing for precise orientation of substituents to engage with a wide array of biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, highlighting their significance.[1][2]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for this compound analogs across a spectrum of therapeutic targets, from enzymes to G-protein coupled receptors. By dissecting the nuanced ways in which subtle structural modifications influence potency, selectivity, and pharmacological profiles against different proteins, we aim to provide actionable insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental observations, grounding our discussion in robust data and validated protocols.

Chapter 1: Piperidine-1-Carboxamides as Potent and Selective Enzyme Inhibitors

The this compound core has been masterfully employed to generate highly effective inhibitors for several key enzyme families. The scaffold's ability to position functional groups in specific vectors allows it to interact with both the catalytic sites and allosteric pockets of enzymes with high affinity.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Strategy for Pain and Inflammation

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[3][4] Inhibiting FAAH elevates endogenous anandamide levels, offering therapeutic benefits for pain and inflammation without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4] this compound analogs, particularly those incorporating a urea or carbamate functionality, have emerged as a highly successful class of FAAH inhibitors.

Mechanism of Action: Covalent Modification

A key insight into the success of this scaffold is its mechanism of action. Piperidine/piperazine ureas act as irreversible inhibitors by covalently modifying the enzyme's catalytic Ser241 nucleophile through carbamylation.[4][5] This mechanistic understanding is crucial, as the potency of such inhibitors is best evaluated not by simple IC50 values, but by second-order rate constants (k_inact/K_i) that account for the time-dependent, irreversible nature of the inhibition.[4]

Core Structure-Activity Relationships:

  • The Piperidine vs. Piperazine Core: SAR studies have shown that in many series, piperidine analogs are slightly more potent than their corresponding piperazine counterparts. This is likely due to more favorable van der Waals interactions of the piperidine ring within the acyl chain binding channel of FAAH.[4]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic moiety (e.g., benzothiophene) attached to the piperidine are critical. For instance, incorporating an alkyl group at the 3-position of a benzothiophene ring was found to significantly improve potency.[4]

  • The Carboxamide/Urea Linker: The urea group is a key reactive element for the covalent modification of the active site.

  • Alkyl Spacer Length: In related (indolylalkyl)piperidine carbamates, the length of the alkyl spacer connecting the indole and piperidine heterocycles significantly affects inhibitory activity. An ethyl spacer was found to be optimal.[6]

Table 1: SAR of Benzothiophene Piperidine/Piperazine Urea FAAH Inhibitors

CompoundCorehFAAH k_inact/K_i (M⁻¹s⁻¹)
19 PiperazineH3-pyridyl31,000
6a Piperazine3-Me3-pyridyl90,000
20 Piperidine3-Me3-pyridyl120,000
Data synthesized from Ahn, K. et al. (2009).[4]

Experimental Protocol: Measuring Irreversible FAAH Inhibition

The potency of irreversible inhibitors like the piperidine ureas is determined by measuring their second-order rate constants (k_inact/K_i).

Step-by-Step Methodology:

  • Enzyme Source: Recombinant human FAAH (hFAAH) is prepared and purified.

  • Assay Principle: An enzyme-coupled assay is used. FAAH hydrolyzes the substrate anandamide to arachidonic acid and ethanolamine. The arachidonic acid is then used by a coupling enzyme (e.g., soybean lipoxygenase) to generate a detectable signal (e.g., colorimetric or fluorescent).

  • Incubation: A fixed concentration of hFAAH is pre-incubated with various concentrations of the inhibitor for different periods.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

  • Data Acquisition: The rate of the reaction is monitored over time using a plate reader.

  • Data Analysis: The observed rate constants (k_obs) are plotted against the inhibitor concentration. The slope of this plot yields the k_inact/K_i value. This method provides a more accurate measure of potency for irreversible inhibitors than a simple IC50 determination.[4]

Visualizing SAR for FAAH Inhibitors

SAR_FAAH cluster_scaffold This compound Scaffold cluster_mods Key Modifications Scaffold Core Scaffold Piperidine Piperidine Ring (More potent than Piperazine) Urea Urea/Carboxamide Linker (Covalent Modification) Aromatic Aromatic Group (e.g., Benzothiophene) Linker Alkyl Spacer Length (Ethyl optimal in some series) Piperidine->Linker R2 R2 Substitution (e.g., 3-pyridyl) Urea->R2 R1 R1 Substitution (e.g., 3-Alkyl on Benzothiophene boosts potency) Aromatic->R1

Caption: Key SAR features for this compound FAAH inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Computational Approach

ALK is a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers.[7] Piperidine carboxamide derivatives have shown significant potential as ALK inhibitors, demonstrating anti-tumor activity in cell models.[7] A powerful approach to elucidating the SAR for this class has been the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling.

SAR Insights from 3D-QSAR Modeling:

The causality behind the activity of these compounds was systematically explored using Topomer Comparative Molecular Field Analysis (Topomer CoMFA). This computational technique builds a model that relates the 3D structural and electronic properties of the molecules to their biological activity.

  • Model-Driven Design: A robust 3D-QSAR model was constructed based on a series of 36 piperidine carboxamide derivatives and their ability to inhibit Karpas-299 tumor cell activity.[7]

  • Predictive Power: The model was rigorously validated and demonstrated strong predictive power, enabling the virtual design of 60 new compounds with potentially enhanced inhibitory activities.[7]

  • Key Structural Features: The model identified the key steric and electrostatic fields around the scaffold that are critical for potent ALK inhibition, guiding the rational placement of substituents to maximize activity.

Experimental Protocol: 3D-QSAR (Topomer CoMFA) Workflow

This protocol is a self-validating system, where the model's predictive accuracy is tested before being used for new compound design.

  • Dataset Preparation: A training set of compounds with known biological activities (e.g., IC50 values) is selected. A separate test set is reserved for external validation.

  • Molecular Modeling: 3D structures of all compounds are generated and energetically minimized.

  • Topomer Generation: The molecules are fragmented, and Topomers (conformational ensembles of fragments) are generated.

  • Field Calculation: Steric and electrostatic fields are calculated for each Topomer.

  • Model Building: Partial least squares (PLS) regression is used to correlate the variations in the 3D fields with the variations in biological activity, generating the QSAR model.

  • Internal Validation: The model's robustness is tested using techniques like leave-one-out cross-validation (q²).

  • External Validation: The model's predictive power is assessed by using it to predict the activity of the compounds in the test set (r²_pred).

  • Contour Map Analysis: The final model generates 3D contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

  • New Compound Design: These maps are used to rationally design new analogs with predicted high activity.[7]

Visualizing the 3D-QSAR Workflow

QSAR_Workflow A 1. Dataset Assembly (Training & Test Sets) B 2. 3D Structure Generation & Alignment A->B C 3. Topomer CoMFA Field Calculation B->C D 4. PLS Analysis (Model Generation) C->D E 5. Model Validation (Internal & External) D->E F 6. Contour Map Analysis E->F If Validated G 7. Rational Design of New Analogs F->G H 8. Synthesis & Biological Testing G->H H->A Iterative Refinement

Caption: A typical workflow for 3D-QSAR-based drug design.

Plasmodium falciparum Proteasome Inhibitors: A Selective Antimalarial Strategy

With drug resistance threatening current malaria therapies, there is an urgent need for new therapeutic agents. Phenotypic screening identified a piperidine carboxamide series with potent antimalarial activity.[8] Subsequent studies revealed the target to be the P. falciparum proteasome β5 active site (Pf20Sβ5).[8]

Key SAR Findings for Species Selectivity:

The success of this series lies in its ability to selectively inhibit the parasite's proteasome without significantly affecting human isoforms.

  • Stereochemistry is Crucial: The activity is highly stereospecific. The (S)-enantiomer of the initial hit compound was found to be 100-fold more potent than the (R)-enantiomer, establishing a critical pharmacophoric requirement.[8]

  • Minimal Pharmacophore: SAR exploration defined the essential components for activity. Removal of either the right-hand phenyl ring or the left-hand glycolic acid fragment resulted in a complete loss of activity.[8]

  • Novel Binding Mode: Cryo-electron microscopy (cryo-EM) revealed that these compounds bind non-covalently to a previously unexplored pocket of the β5 subunit, distant from the catalytic threonine residue. This binding site has significant species differences between the parasite and human proteasomes, which is the structural basis for the observed selectivity.[8]

Table 2: Activity of Piperidine Carboxamides against P. falciparum

CompoundEnantiomerPf3D7 EC50 (µM)Human Cell (A549) CC50 (µM)Selectivity Index (CC50/EC50)
SW042 Racemic0.14 - 0.19> 20> 100
(S)-SW042 S~0.05> 20> 400
(R)-SW042 R~5.0> 20~4
SW584 S (optimized)0.007> 20> 2800
Data synthesized from Lawong et al. (2024).[8]

Visualizing the Antimalarial Pharmacophore

SAR_Malaria cluster_pharmacophore Minimal Pharmacophore for Antimalarial Activity Glycolic Left-Hand Glycolic Acid (Essential) Piperidine (S)-Piperidine Carboxamide Core (100x more potent) Glycolic->Piperidine Connects to Phenyl Right-Hand Phenyl Ring (Essential) Piperidine->Phenyl Connects to

Caption: Essential pharmacophoric elements for antimalarial activity.

Chapter 2: Piperidine-1-Carboxamides as Receptor Modulators

The conformational constraint of the piperidine ring makes it an ideal scaffold for positioning substituents to interact with the complex binding pockets of receptors, leading to potent and selective antagonists and inverse agonists.

Cannabinoid Receptor 1 (CB1) Antagonists: The Challenge of Peripheral Restriction

CB1 receptor antagonists have been investigated for treating obesity and metabolic disorders.[9][10] The first-in-class drug, Rimonabant, which features a this compound group, was withdrawn from the market due to adverse psychiatric effects (anxiety, depression) stemming from its high brain penetration and inverse agonist activity.[9][10] This has shifted the focus of drug design towards peripherally restricted or neutral antagonists.

SAR of Pyrazole-Based (Rimonabant-like) Antagonists:

  • The N-(piperidin-1-yl)amide Group: This moiety was found to be critical for high affinity and selectivity for the CB1 receptor over the CB2 receptor.[9]

  • Substitutions on the Pyrazole and Phenyl Rings: The 1-(2,4-dichlorophenyl) and 5-(4-chlorophenyl) substitutions on the pyrazole ring are key features for high potency. Modifications to these, such as replacing the chlorine with fluorine or methyl groups, generally lead to decreased affinity.[9]

  • Modifications to the Carboxamide: N,N-disubstitution of the carboxamide or inserting an ethylene linker between the piperidine and the carboxamide nitrogen both result in a significant drop in CB1 affinity.[9]

SAR of Purine-Based Antagonists for Peripheralization:

To overcome the CNS side effects, recent efforts have focused on designing analogs with physicochemical properties that limit their ability to cross the blood-brain barrier.

  • Functionalizing the Piperidine Ring: In a series of purine-based inverse agonists, the piperidine ring was used as a linker to attach various polar functional groups (amines, amides, sulfonamides). This strategy aims to increase the molecule's polar surface area and reduce its lipophilicity, thereby limiting brain exposure.[10]

Table 3: Comparison of CB1 Receptor Antagonists

CompoundScaffoldKey FeatureCB1 K_i (nM)CB2 K_i (nM)Brain Penetration
Rimonabant PyrazoleN-(piperidin-1-yl)amide2>1000High
Compound 55 PyrazoleEthylene linker addedDecreased AffinityDecreased AffinityN/A
Otenabant PurineUnfunctionalized piperidinePotentSelectiveHigh
Compound 75 PurineFunctionalized piperidinePotentSelectiveLimited
Data synthesized from Lan, R. et al. (1999) and Mohamed, T. et al. (2020).[9][10]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity (K_i)

This is the gold-standard method for determining a compound's affinity for a specific receptor.

  • Source Material: Membranes are prepared from cells (e.g., HEK293) engineered to express a high density of the target receptor (e.g., human CB1).

  • Radioligand: A radioactive ligand (e.g., [³H]-CP55,940) with high affinity and selectivity for the receptor is chosen.

  • Competitive Binding: The cell membranes and a fixed concentration of the radioligand are incubated with varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through a glass fiber filter. The receptor-bound radioactivity is trapped on the filter.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then converted to the affinity constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Visualizing Strategies for CB1 Antagonists

SAR_CB1 cluster_rimonabant Rimonabant-like (High CNS Penetration) cluster_peripheral Peripheralization Strategy R_Core Pyrazole Core R_Pip This compound (Essential for affinity) R_Core->R_Pip P_Core Purine Core P_Pip Piperidine Linker P_Core->P_Pip P_Polar Polar Functional Group (e.g., Amide, Sulfonamide) (Limits brain exposure) P_Pip->P_Polar

Caption: Contrasting SAR strategies for central vs. peripheral CB1 antagonists.

Conclusion

The this compound scaffold is a privileged framework in drug discovery due to its conformational rigidity and synthetic tractability. This guide has demonstrated its remarkable adaptability in generating potent and selective modulators for a diverse set of biological targets.

Key Comparative Insights:

  • Mechanism: The scaffold can support both covalent, irreversible inhibition (e.g., FAAH) and reversible, high-affinity binding (e.g., CB1, Proteasome).

  • Stereochemistry: For chiral analogs, stereochemistry is often a critical determinant of potency, as seen with the P. falciparum proteasome inhibitors.[8]

  • Substituent Effects: The piperidine ring serves as an anchor, where modifications to the attached carboxamide and N-substituent groups can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic properties.

  • Modern Drug Design: The development of these analogs increasingly relies on sophisticated tools like 3D-QSAR and cryo-EM to understand and predict SAR, enabling more rational and efficient drug design.[7][8]

The structure-activity relationships detailed herein underscore the power of this versatile chemical entity. By understanding the causal links between structure and function across different target classes, researchers can better leverage the this compound core to develop the next generation of innovative therapeutics.

References

  • Li, S., Yang, Y., Li, S., Wang, Y., Zhang, Y., & Li, W. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
  • Lawong, A. et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
  • Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences. [Link]
  • Ahn, K., et al. (2009).
  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Murineddu, G., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org. [Link]
  • Ahn, K., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Schiller, J., et al. (2019). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Lan, R., et al. (1999). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Chirality. [Link]
  • Ferreira, R. S., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Biology and Toxicology. [Link]
  • Frolov, A. S., et al. (2023).
  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Mohamed, T., et al. (2020). Functionalized 6-(Piperidin-1-yl)
  • Ummadi, R. R., et al. (2025). Structure–activity relationship of piperidine derivatives with....
  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
  • Li, Y., et al. (2022).
  • Wei, X., & Li, X. (2022). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. International Journal of Molecular Sciences. [Link]

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A Comparative Guide to the Synthesis of Piperidine-1-Carboxamide: From Classical Reactions to Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-1-carboxamide moiety is a cornerstone in contemporary medicinal chemistry, serving as a critical structural component in a myriad of therapeutic agents. Its prevalence in drug candidates stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and target engagement through hydrogen bonding interactions. The efficient and scalable synthesis of this functional group is, therefore, a paramount concern for researchers in drug discovery and development.

This in-depth technical guide provides a comparative analysis of the principal synthetic methodologies for constructing piperidine-1-carboxamides. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and quantitative data to facilitate an objective comparison. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

The Workhorse of Carboxamide Synthesis: Reaction with Isocyanates

The reaction of a piperidine with an isocyanate is arguably the most direct and classical method for the synthesis of N-substituted piperidine-1-carboxamides. This transformation is characterized by its simplicity, high efficiency, and broad substrate scope.

Mechanistic Rationale

The underlying principle of this reaction is the nucleophilic addition of the secondary amine of the piperidine ring to the electrophilic carbonyl carbon of the isocyanate. The reaction proceeds through a zwitterionic intermediate which rapidly tautomerizes to the stable amide product. The high reactivity of the isocyanate functional group obviates the need for a catalyst in most cases, and the reaction often proceeds exothermically.

G cluster_0 Reaction of Piperidine with Isocyanate Piperidine Piperidine Zwitterion Zwitterionic Intermediate Piperidine->Zwitterion Nucleophilic Attack Isocyanate R-N=C=O Isocyanate->Zwitterion Carboxamide This compound Zwitterion->Carboxamide Proton Transfer

Caption: Mechanism of this compound formation from piperidine and isocyanate.

Experimental Protocol: Synthesis of N-Phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]this compound[1]
  • Starting Material Preparation: A stirred mixture of 4-[1-[4-(trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carbonitrile (15 g, 0.041 moles) and 25% H2SO4 (100 ml) is refluxed for 20 hours. The mixture is then cooled, poured into water, and basified with a 25% NaOH solution. The product, 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole, is extracted with dichloromethane, dried over MgSO4, and concentrated to yield an oil (13 g, 93%).

  • Reaction with Isocyanate: To a stirred suspension of the prepared indazole (4.0 g, 0.012 moles) in toluene (60 ml), add phenyl isocyanate (1.38 ml, 0.013 moles).

  • Reaction Conditions: The reaction temperature will rise to approximately 35°C. Stir the mixture, during which the product will precipitate from the solution.

  • Isolation and Purification: Collect the product by filtration and recrystallize twice from toluene to yield N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]this compound (3.57 g, 66%).

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and purityLimited availability and potential toxicity of some isocyanates
Simple reaction conditions, often at room temperatureExothermic nature of the reaction may require careful temperature control on a large scale
No catalyst typically requiredPrimarily for N-substituted carboxamides
Broad substrate scope for both piperidine and isocyanate

The Versatility of Amide Coupling Reagents

Amide coupling reactions represent a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of amide bonds from a carboxylic acid and an amine. A wide array of coupling reagents has been developed to facilitate this transformation, each with its own set of advantages and optimal reaction conditions.

Mechanistic Principles

The fundamental principle of all amide coupling reagents is the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium or aminium/uronium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These reagents often require the addition of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.

G cluster_0 Amide Coupling Workflow CarboxylicAcid Carboxylic Acid ActivatedIntermediate Activated Intermediate CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Amide This compound ActivatedIntermediate->Amide Piperidine Piperidine Piperidine->Amide Base Base (e.g., DIPEA) Base->Amide

Caption: General workflow for amide coupling reactions to form piperidine-1-carboxamides.

Experimental Protocol: Synthesis of (S)-1-(2-alkoxyacetyl)-N-((4-phenylthiazol-2-yl)methyl)piperidine-3-carboxamide using HATU[2]
  • Reaction Setup: To a solution of the piperidine derivative (500 mg, 1.66 mmol, 1.0 equiv) and the carboxylic acid derivative (1.66 mmol, 1.0 equiv) in DMF (15 mL) at 0°C, add HATU (692 mg, 1.82 mmol, 1.1 equiv) and DIPEA (0.6 mL, 3.32 mmol, 2.0 equiv).

  • Reaction Conditions: Stir the resulting suspension at 0°C and then allow it to warm to room temperature.

  • Workup and Purification: Upon completion of the reaction, the product can be isolated and purified by standard chromatographic techniques.

Comparative Data of Common Coupling Reagents
Coupling ReagentTypical YieldReaction TimeKey Features
EDC/HOBtGood to Excellent1-24 hCost-effective, but can lead to side products.
HATUExcellent1-12 hHighly efficient, low racemization, but more expensive.
BOP-ClGood2-16 hEffective for sterically hindered substrates.
CDIModerate to Good12-48 hMilder conditions, but can be slow.
Advantages and Disadvantages
AdvantagesDisadvantages
Extremely broad substrate scopeCan be expensive, especially on a large scale
Well-established and reliable methodsStoichiometric amounts of reagents are often required, leading to poor atom economy
Many reagents available to optimize for specific substratesPurification can be challenging due to byproducts
Can be used for the synthesis of the parent this compound (from formic acid)

The Power of Multicomponent Reactions: The Ugi Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecules from simple starting materials in a single pot.[1] This reaction is particularly well-suited for the synthesis of diverse libraries of piperidine-carboxamide derivatives.

Mechanistic Overview

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[1] The reaction proceeds through the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. The final step is an irreversible Mumm rearrangement to yield the stable bis-amide product.[1][2]

G cluster_0 Ugi Four-Component Reaction Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid NitriliumIon Nitrilium Ion Intermediate CarboxylicAcid->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon Imine->NitriliumIon Mumm Mumm Rearrangement NitriliumIon->Mumm Product Bis-amide Product Mumm->Product

Caption: Simplified workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of Carfentanil Amide Analogues[5]
  • Reaction Setup: To a solution of aniline (40.1 µL, 0.44 mmol) in methanol (2.2 mL), add the isocyanide (0.44 mmol, 1 equiv), a substituted 4-piperidone (0.44 mmol, 1 equiv), and propionic acid (32.89 µL, 0.44 mmol, 1 equiv).

  • Reaction Conditions: Stir the reaction mixture at 55°C for 18 hours.

  • Workup and Purification: Remove the solvent under reduced pressure. Purify the reaction mixture by silica gel flash chromatography (0–15% MeOH in DCM).

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy and convergenceLimited to the synthesis of α-acylamino amides
Rapid generation of molecular diversityAvailability and handling of isocyanides can be a challenge
One-pot procedure simplifies synthesisMay require optimization for specific substrate combinations
Generally high yields

Alternative and Emerging Methodologies

Beyond these classical approaches, several other methods have been developed or are emerging for the synthesis of piperidine-1-carboxamides.

From Urea and Carbamoyl Chlorides

The reaction of piperidine with urea or its derivatives can provide a route to piperidine-1-carboxamides, particularly for the synthesis of N-unsubstituted or symmetrically N,N'-disubstituted ureas. A more versatile approach involves the use of carbamoyl chlorides. These reagents react with piperidines, typically in the presence of a base, to afford the corresponding carboxamides. A patent describes the preparation of 1-piperazine carboxamide derivatives by reacting a piperazine with an isocyanate, isothiocyanate, or a carbamoyl chloride.[3]

Catalytic Carbonylation

The direct carbonylation of piperidines using carbon monoxide (CO) as a C1 source represents an atom-economical and environmentally attractive route. While the direct synthesis of this compound from piperidine, CO, and ammonia is challenging, related transformations have been reported. For instance, the palladium-catalyzed oxidative carbonylation of piperidine can yield 1,1'-oxalyldipiperidine.[4]

Rearrangement Reactions

Classical name reactions that proceed through isocyanate intermediates, such as the Hofmann , Curtius , Schmidt , and Lossen rearrangements, can be adapted for the synthesis of piperidine-1-carboxamides.[2][5][6][7] For example, the Curtius rearrangement of a piperidine-1-carbonyl azide would yield a piperidinyl isocyanate, which can then be trapped with an amine to form a urea derivative of this compound.[8] These methods are generally more synthetically demanding and are typically employed when specific stereochemistry or functional group tolerance is required.

Biocatalytic Approaches

The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. Recent research has demonstrated the potential of biocatalysis in the synthesis of piperidine derivatives.[9][10] While specific examples for the direct enzymatic synthesis of this compound are still emerging, the development of novel transaminases and other enzymes for C-N bond formation holds promise for future applications in this area.

Comparative Summary and Future Outlook

The choice of synthetic method for a this compound derivative is a multifactorial decision that depends on the desired substitution pattern, scale of the reaction, cost considerations, and available starting materials.

MethodKey FeaturesBest Suited For
Isocyanate Addition Direct, high-yielding, often catalyst-free.Rapid synthesis of N-substituted derivatives.
Amide Coupling Highly versatile, broad scope, well-established.A wide range of substrates, including sterically hindered ones.
Ugi Reaction One-pot, high diversity, atom-economical.Library synthesis and rapid lead optimization.
Urea/Carbamoyl Chloride Utilizes readily available starting materials.N-unsubstituted or symmetrically substituted derivatives.
Catalytic Carbonylation Atom-economical, uses CO as a C1 source.Large-scale synthesis where green chemistry principles are a priority.
Rearrangement Reactions Access to unique structures via isocyanate intermediates.Specific applications requiring stereochemical control or complex starting materials.
Biocatalysis Mild, selective, and environmentally friendly.Chiral synthesis and green chemistry applications.

The field of amide bond formation is continuously evolving, with a strong emphasis on the development of more sustainable and efficient catalytic methods. Future research will likely focus on expanding the scope of catalytic carbonylations, developing novel biocatalytic routes, and discovering new multicomponent reactions for the streamlined synthesis of complex this compound derivatives. These advancements will undoubtedly accelerate the discovery and development of new medicines for a wide range of diseases.

References

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  • Lossen rearrangement. Wikipedia.
  • Hofmann rearrangement. Wikipedia.
  • The Lossen rearrangement from free hydroxamic acids. ResearchGate.
  • The reaction of piperidine with CO 2 /H 2 over various catalytic systems. a. ResearchGate.
  • Schmidt reaction. Wikipedia.
  • Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. NIH.
  • Beckmann rearrangement. Wikipedia.
  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide.
  • Synthesis of this compound. PrepChem.com.
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  • Curtius Rearrangement. Organic Chemistry Portal.
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  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH.
  • Schmidt Reaction. Chemistry LibreTexts.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • Schmidt Reaction. Organic Chemistry Portal.
  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
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  • A decade review of triphosgene and its applications in organic reactions. PMC.
  • CN1126740C - Preparation method of piperidine carboxamide derivative. Google Patents.
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  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
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  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed.
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A Senior Application Scientist's Guide to Assessing the Selectivity of Piperidine-1-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine-1-carboxamide scaffold has emerged as a versatile and privileged structure, giving rise to potent inhibitors of various enzyme classes, most notably kinases and proteasomes.[1][2][3] However, the therapeutic success of these inhibitors is not solely dictated by their on-target potency; it is inextricably linked to their selectivity. Off-target effects are a primary driver of clinical trial failures, often leading to unforeseen toxicities.[4] Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical determinant of clinical translatability.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively evaluate the selectivity of this compound inhibitors. We will move beyond simplistic IC50 comparisons and delve into a suite of orthogonal assays, explaining the causality behind each experimental choice and emphasizing self-validating systems to ensure data integrity.

The Imperative of Selectivity: Why a Single Number is Never Enough

The promiscuity of kinase inhibitors, in particular, is a well-documented challenge. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets, the primary target for many small molecule inhibitors.[5][6] Similarly, while the proteasome offers distinct catalytic subunits (β1, β2, and β5), achieving subunit- and species-selectivity is crucial to mitigate toxicity.[3][7][8] A myopic focus on on-target potency can mask a constellation of off-target interactions, leading to misleading structure-activity relationships (SAR) and, ultimately, failed clinical candidates.

A robust selectivity assessment strategy should be tiered, starting with broad, high-throughput methods to identify potential liabilities, followed by more focused, mechanistic studies to confirm and quantify these interactions. This iterative process, integrated early in the drug discovery pipeline, allows for the timely triage of promiscuous compounds and the strategic optimization of promising leads.

A Multi-pronged Approach to Selectivity Profiling

No single assay can fully capture the selectivity profile of an inhibitor. A truly comprehensive assessment requires the integration of biochemical, cell-based, and in silico approaches. Each methodology provides a unique and complementary piece of the puzzle, and concordance across these platforms builds confidence in the selectivity profile of a lead candidate.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Silico & In Vivo Kinome/Proteasome Panels Kinome/Proteasome Panels Binding Assays Binding Assays Kinome/Proteasome Panels->Binding Assays Affinity Confirmation Enzyme Kinetics Enzyme Kinetics Binding Assays->Enzyme Kinetics Mechanistic Insight Target Engagement Target Engagement Enzyme Kinetics->Target Engagement Cellular Confirmation Phospho-protein Profiling Phospho-protein Profiling Target Engagement->Phospho-protein Profiling Pathway Analysis Cellular Phenotyping Cellular Phenotyping Phospho-protein Profiling->Cellular Phenotyping Functional Outcomes Safety Pharmacology Safety Pharmacology Cellular Phenotyping->Safety Pharmacology Preclinical Toxicity Computational Modeling Computational Modeling Initial Hit Initial Hit Initial Hit->Kinome/Proteasome Panels Broad Profiling Initial Hit->Computational Modeling Predictive Analysis G Compound Compound Cell Cell Compound->Cell Cellular Permeability Target Protein Target Protein Cell->Target Protein Target Engagement Ligand Ligand Target Protein->Ligand Ligand Displacement Signal Signal Ligand->Signal Measurement Measurement Signal->Measurement Quantification

Sources

A Comparative Guide to the Cross-Reactivity of Piperidine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of proteins.[1][2][3] Its synthetic tractability and ability to be readily modified allow for the fine-tuning of pharmacological properties. However, this structural versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and toxicities. A thorough understanding and early assessment of a compound's selectivity profile are therefore paramount for successful drug development.[4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. We will delve into the strategic selection of screening panels, provide detailed protocols for key experimental assays, and present a comparative analysis of hypothetical, yet representative, data for a series of illustrative compounds. Our focus is on equipping researchers with the knowledge to design and execute robust cross-reactivity studies, enabling the selection of drug candidates with the highest potential for safety and efficacy.

The Imperative of Early and Broad Cross-Reactivity Profiling

The promiscuity of small molecule inhibitors is a leading cause of clinical trial failures. The piperidine moiety, while offering favorable physicochemical properties, can interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[5] Therefore, a narrow assessment of selectivity against only the most closely related family members of the primary target is often insufficient. A broader, more systematic approach is essential to de-risk a drug discovery program.

This guide will focus on two widely adopted and powerful techniques for assessing cross-reactivity: broad-panel kinase screening using radiometric assays and cellular target engagement confirmation with the Cellular Thermal Shift Assay (CETSA).

Comparative Cross-Reactivity Profiling of this compound Derivatives

To illustrate the principles of comparative cross-reactivity analysis, we will consider a hypothetical series of three this compound derivatives designed as inhibitors of a fictional kinase, "Target Kinase A" (TKA).

  • P1C-A: The initial lead compound.

  • P1C-B: An analog designed for improved potency against TKA.

  • P1C-C: A rationally designed analog to enhance selectivity.

The following table summarizes the inhibitory activity of these compounds against TKA and a selection of 99 off-target kinases from a commercially available screening panel. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase TargetP1C-A (% Inhibition @ 1µM)P1C-B (% Inhibition @ 1µM)P1C-C (% Inhibition @ 1µM)
TKA (Primary Target) 95 99 92
Off-Target Kinase 1859215
Off-Target Kinase 2788510
Off-Target Kinase 355655
Off-Target Kinase 42030<5
... (95 other kinases)<10<15<5

Interpretation of the Data:

  • P1C-A demonstrates good potency against the primary target, TKA, but also shows significant inhibition of Off-Target Kinases 1 and 2, and moderate activity against Off-Target Kinase 3. This suggests a potential for off-target effects.

  • P1C-B , while exhibiting enhanced potency for TKA, also shows increased inhibition of the same off-target kinases, indicating a poorer selectivity profile compared to the lead compound.

  • P1C-C maintains high potency against TKA while demonstrating significantly reduced activity against all tested off-target kinases. This compound represents a promising candidate with an improved selectivity profile.

This type of broad-panel screening is invaluable in the early stages of drug discovery for identifying potential liabilities and guiding the next steps of lead optimization.

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged experimental approach is crucial for a thorough evaluation of cross-reactivity. Below are detailed protocols for two key assays.

Radiometric Kinase Assay for Broad-Panel Screening

The radiometric kinase assay is a robust and sensitive method for quantifying kinase activity and inhibition.[6][7][8][9][10] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of 32P or 33P from [γ-32P]ATP or [γ-33P]ATP into a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a synthetic peptide), and the test compound at the desired concentration.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing away the unbound ATP.[6][9]

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[6][9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in a control reaction (with no compound).

Causality Behind Experimental Choices:

  • Use of a fixed concentration of ATP: The ATP concentration is typically kept at or near the Michaelis constant (Km) of the kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Linearity of the reaction: It is crucial to ensure that the kinase reaction proceeds linearly with time and enzyme concentration to obtain accurate and reproducible results.

  • Choice of substrate: The substrate should be specific for the kinase of interest to minimize background signal.

Diagram: Radiometric Kinase Assay Workflow

RadiometricKinaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Compound Test Compound Compound->ReactionMix Incubation Incubation ReactionMix->Incubation Add ATP ATP [γ-³²P]ATP ATP->Incubation Termination Termination Incubation->Termination Separation Separation Termination->Separation Detection Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow of a typical radiometric kinase assay for inhibitor screening.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays are excellent for initial screening, it is essential to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.[11][12][13][14][15]

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact cells: Using intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors such as cell permeability and intracellular metabolism of the compound.

  • Temperature gradient: A range of temperatures is used to determine the melting point of the target protein and to observe a clear shift upon compound binding.

  • Specific detection method: A highly specific antibody is required to accurately quantify the target protein of interest among the thousands of other proteins in the cell lysate.

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CellCulture Cell Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment Heating Heating at Temperature Gradient CompoundTreatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation (Separate Soluble & Aggregated Proteins) Lysis->Centrifugation Quantification Quantification of Soluble Target Protein Centrifugation->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve

Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

The this compound scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. However, a deep understanding of the potential for cross-reactivity is essential for translating these promising molecules into safe and effective medicines. The systematic application of broad-panel screening and cellular target engagement assays, as outlined in this guide, provides a robust framework for identifying and mitigating off-target effects early in the drug discovery process.

Future advancements in proteomics and computational modeling will further enhance our ability to predict and assess cross-reactivity. The integration of these in silico methods with the experimental approaches described here will enable a more comprehensive and efficient evaluation of the selectivity of this compound derivatives, ultimately leading to the development of safer and more effective therapies.

References

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
  • Assaying Protein Kinase Activity with Radiolabeled
  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). In Assay Guidance Manual. Bethesda (MD)
  • Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. (n.d.).
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments. (n.d.).
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. (n.d.).
  • Publications - CETSA. (n.d.).
  • Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(9), 1279-1290.e9.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Chinese Journal of Chemistry, 41(10), 1235-1254.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024). European Journal of Medicinal Chemistry, 265, 116089.
  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572.
  • Xin, Z., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302.
  • (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. (n.d.).
  • (PDF) Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.).
  • Lee, K., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 64(15), 11215-11235.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Molecules, 27(19), 6462.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-1-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile template for designing inhibitors and modulators for diverse biological targets, from enzymes in protozoan parasites to receptor tyrosine kinases in human cancers.[1][2]

However, the journey from a potent molecule in a test tube (in vitro) to an effective therapeutic in a living organism (in vivo) is fraught with challenges. High in vitro potency is a critical first step, but it does not guarantee in vivo success. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound compounds across different therapeutic areas. We will dissect case studies to illuminate the complex relationship between initial laboratory findings and preclinical outcomes, explain the causality behind key experimental choices, and provide detailed protocols for core methodologies.

Case Study 1: A Story of Successful Translation - Antimalarial Proteasome Inhibitors

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarials with new mechanisms of action. The parasite's proteasome, a crucial protein degradation machine, has emerged as a promising target.[3]

From Phenotypic Screen to Potent Hit: The In Vitro Journey

The discovery process began not with a specific target, but with a phenotypic screen , an unbiased approach that identifies compounds capable of killing the parasite without a preconceived notion of the mechanism.

  • Initial Discovery: A high-throughput screen against P. falciparum asexual blood stages identified the this compound "hit" compound, SW042, which exhibited sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) parasite strains.[3] This initial step is crucial as it immediately confirms whole-cell activity, bypassing the risk of a potent enzyme inhibitor failing to penetrate the target cell.

  • Structure-Activity Relationship (SAR) Optimization: Following the hit identification, a focused optimization program was initiated. Key findings from the preliminary SAR established that the (S)-enantiomer was significantly more potent and that both the phenyl ring and the glycolic acid fragment were essential for activity.[3]

Table 1: In Vitro Antimalarial Activity of this compound Analogs [3]

CompoundEnantiomerPf3D7 EC₅₀ (μM)PfDd2 EC₅₀ (μM)Notes
SW042Racemic0.14 - 0.190.14 - 0.19Initial Hit Compound
(S)~0.01-100-fold more potent than (R)
(R)~1.0-Less active enantiomer
SW584(S)<0.01<0.01Optimized Lead Compound
  • Target Deconvolution: To understand how the compounds worked, resistant P. falciparum parasites were generated. Genetic analysis revealed point mutations in the β5 active site of the P. falciparum proteasome (Pfβ5), identifying it as the molecular target.[3] This was confirmed through biochemical assays showing that the compounds inhibited the chymotrypsin-like activity of Pfβ5 without significantly affecting human proteasome isoforms, demonstrating crucial species selectivity.[3]

G cluster_invitro In Vitro Discovery & Optimization hts Phenotypic HTS (P. falciparum killing) hit Hit Compound ID (SW042) hts->hit sar SAR Optimization (EC₅₀ Improvement) hit->sar target_id Target Identification (Resistant Mutants -> Pfβ5) hit->target_id lead Optimized Lead (SW584) sar->lead biochem Biochemical Validation (Enzyme Assays, Selectivity) lead->biochem target_id->biochem

Caption: In Vitro workflow from phenotypic screening to a validated lead.

Demonstrating Efficacy: The In Vivo Translation

With a potent and selective lead compound, SW584, the next critical step was to assess its efficacy in a living system.

  • Animal Model Selection: A humanized SCID mouse model, engrafted with human red blood cells and infected with P. falciparum, was chosen. This model is a robust platform for evaluating antimalarial efficacy as it closely mimics the human infection environment.

  • In Vivo Efficacy: The optimized compound, SW584, demonstrated significant efficacy when administered orally to the infected mice.[3] This successful outcome was a culmination of the in vitro optimization process, which had yielded a compound with not only high potency but also drug-like properties suitable for oral bioavailability. The authors noted that the compound's reversibility and unique binding site, which is not conserved in the human enzyme, likely contributed to its success and favorable selectivity profile.[3]

G invitro_potency High In Vitro Potency (EC₅₀ < 10 nM) invivo_efficacy In Vivo Efficacy (Parasite Reduction in Mice) invitro_potency->invivo_efficacy Is it potent enough? selectivity Species Selectivity (Pfβ5 vs. Human Proteasome) selectivity->invivo_efficacy Is it safe/selective? pk_props Favorable PK Properties (Oral Bioavailability) pk_props->invivo_efficacy Can it reach the target?

Caption: Key factors bridging the gap between in vitro and in vivo success.

Case Study 2: A Translational Challenge - TRPV1 Antagonists for Pain

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a well-validated target for pain therapeutics. Piperidine-1-carboxamides have been explored as potent antagonists for this receptor.

In Vitro Potency vs. In Vivo Outcome
  • In Vitro Screening: A series of piperidine carboxamides were developed as TRPV1 antagonists. Through SAR optimization, compounds with high potency in cell-based functional assays were identified. For example, compound 59 from one such study was evaluated for its in vivo efficacy.[4]

  • In Vivo Evaluation: Compound 59 was tested in the Complete Freund's Adjuvant (CFA) rodent model of thermal hyperalgesia. Despite its in vitro promise, an oral dose of 30 mg/kg produced only a "small but nonsignificant decrease in radiant heat latency".[4]

This discrepancy highlights a common challenge in drug development. Potent in vitro activity may not translate for several reasons:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue. Metabolic stability tests in human and rat liver microsomes are crucial in vitro assays to predict this.[4]

  • Off-Target Effects: The compound might interact with other biological targets in vivo, leading to confounding effects or toxicity.

  • Model Limitations: The complexity of pain signaling in vivo is immense and may not be fully recapitulated by a single cell-based assay.

  • Physicochemical Properties: Poor solubility can limit the achievable concentration at the target site.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of any comparison rests on the quality of the underlying experimental data. Below are standardized, representative protocols for key assays.

Protocol 1: In Vitro Antiproliferative Assay (e.g., MTT Assay for Cancer Cells)

This protocol assesses a compound's ability to inhibit cell growth and is a cornerstone of anticancer drug discovery.[5]

Objective: To determine the concentration of a this compound compound that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the ability of a compound to inhibit tumor growth in a living animal, typically an immunodeficient mouse.

Objective: To assess the in vivo antitumor efficacy of a lead this compound compound.

Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week under specific pathogen-free conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Karpas-299 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width²). When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and body weight of the mice 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further biomarker analysis.

  • Data Evaluation: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group compared to the control group. Analyze the statistical significance of the results.

Conclusion

The this compound scaffold remains a highly fruitful starting point for drug discovery. The case studies presented demonstrate a critical principle: the path from in vitro potential to in vivo reality is a multi-parameter optimization problem.

  • Success , as seen in the antimalarial program, is built on a foundation of high target potency, crucial selectivity over host targets, and favorable drug-like properties that ensure the compound can reach and engage its target in a complex biological system.[3]

  • Challenges , as illustrated by the TRPV1 antagonist example, underscore the necessity of early and integrated pharmacokinetic and metabolic profiling.[4]

Ultimately, a successful drug development campaign requires a holistic approach. It is the synergistic combination of potent in vitro activity, a deep understanding of the biological system, and robust preclinical models that bridges the gap, transforming a promising molecule into a potential therapeutic.

References

  • Lawong, A., et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • (2025). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
  • (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate.
  • (2025). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. ResearchGate.
  • (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)this compound Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI.
  • (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI.
  • (2025). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.

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Benchmarking Piperidine-1-Carboxamide Against Known ALK Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of ALK-Positive Oncology and the Emergence of Piperidine-1-Carboxamide

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The discovery of ALK rearrangements and the subsequent development of ALK tyrosine kinase inhibitors (TKIs) have revolutionized the treatment paradigm for these patients. However, the invariable development of therapeutic resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing limitations. This guide provides an in-depth comparative analysis of a promising new chemical entity, this compound, benchmarked against three generations of clinically approved ALK inhibitors: Crizotinib, Alectinib, and Lorlatinib.

Our analysis is grounded in the understanding that a successful next-generation inhibitor must not only exhibit potent and selective enzymatic inhibition but also demonstrate superior activity against a spectrum of resistance mutations and a favorable safety profile. We will delve into the mechanistic underpinnings of these compounds, present detailed protocols for their head-to-head evaluation, and provide a transparent, data-driven comparison to guide further research and development.

Mechanisms of Action: A Generational Perspective

The clinical utility of ALK inhibitors is intrinsically linked to their ability to bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.[1] However, the evolution of these inhibitors has been a direct response to the emergence of resistance mutations within this very domain.

The ALK Signaling Cascade

Constitutive activation of the ALK fusion protein (e.g., EML4-ALK) drives tumor cell proliferation, survival, and metastasis through the activation of three major signaling pathways: RAS-MAPK, PI3K-AKT, and JAK-STAT.[2] An effective ALK inhibitor must potently suppress the phosphorylation of ALK and, consequently, the activation of these downstream effectors.

ALK_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS ALK->GRB2_SOS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitors This compound Crizotinib, Alectinib, Lorlatinib Inhibitors->ALK Inhibition

Caption: ALK signaling pathways and point of inhibition.

Comparator Drugs: A Timeline of Innovation and Resistance
  • Crizotinib (1st Generation): The first clinically approved ALK inhibitor, Crizotinib, demonstrated significant efficacy over chemotherapy.[3] However, its utility is limited by a number of factors, including poor central nervous system (CNS) penetration and the rapid emergence of resistance, often within a year.[4] Common resistance mutations include the gatekeeper mutation L1196M and the G1269A mutation.[5]

  • Alectinib (2nd Generation): Alectinib was designed for greater potency and selectivity against ALK. It maintains activity against many crizotinib-resistant mutations, including L1196M, and exhibits excellent CNS penetration.[6][7] Despite its improved efficacy, resistance eventually develops, most notably through the solvent front mutation G1202R, which Alectinib cannot effectively inhibit.[8][9]

  • Lorlatinib (3rd Generation): Lorlatinib represents a significant advancement, designed to overcome resistance to both first- and second-generation inhibitors. It is a potent inhibitor of a wide range of ALK resistance mutations, including the highly refractory G1202R mutation, and also has excellent CNS activity.[10][11] However, even with Lorlatinib, resistance can emerge through compound mutations (e.g., G1202R/G1269A) or activation of bypass signaling pathways.[12]

This compound: A Novel Scaffold

High-throughput screening identified this compound as a novel chemical scaffold with potent ALK inhibitory activity (enzymatic IC₅₀ of 0.174 µM for the initial hit compound).[13][14] X-ray crystallography has revealed that this class of compounds binds to the ALK kinase domain in an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket.[14] This unique binding mode suggests the potential for developing derivatives that not only exhibit high potency but may also evade common resistance mechanisms.

Comparative Data Summary

The following table summarizes the key performance characteristics of this compound and the comparator drugs based on preclinical and clinical data.

ParameterThis compound (Hit Compound 1)CrizotinibAlectinibLorlatinib
Generation Novel Scaffold1st2nd3rd
ALK Enzymatic IC₅₀ 0.174 µM[14]~2.5-20 nM~1.9 nM[8]~1 nM
Cellular IC₅₀ (H3122 cells) Data not available~96 nM[15]~33 nM[15]~6-10 nM
Activity vs. L1196M To be determinedInactive[4]Active[8]Active
Activity vs. G1202R To be determinedInactive[5]Inactive[8]Active[9]
CNS Penetration To be determinedPoor[4]Excellent[6]Excellent[11]
Median PFS (1st Line) N/A~10.9 months~34.8 monthsNot Reached (78% at 12 mo)[16]
Common Grade ≥3 AEs N/AGI disturbances, transaminitis[4]Hepatotoxicity, myalgia[17]Hyperlipidemia, cognitive effects[16]

Experimental Protocols for Head-to-Head Benchmarking

To objectively evaluate the potential of a novel this compound derivative, a series of standardized in vitro assays are essential. The following protocols provide a framework for a comprehensive comparison.

Experimental_Workflow cluster_phase1 Phase 1: Enzymatic & Cellular Potency cluster_phase2 Phase 2: Mechanistic Validation cluster_phase3 Phase 3: Resistance Profiling A Biochemical ALK Kinase Assay B Cell Proliferation Assay (H3122, Karpas-299) C Western Blot Analysis (p-ALK, p-STAT3, p-ERK, p-AKT) A->C B->C D Cell-Based Assays with Engineered Resistant Lines (L1196M, G1202R) C->D

Caption: A phased experimental workflow for inhibitor comparison.

Protocol 1: Biochemical ALK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the purified ALK kinase domain.

Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to kinase activity.

Materials:

  • Recombinant human ALK kinase domain (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound derivative, Crizotinib, Alectinib, Lorlatinib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the ALK enzyme in assay buffer.

  • Add 2 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for ALK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay

Objective: To determine the potency of the test compounds in inhibiting the growth of ALK-dependent cancer cell lines.

Principle: This assay measures the metabolic activity of viable cells. Reagents like MTS or resazurin are reduced by metabolically active cells into a colored product, the amount of which is proportional to the number of living cells.

Materials:

  • ALK-positive cell lines: H3122 (NSCLC, EML4-ALK) or Karpas-299 (Anaplastic Large Cell Lymphoma, NPM-ALK).[18][19]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the diluted compound solutions to the respective wells (or medium with DMSO for controls).

  • Incubate the plate for 72 hours.

  • Add 20 µL of the MTS reagent to each well.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the DMSO-treated control wells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Protocol 3: Western Blot Analysis of ALK Signaling

Objective: To confirm that the test compounds inhibit ALK phosphorylation and its downstream signaling pathways in a cellular context.

Materials:

  • H3122 or Karpas-299 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the test compounds at concentrations corresponding to their 1x and 10x IC₅₀ values (as determined in Protocol 2) for 4-6 hours. Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to assess the inhibition of phosphorylation of ALK and its downstream targets.

Expert Analysis and Future Directions

This guide outlines a systematic approach to benchmarking the novel this compound scaffold against established ALK inhibitors. The initial enzymatic potency of the hit compound is promising, though it is less potent than the approved drugs.[14] The critical next step is the synthesis and evaluation of derivatives to significantly improve this potency, as is common in hit-to-lead optimization.[13]

The key differentiator for a new ALK inhibitor will be its activity profile against the landscape of resistance mutations. While Lorlatinib has set a high bar by inhibiting G1202R, the emergence of compound mutations presents a new therapeutic challenge.[12] The unique binding mode of the this compound class offers a potential avenue to design inhibitors that are effective against these complex mutations.[14] Therefore, rigorous testing of optimized this compound derivatives against a panel of cell lines engineered to express single and compound ALK mutations is the logical and most critical next phase of investigation.

Furthermore, CNS penetration is a vital attribute for any new ALK inhibitor.[6][11] Early ADME (absorption, distribution, metabolism, and excretion) profiling and, eventually, in vivo studies in orthotopic brain metastasis models will be necessary to ascertain the clinical potential of this scaffold.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1706. [Link]
  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Ou, S. H. I., et al. (2016). Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. The oncologist, 21(11), 1351. [Link]
  • Shaw, A. T., et al. (2019). Lorlatinib in advanced ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 381(21), 1991-2002. [Link]
  • Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science translational medicine, 4(120), 120ra17-120ra17. [Link]
  • Gadgeel, S. M., et al. (2014). Alectinib in ALK-positive non–small-cell lung cancer. New England Journal of Medicine, 371(24), 2266-2267. [Link]
  • Takeda, M., & Nakagawa, K. (2019). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Doebele, R. C., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Cancer discovery, 2(8), 670-671. [Link]
  • Hrustanovic, G., & Bivona, T. G. (2015). RAS-MAPK signaling influences the efficacy of ALK-targeting agents in lung cancer. Oncotarget, 6(32), 32432. [Link]
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  • Solomon, B. J., et al. (2021). Lorlatinib in previously treated ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 384(1), 3-15. [Link]
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  • Le, T., & Gerber, D. E. (2017). Alectinib and brigatinib: new second-generation ALK inhibitors for the treatment of non–small cell lung cancer. Clinical Cancer Research, 23(22), 6757-6762. [Link]
  • Mescam-Manciet, L., et al. (2014). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug design, development and therapy, 8, 2567. [Link]
  • Lin, J. J., et al. (2017). Mechanisms of resistance to crizotinib and alectinib in ALK-rearranged lung cancer. Journal of Thoracic Oncology, 12(11), S1733-S1734. [Link]
  • Bauer, T. M., et al. (2024). Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons. Clinical Lung Cancer. [Link]
  • Figshare. (2016). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. [Link]
  • Chu, H., et al. (2025). Long-term efficacy and safety of lorlatinib versus alectinib in anaplastic lymphoma kinase-positive advanced/metastatic non-small cell lung cancer: matching-adjusted indirect comparison. Therapeutic Advances in Medical Oncology, 17, 17588359251291880. [Link]
  • Lin, J. J., et al. (2018). The resistance mechanisms and treatment strategies for ALK-rearranged non-small cell lung cancer. Translational lung cancer research, 7(Suppl 3), S230. [Link]
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  • ResearchGate. (n.d.). Signaling downstream of ALK.
  • ResearchGate. (n.d.). (A) Representative type-I1/2 ALK inhibitors with the piperidine... [Link]
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  • ResearchGate. (n.d.). A, MTS assays: NPM-ALK–positive ALCL (Karpas-299 and Sup-M2) cells and... [Link]
  • LPL Pathfinders. (2025). Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr.
  • ResearchGate. (n.d.). Sensitivity of the H3122 cell line to ALK inhibitors (crizotinib and... [Link]
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  • ResearchGate. (n.d.). Combination treatment to overcome resistance. (A) Both resistant cell... [Link]
  • Rolfo, C., et al. (2020). The emerging therapeutic landscape of ALK inhibitors in non-small cell lung cancer. Expert opinion on emerging drugs, 25(4), 407-421. [Link]
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  • Amin, H. M., et al. (2014). The ALK inhibitor ASP3026 eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model. Oncotarget, 5(14), 5625. [Link]
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A Head-to-Head Comparison of Piperidine-1-Carboxamide Analogs in Diverse Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to modulate lipophilicity and form key hydrogen bond interactions, make it an attractive starting point for the design of potent and selective modulators of various biological targets.[1] This guide provides a comprehensive, data-driven comparison of this compound analogs across several key therapeutic areas, offering insights into their structure-activity relationships (SAR) and performance in relevant biological assays.

This document is intended for researchers, scientists, and drug development professionals, aiming to provide not only a comparative overview of existing analogs but also the rationale behind the experimental choices and detailed methodologies for key assays.

Understanding the this compound Scaffold

The core structure of this compound features a piperidine ring linked to a carboxamide group. This arrangement offers several advantages in drug design. The piperidine ring can adopt various conformations, allowing it to fit into diverse binding pockets, while the carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins.[1] Modifications to the piperidine ring, the carboxamide nitrogen, and the substituent on the carbonyl group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of this compound Analogs by Therapeutic Target

This section presents a head-to-head comparison of various this compound analogs, categorized by their primary biological targets. The data presented is collated from multiple studies to provide a broad overview of the scaffold's potential.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrant ALK activity is a key driver in several cancers, making it a critical therapeutic target.[2] this compound derivatives have shown significant promise as ALK inhibitors.[2]

Quantitative Data Summary: ALK Inhibition

Compound IDKey Structural FeaturesAssayTarget Cell LineIC50 (µM)Source
Analog SeriesPiperidine carboxamide derivativesInhibition of Karpas-299 tumor cell activityKarpas-299Varies based on substitution[2]

Rationale for Experimental Choices:

The selection of the Karpas-299 cell line is significant as it is an anaplastic large-cell lymphoma line that expresses a constitutively active NPM-ALK fusion protein, making it a highly relevant model for studying ALK inhibitors.[2] The 3D-QSAR modeling approach mentioned in the source is a powerful computational tool to understand the relationship between the chemical structures of the analogs and their inhibitory activity, guiding the design of more potent compounds.[2]

Antimalarial Agents Targeting the Proteasome

The proteasome is an essential enzyme complex for the survival of the malaria parasite, Plasmodium falciparum, making it a promising drug target.[3] A series of piperidine carboxamides have been identified as potent and selective inhibitors of the P. falciparum proteasome.[3]

Quantitative Data Summary: Antimalarial Activity

Compound IDKey Structural FeaturesAssayTargetIC50 (µM)Source
SW042Racemic piperidine carboxamideP. falciparum growth inhibitionP. falciparum 3D7 & Dd20.14 - 0.19[3]
(S)-enantiomer of SW042(S)-configurationP. falciparum growth inhibitionP. falciparum~100-fold more potent than racemic[3]
SW584Optimized analogP. falciparum growth inhibitionP. falciparumPotent (specific value not provided in abstract)[3]

Rationale for Experimental Choices:

The use of both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum is crucial for identifying compounds that can overcome existing resistance mechanisms.[3] The bioluminescence relative rate of kill (BRRoK) assay provides valuable information on the speed of action of the compounds, a critical parameter for antimalarial drugs.[3] Furthermore, cryo-electron microscopy was employed to elucidate the binding mode of these inhibitors, revealing a novel, non-covalent interaction in a previously unexplored pocket of the proteasome, which explains the species selectivity.[3]

Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation, making it a key target for the development of novel analgesics.[4][5] Piperidine carboxamides have been developed as potent TRPV1 antagonists.[4][5]

Quantitative Data Summary: TRPV1 Antagonism

Compound IDKey Structural FeaturesAssayTargetIC50Source
Analog SeriesBenzoxazinone amide head groupCell-based functional assayHuman TRPV1Varies (e.g., 5 nM for analog 59)[4][5]
Analog 1Piperidine carboxamidehTRPV1 binding assayHuman TRPV165 nM[5]

Rationale for Experimental Choices:

The use of both cell-based functional assays and direct binding assays provides a comprehensive evaluation of the compounds' activity. Functional assays measure the ability of the compound to block channel activation, while binding assays confirm direct interaction with the receptor. The evaluation of metabolic stability in human and rat liver microsomes is a critical step in early drug discovery to assess the potential for in vivo efficacy and to guide further optimization.[5]

α-Glucosidase Inhibitors

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent α-glucosidase inhibitors.[6]

Quantitative Data Summary: α-Glucosidase Inhibition

Compound IDKey Structural FeaturesAssayTarget EnzymeIC50 (µM)Source
Compound 21c(S)-configuration at the chiral centerIn vitro α-glucosidase inhibitory activityα-glucosidase from Saccharomyces cerevisiae0.44[6]

Rationale for Experimental Choices:

The use of α-glucosidase from Saccharomyces cerevisiae is a common and convenient model for initial screening of potential inhibitors. Kinetic studies, such as the generation of Lineweaver-Burk plots, are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive), which provides valuable insights into how the compound interacts with the enzyme.[6]

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways. Piperidyl benzimidazole carboxamide derivatives have shown potent PARP-1 inhibitory activity.[7]

Quantitative Data Summary: PARP-1 Inhibition

Compound IDKey Structural FeaturesAssayTarget EnzymeIC50Source
Compound 8jPiperidyl benzimidazole carboxamidePARP-1 inhibitory activityPARP-12.4 nM[7]
Compound 14cAlkylated piperidine nitrogenCell growth inhibitionMDA-MB-436 cells18.9 µM[7]
Compound 14dAlkylated piperidine nitrogenCell growth inhibitionMDA-MB-436 cells34.9 µM[7]

Rationale for Experimental Choices:

The evaluation of inhibitors against both the isolated enzyme (PARP-1) and cancer cell lines (e.g., MDA-MB-436, CAPAN-1) is crucial.[7] The enzymatic assay confirms direct target engagement and provides a measure of potency (IC50), while the cellular assays assess the compound's ability to inhibit cancer cell growth, which is the ultimate therapeutic goal.[7]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common practices for this assay.[6]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound solution (or DMSO for control).

    • Add the α-glucosidase solution to each well and incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for ALK Inhibition

This protocol is a generalized procedure for assessing the anti-proliferative activity of ALK inhibitors.[2]

  • Cell Culture:

    • Culture Karpas-299 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After allowing the cells to attach, treat them with various concentrations of the this compound analogs.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Experimental Workflows and Relationships

To further clarify the concepts and processes discussed, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification primary_assay Primary Assay (e.g., Enzyme Inhibition) purification->primary_assay secondary_assay Secondary Assay (e.g., Cell-Based Assay) primary_assay->secondary_assay Hit Compounds sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar adme ADME/Tox Profiling sar->adme Optimized Leads

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

SAR_logic center This compound Core Scaffold r1 Piperidine Ring Substituents center->r1 r2 Carboxamide Nitrogen Substituents center->r2 r3 Carbonyl Group Substituents center->r3 potency Potency r1->potency selectivity Selectivity r1->selectivity r2->potency pk Pharmacokinetics r2->pk r3->potency r3->selectivity

Caption: The relationship between structural modifications and key drug properties in this compound analogs.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in drug discovery. The comparative data presented in this guide highlights the diverse biological activities that can be achieved through strategic modifications of this versatile core structure. From potent enzyme inhibitors to selective receptor modulators, this compound analogs have demonstrated their potential to address a wide range of therapeutic needs. It is our hope that this guide will serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of this compound-based therapeutics.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH.
  • Discovery of piperidine carboxamide TRPV1 antagonists.
  • Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

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A Comparative Guide to Validating the Mechanism of Action of Novel Piperidine-1-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of clinically relevant molecules, from kinase inhibitors to receptor antagonists.[1][2] Its versatility, however, presents a significant challenge: a compound's biological activity is exquisitely dependent on the specific chemical moieties decorating the core structure. Therefore, elucidating the precise mechanism of action (MoA) for any new this compound analog is a critical step in the drug discovery pipeline.[3][4]

This guide provides a comprehensive, multi-phase experimental framework for validating the MoA of a novel this compound compound, which we will refer to as "P1C-Analog". We will compare and contrast orthogonal biochemical and cellular methods, moving from unbiased target identification to specific pathway functional analysis. The causality behind each experimental choice is explained to provide a robust, self-validating workflow.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The foundational step in MoA validation is to identify the direct molecular target(s) of P1C-Analog within the native cellular environment. A target-agnostic approach is crucial to avoid confirmation bias and to uncover potential off-target effects early in the discovery process.[5][6] We will compare two powerful, yet fundamentally different, methodologies: a label-free approach (CETSA) and an affinity-based approach (Kinobeads).

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Intact Cells

Expertise & Rationale: CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a cellular context.[7][8] The core principle is that ligand binding typically increases a protein's resistance to heat-induced denaturation.[9][10] By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement. This label-free method is advantageous as it does not require modification of the P1C-Analog, which could alter its binding properties.[11]

Experimental Workflow Diagram:

cluster_0 CETSA Workflow start Culture and Harvest Cells treat Treat cells with P1C-Analog or Vehicle Control start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis & Centrifugation (Separate Soluble/Aggregated) heat->lyse detect Protein Detection (Western Blot or Mass Spec) lyse->detect analyze Generate Melt Curve & Determine Thermal Shift (ΔTagg) detect->analyze

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol: CETSA Melt Curve Analysis

  • Cell Culture & Treatment: Culture the selected cell line to 70-80% confluency. Treat cells with a predetermined concentration of P1C-Analog (e.g., 10x EC₅₀) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[9]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.[7]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by immediate cooling to 4°C.[7][9]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[7]

  • Separation: Pellet the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Detection & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific suspected target protein remaining at each temperature point using Western Blot. A positive result is a shift of the melting curve to the right for the P1C-Analog-treated sample compared to the vehicle control.[12] For a truly unbiased approach, the proteome-wide thermal stability can be analyzed using mass spectrometry.

Kinobeads Affinity Chromatography: Profiling Kinase Targets

Expertise & Rationale: Since many piperidine-containing compounds are kinase inhibitors, a chemoproteomic approach using "kinobeads" is a highly effective alternative or complementary strategy.[1] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on beads, which can capture a large fraction of the cellular kinome.[13][14][15] The experiment is performed in a competitive binding format: cell lysates are pre-incubated with P1C-Analog, which will compete with the kinobeads for binding to its specific kinase targets.[16][17]

Detailed Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis: Lyse cultured cells in a non-denaturing buffer to maintain native protein conformations. Determine protein concentration.

  • Competitive Incubation: Aliquot the cell lysate. Incubate each aliquot with increasing concentrations of P1C-Analog (e.g., 0.1 nM to 10 µM) or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate for an additional hour to capture kinases not bound by P1C-Analog.[16]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the P1C-Analog-treated samples relative to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is a direct target of P1C-Analog.

Comparison of Target ID Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Chromatography
Principle Ligand-induced thermal stabilization[10]Competitive affinity capture[16]
Compound State Label-free, unmodified compound[11]Unmodified compound
Cellular Context Intact cells, native environment[8]Cell lysate, near-native conditions
Target Class Broad applicability to any proteinPrimarily kinases[15]
Primary Readout Western Blot or Mass SpectrometryMass Spectrometry
Key Advantage Confirms engagement in a live-cell contextHigh throughput for kinome-wide profiling
Key Limitation Not all binding events cause stabilizationMay miss non-ATP competitive binders[17]

Phase 2: Biophysical Validation – Quantifying the Interaction

Once putative targets are identified, it is essential to validate the direct interaction and quantify its binding affinity and kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[18]

Expertise & Rationale: SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] One molecule (the "ligand," typically the purified target protein) is immobilized on a sensor chip, and the other molecule (the "analyte," P1C-Analog) is flowed over the surface.[19][21] Binding causes a change in the refractive index at the surface, which is detected as a response.[18] This allows for the precise determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₗ).[19]

Experimental Workflow Diagram:

cluster_1 SPR Workflow immobilize Immobilize Purified Target Protein on Sensor Chip inject Inject P1C-Analog (Analyte) at Various Concentrations immobilize->inject measure Measure Association (Binding) inject->measure wash Inject Buffer to Measure Dissociation measure->wash regenerate Regenerate Chip Surface wash->regenerate analyze Fit Sensorgram Data to Kinetic Model to get kₐ, kₑ, Kₗ regenerate->analyze

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol: SPR Kinetic Analysis

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[19]

  • Analyte Preparation: Prepare a series of precise dilutions of P1C-Analog in a suitable running buffer. Include a vehicle-only control.

  • Association Phase: Inject the lowest concentration of P1C-Analog over the sensor surface and measure the binding response until it reaches equilibrium.[20]

  • Dissociation Phase: Switch the injection back to running buffer only and monitor the decrease in response as the P1C-Analog dissociates from the target.[20]

  • Regeneration: Inject a specific regeneration solution (e.g., low pH glycine) to strip all remaining bound analyte, returning the surface to baseline.

  • Cycle Repetition: Repeat steps 3-5 for each concentration of P1C-Analog.

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₗ.

Comparative Data Table (Hypothetical SPR Results):

CompoundTarget Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₗ (nM)
P1C-Analog Target X1.5 x 10⁵3.0 x 10⁻⁴2.0
Alternative 1 Target X2.0 x 10⁴8.0 x 10⁻³400
Alternative 2 Target X5.0 x 10⁵5.0 x 10⁻²100

This data objectively demonstrates that P1C-Analog has a significantly higher affinity (lower Kₗ) for Target X compared to alternatives, driven by a much slower dissociation rate (kₑ).

Phase 3: Functional Validation – Connecting Binding to Cellular Activity

Confirming a direct binding interaction is necessary but not sufficient. The final phase of MoA validation is to demonstrate that the binding of P1C-Analog to its target modulates a downstream signaling pathway and produces a functional cellular outcome.

Western Blotting: Probing Pathway Modulation

Expertise & Rationale: Western blotting is a cornerstone technique used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins.[22][23] If P1C-Analog inhibits a kinase, for example, we would expect to see a decrease in the phosphorylation of its known substrates. This experiment provides a direct link between target engagement and the modulation of intracellular signaling.[24]

Hypothetical Signaling Pathway Diagram:

cluster_2 Hypothetical Signaling Pathway P1C P1C-Analog TargetX Target X (Kinase) P1C->TargetX Inhibits Substrate Substrate Y TargetX->Substrate Phosphorylates pSubstrate p-Substrate Y TF Transcription Factor Z pSubstrate->TF Activates Gene Target Gene Expression TF->Gene

Sources

Comparative Docking Analysis of Piperidine-1-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and capacity for diverse intermolecular interactions make it an invaluable component in the design of novel therapeutics.[1] This guide provides an in-depth, comparative analysis of piperidine-1-carboxamide derivatives, focusing on their interactions with various therapeutically relevant protein targets through molecular docking simulations. We will explore the causality behind experimental choices in computational workflows, present detailed protocols for reproducibility, and offer a comparative look at the binding efficiencies of these derivatives against different targets.

The Versatility of the this compound Scaffold

This compound derivatives have demonstrated a remarkable breadth of biological activities, acting as inhibitors for a range of enzymes and receptors implicated in various diseases.[2][4][5] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to achieve potent and selective inhibition of target proteins.[6] In this guide, we will focus our comparative docking studies on three distinct and well-validated protein targets:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, ALK is a critical target in cancer therapy, particularly for non-small cell lung cancer. Piperidine carboxamides have been successfully developed as potent ALK inhibitors.[4][6]

  • Plasmodium falciparum 20S Proteasome (Pf20S): The proteasome is an essential enzyme complex for protein degradation and a promising target for antimalarial drug development.[7] Specific piperidine carboxamides have shown species-selective inhibition of the Pf20S proteasome.[7]

  • Human Carbonic Anhydrase (hCA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[5] this compound derivatives have been explored as effective hCA inhibitors.[5]

A Self-Validating Computational Workflow for Comparative Docking

To ensure the scientific integrity and reproducibility of our comparative analysis, we will employ a robust and self-validating computational workflow. This workflow is designed to provide a comprehensive understanding of the potential binding modes and affinities of this compound derivatives.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis Phase PDB 1. Target Selection & PDB ID Acquisition Prot_Prep 2. Protein Preparation (Removal of water, addition of hydrogens) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) PDB->Lig_Prep Grid 4. Grid Box Generation (Defining the binding site) Prot_Prep->Grid Dock 5. Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Dock Grid->Dock MD_Sim 6. Molecular Dynamics (Optional) (Assessing complex stability) Dock->MD_Sim Pose_Analysis 7. Pose Analysis & Scoring (Binding energy, RMSD) Dock->Pose_Analysis MD_Sim->Pose_Analysis Interaction_Analysis 8. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Comparative_Analysis 9. Comparative Analysis (Across different targets and ligands) Interaction_Analysis->Comparative_Analysis G cluster_pathway ALK Signaling Pathway in Cancer Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization P1 PI3K/AKT Pathway Dimerization->P1 P2 RAS/MAPK Pathway Dimerization->P2 P3 JAK/STAT Pathway Dimerization->P3 Survival Cell Survival P1->Survival Proliferation Cell Proliferation P2->Proliferation P3->Proliferation Inhibitor This compound (ALK Inhibitor) Inhibitor->ALK

Sources

Assessing the Novelty of a New Piperidine-1-Carboxamide Series: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine-1-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive framework for assessing the novelty of a new this compound series, with a specific focus on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways. By objectively comparing a hypothetical new series against established chemical matter and providing detailed experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold and the TRPV1 Target

The piperidine ring is a ubiquitous motif in medicinal chemistry, valued for its favorable physicochemical properties and its ability to confer conformational constraint, leading to enhanced target affinity and selectivity. When functionalized as a 1-carboxamide, this scaffold provides a versatile platform for exploring chemical space and optimizing pharmacokinetic and pharmacodynamic parameters.

The TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons, is a critical integrator of noxious stimuli, including heat, protons, and the pungent compound from chili peppers, capsaicin. Its role in pain signaling has made it a highly attractive target for the development of novel analgesics. Several classes of TRPV1 antagonists have been developed, with the this compound scaffold featuring prominently among them.

This guide will utilize a well-characterized series of this compound TRPV1 antagonists, as described by Cheung et al. (2008), as a primary benchmark for comparison.[1][2] A second, structurally distinct series will also be considered to provide a broader context for novelty assessment.

Comparative Analysis of Chemical Scaffolds

A primary determinant of novelty lies in the chemical structure. A new series can be considered novel if it incorporates unique substituents, stereochemistry, or ring systems that differentiate it from existing chemical matter.

Core Scaffold and Key Structural Features

The archetypal this compound TRPV1 antagonist can be deconstructed into three key components: a central piperidine ring, a carboxamide linker, and two flanking aryl or heteroaryl moieties (an "A-region" and a "B-region").

G cluster_0 General Structure A_Region A-Region (Aryl/Heteroaryl) Piperidine Piperidine Core A_Region->Piperidine Carboxamide Carboxamide Linker Piperidine->Carboxamide B_Region B-Region (Aryl/Heteroaryl) Carboxamide->B_Region

Caption: Key pharmacophoric elements of a this compound TRPV1 antagonist.

Comparator Series 1: The Cheung et al. Series

The series disclosed by Cheung et al. features a 4-substituted piperidine ring connected via a carboxamide linker to a substituted phenyl ring (A-region). The 1-position of the piperidine is attached to another aromatic system (B-region).

Table 1: Structure-Activity Relationship of Comparator Series 1 (Cheung et al.)

CompoundB-Region SubstitutionA-Region SubstitutionhTRPV1 IC50 (nM)
1a 4-Fluorophenyl2,3-Difluorophenyl130
1b 4-Fluorophenyl2-Chloro-3-fluorophenyl100
1c 4-Fluorophenyl2,3-Dichlorophenyl60
1d 4-Fluorophenyl2,3,5-Trifluorophenyl59

Data extracted from Cheung et al., Bioorg. Med. Chem. Lett. 2008, 18, 4569-4572.[1][2]

Hypothetical New Series: Assessing Novelty

To assess the novelty of a new series, consider the following questions:

  • Is the substitution pattern on the A- and B-regions unique? Have novel heterocycles or substitution patterns been introduced that are not represented in the prior art?

  • Is the piperidine core modified? Does the new series incorporate substitutions on the piperidine ring itself, or has the piperidine been replaced with a bioisostere?

  • Is the stereochemistry novel? If the piperidine core is chiral, does the new series explore enantiomers or diastereomers with potentially improved activity or properties?

A truly novel series would ideally present a unique combination of these features, leading to a distinct intellectual property position.

Comparative Biological Performance

Novelty in chemistry must translate to a tangible benefit in biological activity and/or physicochemical properties.

In Vitro Potency and Selectivity

The primary measure of a compound's effectiveness is its in vitro potency, typically expressed as the half-maximal inhibitory concentration (IC50) against the target.

Table 2: Comparative Biological and Physicochemical Properties

ParameterComparator Series 1 (Representative)Hypothetical New Series (Target Profile)Significance
hTRPV1 IC50 (nM) 50 - 150< 50Improved on-target potency.
Selectivity vs. other TRP channels >100-fold>200-foldReduced potential for off-target effects.
Aqueous Solubility (µg/mL) 1 - 10> 50Improved biopharmaceutical properties for oral absorption.
LogP 3.5 - 4.52.5 - 3.5Optimized lipophilicity for better ADME profile.
Microsomal Stability (t1/2, min) < 30> 60Reduced metabolic clearance, potentially leading to longer duration of action.
In Vivo Efficacy

Demonstrating efficacy in a relevant animal model of pain is a critical step in validating a new chemical series. The capsaicin-induced pain model is a standard assay for evaluating TRPV1 antagonists.

Experimental Protocols

To ensure a rigorous and objective comparison, standardized experimental protocols are essential.

General Synthesis of Piperidine-1-Carboxamides

A general and robust synthetic route to piperidine-1-carboxamides is crucial for generating a library of analogs for SAR studies.

G cluster_0 Synthetic Workflow Start Piperidine Derivative (A-region precursor) Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate Piperidine-carboxamide Intermediate Step1->Intermediate Step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (B-region introduction) Intermediate->Step2 Final Final this compound Step2->Final

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of a suitable piperidine precursor (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the amide intermediate.

  • Cross-Coupling: If necessary to install the B-region, subject the intermediate to a suitable cross-coupling reaction. For a Suzuki coupling, combine the intermediate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous workup as described above and purify the final product by chromatography or recrystallization.

In Vitro TRPV1 Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

G cluster_1 In Vitro Assay Workflow Cell_Plating Plate hTRPV1-expressing cells Dye_Loading Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compound Dye_Loading->Compound_Addition Agonist_Addition Add TRPV1 agonist (Capsaicin) Compound_Addition->Agonist_Addition Measurement Measure fluorescence (FLIPR or microscope) Agonist_Addition->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the in vitro calcium flux assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.

  • Agonist Addition: Add a solution of capsaicin to all wells to achieve a final concentration that elicits a robust response (e.g., EC80).

  • Data Acquisition: Record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: Determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

In Vivo Capsaicin-Induced Pain Model

This model assesses the ability of a test compound to block the pain-related behaviors induced by an intraplantar injection of capsaicin in rodents.

G cluster_2 In Vivo Model Workflow Acclimation Acclimate animals Dosing Administer test compound (e.g., p.o., i.p.) Acclimation->Dosing Capsaicin_Injection Intraplantar injection of capsaicin Dosing->Capsaicin_Injection Observation Observe and score pain behaviors (e.g., flinching, licking) Capsaicin_Injection->Observation Analysis Compare treated vs. vehicle groups Observation->Analysis

Caption: Workflow for the in vivo capsaicin-induced pain model.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 3 days prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.

  • Capsaicin Challenge: At the appropriate time after compound administration, inject a solution of capsaicin (e.g., 1.6 µg in 10 µL of saline) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the capsaicin injection, place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw for a set period (e.g., 5 minutes).

  • Data Analysis: Compare the duration of pain-related behaviors in the compound-treated groups to the vehicle-treated group. Calculate the percent inhibition of the pain response.

Conclusion: Synthesizing the Evidence for Novelty

The assessment of novelty for a new this compound series is a multifaceted process that requires a holistic evaluation of its chemical, biological, and physicochemical properties in the context of the existing art. A truly novel and promising series will not only possess a distinct chemical structure but will also demonstrate a superior profile in terms of potency, selectivity, and drug-like properties. By employing the comparative framework and the detailed experimental protocols outlined in this guide, drug discovery teams can make more informed decisions, enhancing the likelihood of identifying and advancing truly innovative therapeutic candidates.

References

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Piperidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with piperidine-1-carboxamide is paramount. Based on data from related compounds, it is prudent to handle this chemical with caution, assuming it may possess similar toxicological and physical hazards.

Key Assumed Hazards:

  • Toxicity: Piperidine, the parent amine, is toxic if swallowed, inhaled, or in contact with skin.[2] Carboxamide derivatives can also present significant health risks.[1][3] Therefore, this compound should be treated as a potentially toxic substance.

  • Corrosivity: Piperidine is known to cause severe skin burns and eye damage.[2][4] This corrosive nature necessitates the use of appropriate personal protective equipment (PPE) to prevent contact.

  • Flammability: Piperidine is a highly flammable liquid and vapor.[2] While the carboxamide functional group may alter the flammability, it is crucial to handle the compound away from ignition sources.

  • Environmental Hazard: Many organic chemicals are harmful to aquatic life. Discharge into sewer systems or the environment must be strictly avoided.[5][6]

This hazard profile dictates a disposal strategy centered on containment, chemical inertness, and professional handling by a licensed waste disposal facility.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling any potentially hazardous chemical. The following table outlines the minimum PPE requirements for handling this compound during disposal procedures.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the potentially toxic and corrosive compound.[4]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that could cause severe eye damage.[4][6]
Body Protection Lab coat or chemical-resistant apronTo protect against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.To prevent inhalation of potentially toxic dust or vapors.[2][7]

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][8]

Waste Segregation and Containerization

Proper segregation is the foundation of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.

Procedure:

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and structurally similar compounds. Do not mix with other waste categories like halogenated solvents, strong acids, or oxidizers.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene (HDPE) or glass).[9]

    • The container must have a secure, tight-fitting lid.[2][7]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container immediately.[10]

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity or concentration.

    • Note any other components in the waste mixture.

Disposal of Pure or Concentrated this compound

For unused, expired, or concentrated forms of the compound:

  • Transfer: Carefully transfer the chemical into the designated hazardous waste container inside a chemical fume hood.

  • Container Management: Do not fill the container to more than 90% capacity to allow for expansion of vapors and prevent spills.[9]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6][7]

Disposal of Contaminated Materials

Items such as gloves, weigh boats, and absorbent pads that have come into contact with this compound must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled, and sealed plastic bag or container.

  • Disposal: This container should be placed in the appropriate solid hazardous waste receptacle for your facility.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is essential.

For a small spill (manageable by laboratory personnel):

  • Evacuate and Alert: Alert personnel in the immediate area and ensure proper ventilation (use a fume hood if the spill is contained within it).

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill to your institution's Environmental Health and Safety (EHS) department.

For a large spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Alert: Activate your facility's emergency response system and notify your EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_final Final Steps start Start: this compound for Disposal assess_hazards Assess Hazards (Toxicity, Corrosivity, Flammability) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Is it a spill? don_ppe->is_spill spill_size Spill Size? is_spill->spill_size Yes is_pure Pure Compound or Contaminated Material? is_spill->is_pure No small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill_size->small_spill Small large_spill Large Spill: Evacuate, Isolate, Call EHS spill_size->large_spill Large store_waste Store Waste Container in Designated Area small_spill->store_waste end End: Compliant Disposal large_spill->end pure_compound Pure/Concentrated: Transfer to labeled hazardous waste container is_pure->pure_compound Pure contaminated_material Contaminated Material: Place in sealed bag/container for solid hazardous waste is_pure->contaminated_material Contaminated pure_compound->store_waste contaminated_material->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->arrange_pickup arrange_pickup->end

Caption: Decision workflow for this compound disposal.

The Guiding Principle: Partnership with EHS

This guide provides a comprehensive framework for the safe handling and disposal of this compound. However, it is crucial to remember that all waste disposal activities must be conducted in strict accordance with your institution's specific policies and in compliance with local, state, and federal regulations.[3][8] Your Environmental Health and Safety (EHS) department is your most valuable resource. They can provide guidance on specific waste stream requirements, container labeling, and pickup schedules. Always consult your EHS office for clarification on any disposal-related queries.

By adhering to these procedures, you not only ensure your personal safety but also contribute to a culture of responsibility and environmental stewardship within the scientific community.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich. [URL not directly available, refer to search result for general SDS access]
  • Safety Data Sheet. (2024, December 19). CymitQuimica. [URL not directly available, refer to search result for general SDS access]
  • 4 - Safety Data Sheet.Ubigene. [URL not directly available, refer to search result for general SDS access]
  • Safety Data Sheet: Piperidine.Chemos GmbH & Co.KG. [URL not directly available, refer to search result for general SDS access]
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [URL not directly available, refer to search result for general SDS access]
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[Source not specified in search result].
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET.Thermo Fisher Scientific. [URL not directly available, refer to search result for general SDS access]
  • SAFETY DATA SHEET. (2010, March 26). Fisher Scientific. [URL not directly available, refer to search result for general SDS access]
  • Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.[Link]
  • SAFETY DATA SHEET.Fisher Scientific. [URL not directly available, refer to search result for general SDS access]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.U.S. Environmental Protection Agency.[Link]
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt Environmental Health and Safety (VEHS).[Link]

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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Piperidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with piperidine-1-carboxamide. Our objective is to move beyond a simple checklist, offering a procedural and causal analysis of Personal Protective Equipment (PPE) selection, use, and disposal. By understanding the "why" behind each recommendation, you can foster a culture of safety and scientific integrity within your laboratory.

Core Hazard Assessment: Understanding the Risks

This compound (CAS No. 2158-03-4) is a chemical compound that requires careful handling due to its potential health effects. The primary hazards identified in its Safety Data Sheet (SDS) include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. While this specific derivative has a defined hazard profile, it is crucial to also consider the toxicological properties of the parent piperidine ring system, which is classified as toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage[2][3]. Therefore, a robust PPE strategy is not merely advisable; it is a critical component of safe laboratory operations.

The principle of As Low As Reasonably Achievable (ALARA) must govern all handling procedures. Engineering controls, such as chemical fume hoods, are the first and most effective line of defense.[4] PPE should be used as a final barrier to protect against residual risks or in situations where engineering controls are not feasible.

Foundational PPE for this compound

Effective protection relies on selecting the right equipment for each potential route of exposure. The following sections detail the minimum required PPE and the scientific rationale for its use.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation[1]. Therefore, robust eye protection is mandatory at all times.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5]. Standard safety glasses do not provide an adequate seal against splashes or fine powders.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Hand Protection: Chemical-Resistant Gloves

The compound is a known skin irritant[1]. Furthermore, the parent piperidine molecule is toxic upon dermal contact, highlighting the critical need for appropriate hand protection[3].

  • Material Selection: Not all gloves offer the same level of protection. The selection of glove material must be based on its resistance to both permeation and degradation by the chemical and any solvents used[6]. Nitrile gloves are a common and effective choice for incidental contact with many chemicals and offer good resistance to oils, greases, and some solvents[7]. For prolonged contact or when working with piperidine derivatives in aggressive solvents, butyl or neoprene gloves may be more appropriate[7][8]. Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Best Practices:

    • Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.

    • Practice the "double-gloving" technique, especially during high-risk procedures, to provide an additional layer of safety.

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement. It should be fully buttoned with the sleeves rolled down.

  • Chemical Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Clothing: Wear long pants and closed-toe shoes. Absorbent materials like leather or canvas are not recommended for footwear[9].

Respiratory Protection

This compound may cause respiratory irritation, particularly when handled as a fine powder that can become airborne[1].

  • Primary Control: All weighing and handling of the solid chemical should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • When a Respirator is Required: If engineering controls are unavailable or insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with the appropriate cartridges (e.g., organic vapor/particulate filters) should be used[10]. All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA[4][11].

Operational Plan: From Preparation to Disposal

A comprehensive safety plan includes not only selecting the right PPE but also implementing clear, repeatable procedures for its use in different laboratory contexts.

PPE Selection Matrix

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Task/Operation Physical Form Scale Minimum Required PPE Recommended Additional PPE
Weighing/Aliquotting Solid PowderMilligrams to GramsSafety Goggles, Nitrile Gloves, Lab CoatDouble Gloves, Face Shield (if outside fume hood)
Solution Preparation Solid into Solvent< 1 LiterSafety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemical-Resistant Apron
Reaction Setup/Monitoring Liquid/Solution< 1 LiterSafety Goggles, Nitrile/Neoprene Gloves, Lab CoatFace Shield, Chemical-Resistant Apron
Large-Scale Reaction (>1L) Liquid/Solution> 1 LiterSafety Goggles, Face Shield, Chemical-Resistant Apron, Butyl/Neoprene GlovesFull Chemical Suit (based on risk assessment)
Handling Waste Solid & LiquidVariableSafety Goggles, Face Shield, Chemical-Resistant Apron, Appropriate GlovesConsider respiratory protection if vapors are present
PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Engineering & Core PPE cluster_2 Step 3: Specialized PPE Selection cluster_3 Step 4: Final Action start Identify Task: Handling this compound physical_form Determine Physical Form start->physical_form scale Assess Scale of Operation physical_form->scale Solid or Liquid fume_hood Use Chemical Fume Hood? scale->fume_hood core_ppe Mandatory Base PPE: - Safety Goggles - Lab Coat - Closed-Toe Shoes fume_hood->core_ppe Yes (Recommended) respirator Respirator Required? fume_hood->respirator No gloves Select Appropriate Gloves (Nitrile, Neoprene, Butyl) core_ppe->gloves face_protection Add Face Shield? gloves->face_protection body_protection Add Chemical Apron? face_protection->body_protection Yes/No respirator->core_ppe No stop STOP Consult EHS respirator->stop Yes (Requires Fit-Test & Training) proceed Proceed with Task body_protection->proceed Yes/No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.